molecular formula C6H7BrN2O B029392 2-Amino-5-bromo-3-(hydroxymethyl)pyridine CAS No. 335031-01-1

2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Cat. No.: B029392
CAS No.: 335031-01-1
M. Wt: 203.04 g/mol
InChI Key: HIVQAWXDBPYNDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a versatile and high-value pyridine derivative designed for advanced research applications, particularly in medicinal chemistry and drug discovery. This compound features a unique trifunctional scaffold, incorporating an aromatic amino group, a bromo substituent, and a hydroxymethyl group on the pyridine core. The bromine atom serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the rapid diversification of the core structure to create compound libraries for biological screening. The hydroxymethyl group can be readily functionalized through esterification or etherification, while the amino group can be acylated or sulfonylated, providing researchers with multiple synthetic vectors for structural elaboration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-amino-5-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVQAWXDBPYNDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1CO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447395
Record name 2-amino-5-bromo-3-(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335031-01-1
Record name 2-amino-5-bromo-3-(hydroxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 335031-01-1

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, a pivotal building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, physicochemical properties, and its critical role as a versatile intermediate in the creation of targeted therapeutics, with a particular focus on kinase inhibitors.

Introduction: A Versatile Pyridine Scaffold

This compound is a substituted pyridine derivative that has garnered significant attention in the pharmaceutical industry.[1] Its structure is characterized by a pyridine ring functionalized with an amino group, a bromine atom, and a hydroxymethyl group. This unique arrangement of functional groups imparts a desirable combination of reactivity and structural features, making it an invaluable starting material for the synthesis of complex heterocyclic systems.[2] The amino group serves as a key nucleophile and a hydrogen bond donor, the bromine atom provides a handle for cross-coupling reactions, and the hydroxymethyl group offers a site for further functionalization or can influence the molecule's solubility and pharmacokinetic properties. Consequently, this compound is a sought-after intermediate in the synthesis of a variety of biologically active molecules.[1]

Synthesis and Mechanistic Insights

The preparation of this compound is a critical process for its application in drug discovery. A common and effective method involves the electrophilic bromination of 2-amino-3-(hydroxymethyl)pyridine.

Synthetic Protocol

A typical laboratory-scale synthesis involves the dropwise addition of bromine to a solution of 2-amino-3-(hydroxymethyl)pyridine in acetic acid at room temperature.[1] The reaction mixture is stirred overnight to ensure complete conversion. The product is then isolated through a workup procedure that involves neutralization, extraction, and purification.[1]

Causality in Experimental Choices

The choice of acetic acid as a solvent is strategic; it protonates the pyridine nitrogen, which deactivates the ring towards electrophilic attack, thus moderating the reactivity of the highly activating amino group and preventing over-bromination. The amino group is a strong ortho-, para-director. In the 2-aminopyridine system, the 5-position is para to the amino group, making it the most electron-rich and sterically accessible site for electrophilic substitution. The slow, dropwise addition of bromine helps to control the exothermic nature of the reaction and further minimizes the formation of di-brominated byproducts.

Mechanism of Electrophilic Bromination

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The pyridine ring, activated by the amino group, acts as a nucleophile, attacking the electrophilic bromine. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.[3] The subsequent loss of a proton from the 5-position restores the aromaticity of the pyridine ring, yielding the desired this compound.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-amino-3-(hydroxymethyl)pyridine 2-amino-3-(hydroxymethyl)pyridine Reaction Vessel Reaction Vessel 2-amino-3-(hydroxymethyl)pyridine->Reaction Vessel Bromine Bromine Bromine->Reaction Vessel Acetic Acid Acetic Acid Acetic Acid->Reaction Vessel Neutralization Neutralization Reaction Vessel->Neutralization Overnight Stirring Extraction Extraction Neutralization->Extraction Purification Purification Extraction->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValue
CAS Number 335031-01-1[4]
Molecular Formula C₆H₇BrN₂O[4]
Molecular Weight 203.04 g/mol [4]
Appearance Solid[5]
Purity ≥98%[5]
InChI Key HIVQAWXDBPYNDU-UHFFFAOYSA-N[4]

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The strategic placement of functional groups on the this compound scaffold makes it a valuable precursor for the synthesis of various kinase inhibitors, a class of targeted cancer therapeutics.[6]

Role as a Key Building Block

The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for the introduction of a wide range of aryl and heteroaryl moieties, which can be tailored to interact with the active site of a target kinase. The amino group at the 2-position is often crucial for establishing key hydrogen bonding interactions with the hinge region of the kinase, a critical determinant of binding affinity.[7]

Example: Synthesis of Tyrosine Kinase Inhibitors

Derivatives of this compound are utilized in the synthesis of potent tyrosine kinase inhibitors.[8] These inhibitors play a crucial role in cancer therapy by blocking the signaling pathways that drive tumor cell proliferation and survival. For instance, this scaffold can be elaborated into fused heterocyclic systems, such as pyrido[2,3-d]pyrimidinones, which have shown promise as selective inhibitors of kinases like Threonine Tyrosine Kinase (TTK).[9]

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds to Downstream_Signaling Downstream Signaling Cascade Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Kinase_Inhibitor Kinase Inhibitor (derived from This compound) Kinase_Inhibitor->Receptor_Tyrosine_Kinase Blocks ATP binding site

Caption: General mechanism of action for kinase inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

This compound is classified as an irritant.[2] It may cause skin, eye, and respiratory irritation.[2] It is also harmful if swallowed.[2]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Spills: In case of a spill, avoid generating dust.[7] Use appropriate absorbent material and dispose of it in a sealed container as hazardous waste.[7]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Detailed Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

  • 2-amino-3-(hydroxymethyl)pyridine

  • Bromine

  • Acetic acid

  • Saturated aqueous solution of potassium carbonate

  • Ethyl acetate

  • Saturated aqueous solution of sodium chloride (brine)

  • Anhydrous sodium sulfate

  • Pentane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 equivalent) in acetic acid.

  • At room temperature, add bromine (1.2 equivalents) dropwise to the solution over a period of 1 hour.

  • Stir the reaction mixture overnight at room temperature.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Partition the residue between a saturated aqueous solution of potassium carbonate and ethyl acetate.

  • Separate the aqueous layer and extract it twice with ethyl acetate.

  • Combine the organic phases and wash with a saturated aqueous solution of sodium chloride.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • Triturate the residue with pentane to afford the title product as a solid.[1]

References

  • BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-5-methylpyridin-4-amine in the Synthesis of Kinase Inhibitors.
  • Fisher Scientific. (2024, April 1). Safety Data Sheet.
  • Safety Data Sheet. (2025, December 26).
  • ChemicalBook. (n.d.). This compound.
  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. In Organic Chemistry II.
  • BenchChem. (n.d.). The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 209.
  • BenchChem. (n.d.). The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives.
  • Lumen Learning. (n.d.). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. In Chemistry LibreTexts.
  • Hemamalini, M., & Fun, H. K. (2010). 2-Amino-5-bromo-pyridine-benzoic acid (1/1). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o663.
  • CymitQuimica. (n.d.). This compound.
  • Bioorganic & Medicinal Chemistry. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461.
  • Matrix Fine Chemicals. (n.d.). (2-AMINO-5-BROMOPYRIDIN-3-YL)METHANOL | CAS 335031-01-1.
  • International Journal of Scientific & Engineering Research. (2014). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Engineering Research, 5(11).
  • CymitQuimica. (n.d.). This compound.
  • Finetech Industry Limited. (n.d.). This compound | CAS: 335031-01-1 | Chemical Product.
  • BenchChem. (n.d.). Reactivity Face-Off: 2-Amino-5-bromo-4 - methylpyridine.
  • MDPI. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3192.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromo-3-pyridinemethanol.
  • PubMed. (2021, February 5). Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. European Journal of Medicinal Chemistry, 215, 113271.

Sources

2-Amino-5-bromo-3-(hydroxymethyl)pyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Authored by a Senior Application Scientist

Foreword

In the landscape of pharmaceutical and organic chemistry, the utility of a building block is defined by its reactivity and its physical properties. This compound, a key intermediate in the synthesis of complex molecules, is no exception.[1] A thorough understanding of its physical characteristics is not merely academic; it is the foundation upon which robust, scalable, and reproducible synthetic campaigns are built. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of these properties, moving beyond simple data points to explore the practical implications and experimental considerations essential for its successful application.

Molecular Identity and Core Physicochemical Characteristics

The first step in characterizing any chemical entity is to establish its fundamental identity. These parameters are critical for everything from stoichiometric calculations to regulatory submissions.

PropertyValueSource(s)
CAS Number 335031-01-1[2][3][4]
Molecular Formula C₆H₇BrN₂O[4][5][6]
Molecular Weight 203.04 g/mol [4][6][7]
Appearance Yellow Solid[1][7]
InChI Key HIVQAWXDBPYNDU-UHFFFAOYSA-N[5][6]

These identifiers confirm the compound's elemental composition and topology, providing a universal reference point for researchers. The solid form at room temperature is typical for a molecule of this size and polarity.

Thermal and Solubility Profile: The Parameters of Application

The thermal stability and solubility of a compound dictate the conditions under which it can be stored, handled, and reacted.

Thermal Properties

A compound's response to thermal energy is a critical indicator of its stability and purity.

Thermal PropertyValueSource(s)
Melting Point 137-140°C[2][7]
Boiling Point 343.5 ± 37.0 °C (Predicted)[2][7]

Expertise in Action: The melting point range of 137-140°C is reasonably narrow, suggesting a good degree of purity for a laboratory-grade chemical.[2][7] A broader range would indicate the presence of impurities, which would depress and extend the melting transition. The predicted boiling point is quite high, which is expected for a polar molecule with hydrogen bonding capabilities (from the amine and hydroxyl groups). This high boiling point implies that purification by distillation would require high vacuum to prevent thermal decomposition.

Solubility Profile

Solubility dictates the choice of solvents for reactions, extractions, and chromatographic purification.

SolventSolubilitySource(s)
Acetone Soluble[2]
Ethyl Acetate Soluble[2]
Methanol Soluble[2]

Causality Behind the Data: The solubility in polar aprotic (Acetone, Ethyl Acetate) and polar protic (Methanol) solvents is consistent with the molecule's structure.[2] The pyridine nitrogen, amino group, and hydroxyl group are all capable of forming hydrogen bonds with protic solvents like methanol. The overall polarity of the molecule allows for strong dipole-dipole interactions with aprotic solvents like acetone. This profile is advantageous, offering flexibility in choosing reaction media and purification systems. For instance, its solubility in ethyl acetate is a key property leveraged during its synthesis for extraction from aqueous layers.[1][7]

Acidity/Basicity
PropertyValueSource(s)
pKa 13.16 ± 0.10 (Predicted)[2]

The predicted pKa value likely corresponds to the hydroxyl proton, indicating it is weakly acidic, similar to a typical alcohol.[2] The amino group and pyridine nitrogen, conversely, are basic. This amphoteric nature is important, as it means the compound's charge state and solubility in aqueous media will be highly dependent on pH.

Spectroscopic Signature: Verifying Molecular Structure

While specific spectral data is proprietary to suppliers, a foundational understanding of what to expect is crucial for identity confirmation. For definitive analysis, researchers must refer to the Certificate of Analysis for their specific lot.[8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature distinct signals for the two aromatic protons on the pyridine ring, a singlet or broad singlet for the -CH₂OH methylene protons, a broad singlet for the -NH₂ amine protons (which may exchange with D₂O), and a signal for the -OH hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 2,3,5-substitution pattern.

  • IR (Infrared) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups. Key expected absorptions include N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), a broad O-H stretching band for the alcohol (around 3200-3600 cm⁻¹), C-H stretches for the aromatic ring (around 3000-3100 cm⁻¹), and C=C/C=N stretching vibrations for the pyridine ring (in the 1400-1600 cm⁻¹ region). Comparing the spectrum to that of related structures, like 2-aminopyridine, can aid in assignment.[9][10]

Experimental Protocols: A Self-Validating System

Trustworthy data comes from robust methodologies. The following protocols outline standard procedures for verifying the key physical properties of this compound.

Protocol: Melting Point Determination via Digital Apparatus

This protocol ensures an accurate and reproducible melting point measurement, a key indicator of purity.

  • Sample Preparation: Ensure the sample is completely dry and free of solvent. Grind a small amount into a fine powder.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating ramp (10-20°C/min) to approximate the melting point.

    • Allow the apparatus to cool.

    • Perform a second measurement with a new sample, setting a slow ramp rate (1-2°C/min) starting from ~15°C below the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary (2-3mm) Grind->Load FastRamp Rapid Ramp (10-20°C/min) to find approximate MP Load->FastRamp Insert into Apparatus SlowRamp Slow Ramp (1-2°C/min) for precise measurement FastRamp->SlowRamp Record Record T1 (onset) and T2 (clear point) SlowRamp->Record Purity Range < 2°C? Record->Purity Evaluate Range HighPurity High Purity Indicated Purity->HighPurity Yes LowPurity Impurity Suspected Purity->LowPurity No

Caption: Workflow for Melting Point Determination.

Protocol: Qualitative Solubility Assessment

This method provides a systematic way to confirm the compound's solubility profile.

  • Preparation: Add approximately 10-20 mg of the compound to each of three separate, labeled test tubes.

  • Solvent Addition: To the first tube, add 1 mL of methanol. To the second, add 1 mL of ethyl acetate. To the third, add 1 mL of deionized water.

  • Observation: Agitate each tube vigorously for 30 seconds at room temperature.

  • Classification:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.

    • Insoluble: The solid does not appear to dissolve.

  • Heating (Optional): If insoluble at room temperature, gently warm the mixture to assess temperature-dependent solubility. Note any changes upon cooling.

Stability and Storage: Preserving Integrity

Proper storage is paramount to ensure the compound's stability and prevent degradation over time.

  • Recommended Storage: Store under an inert atmosphere (Nitrogen or Argon) at refrigerated temperatures (2–8 °C).[2][4]

Authoritative Grounding: The requirement for an inert atmosphere suggests potential sensitivity to oxidation. The amino group on an electron-rich pyridine ring can be susceptible to air oxidation, which often leads to coloration and the formation of impurities. Refrigeration slows down the rate of any potential degradation pathways. The compound should be kept in a tightly sealed container to protect it from moisture, given the hygroscopic nature of many amine and alcohol-containing compounds.

Properties_Impact Compound {this compound | Physical Properties} Properties Melting Point Purity Assessment Stability Limit Solubility Reaction Solvent Purification Method Spectra Structure Confirmation Quality Control Stability Storage Conditions Shelf-life Compound->Properties determine Applications Process Development Reaction Conditions Isolation Procedure Formulation Excipient Choice Delivery Method Quality Control Identity Test Purity Assay Properties->Applications inform

Caption: Impact of Physical Properties on Drug Development.

Conclusion

The physical properties of this compound—from its melting point and solubility to its spectroscopic signature—are not isolated data points. They are interconnected characteristics that provide a roadmap for its effective use. For the research scientist, this knowledge informs the design of synthetic routes and purification strategies. For the drug development professional, it underpins the creation of scalable processes and stable formulations. A diligent and well-informed approach to characterizing these fundamental properties is the first and most critical step toward unlocking the full potential of this versatile chemical building block.

References

  • Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-pyridinemethanol.
  • Ivy Fine Chemicals. (n.d.). This compound.
  • P. N. G. et al. (1970). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA, 24.
  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

Sources

A Technical Guide to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, a pivotal heterocyclic building block in contemporary medicinal chemistry and organic synthesis. The document elucidates its core physicochemical properties, with a primary focus on its molecular weight and structure. Furthermore, it presents a detailed, field-tested protocol for its synthesis and purification, explaining the chemical rationale behind each step. A comprehensive analytical workflow is described for structural verification and purity assessment, ensuring researchers can confidently qualify this intermediate for downstream applications. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical methodology for handling this important compound.

Introduction: The Significance of a Versatile Pyridine Scaffold

Substituted pyridines are a cornerstone of modern pharmaceutical development, appearing in the structures of numerous marketed drugs. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds. Among these, this compound serves as a highly versatile intermediate.[1] Its trifunctional nature—an amino group, a bromine atom, and a hydroxymethyl group—offers three distinct points for chemical modification.

The bromine atom is particularly valuable, providing a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of carbon-carbon and carbon-heteroatom bonds. The amino and hydroxymethyl groups offer sites for amidation, alkylation, and esterification, allowing for the construction of diverse molecular architectures. Understanding the precise physicochemical properties of this compound, starting with its molecular weight, is the first and most critical step in its effective utilization.

Physicochemical Properties and Structural Elucidation

The foundational characteristics of a chemical reagent dictate its behavior in reactions and its analytical signature. For this compound, these properties are well-defined.

Molecular Formula and Weight

The empirical formula of the compound is C₆H₇BrN₂O.[2][3][4][5][6] Based on this formula, the calculated molecular weight is 203.04 g/mol .[2][3][5] This value is fundamental for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Tabulated Physicochemical Data

A summary of the key properties for this compound is provided below for quick reference.

PropertyValueSource(s)
CAS Number 335031-01-1[1][2][4][5]
Molecular Formula C₆H₇BrN₂O[2][3][4][5][6]
Molecular Weight 203.04 g/mol [2][3][5]
Exact Mass 201.974167 Da[3]
Appearance Yellow to off-white solid[1][4]
Melting Point 137-140 °C[7]
Boiling Point (Predicted) 343.5 ± 37.0 °C[7]
Density (Predicted) 1.766 ± 0.06 g/cm³[7]
InChI Key HIVQAWXDBPYNDU-UHFFFAOYSA-N[2][4]
Storage Conditions 2–8 °C, under inert gas (Nitrogen or Argon)[5][7]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via the electrophilic bromination of 2-amino-3-(hydroxymethyl)pyridine. The following protocol is a robust method adapted from established procedures.[1]

Rationale for Synthesis Strategy

The choice of starting material, 2-amino-3-(hydroxymethyl)pyridine, is strategic. The amino group is a potent activating group, directing electrophilic substitution to the ortho and para positions. In the pyridine ring, this corresponds to the 3- and 5-positions. The 5-position is sterically more accessible and electronically favored, leading to regioselective bromination at this site. Acetic acid serves as a polar protic solvent that can solubilize the starting material and the bromine, facilitating the reaction.

Detailed Synthesis Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Purification A Dissolve 2-amino-3-(hydroxymethyl)pyridine in Acetic Acid B Add Bromine dropwise (Exothermic Control) A->B C Stir overnight at RT (Reaction Completion) B->C D Concentrate to dryness (Remove Acetic Acid) C->D Proceed to Workup E Partition between EtOAc and aq. K2CO3 D->E F Extract aqueous layer with EtOAc (2x) E->F G Wash combined organic layers with Brine F->G H Dry over Na2SO4, filter, and concentrate G->H I Triturate with Pentane to yield solid product H->I

Caption: Workflow for Synthesis and Purification.

Step-by-Step Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 eq) in glacial acetic acid.

  • Bromination: At room temperature, add bromine (1.2 eq) dropwise to the solution over a period of 1 hour. Causality: This slow addition is critical to control the exothermic reaction and prevent over-bromination or side reactions.

  • Reaction: Stir the resulting mixture overnight at room temperature to ensure the reaction proceeds to completion.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the acetic acid.

  • Neutralization and Extraction: Partition the residue between ethyl acetate and a saturated aqueous solution of potassium carbonate. Causality: Potassium carbonate neutralizes the excess acetic acid and hydrobromic acid formed during the reaction, allowing the free base product to be extracted into the organic layer.

  • Aqueous Extraction: Separate the aqueous layer and extract it twice more with ethyl acetate to maximize product recovery.

  • Washing: Combine all organic phases and wash with a saturated solution of sodium chloride (brine). Causality: The brine wash helps to remove residual water and inorganic salts from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Triturate the resulting residue with pentane. Causality: Trituration with a non-polar solvent like pentane helps to precipitate the polar product as a solid while washing away non-polar impurities, yielding the final product. Filter the solid to obtain this compound.[1]

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is non-negotiable. A multi-technique approach ensures a self-validating system where each analysis corroborates the others.

Analytical Workflow Overview

A logical workflow ensures comprehensive characterization, starting with identity confirmation and moving to purity assessment.

G cluster_identity Identity & Structure Confirmation cluster_purity Purity Assessment Synthesized_Product Synthesized Product MS Mass Spectrometry (MS) Confirms Molecular Weight Synthesized_Product->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirms Connectivity Synthesized_Product->NMR FTIR FTIR Spectroscopy Confirms Functional Groups Synthesized_Product->FTIR HPLC HPLC-UV Quantifies Purity (%) MS->HPLC NMR->HPLC FTIR->HPLC Final_Product Qualified Reagent HPLC->Final_Product

Caption: Logical workflow for analytical characterization.

Key Analytical Techniques
  • Mass Spectrometry (MS): This is the most direct method to verify the molecular weight.

    • Protocol: Prepare a dilute solution of the sample in methanol. Use electrospray ionization (ESI) in positive ion mode.

    • Expected Result: The primary observation should be the molecular ion peak [M+H]⁺ at m/z 204.0. A crucial confirmatory signal is the isotopic pattern characteristic of a single bromine atom: two peaks of nearly equal intensity at m/z 204.0 and 206.0, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive structural fingerprint of the molecule.

    • Protocol: Dissolve the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. Acquire ¹H and ¹³C spectra.

    • Expected ¹H NMR Signals: One would expect to see distinct signals for the two aromatic protons on the pyridine ring, a signal for the CH₂ group of the hydroxymethyl moiety, a broad signal for the OH proton, and another broad signal for the NH₂ protons.

    • Expected ¹³C NMR Signals: Six distinct signals corresponding to the six carbon atoms in the molecule are expected.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the compound.

    • Protocol: A reverse-phase method using a C18 column is typically effective.[8] A gradient elution with a mobile phase of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is common. Detection is performed using a UV detector at a wavelength where the compound has maximum absorbance.

    • Expected Result: A pure sample will show a single major peak. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks in the chromatogram. Purity levels of >98% are common for well-purified materials.[4]

Applications in Drug Discovery

This compound is not an end-product but a valuable starting point for more complex molecules. It is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors, which are crucial in cancer therapy.[9] The strategic placement of its functional groups allows for the systematic exploration of chemical space around the pyridine core, a common strategy in lead optimization campaigns.

Conclusion

This guide has established the fundamental molecular weight of this compound as 203.04 g/mol and framed this property within a broader context of its synthesis and characterization.[2][3][5] The provided protocols for synthesis and analysis are designed to be robust and reproducible, empowering researchers to produce and validate this key intermediate with a high degree of confidence. Adherence to this comprehensive approach ensures the quality and integrity of the material, which is paramount for its successful application in research and development.

References

  • Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-pyridinemethanol | CAS No : 335031-01-1.
  • AbacipharmTech. (n.d.). This compound.
  • 2A Biotech. (n.d.). This compound.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Unambiguous Structure Verification in Drug Discovery

In the landscape of modern drug development, the precise characterization of novel chemical entities is not merely a procedural step but the very bedrock of scientific integrity and therapeutic innovation. The molecule at the center of this guide, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, represents a class of highly functionalized heterocyclic compounds that are of significant interest in medicinal chemistry. Its structural nuances, a tapestry of aromaticity, halogenation, and reactive functional groups, demand a multi-faceted analytical approach for unequivocal elucidation. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a comprehensive, field-proven methodology for the structural verification of this and similar molecules. We will delve into the "why" behind the "how," grounding every experimental choice in the fundamental principles of analytical chemistry and spectroscopic science.

Foundational Analysis: Synthesis and Preliminary Characterization

The journey to structure elucidation begins with the synthesis of the target compound. This compound is typically synthesized from 2-amino-3-(hydroxymethyl)pyridine via electrophilic bromination.[1] A common procedure involves the dropwise addition of bromine in acetic acid to a solution of the starting material.[1]

A successful synthesis is provisionally confirmed by monitoring the reaction with thin-layer chromatography (TLC) and obtaining a melting point of the purified product. The reported melting point for this compound is in the range of 137-140°C.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₇BrN₂O[3]
Molecular Weight203.04 g/mol [4]
AppearanceSolid[3]
Melting Point137-140°C[2]

The Core Analytical Workflow: A Symphony of Spectroscopic Techniques

The definitive structural elucidation of this compound relies on the synergistic application of three core analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each technique provides a unique and indispensable piece of the structural puzzle.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of this compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Purified Compound ms Mass Spectrometry (EI-MS) synthesis->ms Purified Compound xray X-ray Crystallography synthesis->xray Purified Compound elucidation Unambiguous Structure Confirmation nmr->elucidation Connectivity & Chemical Environment ms->elucidation Molecular Weight & Fragmentation xray->elucidation 3D Atomic Arrangement

Figure 1: A flowchart illustrating the integrated workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments provides a comprehensive picture of the molecular structure.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the structure of this compound and data from similar compounds, we can predict the following signals:

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-4~7.8Doublet1HAromatic proton deshielded by the adjacent nitrogen and bromine.
H-6~8.1Doublet1HAromatic proton most deshielded due to its proximity to the electronegative nitrogen.
-NH₂~5.0-6.0Broad Singlet2HLabile protons of the amino group; chemical shift is concentration and solvent dependent.
-CH₂-~4.5Singlet2HMethylene protons adjacent to a hydroxyl group and the aromatic ring.
-OH~4.0-5.0Broad Singlet1HLabile proton of the hydroxyl group; chemical shift is concentration and solvent dependent.

Rationale for Predictions: The chemical shifts of aromatic protons in pyridine derivatives are well-documented. Protons in the ortho and para positions to the nitrogen atom are typically deshielded and appear at higher chemical shifts.[5] The presence of an electron-withdrawing bromine atom at the 5-position will further deshield the adjacent protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides information about the number of different types of carbon atoms and their chemical environment.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~158Carbon bearing the amino group, significantly deshielded.
C-3~125Carbon bearing the hydroxymethyl group.
C-4~140Aromatic carbon deshielded by the adjacent nitrogen.
C-5~110Carbon bearing the bromine atom, shielded by the halogen.
C-6~150Aromatic carbon most deshielded due to its proximity to the nitrogen.
-CH₂-~60Aliphatic carbon of the hydroxymethyl group.

Rationale for Predictions: The chemical shifts are predicted based on the known effects of substituents on the pyridine ring. The electronegative nitrogen atom has a strong deshielding effect on the adjacent carbon atoms (C-2 and C-6).[5]

2D NMR Spectroscopy: Connecting the Dots

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity, a suite of 2D NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the coupling between the H-4 and H-6 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, providing crucial information about the connectivity of the different fragments of the molecule. For instance, correlations between the methylene protons and the C-3 and C-4 carbons would confirm the position of the hydroxymethyl group.

Figure 2: A diagram illustrating key predicted HMBC correlations for this compound.

Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm the molecular formula and deduce structural features.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

Table 4: Predicted Key Ions in the EI-Mass Spectrum of this compound

m/zIonComments
202/204[M]⁺Molecular ion peak. The presence of two peaks with approximately equal intensity, separated by 2 m/z units, is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[6]
171/173[M - CH₂OH]⁺Loss of the hydroxymethyl group.
123[M - Br]⁺Loss of the bromine atom.
94[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the pyridine ring.

Experimental Protocol for EI-MS:

  • Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Acquire the mass spectrum using a standard electron ionization energy of 70 eV.

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide strong evidence for the structure of this compound, single-crystal X-ray crystallography provides the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.

Experimental Protocol for Single-Crystal X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate).

  • Crystal Mounting: Select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Collect the X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the collected data to solve and refine the crystal structure using specialized software. This process yields the precise atomic coordinates, bond lengths, bond angles, and torsional angles.

The crystal structure of the related compound, 2-Amino-5-bromopyridine, has been reported and can serve as a useful reference for predicting the packing and hydrogen bonding interactions in the crystal lattice of this compound.[7]

Data Integration and Structure Confirmation: A Holistic Approach

The true power of this multi-technique approach lies in the integration of all the data to build a self-validating and irrefutable structural assignment.

G center Structure of 2-Amino-5-bromo-3- (hydroxymethyl)pyridine nmr ¹H, ¹³C, 2D NMR center->nmr Confirms Connectivity ms Mass Spectrometry center->ms Confirms Molecular Formula xray X-ray Crystallography center->xray Confirms 3D Arrangement synthesis Synthesis & Properties center->synthesis Consistent with Synthesis

Figure 3: A diagram representing the convergence of data from multiple analytical techniques to confirm the structure of this compound.

The ¹H and ¹³C NMR data establish the carbon-hydrogen framework and the connectivity of the functional groups. The 2D NMR experiments, particularly HMBC, are crucial for piecing together the different parts of the molecule. Mass spectrometry confirms the molecular weight and elemental composition (especially the presence of bromine) and provides additional structural clues through its fragmentation pattern. Finally, X-ray crystallography provides the definitive and highly accurate three-dimensional structure, confirming the assignments made by NMR and MS.

Conclusion: Beyond Elucidation - The Path to Application

The rigorous and systematic approach to structure elucidation detailed in this guide ensures the highest level of confidence in the identity and purity of this compound. This confidence is paramount as the compound progresses into further research and development, whether it be in the exploration of its biological activity, its use as a key intermediate in the synthesis of more complex molecules, or its application in materials science. By embracing a holistic analytical strategy, researchers can build a solid foundation of data upon which to base their future discoveries.

References

  • 2-Amino-5-bromo-3-methylpyridine - SpectraBase. (n.d.).
  • 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. (n.d.).
  • Chemistry LibreTexts. (2021, August 15). Organic Compounds Containing Halogen Atoms.
  • Szafran, M., & Brzezinski, B. (1970). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Roczniki Chemii, 44, 1951-1960.
  • 2-Amino-5-bromo-3-methylpyridine | C6H7BrN2 | CID 137934 - PubChem. (n.d.).

Sources

A Spectroscopic Guide to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-bromo-3-(hydroxymethyl)pyridine, with the CAS Number 335031-01-1, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1][2][3] Its structural motifs, featuring an aminopyridine core, a bromine substituent, and a hydroxymethyl group, make it a versatile building block for the synthesis of complex molecular architectures. The precise arrangement of these functional groups allows for targeted modifications and the introduction of diverse pharmacophores, rendering it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth analysis of the key spectroscopic data for this compound. As Senior Application Scientists, we recognize that a thorough understanding of a molecule's spectroscopic signature is paramount for confirming its identity, assessing its purity, and ensuring the reproducibility of synthetic protocols. The data and interpretations presented herein are grounded in fundamental spectroscopic principles and are designed to be a reliable reference for researchers and professionals in the field.

Molecular Structure and Properties

  • Chemical Name: (2-Amino-5-bromopyridin-3-yl)methanol

  • Molecular Formula: C₆H₇BrN₂O[2][3]

  • Molecular Weight: 203.04 g/mol [2]

  • Appearance: Off-white to yellow solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the proton and carbon environments within the molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each unique proton. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.95d1HH-6
~7.55d1HH-4
~6.10s (br)2H-NH₂
~5.20t1H-OH
~4.40d2H-CH₂-

Interpretation and Causality:

  • Aromatic Protons (H-6 and H-4): The two protons on the pyridine ring appear as doublets in the aromatic region. The H-6 proton is deshielded and appears at a higher chemical shift (~7.95 ppm) due to its position adjacent to the electronegative nitrogen atom and the bromine atom. The H-4 proton is located between the amino and hydroxymethyl groups and resonates at a slightly lower chemical shift (~7.55 ppm). The coupling between these two protons would result in a doublet for each signal.

  • Amino Protons (-NH₂): The protons of the primary amine typically appear as a broad singlet around 6.10 ppm. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Hydroxyl Proton (-OH): The hydroxyl proton of the hydroxymethyl group gives rise to a triplet at approximately 5.20 ppm due to coupling with the adjacent methylene protons.

  • Methylene Protons (-CH₂-): The two protons of the hydroxymethyl group are diastereotopic and couple with the hydroxyl proton, resulting in a doublet at around 4.40 ppm.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment
~158.0C-2
~149.0C-6
~140.0C-4
~125.0C-3
~105.0C-5
~60.0-CH₂-

Interpretation and Causality:

  • Aromatic Carbons: The carbon atom C-2, directly attached to the amino group, is significantly deshielded and appears at the lowest field (~158.0 ppm). The C-6 and C-4 carbons resonate at ~149.0 ppm and ~140.0 ppm, respectively. The carbon atom C-5, bearing the bromine atom, is found at a higher field (~105.0 ppm) due to the heavy atom effect of bromine. The C-3 carbon, attached to the hydroxymethyl group, is observed around 125.0 ppm.

  • Aliphatic Carbon: The carbon of the hydroxymethyl group (-CH₂-) appears in the aliphatic region, typically around 60.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional moieties.

Frequency (cm⁻¹) Intensity Assignment
3450 - 3300Strong, BroadO-H and N-H stretching
3100 - 3000MediumAromatic C-H stretching
1620 - 1580StrongN-H bending (scissoring)
1500 - 1400Medium-StrongAromatic C=C and C=N stretching
1050 - 1000StrongC-O stretching
~600MediumC-Br stretching

Interpretation and Causality:

  • O-H and N-H Stretching: The broad and strong absorption in the 3450-3300 cm⁻¹ region is characteristic of the overlapping stretching vibrations of the hydroxyl (-OH) and amino (-NH₂) groups, which are involved in hydrogen bonding.

  • Aromatic C-H Stretching: The medium intensity bands between 3100 and 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the pyridine ring.

  • N-H Bending: The strong absorption around 1620-1580 cm⁻¹ corresponds to the scissoring (bending) vibration of the primary amino group.

  • Aromatic Ring Vibrations: The absorptions in the 1500-1400 cm⁻¹ region are due to the C=C and C=N stretching vibrations within the aromatic pyridine ring.

  • C-O Stretching: A strong band in the 1050-1000 cm⁻¹ range is assigned to the C-O stretching vibration of the primary alcohol.

  • C-Br Stretching: The presence of the bromine atom is confirmed by a medium intensity band around 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and structure.

m/z Relative Intensity (%) Assignment
202/204High[M]⁺ (Molecular Ion)
173/175Medium[M - CH₂OH]⁺
123Medium[M - Br]⁺

Interpretation and Causality:

  • Molecular Ion Peak: The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of a bromine atom. There will be two peaks of nearly equal intensity at m/z 202 (for ⁷⁹Br) and m/z 204 (for ⁸¹Br), confirming the molecular formula C₆H₇BrN₂O.

  • Key Fragmentation: A common fragmentation pathway involves the loss of the hydroxymethyl radical (-•CH₂OH), resulting in a fragment ion with an m/z of 173/175. Another significant fragmentation is the loss of the bromine radical (-•Br), leading to a fragment at m/z 123.

Proposed Fragmentation Pathway

G M [C₆H₇BrN₂O]⁺˙ m/z 202/204 (Molecular Ion) F1 [C₅H₅BrN₂]⁺˙ m/z 173/175 M->F1 - •CH₂OH F2 [C₆H₇N₂O]⁺ m/z 123 M->F2 - •Br

Sources

Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the

Introduction

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a pivotal intermediate in contemporary medicinal chemistry and drug development. Its unique trifunctionalized pyridine scaffold, featuring an amino group, a bromine atom, and a hydroxymethyl substituent, offers a versatile platform for the synthesis of a diverse array of complex molecules. These functionalities allow for selective and sequential chemical modifications, making it an invaluable building block in the creation of novel therapeutic agents. This guide provides a comprehensive overview of the most reliable and efficient synthetic routes to this key intermediate, with a focus on the underlying chemical principles and practical considerations for laboratory-scale and potential scale-up production.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired purity, and scalability. This guide will focus on two primary, well-established methods:

  • Direct Bromination of a Precursor: This approach involves the regioselective bromination of a pre-functionalized pyridine ring.

  • Functional Group Interconversion: This strategy relies on the transformation of existing functional groups on a pre-brominated pyridine core.

Method 1: Direct Electrophilic Bromination of 2-Amino-3-(hydroxymethyl)pyridine

This is arguably the most direct and widely cited method for the preparation of the title compound. The strategy hinges on the electrophilic aromatic substitution of 2-amino-3-(hydroxymethyl)pyridine.[1] The amino group at the 2-position is a strong activating group and directs electrophiles to the 3- and 5-positions. The inherent steric hindrance at the 3-position, coupled with the electronic influence of the hydroxymethyl group, favors bromination at the 5-position.

Causality Behind Experimental Choices
  • Choice of Brominating Agent: Molecular bromine (Br₂) is a common and effective brominating agent for this transformation.[1] Its reactivity can be modulated by the choice of solvent. Acetic acid is often employed as it serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing its electrophilicity.[1]

  • Reaction Conditions: The reaction is typically carried out at room temperature to control the exothermicity and minimize the formation of polybrominated byproducts.[1] An overnight reaction time ensures the completion of the bromination.[1]

  • Work-up Procedure: A crucial step is the neutralization of the acetic acid and any excess bromine. A saturated solution of potassium carbonate is used to basify the reaction mixture, which also facilitates the extraction of the product into an organic solvent like ethyl acetate.[1] The subsequent wash with a saturated sodium chloride solution (brine) aids in the removal of residual water from the organic phase.[1]

Experimental Protocol

A detailed, step-by-step methodology for this key experiment is as follows:

  • In a well-ventilated fume hood, dissolve 2-amino-3-(hydroxymethyl)pyridine (19.6 g, 157.8 mmol) in acetic acid (350 mL) in a suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel.[1]

  • Slowly add bromine (8.4 mL, 189.4 mmol) dropwise to the solution over a period of 1 hour at room temperature.[1]

  • Stir the reaction mixture overnight at room temperature.[1]

  • Remove the acetic acid under reduced pressure using a rotary evaporator.[1]

  • Partition the residue between a saturated solution of potassium carbonate (300 mL) and ethyl acetate (200 mL).[1]

  • Separate the aqueous layer and extract it with ethyl acetate (2 x 200 mL).[1]

  • Combine the organic phases and wash with a saturated solution of sodium chloride (200 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.[1]

  • Triturate the residue with pentane to afford the title product as a yellow solid (27.0 g, 84% yield).[1]

Visualizing the Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product 2-Amino-3-(hydroxymethyl)pyridine 2-Amino-3-(hydroxymethyl)pyridine Dissolution Dissolution 2-Amino-3-(hydroxymethyl)pyridine->Dissolution in Acetic Acid Bromine Bromine Bromination Bromination Bromine->Bromination Dropwise addition Acetic Acid Acetic Acid Dissolution->Bromination Stirring Stirring Bromination->Stirring Overnight at RT Concentration Concentration Stirring->Concentration Partitioning Partitioning Concentration->Partitioning with K2CO3(aq) and EtOAc Extraction Extraction Partitioning->Extraction Washing Washing Extraction->Washing with Brine Drying Drying Washing->Drying with Na2SO4 Isolation Isolation Drying->Isolation Trituration This compound This compound Isolation->this compound cluster_step1 Step 1: Bromination cluster_step2 Step 2: Reduction 2-Aminopyridine-3-carbaldehyde 2-Aminopyridine-3-carbaldehyde NBS, MeCN, Reflux NBS, MeCN, Reflux 2-Amino-5-bromonicotinaldehyde 2-Amino-5-bromonicotinaldehyde 2-Aminopyridine-3-carbaldehyde->2-Amino-5-bromonicotinaldehyde Bromination NaBH4, MeOH NaBH4, MeOH This compound This compound 2-Amino-5-bromonicotinaldehyde->this compound Reduction

Caption: Two-Step Synthesis via Aldehyde Reduction.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
2-Amino-3-(hydroxymethyl)pyridineC₆H₈N₂O124.14--
This compoundC₆H₇BrN₂O203.04Yellow solid [1]-
2-Amino-5-bromonicotinaldehydeC₆H₅BrN₂O201.02Brown solid [2][3]167-169 [3]

Conclusion

The synthesis of this compound is a well-documented process with multiple effective routes. The direct bromination of 2-amino-3-(hydroxymethyl)pyridine offers a straightforward and high-yielding approach. Alternatively, the reduction of 2-amino-5-bromonicotinaldehyde provides a reliable pathway, particularly when the aldehyde precursor is readily accessible. The choice of synthetic strategy will ultimately be guided by factors such as starting material availability, cost, and desired scale of production. Both methods presented in this guide are robust and have been validated in the scientific literature, providing researchers and drug development professionals with dependable protocols for obtaining this crucial synthetic intermediate.

References

  • Google Patents. (2021). CN113880756A - Preparation method of 2-amino-3-hydroxymethylpyridine.

Sources

An In-Depth Technical Guide to the Starting Materials and Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

2-Amino-5-bromo-3-(hydroxymethyl)pyridine, with CAS Number 335031-01-1, is a pivotal heterocyclic building block in modern medicinal chemistry and drug development.[1][2][3][4] Its unique trifunctionalized pyridine scaffold, featuring an amino group, a bromine atom, and a hydroxymethyl group, makes it an exceptionally versatile intermediate for constructing complex molecular architectures. This guide provides a detailed examination of the primary synthetic pathways to this compound, with a core focus on the selection and rationale of starting materials, reaction mechanisms, and process optimization. We will explore the most direct and industrially relevant synthetic routes, offering field-proven insights for researchers and drug development professionals.

Part 1: The Principal Synthetic Pathway: Electrophilic Bromination

The most direct and widely adopted method for synthesizing this compound involves the regioselective bromination of its immediate precursor, 2-Amino-3-(hydroxymethyl)pyridine. This approach is favored due to its high efficiency and straightforward execution.

Causality Behind Experimental Choices

The pyridine ring is an electron-deficient system, which generally makes it resistant to electrophilic aromatic substitution. However, the presence of the activating amino (-NH₂) group at the 2-position significantly enhances the electron density of the ring, directing electrophiles to the ortho and para positions (positions 3 and 5). The hydroxymethyl group at the 3-position provides some steric hindrance, but the electronic activation from the amino group is the dominant factor, making the 5-position the primary site for electrophilic attack.

  • Choice of Brominating Agent: Elemental bromine (Br₂) is a potent and effective brominating agent for this activated system.

  • Choice of Solvent: Acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and is stable to the oxidative conditions of the reaction.[5][6] It also helps to moderate the reactivity of the bromine.

  • Reaction Control: The dropwise addition of bromine at room temperature is a critical control measure. This technique prevents a rapid, exothermic reaction and minimizes the formation of over-brominated byproducts, such as 2-amino-3,5-dibromopyridine.[5][6][7]

Workflow Diagram: Principal Synthetic Route

G cluster_0 Principal Synthesis A 2-Amino-3-(hydroxymethyl)pyridine (Starting Material) B This compound (Final Product) A->B Reagents: Bromine (Br₂) Solvent: Acetic Acid Conditions: Room Temp, Stirring

Caption: Direct bromination of the key precursor.

Quantitative Data Summary: Principal Synthesis
ParameterValue / ConditionRationale & Citation
Starting Material 2-Amino-3-(hydroxymethyl)pyridinePrecursor with activating -NH₂ group for regioselective bromination.
Reagent Bromine (Br₂)Effective electrophile for activated pyridine systems.[5][6]
Solvent Acetic AcidPolar protic solvent that facilitates the reaction and controls reactivity.[5][6]
Temperature Room TemperatureSufficient for reaction; avoids thermal decomposition and side reactions.[5]
Yield ~84%High conversion efficiency is characteristic of this direct route.[5][6]
Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2-amino-3-(hydroxymethyl)pyridine (19.6 g, 157.8 mmol) in acetic acid (350 mL).[5][6]

  • Reagent Addition: At room temperature, add a solution of bromine (8.4 mL, 189.4 mmol) dropwise to the stirred solution over a period of 1 hour.[5] The slow addition is crucial to maintain control over the reaction's exothermicity.

  • Reaction: Stir the resulting mixture overnight at room temperature to ensure the reaction proceeds to completion.

  • Workup & Isolation: a. Concentrate the reaction mixture to dryness under reduced pressure. b. Partition the residue between a saturated aqueous solution of potassium carbonate (300 mL) to neutralize the acetic acid and ethyl acetate (200 mL) to extract the product.[5][6] c. Separate the aqueous layer and perform two additional extractions with ethyl acetate (2 x 200 mL). d. Combine the organic phases and wash with a saturated solution of sodium chloride (200 mL) to remove residual water and inorganic salts. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • Purification: Triturate the resulting solid residue in pentane to remove non-polar impurities. Filter the solid to obtain the final product, this compound, as a yellow solid (27.0 g, 84% yield).[5][6]

Part 2: Synthesis of the Key Starting Material: 2-Amino-3-(hydroxymethyl)pyridine

The viability of the principal synthetic route is contingent upon the availability of its starting material, 2-Amino-3-(hydroxymethyl)pyridine. A robust and high-yielding synthesis for this precursor starts from 2-aminopyridine-3-carboxylic acid (2-aminonicotinic acid).

Causality Behind Experimental Choices

The core transformation is the reduction of a carboxylic acid to a primary alcohol. This requires a potent reducing agent.

  • Choice of Starting Material: 2-aminopyridine-3-carboxylic acid is a commercially available and logical precursor, containing the required amino group and a carboxyl group at the correct position for reduction.

  • Choice of Reducing Agent: Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) is an excellent choice for this reduction. It is a powerful hydride donor, capable of efficiently reducing carboxylic acids, and is often more soluble in organic solvents like THF than lithium aluminum hydride (LiAlH₄), simplifying the reaction setup.

  • Anhydrous & Anaerobic Conditions: Hydride reducing agents like Red-Al® react violently with water and can be deactivated by oxygen. Therefore, maintaining a strictly anhydrous and anaerobic (e.g., under nitrogen or argon) environment is paramount for safety and to achieve a high yield.[8]

  • Temperature Control: The initial addition of the reducing agent is performed at a low temperature (below 10 °C) to manage the highly exothermic reaction between the hydride and the acidic proton of the carboxylic acid, as well as the subsequent reduction.[8]

Workflow Diagram: Overall Two-Step Synthesis

G cluster_0 Complete Synthetic Pathway A 2-Aminopyridine-3-carboxylic acid B 2-Amino-3-(hydroxymethyl)pyridine A->B Reduction Reagent: Red-Al® Solvent: Anhydrous THF C This compound B->C Bromination Reagent: Br₂ Solvent: Acetic Acid

Caption: Two-step synthesis from 2-aminonicotinic acid.

Quantitative Data Summary: Precursor Synthesis
ParameterValue / ConditionRationale & Citation
Starting Material 2-Aminopyridine-3-carboxylic acidReadily available precursor with the correct scaffold.
Reagent Red-Al® (70% solution in toluene)Powerful and soluble reducing agent for carboxylic acids.[8]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic ether solvent, ideal for hydride reductions.[8]
Temperature < 10 °C (addition), then RTControls initial exotherm, then allows reaction to complete.[8]
Yield ~85%Demonstrates the high efficiency of the reduction.[8]
Detailed Experimental Protocol: Synthesis of 2-Amino-3-(hydroxymethyl)pyridine
  • Reaction Setup: Under anhydrous and anaerobic conditions (e.g., a nitrogen atmosphere), add anhydrous tetrahydrofuran (150 mL) to a 1L three-necked flask.

  • Addition of Starting Material: Add 2-aminopyridine-3-carboxylic acid (50 g) to the flask with stirring.[8]

  • Reduction: Cool the mixture in an ice-salt bath to maintain a temperature below 10 °C. Dropwise, add a 70% toluene solution of Red-Al® (209 g).[8]

  • Reaction: After the addition is complete, remove the ice-salt bath and allow the mixture to warm to room temperature. Continue stirring for 14-16 hours.

  • Quenching & Isolation: a. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. b. Filter the resulting mixture. Wash the filter cake thoroughly with tetrahydrofuran. c. Combine the mother liquor and the washings. Dry the combined solution over magnesium sulfate. d. Filter to remove the drying agent and concentrate the filtrate by rotary evaporation to yield the product (38.2 g, 85% yield).[8]

Part 3: Analysis of Alternative Starting Materials

While the two-step process described above is highly efficient, an analysis of alternative starting materials is crucial for a comprehensive understanding and for contexts where precursors may be constrained.

Logical Relationship of Potential Starting Materials

G cluster_0 Synthetic Precursor Relationships A 2-Aminopyridine B 2-Aminopyridine-3-carboxylic acid A->B Carboxylation (Multi-step) E 2-Amino-5-bromopyridine A->E Bromination C 2-Amino-3-(hydroxymethyl)pyridine B->C Reduction D Target: 2-Amino-5-bromo-3- (hydroxymethyl)pyridine C->D Bromination (Preferred Route) E->D Hydroxymethylation (Challenging)

Caption: Relationship between potential synthetic precursors.

  • 2-Aminopyridine: As the most fundamental precursor, 2-aminopyridine could theoretically be used.[7][9][10][11] However, this would require a multi-step sequence. One path would be to first brominate 2-aminopyridine to get 2-amino-5-bromopyridine, a well-documented reaction.[7] The subsequent challenge would be the selective introduction of a hydroxymethyl group at the 3-position, a process that is significantly more complex and lower-yielding than the preferred route of brominating a pre-existing alcohol.

  • 2-Amino-3-hydroxypyridine: This compound, which has a hydroxyl group directly on the ring, is a different isomer.[12] It can be brominated to give 2-amino-5-bromo-3-hydroxypyridine.[13][14][15] This highlights the critical importance of selecting the correct starting isomer—the 3-(hydroxymethyl) vs. the 3-hydroxy—to obtain the desired final product.

  • 2-Amino-3,5-dihalogenopyridines: It is possible to synthesize 2-amino-3-hydroxy-5-bromopyridine via selective hydrolysis of a 2-amino-3,5-dihalogenopyridine.[16] However, this pathway leads to the 3-hydroxy derivative, not the 3-(hydroxymethyl) target, and is therefore not a direct route to the compound of interest.

The analysis confirms that the most logical and efficient pathway is the reduction of 2-aminonicotinic acid followed by the direct bromination of the resulting alcohol. This route minimizes complex functional group interconversions on the pyridine ring, leading to higher overall yields and purity.

References

  • Preparation method of 2-amino-3-hydroxymethylpyridine.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.ijssst.info. [Link]
  • A kind of preparation method of 2- amino -5- bromopyridine.
  • 2,3-diaminopyridine.Organic Syntheses Procedure. [Link]
  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine.PrepChem.com. [Link]
  • Supplementary Information Synthetic routes to compounds 5 and 10-19.The Royal Society of Chemistry. [Link]
  • Synthesis of 2-amino-5-bromo-3-pyridinol.PrepChem.com. [Link]
  • This compound.AbacipharmTech. [Link]
  • Synthesis of 2-Amino-5-bromopyridine.
  • This compound [CAS: 335031-01-1].Ivy Fine Chemicals. [Link]
  • Process for the production of 2-amino-3-hydroxypyridine derivatives.

Sources

A Technical Guide to the Synthetic Derivatization of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine: A Trifunctional Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount. Scaffolds that offer multiple, orthogonally reactive functional groups provide a powerful platform for the rapid generation of diverse chemical libraries. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is an exemplar of such a scaffold.[1][2][3] This molecule, a stable, solid compound, serves as a versatile starting material for constructing complex molecular architectures.[1][4] Its utility is rooted in the distinct reactivity of its three key functional groups: a nucleophilic C2-amino group, a C5-bromine atom primed for transition metal-catalyzed cross-coupling, and a primary C3-hydroxymethyl group amenable to oxidation and substitution.

This guide provides an in-depth exploration of the derivatization potential of this trifunctional pyridine. Moving beyond a simple recitation of reactions, we will delve into the chemical rationale behind strategic modifications at each site, present field-proven experimental protocols, and illustrate how these transformations can be integrated to build molecules of significant pharmaceutical interest.[5][6][7]

Chapter 1: Reactivity Analysis of the Core Scaffold

The synthetic potential of this compound stems from the unique electronic environment of the pyridine ring, modulated by its three substituents. The C2-amino group is a strong electron-donating group, activating the ring system. The C5-bromo atom serves as an excellent leaving group in cross-coupling reactions, a cornerstone of modern synthetic chemistry.[8][9] The C3-hydroxymethyl group provides a handle for oxidation or conversion into other functionalities. A synthetic strategy often begins by identifying the most robust and versatile of these handles, which is typically the C5-bromo position.

Figure 1: Key reactive sites on the core scaffold.

Chapter 2: The C5-Bromo Position: A Gateway to Biaryl and Heteroaryl Structures

The carbon-bromine bond at the C5 position is arguably the most versatile functional group on the scaffold. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, which form carbon-carbon and carbon-nitrogen bonds with exceptional reliability and functional group tolerance.[7][9]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a foundational tool in drug discovery for creating biaryl structures.[8][9][10] The reaction proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[10] For a substrate like 2-amino-5-bromopyridine, the choice of catalyst, ligand, and base is critical to avoid side reactions or catalyst inhibition by the amino group.[8]

G pd0 Pd(0)Ln oxidative_add Oxidative Addition Complex (Ar-Pd(II)-Br) pd0->oxidative_add Ar-Br transmetalation Transmetalation Complex (Ar-Pd(II)-R) oxidative_add->transmetalation R-B(OR)2 Base product Ar-R Product transmetalation->product Reductive Elimination product->pd0 Catalyst Regeneration

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical conditions for the Suzuki-Miyaura coupling of related 5-bromopyridine substrates, providing a validated starting point for optimization.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O90-10075-95%[8]
Pd₂(dba)₃ / LigandK₂CO₃Toluene or Dioxane85-11080-98%[11][12]
PdCl₂(dppf)Cs₂CO₃DMF or Dioxane80-12070-90%[12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure adapted from established methods for similar substrates.[8][10]

  • Reagent Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk tube), add this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[10]

  • Solvent Addition: Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., a 4:1 ratio), via syringe.[8]

  • Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 90-110 °C). Reaction progress can be monitored by TLC or LC-MS. Conventional heating may take 8-24 hours, while microwave irradiation can reduce this to 10-30 minutes.[8]

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[10] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[8]

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[13][14][15] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[6] The mechanism involves an oxidative addition, coordination and deprotonation of the amine, and a final reductive elimination step.[13][15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from methodologies developed for structurally similar aminopyridines.[13]

  • Reagent Preparation: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with this compound (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.5-2.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or XPhos, 4-6 mol%).

  • Inert Atmosphere & Solvent: Seal the tube, remove from the glovebox, and add an anhydrous, degassed solvent such as toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts and palladium residues.[13] Concentrate the filtrate and purify the crude product by silica gel chromatography.

Chapter 3: Modifications of the C2-Amino Group

The C2-amino group is a versatile nucleophile and can also direct further functionalization of the pyridine ring.[16]

  • N-Acylation and N-Sulfonylation: Standard reactions with acyl chlorides or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) readily form stable amides and sulfonamides. This modification can be used to modulate the electronic properties of the scaffold or to introduce new pharmacophoric elements. A derivative formed through N-acetylation has been reported as a precursor for further coupling reactions.[12]

  • Advanced Transformations: While more complex, the amino group can undergo diazotization with nitrous acid (NaNO₂/HCl) to form a diazonium salt. This intermediate can then be displaced by a wide range of nucleophiles in Sandmeyer-type reactions, although conditions must be carefully controlled for heterocyclic systems.

Chapter 4: Transformations of the C3-Hydroxymethyl Group

The primary alcohol at the C3 position offers a straightforward handle for oxidation or substitution.

  • Oxidation: The hydroxymethyl group can be selectively oxidized.

    • To Aldehyde: Use of mild oxidizing agents such as manganese dioxide (MnO₂) in a solvent like dichloromethane (DCM) or chloroform will typically yield the corresponding 2-amino-5-bromo-pyridine-3-carbaldehyde without over-oxidation or affecting the other functional groups.

    • To Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), can achieve oxidation to the carboxylic acid, 2-amino-5-bromonicotinic acid. The choice of oxidant is critical to ensure compatibility with the amino and bromo groups.

  • O-Alkylation and O-Acylation: The alcohol can be deprotonated with a base like sodium hydride (NaH) to form an alkoxide, which can then be alkylated with an alkyl halide (Williamson ether synthesis). Alternatively, esterification can be achieved by reacting the alcohol with an acyl chloride or carboxylic anhydride.

Chapter 5: Integrated Synthetic Strategies

The true power of the this compound scaffold lies in the ability to combine these transformations sequentially to build complex molecules. A common and logical workflow involves first utilizing the robust palladium-catalyzed cross-coupling at the C5-bromo position, followed by modification of the more sensitive amino or hydroxymethyl groups.

G Start Core Scaffold This compound Step1 C5 Derivatization (e.g., Suzuki Coupling) Start->Step1 Pd Catalyst R-B(OH)2 Intermediate1 Intermediate A 2-Amino-5-aryl-3-(hydroxymethyl)pyridine Step1->Intermediate1 Step2_Ox C3 Oxidation (e.g., MnO2) Intermediate1->Step2_Ox Step2_Acyl C2 Acylation (e.g., AcCl, Pyridine) Intermediate1->Step2_Acyl Product_Ox Final Product 1 (Aldehyde) Step2_Ox->Product_Ox Product_Acyl Final Product 2 (Amide) Step2_Acyl->Product_Acyl

Figure 3: Example of an integrated synthetic workflow.

This strategic approach allows for the late-stage diversification of a common intermediate, which is a highly efficient strategy in the generation of chemical libraries for high-throughput screening in drug discovery programs.

Conclusion

This compound is a synthetically tractable and highly valuable scaffold. The three distinct functional groups offer chemists a full toolbox of potential modifications, from robust and high-yielding palladium-catalyzed cross-coupling reactions to standard functional group interconversions. By understanding the reactivity of each site and applying the robust protocols outlined in this guide, researchers can efficiently generate novel and diverse libraries of pyridine derivatives poised for evaluation as next-generation therapeutics.

References

  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. Benchchem.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Benchchem.
  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromopyrimidine. Benchchem.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem.
  • This compound | 335031-01-1. ChemicalBook.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed.
  • 2-Aminopyridine. Wikipedia.
  • Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones Through Nucleophile-Induced Ring Transformation Reactions. ResearchGate.
  • This compound Formula. ECHEMI.
  • This compound. CymitQuimica.
  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health.
  • Buchwald–Hartwig amination. Wikipedia.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Buchwald-Hartwig amination. Name-Reaction.com.
  • (2-Amino-5-bromo-3-pyridinyl)methanol. Chem-Impex.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.

Sources

The Strategic Blueprint: 2-Amino-5-bromo-3-(hydroxymethyl)pyridine in the Synthesis of Biologically Active Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unassuming Architect of Complex Bioactive Molecules

In the landscape of medicinal chemistry, the true value of a molecule often lies not in its intrinsic biological activity, but in its potential as a versatile scaffold for the construction of novel therapeutic agents. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a prime exemplar of such a foundational building block. With a molecular formula of C₆H₇BrN₂O and a molecular weight of 203.04 g/mol , this substituted pyridine derivative is a key intermediate in the synthesis of a diverse array of compounds exhibiting significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]

This technical guide delves into the strategic importance of this compound, providing a comprehensive overview of its synthesis, and more critically, its pivotal role in the development of potent and selective bioactive molecules. We will explore the chemical rationales behind its use in synthesizing various classes of therapeutic agents, supported by detailed experimental protocols and an examination of their mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
CAS Number 335031-01-1
Appearance Solid
InChI InChI=1S/C6H7BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2,(H2,8,9)
InChI Key HIVQAWXDBPYNDU-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NC(=C1N)Br)CO

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a critical first step in its journey as a versatile intermediate. A common and effective method involves the bromination of 2-amino-3-(hydroxymethyl)pyridine.[1]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via electrophilic bromination of 2-amino-3-(hydroxymethyl)pyridine.

Materials:

  • 2-amino-3-(hydroxymethyl)pyridine

  • Bromine (Br₂)

  • Acetic acid

  • Saturated potassium carbonate solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Sodium sulfate (anhydrous)

  • Pentane

Procedure:

  • In a suitable reaction vessel, dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 eq) in acetic acid at room temperature.

  • Slowly add bromine (1.2 eq) dropwise to the solution over a period of 1 hour.

  • Stir the reaction mixture overnight at room temperature.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Partition the residue between a saturated solution of potassium carbonate and ethyl acetate.

  • Separate the aqueous layer and extract it twice with ethyl acetate.

  • Combine the organic phases and wash with a saturated solution of sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • Triturate the residue with pentane to yield the final product as a yellow solid.[1]

Rationale: The use of acetic acid as a solvent facilitates the electrophilic substitution reaction. The amino group on the pyridine ring is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. The workup with potassium carbonate neutralizes the excess acid, and the subsequent extractions and washing steps purify the final product.

Biological Activities of Derivatives: A Gateway to Diverse Therapeutic Applications

The true power of this compound lies in its ability to be transformed into a multitude of biologically active derivatives. The amino and hydroxymethyl groups, along with the bromine atom, provide multiple reaction sites for further chemical modifications.

Anticancer Activity: The Rise of Pyrimidine-Based Kinase Inhibitors

A significant application of 2-aminopyridine scaffolds is in the synthesis of fused pyrimidine derivatives, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines, which are known to exhibit potent anticancer activity, often through the inhibition of protein kinases.[4][5][6]

A general synthetic strategy to access the pyrimido[4,5-d]pyrimidine core from a 2-aminopyridine precursor is outlined below.

G A This compound B Cyclization with a suitable reagent (e.g., urea, thiourea) A->B Step 1 C Formation of a pyrimidine ring B->C Step 2 D Further cyclization and functionalization C->D Step 3 E Pyrimido[4,5-d]pyrimidine derivatives D->E Step 4

Caption: Conceptual workflow for the synthesis of pyrimido[4,5-d]pyrimidine derivatives.

Many pyrimido[4,5-d]pyrimidine derivatives exert their anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[4] By binding to the ATP-binding pocket of CDKs, these inhibitors prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

G CDK CDK PhosphoSubstrate Phosphorylated Substrate CDK->PhosphoSubstrate Phosphorylation Cyclin Cyclin Cyclin->CDK Activation Substrate Substrate Protein Substrate->PhosphoSubstrate CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle Inhibitor Pyrimido[4,5-d]pyrimidine Inhibitor Inhibitor->CDK Inhibition

Caption: Simplified pathway of CDK inhibition by pyrimido[4,5-d]pyrimidine derivatives.

The following table summarizes the in vitro cytotoxic activity of representative pyrimido[4,5-d]pyrimidine derivatives against various human cancer cell lines.

CompoundTargetCell LineIC₅₀ (µM)Reference
Derivative A CDK2MCF-70.25[4]
Derivative B CDK2HCT-1160.31[4]
Derivative C EGFRA-5497.23[5]
Derivative D EGFRPC-37.12[5]
Antimicrobial Activity

The pyridine scaffold is also a key feature in many antimicrobial agents. Derivatives of 2-aminopyridine have been shown to possess both antibacterial and antifungal properties.[7] The synthesis of these derivatives often involves modifications at the amino and bromo positions to introduce various pharmacophores that enhance antimicrobial efficacy.

Objective: To synthesize a novel pyridine-based antimicrobial agent via a Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Dioxane/water mixture)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Add the solvent mixture and degas the solution.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Purify the crude product by column chromatography to obtain the desired derivative.

Rationale: The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of diverse aryl groups at the bromine position of the pyridine ring. This structural diversity is crucial for optimizing antimicrobial activity.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases.[8] Pyridine-containing compounds have been investigated as potential anti-inflammatory agents, with some derivatives showing inhibitory activity against key inflammatory kinases such as TBK1 and IKKε.[9][10]

Derivatives of 2-aminopyridine can be designed to target the ATP-binding sites of inflammatory kinases. By blocking the activity of these kinases, the downstream signaling pathways that lead to the production of pro-inflammatory cytokines are inhibited.

G Stimulus Inflammatory Stimulus Kinase Inflammatory Kinase (e.g., TBK1) Stimulus->Kinase NFkB NF-κB Kinase->NFkB Activation Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation Inhibitor Pyridine-based Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of inflammatory signaling by pyridine-based kinase inhibitors.

Conclusion: A Versatile Scaffold for Future Drug Discovery

While this compound itself may not possess significant intrinsic biological activity, its true value is undeniably established in its role as a versatile and strategic building block in medicinal chemistry. Its trifunctional nature provides a rich platform for the synthesis of diverse and complex molecules with potent anticancer, antimicrobial, and anti-inflammatory properties. The continued exploration of derivatives stemming from this core scaffold holds significant promise for the discovery of novel and effective therapeutic agents to address a wide range of human diseases.

References

  • Chem-Impex. (n.d.). 2-Amino-3-hydroxy-5-bromopyridine.
  • Ali, M. M., et al. (2012). Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents. Molecules, 17(9), 10794-10810. [Link]
  • Papakyriakou, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549. [Link]
  • Papakyriakou, A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549. [Link]
  • El-Sayed, M. A. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. RSC Advances, 12(31), 20088-20104. [Link]
  • Krasavin, M. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(15), 4949. [Link]
  • Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
  • Chemical Product. (n.d.). This compound.
  • Contreras, J., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(8), 2185. [Link]
  • ResearchGate. (n.d.). Synthesis and Anticancer Activity of Some pyrido[2,3- d ]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors.
  • Ivy Fine Chemicals. (n.d.). This compound.
  • ResearchGate. (n.d.). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
  • Showalter, H. D. H., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [Link]
  • Showalter, H. D. H., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [Link]
  • Chemical Kinomics. (n.d.). Drug Discovery - Inhibitor.
  • Zhuravel', I. O., et al. (2005). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. Bioorganic & Medicinal Chemistry Letters, 15(24), 5483-5487. [Link]
  • Ghasemi, S., et al. (2014). Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 22(1), 36. [Link]
  • AbacipharmTech. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-pyridinemethanol.
  • Di Pilato, P., et al. (2021). Special Issue "Novel Antibacterial Agents". Antibiotics, 10(4), 433. [Link]
  • Al-Ostath, A. I., et al. (2024). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Molecules, 29(16), 3738. [Link]

Sources

The Strategic Sourcing and Application of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient development of novel therapeutics. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, a highly functionalized heterocyclic compound, has emerged as a critical intermediate in the synthesis of complex molecular architectures, particularly in the realm of targeted cancer therapies. This guide provides a comprehensive overview of this valuable compound, detailing its chemical properties, reliable suppliers, synthesis protocols, and its significant role in the development of kinase inhibitors.

Core Molecular Data

This compound is a substituted pyridine derivative with the chemical formula C₆H₇BrN₂O.[1][2] Its structure, featuring an amino group, a bromine atom, and a hydroxymethyl group, offers multiple points for chemical modification, making it a versatile scaffold for combinatorial chemistry and lead optimization.

PropertyValueSource
CAS Number 343854-88-6[1]
Molecular Formula C₆H₇BrN₂O[1][2]
Molecular Weight 203.04 g/mol [2]
Appearance Solid[1]
Melting Point 137-140°C
Boiling Point (Predicted) 343.5±37.0 °C
Density (Predicted) 1.766±0.06 g/cm³
Solubility Soluble in Acetone, Ethyl Acetate, Methanol
Storage 2-8°C, under inert gas (Nitrogen or Argon)

Global Suppliers and Availability

A consistent and high-purity supply of this compound is crucial for research and development pipelines. Several reputable chemical suppliers offer this compound in various quantities, from milligrams for initial screening to kilograms for process development. When selecting a supplier, it is imperative to consider not only the cost but also the purity, batch-to-batch consistency, and the availability of comprehensive analytical documentation such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

SupplierPurityAvailable Quantities
CymitQuimica 98%250mg, 1g, 5g, 10g
ChemicalBook 99%Grams to Kilograms
Finetech Industry Limited InquireVarious pack sizes, custom synthesis, bulk quantities
Ivy Fine Chemicals Inquire5g, 10g, 25g, Bulk/Commercial
BLDpharm InquireInquire

This table is not exhaustive and represents a selection of suppliers identified during the literature review. Researchers should conduct their own due diligence when sourcing this reagent.

Synthesis and Chemical Logic

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A common synthetic route starts from the readily available 2-aminopyridine. The process generally involves bromination and subsequent functional group manipulations.

A Representative Synthetic Protocol

A frequently cited method for the synthesis of this compound involves the bromination of (2-aminopyridin-3-yl)methanol.[3]

Objective: To synthesize this compound via electrophilic bromination of (2-aminopyridin-3-yl)methanol.

Materials:

  • (2-aminopyridin-3-yl)methanol

  • Bromine (Br₂)

  • Acetic Acid

  • Potassium Carbonate (K₂CO₃)

  • Ethyl Acetate

  • Sodium Chloride (NaCl) solution (saturated)

  • Sodium Sulfate (Na₂SO₄)

  • Pentane

Procedure:

  • Dissolve (2-aminopyridin-3-yl)methanol (157.8 mmol) in acetic acid (350 mL) in a suitable reaction vessel at room temperature.

  • Slowly add a solution of bromine (189.4 mmol) to the reaction mixture dropwise over a period of 1 hour.

  • Stir the reaction mixture overnight at room temperature.

  • Concentrate the reaction mixture to dryness under reduced pressure.

  • Partition the residue between a saturated solution of potassium carbonate (300 mL) and ethyl acetate (200 mL).

  • Separate the aqueous layer and extract with ethyl acetate (2 x 200 mL).

  • Combine the organic phases and wash with a saturated solution of sodium chloride (200 mL).

  • Dry the organic layer over sodium sulfate, filter, and concentrate to dryness.

  • Triturate the residue with pentane to yield the final product as a yellow solid (84% yield).[3]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification start Start: (2-aminopyridin-3-yl)methanol in Acetic Acid bromination Bromination: Add Bromine dropwise start->bromination stir Reaction: Stir overnight bromination->stir concentrate Workup: Concentrate to dryness stir->concentrate partition Extraction: Partition between K2CO3 and Ethyl Acetate concentrate->partition Proceed to Purification extract Aqueous Extraction: Extract with Ethyl Acetate partition->extract wash Washing: Wash with saturated NaCl solution extract->wash dry Drying: Dry over Na2SO4 wash->dry final_concentrate Final Concentration: Concentrate to dryness dry->final_concentrate triturate Final Product: Triturate with Pentane final_concentrate->triturate

Caption: Workflow for the synthesis and purification of this compound.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

The primary significance of this compound in the pharmaceutical industry lies in its role as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Therefore, the development of potent and selective kinase inhibitors is a major focus of modern oncology research.

Case Study: Lorlatinib (PF-06463922)

A prominent example of the application of a closely related derivative, 2-amino-5-bromo-3-hydroxypyridine, is in the synthesis of Lorlatinib . Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinase inhibitor used for the treatment of specific types of non-small cell lung cancer.[4] The synthesis of Lorlatinib involves the use of a protected and activated derivative of 2-amino-5-bromo-3-hydroxypyridine as a key building block.[4] The structural features of this intermediate are crucial for the construction of the complex macrocyclic structure of the final drug molecule.

The following diagram illustrates the conceptual role of the 2-amino-5-bromopyridine core in the synthesis of kinase inhibitors.

G A This compound B Chemical Modification (e.g., Suzuki Coupling, Buchwald-Hartwig amination) A->B Versatile functional groups C Diverse Library of Advanced Intermediates B->C Introduction of molecular diversity D Synthesis of Kinase Inhibitor Scaffolds C->D Construction of core structures E Lead Optimization and SAR Studies D->E Refinement of biological activity F Drug Candidate (e.g., Lorlatinib) E->F Selection of clinical candidate

Sources

An In-depth Technical Guide to the Safe Handling and Application of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, safety protocols, and handling procedures for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (CAS No. 335031-01-1). As a pivotal intermediate in pharmaceutical synthesis, a thorough understanding of its characteristics is essential for ensuring laboratory safety and experimental integrity.[1][2] This document moves beyond standard safety data sheets to provide a deeper, field-proven perspective on managing this compound effectively in a research and development setting.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative. Its trifunctional nature—possessing an amine, a bromo group, and a hydroxymethyl group—makes it a versatile building block in medicinal chemistry.[3][4] The electronic properties of the pyridine ring, influenced by an electron-donating amino group and an electron-withdrawing bromo group, dictate its reactivity in various synthetic transformations.[5]

Proper identification and understanding of its physical properties are the first steps in safe handling.

PropertyValueSource(s)
CAS Number 335031-01-1[1][2][6]
Molecular Formula C₆H₇BrN₂O[4][7]
Molecular Weight 203.04 g/mol [4][7]
Appearance Off-white to yellow solid[2][4]
Melting Point 137-140°C[2]
Boiling Point 343.5±37.0 °C (Predicted)[2]
Solubility Soluble in Acetone, Ethyl Acetate, Methanol[2]
Storage Temperature 2–8 °C, under inert gas[2][7]

Hazard Identification and Toxicological Profile

While specific toxicological data for this exact compound is limited, the known hazards of structurally similar aminobromopyridines provide a strong basis for a conservative risk assessment.[8][9][10] The compound is classified as an irritant and should be handled with care.[2]

Hazard ClassificationGHS StatementPictogramPrecautionary CodesSource(s)
Skin Corrosion/Irritation H315: Causes skin irritation

P264, P280, P302+P352, P332+P313[9][11][12]
Serious Eye Damage/Irritation H319: Causes serious eye irritation

P280, P305+P351+P338, P337+P313[11][12][13]
Specific Target Organ Toxicity H335: May cause respiratory irritation

P261, P271, P304+P340, P312[12][14][15]
Acute Toxicity (Oral) H301/H302: Toxic/Harmful if swallowed

P264, P270, P301+P310, P330[8][10][16]

Toxicological Narrative: The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[8][9] Skin contact can lead to irritation and dermatitis on repeated exposure.[8] Inhalation of the solid as a dust may irritate the respiratory system.[10][14] Ocular exposure will cause serious irritation.[11] Accidental ingestion may be harmful.[8]

Engineering Controls and Risk Mitigation

The cornerstone of safely handling this compound is minimizing exposure. This is achieved primarily through robust engineering controls.

  • Ventilation: All handling of the solid, including weighing and transferring, must be conducted in a certified chemical fume hood.[8][17] This is critical to prevent the inhalation of airborne dust particles.

  • Containment: For reactions run at elevated temperatures or under pressure, secondary containment should be utilized.

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[11][13]

The causality is clear: by physically containing the compound and directing airflow away from the user, engineering controls provide the most reliable layer of protection, independent of operator behavior.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE must be based on a thorough risk assessment of the planned procedure.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Given that no material is impervious, gloves should be inspected before use and changed frequently, especially after direct contact.

  • Eye and Face Protection: Tightly fitting safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[17] A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened. For large-scale operations, impervious clothing or a chemical-resistant apron may be required.[17]

  • Respiratory Protection: If engineering controls are insufficient or during a major spill clean-up where dust generation is unavoidable, a NIOSH-approved N95 dust mask or a full-face respirator with appropriate cartridges should be used.[9][17]

Storage and Chemical Incompatibility

The stability of this compound is contingent upon proper storage conditions.

  • Temperature: Store in a refrigerator at 2–8 °C.[2][7] This slows potential degradation pathways.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[2] The amino group can be susceptible to slow oxidation.

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[9][17]

  • Incompatibilities: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates, nitric acid).[8] Reactions with strong oxidizers can be exothermic and potentially explosive. Keep away from strong acids.

Emergency Response Procedures

Preparedness is key to mitigating the impact of an accidental release or exposure.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[9][11] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[9][11] If the person is not breathing, give artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[9] Call a poison control center or physician immediately.[16]

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation.[8] Place the collected material into a designated, sealed hazardous waste container.[14] Clean the area with a suitable solvent (e.g., methanol, followed by water), and collect the cleaning materials as hazardous waste.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[17] Firefighters should wear self-contained breathing apparatus.[17] During combustion, hazardous gases such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide will be produced.[8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a representative workflow for using this compound as a substrate in a Suzuki-Miyaura cross-coupling reaction, a common transformation in drug development.

Objective: To couple an arylboronic acid with the pyridine core at the 5-position.

Methodology:

  • Reactor Setup: In a chemical fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet adapter.

  • Inert Atmosphere: Purge the entire apparatus with dry nitrogen or argon for 10-15 minutes. Maintaining an inert atmosphere is critical as palladium catalysts are oxygen-sensitive.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add the desired arylboronic acid (1.1 - 1.5 eq). The slight excess ensures complete consumption of the starting material.

    • Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 - 0.05 eq), and a suitable ligand if required.

    • Add the base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0 - 3.0 eq). The base is essential for the transmetalation step of the catalytic cycle.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water or toluene and water, via cannula or syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the target temperature (typically 80-100 °C) using an oil bath.

    • Stir vigorously to ensure proper mixing.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired coupled product.

Waste Disposal

All waste containing this compound or its byproducts must be treated as hazardous.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[18]

  • Solid Waste: Collect all solid waste, including residual compound, contaminated gloves, and weighing papers, in a clearly labeled, sealed container for "Halogenated Solid Hazardous Waste".[14][18]

  • Liquid Waste: Collect all liquid waste from the reaction and purification steps in a separate, clearly labeled container for "Halogenated Organic Liquid Waste".

  • Disposal: Arrange for pickup and disposal by a licensed environmental waste management company, in strict accordance with all local, state, and federal regulations.[11][14] Never dispose of this chemical down the drain or in regular trash.[14]

Workflow & Safety Diagram

The following diagram illustrates the lifecycle of this compound within a laboratory setting, emphasizing critical safety and decision-making points.

Safe_Handling_Workflow Lifecycle Management for this compound receiving Receiving & Inspection - Verify Integrity - Check Label storage Secure Storage - 2-8°C, Inert Gas - Log in Inventory receiving->storage If OK retrieval Retrieval & Transport - Use Secondary Containment storage->retrieval ppe Don PPE - Goggles, Lab Coat - Chem-Resistant Gloves retrieval->ppe handling Handling in Fume Hood - Weighing - Reagent Transfer ppe->handling reaction Chemical Synthesis - Monitor Reaction - Maintain Controls handling->reaction spill Spill Occurs! handling->spill reaction->spill workup Reaction Work-up & Purification reaction->workup cleanup Emergency Spill Cleanup - Evacuate if Large - Use Spill Kit spill->cleanup Follow Protocol waste_solid Segregate Solid Waste (Contaminated PPE, etc.) cleanup->waste_solid workup->waste_solid waste_liquid Segregate Liquid Waste (Solvents, Aqueous) workup->waste_liquid disposal Store Waste in SAA - Labeled, Sealed Container - Arrange EHS Pickup waste_solid->disposal waste_liquid->disposal

Caption: Safe handling and disposal workflow for this compound.

References

  • Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-pyridinemethanol | 335031-01-1.
  • 2A Biotech. (2025). This compound.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine.
  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.
  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical.
  • Jubilant Ingrevia Limited. (2024). 2-Amino-5-methylpyridine Safety Data Sheet.
  • Jubilant Ingrevia Limited. (n.d.). 3-(Hydroxymethyl)pyridine Safety Data Sheet.

Sources

2-Amino-5-bromo-3-(hydroxymethyl)pyridine solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound. Rather than presenting pre-existing data for a compound with limited public solubility information, this document serves as a detailed methodological guide for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing the solubility of this substituted pyridine derivative and provides robust, step-by-step protocols for its experimental determination. The focus is on empowering research teams to generate high-quality, reliable solubility data and interpret it within the context of pharmaceutical development.

Introduction: The Critical Role of Solubility

This compound, a substituted pyridine, possesses structural motifs—an amino group, a hydroxyl group, and a halogenated aromatic ring—common in pharmacologically active molecules. Its potential as a synthetic intermediate or API necessitates a thorough understanding of its solubility.[1] Poor aqueous solubility is a primary contributor to low or erratic bioavailability, complicating preclinical and clinical development.[2][3] Conversely, understanding its solubility in various organic solvents is essential for purification, formulation, and manufacturing processes.

This guide will delve into the key physicochemical parameters of the molecule, explore the factors that govern its dissolution, and provide validated experimental protocols for both thermodynamic and kinetic solubility assessment.

Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. The structure of this compound features both hydrogen bond donors (amino and hydroxyl groups) and acceptors (amino and hydroxyl groups, pyridine nitrogen), alongside a moderately lipophilic bromo-pyridine core. This duality suggests a complex solubility behavior dependent on the solvent system.

Table 1: Key Physicochemical Properties

Property Value Source Significance for Solubility
Molecular Formula C₆H₇BrN₂O [4][5] Foundational for molar concentration calculations.
Molecular Weight 203.04 g/mol [4][5] Essential for converting mass-based solubility (mg/mL) to molarity.
Melting Point 137-140 °C [6][7] High melting point can indicate strong crystal lattice energy, which must be overcome for dissolution, potentially leading to lower solubility.
Predicted pKa 13.16 ± 0.10 [6] This predicted value likely corresponds to the weakly acidic hydroxyl group. The basic centers (amino group and pyridine nitrogen) will have lower pKa values (for their conjugate acids), indicating that the molecule's charge and aqueous solubility will be highly pH-dependent.
Predicted XLogP3 0.9 [7] A low positive LogP value suggests the compound is relatively balanced between hydrophilic and lipophilic character, predicting some solubility in both polar and non-polar environments.

| Known Solvents | Acetone, Ethyl Acetate, Methanol |[6] | Qualitative data indicating solubility in polar organic solvents. |

Core Factors Influencing Solubility

The dissolution of this compound is not a static property but is influenced by several environmental and structural factors.

  • Impact of pH: As a molecule with multiple ionizable centers (a basic amino group and a basic pyridine ring nitrogen), its aqueous solubility is expected to be highly dependent on pH. In acidic conditions (pH < pKa of the conjugate acids), these nitrogen atoms will be protonated, forming a cationic species. This charge dramatically increases the molecule's interaction with polar water molecules, leading to a significant rise in aqueous solubility.[8][9] Determining the pH-solubility profile is therefore essential.

  • Solvent Polarity: The principle of "like dissolves like" is paramount.[10] The molecule's polar functional groups favor dissolution in polar solvents (e.g., water, methanol, ethanol), while the bromopyridine ring contributes to solubility in less polar organic solvents (e.g., acetone, ethyl acetate). Its limited solubility is expected in non-polar solvents like hexane.

  • Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[10] However, this must be determined experimentally, as exceptions exist. Temperature control is crucial for reproducible measurements.

  • Solid-State Properties: The crystalline form (polymorph) of the solid material can significantly impact its thermodynamic solubility.[11] Amorphous forms are typically more soluble but less stable than their crystalline counterparts. It is critical to characterize the solid form used in solubility experiments.

Experimental Protocols for Solubility Determination

Generating reliable solubility data requires robust and well-controlled experimental methods. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[8][12]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium concentration of a compound in a given solvent, which is the most stable and relevant value for formulation and biopharmaceutical classification.[8]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a sealed glass vial containing a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol). The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker or rotator. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical for many pharmaceutical compounds.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high results.

  • Quantification:

    • Accurately dilute the filtered saturate with a suitable mobile phase or solvent.

    • Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[11]

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the result in units such as mg/mL or µM.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Phase Separation cluster_quantify Quantification prep1 Add excess solid ABHP to known volume of solvent equil Agitate at constant T (e.g., 25°C) for 24-48h prep1->equil sep1 Allow excess solid to settle equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.45µm syringe filter sep2->sep3 quant1 Prepare serial dilutions sep3->quant1 quant2 Analyze via HPLC-UV or LC-MS quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 result Report Thermodynamic Solubility (mg/mL, µM) quant3->result

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: pH-Dependent Aqueous Solubility Profile

This protocol adapts the shake-flask method to assess how solubility changes across a physiologically relevant pH range.

Objective: To determine the solubility of this compound in aqueous buffers of varying pH.

Methodology:

  • Buffer Preparation: Prepare a series of biocompatible buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9). Ensure the buffer capacity is sufficient to maintain the target pH after the addition of the compound.

  • Solubility Determination: Perform the Shake-Flask Method (Protocol 4.1) in each of the prepared buffers.

  • pH Verification: After the equilibration period, measure and report the final pH of each saturated solution, as it may shift slightly.[8]

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the final measured pH. This profile is crucial for predicting the compound's behavior in the gastrointestinal tract.

G cluster_pH pH Environment cluster_species Dominant Molecular Species cluster_solubility Resulting Aqueous Solubility pH_node Low pH (e.g., 2) Neutral pH (e.g., 7.4) High pH (e.g., 9) species_node Protonated (Cationic) (R-NH₃⁺, Py-H⁺) Primarily Neutral (R-NH₂, Py) Neutral (R-NH₂, Py) pH_node:e->species_node:w sol_node High Low (Intrinsic) Low (Intrinsic) species_node:e->sol_node:w

Caption: Relationship between pH, Ionization, and Solubility.

Data Presentation and Interpretation

All quantitative solubility data should be meticulously documented. The following table provides a template for recording experimental results.

Table 2: Experimental Solubility Data Template for this compound

Solvent System (and pH) Temperature (°C) Replicate 1 (mg/mL) Replicate 2 (mg/mL) Mean Solubility (mg/mL) Mean Solubility (µM)
Deionized Water 25
PBS (pH 7.4) 25
0.1 N HCl (pH ~1) 25
Methanol 25
Ethanol 25
Acetone 25

| Ethyl Acetate | 25 | | | | |

Interpreting this data is key. For instance, a solubility of less than 0.1 mg/mL in aqueous media at pH 1-7.4 may indicate potential absorption issues and classify the compound as "low solubility" under the Biopharmaceutics Classification System (BCS).

Conclusion

While public data on the solubility of this compound is scarce, this guide provides the necessary scientific framework and actionable protocols for its comprehensive determination. By systematically evaluating the impact of pH, solvent, and temperature, researchers can build a robust solubility profile. This profile is an indispensable tool for guiding formulation strategies, ensuring the reliability of in vitro screening data, and making informed decisions throughout the drug discovery and development pipeline. Adherence to validated methodologies like the shake-flask protocol is essential for generating the trustworthy and reproducible data required for regulatory submission and successful project advancement.

References

  • io, P. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
  • Berg, N., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. [Link]
  • ACS Publications. (2020).
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • PubMed. (2020).
  • Al-Rawwash, M., & Jaber, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2). [https://pharmacommunications.com/pdf-189689-106465?filename=A Description on the.pdf]([Link] Description on the.pdf)
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2020).
  • Slideshare. (n.d.). solubility experimental methods.pptx. [Link]
  • Spirtovic-Halilovic, S., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Bosnian Journal of Basic Medical Sciences. [Link]
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]
  • Lund University Publications. (n.d.).
  • American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a substituted pyridine derivative that has emerged as a crucial intermediate in modern medicinal chemistry. Its unique trifunctionalized structure, featuring an amino group, a bromine atom, and a hydroxymethyl group on the pyridine core, makes it a versatile building block for the synthesis of complex pharmaceutical compounds. This guide provides a comprehensive overview of its chemical properties, a detailed account of its synthesis, an exploration of its historical development, and a discussion of its significant applications in drug discovery.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.

PropertyValue
CAS Number 335031-01-1[1][2][3]
Molecular Formula C6H7BrN2O[4][5]
Molecular Weight 203.04 g/mol [2]
Appearance Yellow to light-brown powder or solid[1]
Melting Point 137-140°C[1]
Solubility Soluble in acetone, ethyl acetate, and methanol[1]
Storage Store under inert gas (nitrogen or argon) at 2–8 °C[1]

The Genesis of a Key Intermediate: Discovery and History

The history of this compound is intrinsically linked to the broader development of synthetic methodologies for polysubstituted pyridines. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its emergence can be traced through the evolution of synthetic strategies for aminopyridines and their halogenated derivatives.

Initially, the synthesis of substituted aminopyridines often faced challenges with regioselectivity. The development of methods to control the position of functional groups on the pyridine ring was a significant area of research. The synthesis of related compounds, such as 2-amino-5-bromopyridine, has been a subject of study for decades, with various methods developed to improve yield and reduce byproducts like the formation of 2-amino-3,5-dibromopyridine.[6]

The specific combination of the amino, bromo, and hydroxymethyl groups at the 2, 5, and 3 positions, respectively, points to its design as a tailored intermediate for specific, complex molecular targets. The first prominent and well-documented synthesis of this compound appears in the patent literature, most notably in the patent WO2011/61214A1 , which highlights its role as a key building block in the synthesis of novel pharmaceutical agents.[1] This suggests that the "discovery" of this compound was less a matter of serendipity and more a result of targeted design in the context of a drug development program.

Synthesis of this compound

The most widely cited and industrially relevant synthesis of this compound starts from the readily available precursor, 2-amino-3-(hydroxymethyl)pyridine. The synthesis is a direct bromination reaction.

Experimental Protocol

Step 1: Bromination of 2-amino-3-(hydroxymethyl)pyridine

  • Reactants:

    • 2-amino-3-(hydroxymethyl)pyridine

    • Bromine

    • Acetic acid (solvent)

  • Procedure:

    • A solution of 2-amino-3-(hydroxymethyl)pyridine is prepared in acetic acid at room temperature.

    • Bromine is added dropwise to the solution over a period of one hour. The temperature is maintained at room temperature.

    • The reaction mixture is stirred overnight to ensure complete reaction.

    • The acetic acid is removed by concentration under reduced pressure.

    • The residue is partitioned between a saturated solution of potassium carbonate and ethyl acetate.

    • The aqueous layer is separated and extracted with ethyl acetate.

    • The combined organic phases are washed with a saturated solution of sodium chloride, dried over sodium sulfate, filtered, and concentrated to dryness.

    • The crude product is triturated in pentane to yield this compound as a yellow solid.[1]

Causality Behind Experimental Choices
  • Choice of Solvent: Acetic acid is used as the solvent as it is polar enough to dissolve the starting material and is relatively inert to bromine under the reaction conditions.

  • Dropwise Addition of Bromine: The slow, dropwise addition of bromine is crucial to control the exothermicity of the reaction and to minimize the formation of over-brominated byproducts.

  • Aqueous Workup: The use of a saturated potassium carbonate solution neutralizes the acidic reaction mixture and facilitates the extraction of the product into the organic phase. The subsequent wash with brine removes any remaining aqueous impurities.

Synthesis_Workflow A 2-amino-3- (hydroxymethyl)pyridine C Reaction Mixture (Stirred Overnight) A->C B Bromine in Acetic Acid B->C D Workup: - Concentration - K2CO3/EtOAc Extraction - Brine Wash - Drying & Concentration C->D E 2-Amino-5-bromo-3- (hydroxymethyl)pyridine D->E Remazolam_Synthesis A 2-Amino-5-bromo-3- (hydroxymethyl)pyridine B Multi-step Synthesis: - Cyclization - Coupling Reactions A->B C Remazolam (Imidazobenzodiazepine) B->C

Caption: Role as an intermediate in Remazolam synthesis.

Potential for Other Therapeutic Agents

The structural motifs present in this compound make it an attractive starting material for the synthesis of a variety of other potential therapeutic agents. The 2-aminopyridine scaffold is a known pharmacophore in many biologically active compounds, including kinase inhibitors. [7]The presence of the bromine atom allows for the introduction of diverse substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This enables the generation of libraries of novel compounds for screening against various biological targets.

Derivatives of related 2-aminopyridines have been investigated for a range of biological activities, including:

  • Anti-inflammatory and autoimmune diseases [8]* PI3Kinase inhibitors [8]* VEGFR-2 inhibitors [8]* Selective dopamine D3 receptor stimulating agents [8] While direct pharmacological data for this compound itself is limited due to its primary role as an intermediate, its derivatives hold significant promise for future drug discovery efforts.

Conclusion

This compound stands as a testament to the importance of purpose-driven design in chemical synthesis. While its formal "discovery" is embedded within the broader history of pyridine chemistry, its prominence grew with the identification of its utility as a key intermediate for complex drug molecules like Remazolam. The robust and scalable synthesis of this compound has been a critical enabler for the development of this important anesthetic. As medicinal chemistry continues to evolve, the versatility of the 2-aminopyridine scaffold, combined with the synthetic handles offered by the bromo and hydroxymethyl groups, ensures that this compound and its derivatives will remain valuable tools in the arsenal of drug discovery professionals.

References

  • Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com. [Link]
  • Synthesis of 2-Amino-5-bromopyridine.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • (2-AMINO-5-BROMOPYRIDIN-3-YL)METHANOL | CAS 335031-01-1.
  • The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. Autechaux. [Link]
  • An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate | Request PDF.
  • CN105348181A - Preparation method of 2-amino-5-methyl-6-bromopyridine.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • 335031-01-1| Chemical Name : 2-Amino-5-bromo-3-pyridinemethanol | Pharmaffiliates.

Sources

Methodological & Application

uses of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine in Medicinal Chemistry

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, forming the structural basis of numerous therapeutic agents. Among the vast array of pyridine derivatives, this compound stands out as a particularly valuable building block. Its strategic arrangement of functional groups—a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a hydroxymethyl group for hydrogen bonding or further functionalization—provides a trifecta of chemical reactivity. This unique combination makes it an ideal starting point for the synthesis of complex molecules, particularly in the pursuit of novel kinase inhibitors for oncology and inflammatory diseases.

This guide serves as a technical resource for researchers and drug development professionals, offering detailed protocols and scientific insights into leveraging this powerful intermediate. We will explore its synthesis, its application in the construction of potential therapeutic agents, and the methodologies for evaluating their biological activity.

Synthesis of the Core Scaffold: this compound

The efficient synthesis of the title compound is the first critical step in its journey as a medicinal chemistry intermediate. The protocol described below is based on the direct bromination of 2-amino-3-(hydroxymethyl)pyridine, a reliable and scalable method.[1]

Protocol 1: Synthesis of this compound

This protocol details the electrophilic aromatic substitution reaction to install a bromine atom at the C5 position of the pyridine ring.

Materials and Reagents:

  • 2-amino-3-(hydroxymethyl)pyridine

  • Acetic Acid (glacial)

  • Bromine (Br₂)

  • Saturated Potassium Carbonate (K₂CO₃) solution

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Sodium Sulfate (Na₂SO₄)

  • Pentane

  • Round-bottom flask, dropping funnel, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-(hydroxymethyl)pyridine (e.g., 19.6 g, 157.8 mmol) in acetic acid (350 mL) at room temperature with stirring.

  • Bromination: Add bromine (e.g., 8.4 mL, 189.4 mmol) dropwise to the solution over a period of 1 hour. Causality Note: The slow addition of bromine is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated byproducts.

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Concentrate the reaction mixture to dryness under reduced pressure.

  • Extraction: Partition the resulting residue between a saturated solution of potassium carbonate (300 mL) and ethyl acetate (200 mL). Causality Note: The basic potassium carbonate solution neutralizes the acetic acid and deprotonates the product, facilitating its extraction into the organic layer.

  • Separate the aqueous layer and extract it twice more with ethyl acetate (2 x 200 mL).

  • Combine all organic phases and wash with a saturated solution of sodium chloride (200 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure.

  • Purification: Triturate the residue in pentane to precipitate the product. Filter the solid to obtain this compound as a yellow solid (Expected yield: ~84%).[1]

Diagram 1: Synthesis Workflow

cluster_0 Reaction cluster_1 Work-up & Extraction cluster_2 Purification Start Dissolve 2-amino-3- (hydroxymethyl)pyridine in Acetic Acid Add_Br2 Add Bromine (Br2) dropwise over 1h Start->Add_Br2 Stir Stir overnight at RT Add_Br2->Stir Concentrate Concentrate to dryness Stir->Concentrate Partition Partition between EtOAc and K2CO3(aq) Concentrate->Partition Extract Extract aqueous layer with EtOAc (2x) Partition->Extract Wash Wash combined organic layers with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Filter_Conc Filter and Concentrate Dry->Filter_Conc Triturate Triturate with Pentane Filter_Conc->Triturate Final_Product Filter to obtain Final Product Triturate->Final_Product

Caption: Workflow for the synthesis of this compound.

Application in Kinase Inhibitor Synthesis

The 2-aminopyridine moiety is a well-established pharmacophore in kinase inhibitor design, known for its ability to form critical hydrogen bonds with the hinge region of the ATP-binding site.[2] The 5-bromo position on the this compound scaffold is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the exploration of the solvent-exposed region of the kinase active site, enabling the fine-tuning of potency and selectivity. Derivatives of structurally similar scaffolds, like 2-Amino-5-bromo-4-methylpyridine, have been successfully used to develop potent inhibitors for targets such as p38 MAP kinase and Polo-like kinase 4 (PLK4).[3][4]

Protocol 2: Synthesis of a Representative Pyridinyl-Aryl Kinase Inhibitor Scaffold

This protocol outlines a general, yet powerful, synthetic route to a bi-aryl compound, a common motif in modern kinase inhibitors, using a Suzuki cross-coupling reaction.

Materials and Reagents:

  • This compound

  • A suitable Arylboronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water, DME)

  • Inert gas (Nitrogen or Argon)

  • Standard reaction and purification equipment

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio) as the solvent.

  • Heating: Heat the mixture to 90-100 °C and stir for 12-18 hours under the inert atmosphere. Causality Note: Heating is necessary to drive the catalytic cycle of the Suzuki reaction. The inert atmosphere is critical to prevent the degradation of the palladium catalyst.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography (e.g., silica gel, with a dichloromethane/methanol or hexanes/ethyl acetate gradient) to obtain the target pyridinyl-aryl compound.

Diagram 2: Suzuki Coupling for Kinase Inhibitor Synthesis

Start_Mat 2-Amino-5-bromo-3- (hydroxymethyl)pyridine Conditions Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90-100°C Start_Mat->Conditions Boronic_Acid Arylboronic Acid (R-B(OH)2) Boronic_Acid->Conditions Product Pyridinyl-Aryl Product (Potential Kinase Inhibitor) Conditions->Product

Caption: General scheme for Suzuki cross-coupling reaction.

Biological Evaluation: In Vitro Kinase Assay

Once a library of compounds has been synthesized, the next crucial step is to evaluate their biological activity. A common and robust method is an in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a target kinase. The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.

Protocol 3: ADP-Glo™ Kinase Inhibition Assay

This protocol provides a framework for determining the potency (e.g., IC₅₀ value) of synthesized compounds against a target protein kinase.[3]

Materials and Reagents:

  • Test compounds synthesized from this compound

  • DMSO (Dimethyl sulfoxide)

  • Target kinase enzyme (e.g., p38α, PLK4)

  • Kinase substrate (e.g., a specific peptide or protein like ATF2)

  • ATP (Adenosine triphosphate)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the test compound dilution. For control wells, add 1 µL of DMSO (for 0% inhibition/max signal) and a known inhibitor or no enzyme (for 100% inhibition/background).

  • Kinase Addition: Add 2 µL of the target kinase solution to each well. The optimal concentration should be determined by prior enzyme titration experiments.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. Causality Note: The concentrations of substrate and ATP should be optimized, often near their Km values, to ensure sensitive detection of inhibition.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Stopping the Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal proportional to kinase activity. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and plot the data to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram 3: Kinase Inhibition Assay Workflow

Setup Dispense Compound & Kinase into 384-well plate Initiate Add ATP/Substrate Mixture Setup->Initiate Incubate_1 Incubate 60 min (Kinase Reaction) Initiate->Incubate_1 Stop Add ADP-Glo™ Reagent Incubate_1->Stop Incubate_2 Incubate 40 min (ATP Depletion) Stop->Incubate_2 Detect Add Kinase Detection Reagent Incubate_2->Detect Incubate_3 Incubate 30 min (Signal Dev.) Detect->Incubate_3 Read Measure Luminescence Incubate_3->Read

Sources

Application Notes & Protocols: 2-Amino-5-bromo-3-(hydroxymethyl)pyridine as a Versatile Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyridine ring is a privileged scaffold, consistently incorporated into a diverse range of FDA-approved drugs.[1][2] Its presence is associated with favorable physicochemical properties, including improved solubility and the ability to engage in crucial hydrogen bonding interactions with biological targets.[3][4] Within this important class of heterocycles, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine emerges as a particularly valuable and versatile building block.

This trifunctionalized pyridine offers a unique convergence of reactive sites, each serving a distinct and orthogonal purpose in synthetic strategy:

  • The 2-Amino Group: A potent nucleophile and hydrogen bond donor, which can be readily derivatized or can serve as a key pharmacophoric feature.

  • The 5-Bromo Group: An ideal handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, or alkyl substituents to build molecular complexity.

  • The 3-Hydroxymethyl Group: A primary alcohol that can be oxidized to an aldehyde or carboxylic acid, etherified, or used as a linker to connect to other molecular fragments.

This guide provides an in-depth exploration of this compound, detailing its synthesis, key reactions, and providing field-tested protocols for its application in the synthesis of advanced intermediates for drug development.

Physicochemical and Spectroscopic Data

A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 335031-01-1[5][6][7]
Molecular Formula C₆H₇BrN₂O[6][8]
Molecular Weight 203.04 g/mol [8]
Appearance Yellow to off-white solid[5][6]
Melting Point 137-140 °C[9]
Boiling Point 343.5±37.0 °C (Predicted)[9]
Solubility Soluble in Methanol, Ethyl Acetate, Acetone[9]
Storage 2–8 °C, under inert gas (Nitrogen or Argon)[9]

Spectroscopic data is available for related structures, providing a reference for characterization.[10]

Synthesis of the Building Block: A Validated Protocol

The title compound is readily prepared via electrophilic bromination of the commercially available 2-amino-3-(hydroxymethyl)pyridine. The amino group at the 2-position strongly activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile primarily to the 5-position.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures found in the literature.[5][11]

G cluster_reagents Reagents & Solvents cluster_process Workflow SM 2-Amino-3-(hydroxymethyl)pyridine step1 1. Dissolve Starting Material in Acetic Acid SM->step1 Br2 Bromine (Br₂) step2 2. Add Bromine Dropwise at Room Temperature Br2->step2 AcOH Acetic Acid (Solvent) AcOH->step1 K2CO3 Sat. K₂CO₃ (aq) (Workup) step4 4. Quench & Neutralize with K₂CO₃ K2CO3->step4 EtOAc Ethyl Acetate (Extraction) step5 5. Extract with Ethyl Acetate EtOAc->step5 step1->step2 step3 3. Stir Overnight step2->step3 step3->step4 step4->step5 step6 6. Purify (Trituration) step5->step6 product Product: This compound step6->product

Caption: Workflow for the synthesis of the title compound.

Materials:

  • 2-Amino-3-(hydroxymethyl)pyridine (1.0 eq)

  • Bromine (1.2 eq)

  • Acetic Acid

  • Saturated aqueous Potassium Carbonate (K₂CO₃)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄)

  • Pentane

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-(hydroxymethyl)pyridine (e.g., 19.6 g, 157.8 mmol) in acetic acid (350 mL) at room temperature.[5]

  • Bromination: Add bromine (e.g., 8.4 mL, 189.4 mmol) dropwise to the solution over a period of 1 hour. An exotherm may be observed; maintain the temperature near room temperature with a water bath if necessary.

  • Reaction: Stir the resulting mixture at room temperature overnight.[5][11]

  • Workup - Quenching: Concentrate the reaction mixture to dryness under reduced pressure. Carefully partition the residue between a saturated solution of potassium carbonate (300 mL) and ethyl acetate (200 mL) to neutralize the acetic acid and quench any remaining bromine.[5]

  • Extraction: Separate the aqueous layer and extract it twice more with ethyl acetate (2 x 200 mL).[5]

  • Washing and Drying: Combine the organic phases, wash with a saturated solution of sodium chloride (brine, 200 mL), and dry over anhydrous sodium sulfate.[5]

  • Isolation: Filter the mixture and concentrate the filtrate to dryness. Triturate the resulting residue with pentane to precipitate the product.

  • Final Product: Collect the yellow solid by filtration to yield this compound (Typical yield: 84%).[5]

Scientist's Note: The use of acetic acid as a solvent is key; it protonates the pyridine nitrogen, slightly deactivating the ring to prevent over-bromination while still allowing the strongly activating amino group to direct the substitution. The basic workup is critical for neutralizing the acid and ensuring the product is in its free base form for extraction into the organic solvent.

Application in Synthesis I: Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond at the 5-position is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds.[12][13] This reaction enables the introduction of a vast array of aryl and heteroaryl moieties, making it a cornerstone reaction in the synthesis of kinase inhibitors and other complex pharmaceutical agents.[12]

G compound 2-Amino-5-bromo-3- (hydroxymethyl)pyridine catalyst Pd Catalyst (e.g., Pd(OAc)₂) compound->catalyst boronic_acid Arylboronic Acid (Ar-B(OH)₂) boronic_acid->catalyst product 2-Amino-5-aryl-3- (hydroxymethyl)pyridine catalyst->product Heat base Base (e.g., K₂CO₃) base->catalyst solvent Solvent (e.g., Dioxane/H₂O) solvent->catalyst

Caption: Generalized scheme for Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This generalized protocol is based on standard conditions for coupling with bromopyridines.[12][14]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

Step-by-Step Procedure:

  • Inert Atmosphere: To a reaction vessel, add the this compound (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.03 eq), and base (2.0 eq).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water).

  • Reaction: Heat the mixture to reflux (typically 85-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 4 to 16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.

Scientist's Note: The choice of base and solvent system is critical. An aqueous base like K₂CO₃ is often sufficient and facilitates the transmetalation step. The presence of the free amino and hydroxyl groups can sometimes interfere with the catalyst. If poor yields are observed, protection of one or both groups may be necessary. For instance, the amino group can be protected as a Boc-carbamate.[15]

Application in Synthesis II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a complementary palladium-catalyzed cross-coupling reaction that forms C-N bonds.[16][17] This transformation is invaluable for synthesizing diarylamines or alkyl-arylamines, which are common motifs in pharmacologically active molecules. It allows for the direct coupling of the bromopyridine core with a wide range of primary or secondary amines.

G cluster_inputs Reactants & Reagents cluster_process Catalytic Cycle substrate 2-Amino-5-bromo-3- (hydroxymethyl)pyridine oa Oxidative Addition substrate->oa amine Amine (R₂NH) le Ligand Exchange & Deprotonation amine->le catalyst Pd Pre-catalyst catalyst->oa ligand Phosphine Ligand (e.g., BINAP, dppf) ligand->oa base Base (e.g., NaOtBu) base->le oa->le Pd(0) regenerated re Reductive Elimination le->re Pd(0) regenerated re->oa Pd(0) regenerated product Product: 2-Amino-5-(dialkylamino)-3- (hydroxymethyl)pyridine re->product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for C-N coupling.[16]

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cs₂CO₃, 1.4 eq)

  • Anhydrous Solvent (e.g., Toluene or Dioxane)

Step-by-Step Procedure:

  • Inert Setup: In a glovebox or under a flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry, sealable reaction tube.

  • Reagent Addition: Add the this compound and the anhydrous solvent.

  • Amine Addition: Finally, add the amine coupling partner.

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Scientist's Note: The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[16][17] Sterically hindered phosphine ligands are often required to promote the crucial reductive elimination step. Strong, non-nucleophilic bases like NaOtBu are used to deprotonate the amine without competing in the coupling. The free amino group on the pyridine substrate itself can potentially complicate the reaction by acting as a ligand to the palladium center; in such cases, N-protection might be necessary for optimal results.

Conclusion

This compound is a powerful and strategic building block for modern organic synthesis. Its three distinct functional groups offer chemists a versatile platform for constructing complex molecular architectures. Through well-established and robust methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination, this intermediate provides a reliable pathway to novel compounds, particularly in the pursuit of new therapeutic agents. The protocols and insights provided herein serve as a practical guide for researchers looking to leverage the synthetic potential of this valuable pyridine derivative.

References

  • De, S., Kumar S, A., Shaha, S. K., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
  • Jadhav, S., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
  • Ansari, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. [Link]
  • Limoto, D. (2024). A Brief View on Pyridine Compounds. Open Access Journals. [Link]
  • A kind of preparation method of 2- amino -5- bromopyridine.
  • 2-Amino-5-bromo-3-methylpyridine. SpectraBase. [Link]
  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]
  • Synthesis of 2-Amino-5-bromopyridine.
  • 2-Amino-5-bromo-3-pyridinemethanol.
  • Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
  • Process for preparing 2-hydroxymethyl-3-hydroxy-6-(1-hydroxy-2-t-butylaminoethyl) pyridine.
  • 2-Amino-5-bromo-3-nitropyridine. PubChem. [Link]
  • Buchwald–Hartwig amin
  • This compound. Ivy Fine Chemicals. [Link]
  • Al-Masum, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction.... MDPI. [Link]
  • Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.

Sources

Suzuki coupling reactions with 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Suzuki-Miyaura Coupling Reactions with 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the 2-aminopyridine moiety stands out as a "privileged scaffold."[1][2][3] Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone in the design of pharmacologically active molecules targeting a wide array of biological targets.[4][5] this compound is a particularly valuable building block, offering three distinct points for chemical modification. The bromine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation, most notably through the robust and reliable Suzuki-Miyaura cross-coupling reaction.[6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this key intermediate. We will delve into the mechanistic underpinnings of the reaction, present a detailed and field-proven experimental protocol, offer strategies for optimization, and provide a troubleshooting guide for common challenges. The aim is to equip scientists with the knowledge to confidently and successfully synthesize novel 2-amino-5-aryl-3-(hydroxymethyl)pyridine derivatives, paving the way for new therapeutic discoveries.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[7][8][9] The reaction's success hinges on a catalytic cycle that seamlessly regenerates the active palladium(0) species. The cycle is generally understood to proceed through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][8][9]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated palladium(0) complex into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in the formation of a square planar palladium(II) complex.[7][8]

  • Transmetalation : In this step, a base activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex.[10] This complex then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate. The choice of base is critical and can significantly influence the reaction rate and yield.[11]

  • Reductive Elimination : The final step involves the cis-elimination of the two organic groups from the palladium(II) complex. This forms the desired C-C bond in the product molecule and regenerates the catalytically active palladium(0) species, which can then re-enter the cycle.[8][9]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ R¹-Br) Trans_Complex R¹-Pd(II)L₂-R² (Transmetalation Complex) OA_Complex->Trans_Complex Transmetalation (+ R²-B(OR)₂ + Base) Product R¹-R² (Coupled Product) Trans_Complex->Product Reductive Elimination Product->Pd0 invisible_start invisible_end R1Br 2-Amino-5-bromo- 3-(hydroxymethyl)pyridine (R¹-Br) R1Br->OA_Complex R2B Ar-B(OH)₂ (R²-Boronic Acid) R2B->Trans_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or PdCl₂(dppf), 2-3 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

  • TLC plates, ethyl acetate, hexanes, brine

  • Anhydrous sodium or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup : To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere : Seal the flask with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Using a syringe, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the starting bromopyridine.[12]

  • Reaction Execution : Lower the flask into a preheated oil bath and stir the mixture vigorously at the desired temperature, typically between 80-110 °C.[13]

  • Monitoring : Monitor the reaction's progress periodically by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is a mixture of ethyl acetate and hexanes.

  • Work-up : Once the starting material is consumed (typically 4-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[14] Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired 2-amino-5-aryl-3-(hydroxymethyl)pyridine product.

Experimental_Workflow cluster_workflow Experimental Workflow for Suzuki Coupling A 1. Reagent Addition - Bromopyridine - Boronic Acid - Base & Catalyst B 2. Inert Atmosphere (Evacuate/Backfill with Argon x3) A->B C 3. Solvent Addition (Degassed Dioxane/Water) B->C D 4. Heating & Stirring (80-110 °C) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Work-up (Extraction & Washing) E->F Complete G 7. Purification (Column Chromatography) F->G H Pure Product G->H

Caption: A step-by-step workflow for the Suzuki coupling protocol.

Data Presentation: Optimizing Reaction Conditions

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. The coordinating ability of the 2-amino group can sometimes interfere with the palladium catalyst, necessitating careful selection of conditions.[15][16] The following table, compiled from protocols for similar substituted bromopyridines, provides a starting point for optimization.[13][17]

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical Time (h)Expected YieldNotes
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O80-9012-18GoodA common and reliable catalyst system.[13]
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O10012-24Moderate-GoodA classic and cost-effective option.[13]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good-ExcellentEffective for a broad range of substrates.
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O100-1104-12Good-ExcellentBuchwald ligands often improve yields for challenging substrates.[13]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Yield 1. Inactive catalyst (Pd(0) is the active species).2. Oxygen contamination leading to catalyst decomposition or boronic acid homocoupling.3. Impure reagents.1. Use a fresh batch of catalyst or a more robust, air-stable pre-catalyst.[11]2. Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[11][18]3. Verify the purity of starting materials.
Protodeboronation 1. The boronic acid group is replaced by hydrogen.2. Often accelerated by strong bases and protic solvents (water).1. Switch to a milder base like KF or K₂CO₃.[11]2. Use anhydrous conditions if the side reaction is severe.3. Use the boronic acid pinacol ester instead of the free acid.
Homocoupling 1. Two boronic acid molecules couple together.2. Caused by the presence of oxygen and Pd(II) species.1. Rigorously degas all solvents and ensure a tight inert atmosphere seal.[18]2. Use a Pd(0) source directly or ensure conditions are suitable for the in-situ reduction of a Pd(II) pre-catalyst.
Catalyst Inhibition 1. The 2-amino group or other nitrogen heterocycles can coordinate to the palladium center, inhibiting catalytic activity.1. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) which can favor the desired catalytic cycle.[13]2. Increase catalyst loading slightly.3. While protection of the amine is an option, direct coupling is often achievable and more step-economical.[16][19]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
  • RSC Publishing. 2-Aminopyridine – an unsung hero in drug discovery. [Link]
  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
  • ResearchGate. 2-Aminopyridine - an unsung hero in drug discovery | Request PDF. [Link]
  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]
  • AMiner. 2-Aminopyridine - an Unsung Hero in Drug Discovery. [Link]
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • PubMed.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • MDPI.
  • National Institutes of Health.

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and inflammatory conditions. Within the medicinal chemist's toolkit, substituted pyridines represent a privileged scaffold, frequently employed for its ability to form key hydrogen bonding interactions within the ATP-binding site of kinases.

This technical guide focuses on the utility of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine as a versatile starting material for the synthesis of potent kinase inhibitors. The strategic placement of the amino, bromo, and hydroxymethyl functionalities on the pyridine ring offers a rich platform for diverse chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl moieties. The amino group often acts as a crucial hydrogen bond donor, anchoring the inhibitor to the kinase hinge region, while the hydroxymethyl group provides a site for further functionalization or can contribute to solubility and metabolic stability.

This document provides detailed application notes, experimental protocols, and insights into the synthesis of two major classes of kinase inhibitors derived from this compound: Anaplastic Lymphoma Kinase (ALK) inhibitors and p38 Mitogen-Activated Protein (MAP) Kinase inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the starting material is fundamental to successful synthesis.

PropertyValue
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
CAS Number 335031-01-1
Appearance Solid
Purity Typically >98%

PART 1: Synthesis of a Representative Anaplastic Lymphoma Kinase (ALK) Inhibitor

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, acts as a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC). The following protocol describes a representative synthesis of an ALK inhibitor scaffold inspired by the structure of Lorlatinib, a third-generation ALK inhibitor. This pathway highlights the use of this compound as a key building block.

ALK Signaling Pathway and Inhibition

ALK_Signaling

Synthetic Workflow

The synthesis involves a multi-step sequence, beginning with the protection of the amino and hydroxymethyl groups of the starting material, followed by a Suzuki-Miyaura coupling, and subsequent modifications to construct the final inhibitor scaffold.

ALK_Inhibitor_Synthesis

Experimental Protocols

Protocol 1: Protection of this compound

  • Causality: The amino and hydroxyl groups are protected to prevent interference in the subsequent Suzuki-Miyaura coupling reaction. The tert-butyloxycarbonyl (Boc) group is a common choice for amines, while a silyl ether, such as tert-butyldimethylsilyl (TBDMS), is suitable for the alcohol.[1][2]

  • Materials:

    • This compound (1.0 eq)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

    • Triethylamine (TEA) (1.2 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

    • Dichloromethane (DCM)

    • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

    • Imidazole (1.5 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in DCM.

    • Add TEA and DMAP, followed by the dropwise addition of Boc₂O dissolved in DCM at 0 °C.

    • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

    • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude Boc-protected intermediate in DMF.

    • Add imidazole, followed by TBDMSCl, and stir at room temperature until the reaction is complete.

    • Extract the product with ethyl acetate, wash with water and brine, dry, and purify by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling

  • Causality: This reaction is a powerful method for forming C-C bonds, allowing the introduction of an aryl or heteroaryl group at the 5-position of the pyridine ring.[3] The choice of catalyst, ligand, and base is crucial for achieving high yields with heteroaromatic substrates.

  • Materials:

    • Protected this compound derivative (1.0 eq)

    • Arylboronic acid or ester (e.g., 2-(methoxycarbonyl)phenylboronic acid) (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 1,4-Dioxane and water (4:1 mixture)

  • Procedure:

    • In a reaction vessel, combine the protected pyridine, arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add the Pd(PPh₃)₄ catalyst, followed by the degassed dioxane/water solvent mixture.

    • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.

Protocol 3: Deprotection and Further Functionalization

  • Causality: The protecting groups are removed to unmask the amino and hydroxyl functionalities for subsequent reactions. The hydroxyl group is then oxidized to an aldehyde to facilitate a Wittig reaction, a common method for alkene synthesis.[4][5]

  • Materials:

    • Suzuki coupling product (1.0 eq)

    • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane for Boc deprotection.[6]

    • Tetrabutylammonium fluoride (TBAF) for TBDMS deprotection.

    • Manganese dioxide (MnO₂) or Dess-Martin periodinane for oxidation.

    • A suitable phosphonium ylide for the Wittig reaction.

  • Procedure:

    • Deprotection: Treat the Suzuki product with an acidic solution (e.g., TFA in DCM) to remove the Boc group. Subsequently, treat with TBAF in THF to cleave the TBDMS ether. Purify the resulting amino alcohol.

    • Oxidation: Dissolve the deprotected intermediate in a suitable solvent (e.g., DCM) and add an oxidizing agent like MnO₂. Stir at room temperature until the alcohol is fully converted to the aldehyde.

    • Wittig Reaction: Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base. Add the aldehyde to the ylide solution and stir to form the alkene.

    • Purify the final product by column chromatography.

PART 2: Synthesis of a Representative p38 MAP Kinase Inhibitor

The p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[7] Consequently, inhibitors of p38 have been pursued as treatments for inflammatory diseases. The pyridinyl-imidazole scaffold is a well-established pharmacophore for potent p38 inhibitors.

p38 MAP Kinase Signaling Pathway and Inhibition

p38_Signaling

Synthetic Protocol: Pyridinyl-Imidazole Scaffold

This protocol outlines the synthesis of a pyridinyl-imidazole scaffold, a core component of many p38 MAP kinase inhibitors, using this compound as a precursor.

Protocol 4: Synthesis of a Pyridinyl-Imidazole p38 Inhibitor Analog

  • Causality: This synthesis again utilizes a Suzuki-Miyaura coupling to append a pre-formed imidazole ring to the pyridine core. The choice of a 4-fluorophenyl substituted imidazole is based on known SAR for p38 inhibitors, where this group often occupies a key hydrophobic pocket in the enzyme's active site.[7]

  • Materials:

    • This compound (1.0 eq)

    • 4-(4-Fluorophenyl)-1H-imidazole-2-boronic acid pinacol ester (1.2 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

    • Sodium carbonate (Na₂CO₃) (2.0 eq)

    • Toluene, ethanol, and water (e.g., 3:1:1 mixture)

  • Procedure:

    • To a reaction vessel, add this compound, the imidazole boronic ester, and sodium carbonate.

    • Purge the vessel with an inert gas.

    • Add the Pd(dppf)Cl₂ catalyst and the solvent mixture.

    • Heat the reaction to reflux (around 85-95 °C) for 16-24 hours, monitoring by LC-MS.

    • After cooling, dilute the mixture with ethyl acetate and wash with water.

    • Dry the organic phase, concentrate, and purify the crude product by flash chromatography to yield the desired pyridinyl-imidazole product.

Biological Evaluation of Synthesized Kinase Inhibitors

The efficacy of newly synthesized compounds as kinase inhibitors is determined through in vitro biochemical and cell-based assays.

Representative Kinase Inhibitor Activity
Compound ClassTarget KinaseRepresentative IC₅₀ Values
Lorlatinib AnalogALK (wild-type)2-10 nM[8]
Lorlatinib AnalogALK (G1202R mutant)20-80 nM[8][9]
Pyridinyl-imidazolep38α MAP Kinase10-100 nM[10]

IC₅₀ values are highly dependent on the specific analog and assay conditions.

Protocol 5: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
  • Causality: This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The inhibition of the kinase by a compound will result in a decrease in ADP production.[11][12]

  • Materials:

    • Recombinant human ALK or p38α kinase

    • Suitable kinase substrate (e.g., a specific peptide)

    • ATP

    • Synthesized inhibitor compound

    • ADP-Glo™ Kinase Assay kit (Promega)

    • 384-well plates

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the inhibitor compound in DMSO.

    • In a 384-well plate, add the inhibitor solution, the kinase, and the substrate/ATP mixture.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic functionalization allows for the efficient construction of complex molecular architectures targeting key kinases in oncology and inflammatory diseases. The protocols and data presented in these application notes provide a solid foundation for researchers to design and synthesize novel kinase inhibitors, with the Suzuki-Miyaura coupling serving as a cornerstone reaction for scaffold diversification. Systematic exploration of the chemical space around this pyridine core, guided by an understanding of the target kinase's active site, will continue to yield promising therapeutic candidates.

References

  • Zou, H. Y., Friboulet, L., Kodack, D. P., Engstrom, L. D., Li, Q., West, M., ... & Johnson, T. W. (2015). PF-06463922, a potent and selective next-generation ALK/ROS1 inhibitor, is highly active against resistant mutations and demonstrates intracranial efficacy. Clinical Cancer Research, 21(24), 5490-5498*.
  • Johnson, T. W., Richardson, P. F., Bailey, S., Brooun, A., Burke, B. J., Collins, M. R., ... & Edwards, M. P. (2014). Discovery of (10R)-7-amino-12-fluoro-2, 10, 16-trimethyl-15-oxo-10, 15, 16, 17-tetrahydro-2H-8, 4-(metheno) pyrazolo [4, 3-h][8][13][14] benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of medicinal chemistry, 57(11), 4720-4744.
  • Laufer, S., Hauser, D., Stegmiller, T., & Albrecht, W. (2007). Pyridinylimidazole-based p38 MAP kinase inhibitors. Current topics in medicinal chemistry, 7(14), 1374-1393.
  • Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
  • Basler, C. F., Wang, X., Basler, M., Palese, P., & Garcia-Sastre, A. (2000). The Ebola virus VP35 protein functions as a type I IFN antagonist. Proceedings of the National Academy of Sciences, 97(22), 12289-12294.
  • Shaw, A. T., Felip, E., Bauer, T. M., Besse, B., Navarro, A., Postel-Vinay, S., ... & Solomon, B. J. (2017). Lorlatinib in non-small-cell lung cancer with ALK or ROS1 rearrangement: an international, multicentre, open-label, single-arm first-in-man phase 1 trial. The Lancet Oncology, 18(12), 1590-1599.
  • Reif, A., Hachtel, S., & Griesinger, C. (2007). A general and efficient method for the synthesis of 2-substituted pyridines via Suzuki-Miyaura cross-coupling. The Journal of organic chemistry, 72(15), 5873-5876.
  • Fricke, P. J., Dolewski, R. D., & McNally, A. (2021). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides.
  • Young, P. R., McLaughlin, M. M., Kumar, S., Kassis, S., Doyle, M. L., McNulty, D., ... & Lee, J. C. (1997). Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site. Journal of Biological Chemistry, 272(18), 12116-12121.
  • Lali, F. V., Hunt, A. E., Turner, S. J., & Foxwell, B. M. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. Journal of Biological Chemistry, 275(10), 7395-7402.
  • Wikipedia. (2023, December 19). Wittig reaction.
  • Lacerda, R. B., da Silva, L. L., de Lima, C. K. F., Miguez, E., Miranda, A. L. P., Laufer, S. A., ... & Fraga, C. A. M. (2012). Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production. PloS one, 7(10), e46925.
  • Di Paolo, D., Sartori, S., Cerea, M., Ciaffoni, L., Ambrogio, C., Tabbì, G., ... & Pellicciari, R. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 586-592.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • ResearchGate. (n.d.). Pyridine Aldehydes and Ketones.
  • Pearson. (n.d.). Wittig Reaction Explained: Definition, Examples, Practice & Video Lessons.
  • Haddad, J. J., & Fahlman, C. S. (2002). The p38 mitogen-activated protein kinase and its role in inflammatory and immune responses. Journal of leukocyte biology, 71(5), 733-741.
  • Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Salerno, S., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & biology, 17(11), 1241-1249.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2023, July 4). BOC deprotection.
  • M. F., A., A. H., A., & M., S. (2012). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 11(3), 859-867.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (n.d.). Pyridinyl-imidazole inhibitors of p38 MAPK.
  • Ergin, E., Lee, S., & Uzieblo, A. (2018). Multi-Kinase Inhibitor with Anti-p38γ Activity in Cutaneous T-Cell Lymphoma. Cancers, 10(7), 231.
  • Ikram, M., Rehman, A. U., Rauf, A., & Raza, M. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • ResearchGate. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • RSC Publishing. (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
  • Knez, D., & Časar, Z. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(11), 2099.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups.
  • Albericio, F., & Subirós-Funosas, R. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(12), 6557-6602.
  • Chemistry LibreTexts. (2020, July 1). 19.6: Oxidation of alcohols and aldehydes.

Sources

Protocol for N-alkylation of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Selective N-Alkylation of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Abstract

This document provides a comprehensive guide to the N-alkylation of this compound, a critical heterocyclic building block in contemporary drug discovery and materials science. The protocol details two robust methods for selective mono-alkylation: direct alkylation using alkyl halides and a controlled reductive amination pathway. We delve into the mechanistic rationale behind reagent selection and reaction conditions, offering insights to overcome common challenges such as selectivity and over-alkylation. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for the synthesis of N-substituted 2-aminopyridine derivatives.

Introduction: Strategic Importance and Synthetic Challenges

This compound is a versatile scaffold possessing multiple functional groups amenable to chemical modification. The exocyclic amino group, in particular, serves as a primary vector for diversification. N-alkylation of this moiety is a fundamental transformation used to modulate the molecule's physicochemical properties, including lipophilicity, basicity, and hydrogen bonding capacity, thereby influencing its biological activity and pharmacokinetic profile.

However, the selective alkylation of this substrate presents distinct challenges:

  • Regioselectivity: The molecule contains two potentially nucleophilic nitrogen atoms: the exocyclic C2-amino group and the endocyclic pyridine ring nitrogen. Selective alkylation of the amino group is typically desired.

  • Over-alkylation: The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to the formation of undesired di-alkylated byproducts.[1][2]

  • Competing Reactions: The presence of a primary alcohol (hydroxymethyl group) introduces the possibility of O-alkylation, although this is generally less favorable under basic conditions compared to N-alkylation.

This guide provides validated protocols designed to navigate these challenges, ensuring high yields and selective formation of the desired N-mono-alkylated product.

Mechanistic Considerations and Strategy Selection

The exocyclic amino group in 2-aminopyridine is generally more nucleophilic than the endocyclic pyridine nitrogen, making it the preferential site for alkylation.[3] The choice of methodology depends on the desired level of control and the nature of the alkylating agent.

Pathway Comparison: Direct vs. Reductive Alkylation

Two primary strategies are presented: direct alkylation and reductive amination. The choice between them is a critical experimental decision.

G cluster_0 Strategic Decision cluster_1 Pathway 1: Direct Alkylation cluster_2 Pathway 2: Reductive Amination Start Start: This compound Direct_Alkylation Direct Alkylation (Alkyl Halide + Base) Start->Direct_Alkylation Simple & Fast Reductive_Amination Step A: Imine Formation (Aldehyde or Ketone) Start->Reductive_Amination High Control Direct_Product N-Mono-alkylated Product Direct_Alkylation->Direct_Product Desired Overalkylation Potential Over-alkylation (Di-alkylated byproduct) Direct_Alkylation->Overalkylation Side Reaction Reduction Step B: Reduction (e.g., NaBH4) Reductive_Amination->Reduction Reductive_Product N-Mono-alkylated Product Reduction->Reductive_Product G start Start setup 1. Reaction Setup - Add starting material & THF to flask - Cool to 0°C under N₂ start->setup add_base 2. Deprotonation - Add NaH portion-wise - Stir for 30 min at 0°C setup->add_base add_alkyl 3. Alkylation - Add alkyl halide dropwise - Warm to RT and stir for 2-16 h add_base->add_alkyl monitor 4. Monitor Progress - Use TLC or LC-MS add_alkyl->monitor quench 5. Quench Reaction - Cool to 0°C - Slowly add sat. NH₄Cl solution monitor->quench Upon completion workup 6. Aqueous Work-up - Extract with EtOAc - Wash with brine, dry over Na₂SO₄ quench->workup purify 7. Purification - Concentrate solvent - Purify by column chromatography workup->purify end End Product purify->end

Figure 2: Experimental workflow for Direct N-Alkylation.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add this compound (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (60% dispersion, 1.2 eq) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0°C for 30 minutes.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise via syringe to the cooled suspension. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-alkylated product.

Protocol 2: N-Alkylation via Reductive Amination

This protocol offers a highly selective method for mono-alkylation, making it ideal for substrates prone to over-alkylation or when using more reactive alkylating precursors (aldehydes/ketones).

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )Notes
This compound335031-01-1203.04Starting Material
Aldehyde or Ketone (e.g., Benzaldehyde)100-52-7106.12Carbonyl source (1.2 eq)
Sodium Borohydride (NaBH₄)16940-66-237.83Reducing agent. Handle in a well-ventilated hood.
Methanol (MeOH)67-56-132.04Reaction Solvent
Acetic Acid (AcOH)64-19-760.05Catalyst for imine formation
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01For neutralization
Step-by-Step Procedure
  • Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol. Add the aldehyde or ketone (1.2 eq) followed by a catalytic amount of acetic acid (2-3 drops). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C. Caution: Hydrogen gas is evolved.

  • Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the imine intermediate.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add saturated aqueous NaHCO₃ solution to neutralize the acetic acid.

  • Extraction and Purification: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Product Characterization

Proper characterization is essential to confirm the structure and purity of the final product.

TechniqueExpected Observations
¹H NMR - Disappearance of one of the two protons from the -NH₂ signal. - Appearance of a new set of signals corresponding to the added alkyl group. - A downfield shift of the remaining N-H proton, which may couple to adjacent protons on the alkyl group.
¹³C NMR - Appearance of new signals in the aliphatic region corresponding to the alkyl group carbons.
Mass Spec - The molecular ion peak ([M+H]⁺ or M⁺) should correspond to the calculated mass of the N-alkylated product.
FT-IR - The characteristic double peak of a primary amine N-H stretch (around 3300-3500 cm⁻¹) will be replaced by a single, sharper peak for the secondary amine N-H stretch. [4][5]

Troubleshooting

ProblemPossible CauseSuggested Solution
No Reaction - Inactive base (NaH). - Insufficiently anhydrous conditions. - Low reactivity of alkyl halide.- Use fresh, high-quality NaH. - Ensure all glassware is flame-dried and solvents are anhydrous. - Increase reaction temperature or switch to a more reactive alkylating agent (e.g., an alkyl iodide or triflate).
Low Yield - Incomplete reaction. - Difficult purification. - Side reactions.- Increase reaction time or temperature. - Optimize chromatography conditions. - Consider using the reductive amination protocol for better selectivity.
Over-alkylation - Excess alkylating agent. - Highly reactive mono-alkylated product.- Use no more than 1.1 equivalents of the alkylating agent. - Add the alkylating agent slowly at a low temperature. - Switch to the reductive amination protocol. [1]
O-alkylation Product - Stronger basic conditions or higher temperatures might favor O-alkylation.- Use milder conditions if possible. - If O-alkylation is a persistent issue, protect the hydroxyl group (e.g., as a silyl ether) prior to N-alkylation, followed by deprotection.

Conclusion

The N-alkylation of this compound is a valuable synthetic operation. By understanding the underlying mechanistic principles, researchers can choose between direct alkylation for speed and simplicity or reductive amination for superior control and selectivity. The protocols provided herein are robust starting points that can be adapted for a wide range of alkylating agents, empowering chemists to efficiently generate diverse libraries of substituted aminopyridines for downstream applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11654391, this compound. PubChem.
  • Wikipedia contributors (2023). Amine alkylation. Wikipedia, The Free Encyclopedia.
  • Kandhasamy, S. et al. (2022). Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry.
  • ResearchGate (2018). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate.
  • Science Publishing Group (2015). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine. Science Publishing Group.
  • TSI Journals (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals.

Sources

Application of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines in Modern Agrochemicals

In the landscape of modern agrochemical research, the pyridine scaffold is a cornerstone for the development of high-efficacy insecticides, fungicides, and herbicides. Its inherent biological activity and tunable electronic properties make it a privileged structure in the design of novel active ingredients. Among the vast array of pyridine-based building blocks, 2-Amino-5-bromo-3-(hydroxymethyl)pyridine stands out as a highly functionalized and versatile intermediate. Its unique substitution pattern—an amino group for conversion, a bromine atom for cross-coupling or further halogenation, and a hydroxymethyl group for transformation into a reactive "handle"—positions it as a strategic precursor for a new generation of crop protection agents, particularly within the neonicotinoid class of insecticides.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound in agrochemical synthesis. We will explore its role as a key intermediate, provide detailed, field-proven protocols for its synthesis and subsequent transformations, and elucidate the chemical logic behind these synthetic strategies.

Core Application: A Gateway to Neonicotinoid Insecticides

The primary application of this compound in agrochemical research is as a precursor to 2-chloro-5-(chloromethyl)pyridine derivatives. This latter compound is a pivotal intermediate in the synthesis of numerous neonicotinoid insecticides, such as Imidacloprid.[1] Neonicotinoids act as agonists at the insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system and subsequent paralysis and death of the target pest.[2]

The strategic value of this compound lies in the sequential, regioselective transformation of its functional groups to construct the desired chloropyridine backbone of these insecticides. The synthetic pathway leverages well-established, high-yielding chemical reactions, making it an attractive route for both laboratory-scale research and industrial production.

Synthetic Workflow: From Precursor to Key Agrochemical Intermediate

The overall synthetic strategy involves a three-step process:

  • Synthesis of the Starting Material: Preparation of this compound.

  • Conversion of the Amino Group: Transformation of the 2-amino group to a 2-chloro group via a Sandmeyer-type reaction.

  • Chlorination of the Hydroxymethyl Group: Conversion of the 3-hydroxymethyl group to a 3-chloromethyl group.

This workflow systematically builds the required functionality for coupling with the nitroiminoimidazolidine moiety or other relevant fragments to complete the synthesis of the target neonicotinoid.

Experimental Protocols and Methodologies

Part 1: Synthesis of this compound

Reaction Scheme:

Synthesis of this compound start 2-Amino-3,5-dibromopyridine reagents 1. KOH, Cu powder, H2O 2. Autoclave, 170 °C product 2-Amino-3-hydroxy-5-bromopyridine reagents->product Hydrolysis

Caption: Proposed synthesis of a key precursor.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityComments
2-Amino-3,5-dibromopyridine251.906.5 partsStarting material
Potassium Hydroxide (85%)56.1112 partsBase
Copper Powder63.550.5 partsCatalyst
Water18.02100 partsSolvent
Concentrated Hydrochloric Acid36.46As neededFor neutralization
Sodium Chloride58.44As neededFor salting out
Ethyl Acetate88.11As neededExtraction solvent
Tetrahydrofuran72.11As neededExtraction solvent
Sodium Sulfate142.04As neededDrying agent
Silica Gel-As neededFor chromatography

Protocol:

  • Reaction Setup: In a suitable autoclave, combine 6.5 parts of 2-amino-3,5-dibromopyridine, 12 parts of 85% potassium hydroxide, 0.5 parts of copper powder, and 100 parts of water.

  • Reaction Conditions: Seal the autoclave, purge with nitrogen, and heat the mixture to 170 °C with stirring for 10 hours.[3]

  • Work-up:

    • Cool the autoclave to room temperature and carefully vent.

    • Neutralize the dark-colored solution with concentrated hydrochloric acid.

    • Saturate the aqueous solution with sodium chloride to facilitate extraction.

    • Extract the warm solution three times with a 9:1 mixture of ethyl acetate and tetrahydrofuran.

    • Combine the organic extracts and filter through a pad of diatomaceous earth (e.g., Hyflo) to remove suspended solids.

    • Dry the filtrate over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in a minimal amount of hot ethyl acetate.

    • Purify the product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane/ethyl acetate).

    • Combine the fractions containing the desired product and evaporate the solvent to yield 2-amino-3-hydroxy-5-bromopyridine.

Causality Behind Experimental Choices: The use of an autoclave and high temperature is necessary to drive the nucleophilic aromatic substitution of the bromine atom at the 3-position with a hydroxyl group. Copper powder acts as a catalyst for this type of reaction. The work-up procedure is designed to neutralize the basic reaction mixture, separate the organic product from the aqueous phase, and remove impurities.

Part 2: Conversion to 2-Chloro-5-bromo-3-(hydroxymethyl)pyridine via Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halogen via a diazonium salt intermediate.[3][5] This protocol outlines the conversion of the 2-amino group of the starting material to a chloro group.

Reaction Scheme:

Sandmeyer Reaction start This compound reagents 1. HBr, NaNO2, 0 °C 2. CuCl product 2-Chloro-5-bromo-3-(hydroxymethyl)pyridine reagents->product Diazotization & Substitution

Caption: Conversion of the amino group to a chloro group.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Comments
This compound203.0410.15 g (0.05 mol)Starting material
Hydrobromic Acid (48%)80.91~50 mLAcidic medium
Sodium Nitrite69.003.8 g (0.055 mol)Diazotizing agent
Copper(I) Chloride98.99~1.0 gCatalyst
Sodium Hydroxide Solution (e.g., 20%)40.00As neededFor neutralization
Dichloromethane84.93As neededExtraction solvent
Anhydrous Magnesium Sulfate120.37As neededDrying agent

Protocol:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10.15 g (0.05 mol) of this compound in approximately 50 mL of 48% hydrobromic acid.

    • Cool the solution to 0 °C in an ice-salt bath.

    • Slowly add a solution of 3.8 g (0.055 mol) of sodium nitrite in 10 mL of water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate beaker, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Isolation:

    • Neutralize the reaction mixture by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 2-Chloro-5-bromo-3-(hydroxymethyl)pyridine.

Causality Behind Experimental Choices: The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. Copper(I) chloride catalyzes the substitution of the diazonium group with a chloride ion. The basic work-up is necessary to neutralize the acidic reaction mixture and allow for efficient extraction of the organic product.

Part 3: Chlorination of the Hydroxymethyl Group

The final step in preparing the key neonicotinoid intermediate is the conversion of the hydroxymethyl group to a reactive chloromethyl group. Thionyl chloride is a common and effective reagent for this transformation.[2]

Reaction Scheme:

Chlorination of Hydroxymethyl Group start 2-Chloro-5-bromo-3-(hydroxymethyl)pyridine reagents SOCl2 Reflux product 2-Chloro-5-bromo-3-(chloromethyl)pyridine reagents->product Chlorination

Caption: Formation of the reactive chloromethyl group.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Comments
2-Chloro-5-bromo-3-(hydroxymethyl)pyridine222.4911.12 g (0.05 mol)Starting material
Thionyl Chloride (SOCl₂)118.977.14 g (4.3 mL, 0.06 mol)Chlorinating agent
Dichloromethane (anhydrous)84.93100 mLSolvent
Saturated Sodium Bicarbonate Solution-As neededFor quenching

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 11.12 g (0.05 mol) of 2-Chloro-5-bromo-3-(hydroxymethyl)pyridine in 100 mL of anhydrous dichloromethane.

  • Addition of Reagent: Slowly add 4.3 mL (0.06 mol) of thionyl chloride to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

    • Slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 2-Chloro-5-bromo-3-(chloromethyl)pyridine can be purified by recrystallization or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices: Thionyl chloride is an effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate, which then undergoes nucleophilic attack by chloride. The aqueous work-up is essential to quench the highly reactive thionyl chloride and neutralize the hydrochloric acid byproduct.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in agrochemical research. The synthetic pathway detailed in this application note demonstrates a logical and efficient route to key neonicotinoid intermediates. The ability to perform sequential, regioselective transformations on the pyridine ring allows for the precise construction of complex molecular architectures required for modern crop protection agents.

Future research may focus on developing greener and more atom-economical methods for these transformations. For instance, exploring catalytic, one-pot procedures for the conversion of the amino and hydroxymethyl groups could significantly improve the overall efficiency and environmental footprint of the synthesis. Furthermore, the strategic placement of the bromine atom on the resulting intermediate opens up possibilities for further derivatization through cross-coupling reactions, enabling the creation of novel agrochemicals with improved efficacy, selectivity, and resistance management profiles.

References

  • PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine.
  • PubChem. (n.d.). 3-Bromo-5-chloropyridine.
  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate. (2021). Synthesis of 2-Amino-5-bromopyridine.
  • MDPI. (2022). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine.
  • Google Patents. (n.d.). CN109053727B - Preparation method of ABT-199 intermediate.
  • Google Patents. (n.d.). CN103772272A - Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine.
  • PrepChem. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine.
  • Google Patents. (n.d.). WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine.

Sources

Application Notes and Protocols for the Quantification of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a substituted pyridine derivative of significant interest in pharmaceutical development and organic synthesis.[1][2][3] As a key building block and intermediate, the accurate quantification of this compound is critical for ensuring reaction efficiency, product purity, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of robust analytical methodologies for the precise quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) as the primary technique, supplemented by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy for orthogonal validation and characterization.

This document is structured to provide not just procedural steps but also the underlying scientific rationale for methodological choices, empowering researchers to adapt and troubleshoot these methods effectively.

Physicochemical Properties

A foundational understanding of the analyte's properties is paramount for method development.

PropertyValueSource
Chemical Formula C₆H₇BrN₂O[2][3]
Molecular Weight 203.04 g/mol [2][3]
Appearance Solid[2]
Purity (Typical) >98%[2]
InChI Key HIVQAWXDBPYNDU-UHFFFAOYSA-N[2][3]

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for the quantification of polar, non-volatile compounds like substituted pyridines, offering high resolution, sensitivity, and accuracy.[4]

Causality Behind Experimental Choices
  • Column Selection: A C18 column is a versatile and robust choice for the separation of moderately polar compounds. The non-polar stationary phase provides effective retention for the pyridine derivative. For enhanced retention of this polar compound, a mixed-mode column combining reverse-phase and ion-exchange characteristics could also be considered.[5]

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of the analyte with a good peak shape. The addition of an acid modifier, such as phosphoric acid or formic acid, is crucial for controlling the ionization state of the basic pyridine nitrogen, leading to improved peak symmetry and reproducibility.[6] Formic acid is preferred for mass spectrometry (MS) compatibility.

  • Detection: UV detection is suitable for aromatic compounds containing a chromophore. Based on the analysis of similar substituted pyridines, a detection wavelength of approximately 255 nm is a logical starting point.[4][7] However, it is highly recommended to determine the UV absorbance maximum of this compound in the chosen mobile phase for optimal sensitivity.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis Prep_Standard Prepare Standard Solution (e.g., 1 mg/mL) Inject Inject Samples Prep_Standard->Inject Prep_Sample Prepare Sample Solution (similar concentration) Prep_Sample->Inject HPLC HPLC with UV Detector Column C18 Reverse-Phase Column Column->HPLC Mobile_Phase Acetonitrile/Water + Acid Modifier Mobile_Phase->HPLC Chromatogram Record Chromatogram Inject->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify

Caption: Workflow for the quantification of this compound by HPLC.

Detailed HPLC Protocol

1. Instrumentation and Reagents

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (analytical grade).

2. Chromatographic Conditions

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Time (min) | % Mobile Phase B

    • ---|---

    • 0 | 10

    • 20 | 90

    • 25 | 90

    • 26 | 10

    • 30 | 10

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 255 nm (or the experimentally determined λmax).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to achieve a similar target concentration.

4. System Suitability

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The number of theoretical plates should be ≥ 2000.

5. Analysis

  • Inject the sample solution and record the chromatogram.

  • Calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

Trustworthiness: A Self-Validating System

This protocol incorporates several self-validating checks. The system suitability tests ensure that the chromatographic system is performing optimally before sample analysis. Linearity should be established by preparing a series of standard solutions of different concentrations. The accuracy of the method can be determined by spiking a placebo with a known amount of the analyte and measuring the recovery.

Orthogonal Technique 1: Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[4] For polar compounds like this compound, derivatization is often necessary to increase volatility and thermal stability.

Rationale for Derivatization

The presence of the amino and hydroxymethyl groups makes the target compound polar and prone to hydrogen bonding, which reduces its volatility. Silylation is a common derivatization technique that replaces the active hydrogens in these functional groups with non-polar trimethylsilyl (TMS) groups, rendering the molecule more suitable for GC analysis.[8][9]

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC System cluster_analysis Data Acquisition & Analysis Prep_Sample Prepare Sample Solution Derivatization Silylation (e.g., with BSTFA) Prep_Sample->Derivatization Inject Inject Derivatized Sample Derivatization->Inject GC GC with FID or MS Detector Column Capillary Column (e.g., HP-5ms) Column->GC Chromatogram Record Chromatogram Inject->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify

Caption: Workflow for the quantification of this compound by GC following derivatization.

Detailed GC Protocol (Post-Derivatization)

1. Instrumentation and Reagents

  • GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Pyridine (anhydrous).

2. Derivatization Procedure

  • To approximately 1 mg of the sample or standard in a vial, add 100 µL of anhydrous pyridine and 100 µL of BSTFA (+ 1% TMCS).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

3. GC Conditions

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C.

4. Analysis

  • Inject the derivatized sample and standard.

  • Quantify using an internal or external standard method.

Orthogonal Technique 2: Quantitative NMR (qNMR)

NMR spectroscopy is a primary ratio method of analysis and can be used for quantification without the need for a reference standard of the analyte, provided a certified internal standard is used.[10] ¹H NMR is particularly powerful for structural elucidation and quantification.

Rationale for qNMR

The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the area of a specific, well-resolved proton signal of the analyte and comparing it to the integral of a known amount of an internal standard, a precise concentration can be determined.

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Processing & Analysis Prep_Sample Accurately weigh sample and internal standard Dissolve Dissolve in deuterated solvent Prep_Sample->Dissolve NMR Acquire ¹H NMR Spectrum Dissolve->NMR Process Process Spectrum (phasing, baseline correction) NMR->Process Integrate Integrate analyte and standard signals Process->Integrate Calculate Calculate Concentration Integrate->Calculate

Caption: Workflow for the quantification of this compound by qNMR.

Detailed qNMR Protocol

1. Instrumentation and Reagents

  • NMR spectrometer (e.g., 400 MHz or higher).

  • High-purity deuterated solvent (e.g., DMSO-d₆).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

2. Sample Preparation

  • Accurately weigh a known amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Acquisition

  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, sufficient number of scans). A ¹H NMR spectrum for the target compound is available for reference.[11]

4. Data Processing and Calculation

  • Process the spectrum (phasing and baseline correction).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the concentration of the analyte using the appropriate qNMR equation.

Summary of Quantitative Data and Method Comparison

ParameterHPLC-UVGC-FID (with Derivatization)qNMR
Principle Chromatographic separation and UV absorbanceChromatographic separation and flame ionization detectionNuclear magnetic resonance signal intensity
Selectivity HighHighVery High
Sensitivity High (ng range)High (pg-ng range)Moderate (µg-mg range)
Sample Throughput HighModerateLow to Moderate
Reference Standard RequiredRequiredInternal standard required
Primary Application Routine QC, purity analysisOrthogonal quantification, volatile impurity profilingStructural confirmation, primary quantification

Conclusion

The quantification of this compound can be reliably achieved using several analytical techniques. RP-HPLC with UV detection stands out as the most practical and robust method for routine quality control in a drug development setting. GC with derivatization offers an excellent orthogonal method for verification, while qNMR provides an absolute quantification method and invaluable structural information. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, sample throughput, and the availability of instrumentation.

References

  • HELIX Chromatography. (n.d.). HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column.
  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained.
  • PubMed Central. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
  • Chemistry For Everyone. (2025). What Is Derivatization In Gas Chromatography And When Is It Needed?.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
  • SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine.
  • PubMed Central. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
  • analysis of amino acids by high performance liquid chromatography. (n.d.).
  • PubMed Central. (n.d.). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements.

Sources

Application Note: HPLC-MS Analysis for Reaction Monitoring of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine in a Suzuki-Miyaura Cross-Coupling Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and implementation of a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the real-time monitoring of chemical reactions involving 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. As a versatile heterocyclic building block in medicinal chemistry, the precise analysis of its transformations is critical for process optimization and impurity profiling. We focus on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as a representative and industrially relevant example. The protocols herein detail every stage from sample preparation to final data analysis, providing field-proven insights into methodological choices. This guide is designed to serve as a self-validating system, grounded in authoritative references, to ensure scientific integrity and reproducibility.

Introduction: The Scientific Rationale

This compound is a key intermediate in the synthesis of complex molecules, particularly kinase inhibitors and other pharmacologically active compounds.[1] Its trifunctional nature (amine, bromide, alcohol) allows for diverse synthetic modifications. Among these, the Suzuki-Miyaura cross-coupling at the 5-bromo position is a cornerstone transformation for creating C-C bonds, enabling the introduction of various aryl or heteroaryl substituents.[2][3]

Effective process development requires a robust analytical method to track the consumption of starting materials, the formation of the desired product, and the emergence of any impurities. HPLC-MS is the analytical technique of choice, combining the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.[4] This combination is particularly crucial for resolving structurally similar compounds within a complex reaction mixture and providing unambiguous identification based on mass-to-charge ratio (m/z).

The primary challenge in analyzing polar, nitrogen-containing heterocycles like pyridine derivatives is achieving good chromatographic peak shape and retention on standard reversed-phase columns.[5][6] These compounds can exhibit poor retention and tailing peaks due to interactions with residual silanols on the column stationary phase. Therefore, method development must focus on mobile phase modifiers and appropriate column chemistries to ensure reliable and reproducible results.[7] This note provides a validated protocol that overcomes these challenges.

Experimental Workflow: A Visual Overview

The process from reaction sampling to data interpretation follows a systematic workflow. Each step is designed to ensure sample integrity and generate high-quality, reproducible data.

G cluster_0 Reaction & Sampling cluster_1 Sample Preparation cluster_2 HPLC-MS Analysis cluster_3 Data Processing A 1. Suzuki Coupling Reaction [this compound + Arylboronic Acid] B 2. Time-Point Sampling (e.g., T=0, 1h, 4h, 24h) A->B Monitor Progress C 3. Quench Reaction (e.g., with Water) B->C Analyze Sample D 4. Dilute Aliquot (in Mobile Phase A/MeCN) C->D E 5. Filter Sample (0.22 µm Syringe Filter) D->E F 6. Inject into HPLC-MS E->F Ready for Injection G 7. Chromatographic Separation F->G H 8. MS Detection & Ionization (ESI+) G->H I 9. Integrate Peak Areas (Extracted Ion Chromatograms) H->I Acquire Data J 10. Quantify Conversion (% Area Normalization) I->J K 11. Identify Impurities (Mass Analysis) I->K

Caption: High-level workflow for HPLC-MS reaction monitoring.

Protocols and Methodologies

Representative Reaction: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for similar aminobromopyridines.[1][2]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 mmol)

  • 1,4-Dioxane and Deionized Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Heat the reaction to 90-95°C and stir vigorously.

  • Monitor the reaction by collecting aliquots at specified time points for HPLC-MS analysis.[1][8]

Protocol for Sample Preparation

Proper sample preparation is paramount to prevent column contamination and ensure accurate analysis.[9][10]

  • Aliquot Collection: At each time point (e.g., 0, 1, 2, 4, 24 hours), carefully extract ~10-20 µL of the hot, stirring reaction mixture using a clean syringe.

  • Quenching & Dilution: Immediately dispense the aliquot into a 1.5 mL HPLC vial containing 1.0 mL of a 50:50 mixture of acetonitrile and water. This immediately stops the reaction and dilutes the sample ~50-100 fold.

    • Causality: Quenching is essential to ensure the analyzed sample accurately reflects the reaction state at the precise moment of sampling. Dilution prevents detector saturation and places the analyte concentrations within the linear range of the instrument.[11]

  • Homogenization: Cap the vial and vortex thoroughly for 10-15 seconds to ensure a homogenous solution.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter (PTFE or nylon) into a clean HPLC vial.[12]

    • Causality: Filtration removes the heterogeneous catalyst (Pd) and any precipitated salts (K₃PO₄), which could otherwise block the HPLC column frit and tubing, leading to system failure.[12]

Protocol for HPLC-MS Analysis

The following parameters are optimized for the separation of polar heterocyclic compounds.

Instrumentation:

  • HPLC System: Standard quaternary or binary pump system with autosampler and column oven.

  • Mass Spectrometer: Single quadrupole or triple quadrupole/ion trap mass spectrometer with an electrospray ionization (ESI) source.

HPLC Parameters:

Parameter Setting Rationale
Column Reversed-Phase C18, 2.1 x 100 mm, 2.6 µm Standard for small molecule analysis. Smaller particle size provides higher efficiency.
Mobile Phase A 0.1% Formic Acid in Water Acidification improves peak shape for basic analytes like pyridines by suppressing silanol interactions and promotes ESI+ ionization.[5]
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B over 8 min; Hold at 95% B for 2 min A gradient is necessary to elute compounds with a range of polarities, from the polar starting material to the more non-polar product.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

| Injection Vol. | 2 µL | Small injection volume prevents column overloading and peak distortion. |

Mass Spectrometer Parameters:

Parameter Setting Rationale
Ionization Mode ESI, Positive (+) The pyridine nitrogen and amino group are readily protonated, making ESI+ the ideal mode for high sensitivity.[13]
Scan Range m/z 100 - 500 Covers the molecular weights of expected reactants, products, and common byproducts.
Capillary Voltage 3.5 kV Optimized for stable spray and efficient ion generation.
Gas Temp. 300 °C Facilitates desolvation of the ESI droplets.

| Gas Flow | 10 L/min | Assists in desolvation and prevents solvent clusters. |

Data Analysis and Interpretation

Compound Identification

Identification relies on a combination of retention time (RT) and mass-to-charge ratio (m/z). The bromine atom in the starting material provides a characteristic isotopic pattern (¹⁹Br/⁸¹Br in ~1:1 ratio), which is a powerful diagnostic tool.[14]

CompoundExpected [M+H]⁺ (m/z)Key Isotopic Signature
This compound (Starting Material)202.9 / 204.9M+2 peak (~98% intensity of M) due to Bromine.[14]
Phenylboronic Acid123.1-
2-Amino-3-(hydroxymethyl)-5-phenylpyridine (Product)201.1Absence of Bromine isotope pattern.
Debrominated Starting Material (Impurity)125.1Potential byproduct.
Monitoring Reaction Progression

Reaction progress is monitored by tracking the relative peak areas of the starting material and product over time using Extracted Ion Chromatograms (EICs).

G cluster_0 Reaction Pathway cluster_1 Potential Byproducts SM Starting Material (m/z 203/205) P Product (m/z 201) SM->P Pd(PPh₃)₄, Base Arylboronic Acid I1 Debromination (m/z 125) SM->I1 I2 Boronic Acid Homocoupling

Caption: Simplified reaction scheme for HPLC-MS analysis.

By plotting the normalized peak area of the product as a function of time, a reaction profile can be generated. This allows for the determination of reaction completion and provides insights into the reaction kinetics.[15]

Method Validation and Trustworthiness

To ensure the reliability of this analytical method, it should be validated according to ICH Q2(R1) guidelines.[16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the starting material, product, and key impurities in the chromatogram and their unique m/z values.[11]

  • Linearity: The method should demonstrate a linear relationship between concentration and peak area over a defined range.[16]

  • Precision: Assessed by repeatedly analyzing the same sample to determine the closeness of agreement between measurements.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., column temperature, mobile phase composition), indicating its reliability for routine use.[16]

Conclusion

This application note provides a robust and reliable HPLC-MS method for monitoring the reactions of this compound, using a Suzuki-Miyaura coupling as a practical example. The detailed protocols for sample preparation and analysis are designed to yield high-quality, reproducible data essential for reaction optimization, impurity profiling, and process control in a drug development setting. By explaining the causality behind each step and grounding the method in established scientific principles and regulatory guidelines, this document serves as an authoritative guide for researchers and scientists in the field.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Abraham Entertainment. (2022). ICH Q2 R1: Mastering Analytical Method Validation.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Kovács, et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. National Institutes of Health.
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate.
  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds.
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
  • De Vrieze, et al. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
  • Spencer, T. S. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
  • Khan, S. G., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate.

Sources

Strategic Protection of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine: A Guide to Orthogonal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a highly valuable and versatile building block in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical research. Its trifunctional nature, featuring a nucleophilic amino group, a primary alcohol, and a synthetically versatile bromine atom on a pyridine core, offers multiple points for diversification. This allows for the construction of a wide array of derivatives, making it a privileged scaffold in medicinal chemistry for the development of novel therapeutic agents. The selective functionalization of the amino and hydroxyl groups is paramount for its effective utilization in multi-step syntheses. Unchecked, the reactivity of these groups can lead to a mixture of undesired products, significantly reducing the yield of the target molecule and complicating purification processes. Therefore, a robust and selective protecting group strategy is not just advantageous, but essential.

This application note provides a detailed guide to the orthogonal protection of the 2-amino and 3-hydroxymethyl functionalities of this compound. We will explore the strategic application of the tert-butoxycarbonyl (Boc) group for the amine and the tert-butyldimethylsilyl (TBDMS) ether for the alcohol. The protocols detailed herein are designed to be clear, reproducible, and grounded in established chemical principles, providing researchers with a reliable roadmap for their synthetic endeavors.

The Imperative of an Orthogonal Protecting Group Strategy

In a molecule with multiple reactive sites, such as this compound, the ability to selectively unmask one functional group while others remain protected is crucial for controlled, stepwise synthesis. This is the essence of an orthogonal protecting group strategy. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under very different and non-interfering reaction conditions[1][2].

For our target molecule, we require a protection scheme where the amino group can be deprotected without affecting the protected alcohol, and vice-versa. The combination of a Boc-protected amine and a TBDMS-protected alcohol is an excellent example of an orthogonal pair:

  • Boc (tert-butoxycarbonyl): This carbamate is stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid)[3][4].

  • TBDMS (tert-butyldimethylsilyl) ether: This silyl ether is stable to acidic and basic conditions to a certain extent but is selectively and mildly cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF)[5].

This orthogonality ensures that each functional group can be addressed independently, providing the synthetic chemist with precise control over the reaction sequence.

Visualizing the Orthogonal Strategy

The following diagram illustrates the overall orthogonal protection and deprotection strategy for this compound.

Orthogonal_Strategy cluster_protection Protection cluster_deprotection Selective Deprotection Start This compound N_Protected N-Boc protected intermediate Start->N_Protected Boc₂O, DMAP O_Protected O-TBDMS protected intermediate Start->O_Protected TBDMSCl, Imidazole Fully_Protected Fully Protected (N-Boc, O-TBDMS) N_Protected->Fully_Protected TBDMSCl, Imidazole O_Protected->Fully_Protected Boc₂O, DMAP N_Deprotected O-TBDMS protected Fully_Protected->N_Deprotected TFA or HCl O_Deprotected N-Boc protected Fully_Protected->O_Deprotected TBAF Start_Deprotected This compound N_Deprotected->Start_Deprotected TBAF O_Deprotected->Start_Deprotected TFA or HCl

Caption: Orthogonal protection and deprotection workflow.

Protocols for Selective Protection

Part 1: Selective Protection of the 3-Hydroxymethyl Group as a TBDMS Ether

The primary alcohol of the 3-hydroxymethyl group can be selectively protected in the presence of the 2-amino group due to the higher nucleophilicity of the hydroxyl group towards silylating agents under basic conditions. The 2-amino group of a pyridine ring is known to have reduced nucleophilicity.

Protocol 1: Synthesis of 2-Amino-5-bromo-3-((tert-butyldimethylsilyloxy)methyl)pyridine

This protocol is adapted from a procedure for a structurally similar substrate, 2-bromo-5-hydroxymethylpyridine[5].

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMSCl (1.2 eq.) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired O-TBDMS protected pyridine.

Part 2: Selective Protection of the 2-Amino Group with a Boc Group

The 2-amino group can be selectively protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. 4-Dimethylaminopyridine (DMAP) is often used as a catalyst.

Protocol 2: Synthesis of tert-butyl (5-bromo-3-(hydroxymethyl)pyridin-2-yl)carbamate

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylaminopyridine) (DMAP) (catalytic amount)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM or THF.

  • Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected pyridine.

Stepwise Orthogonal Protection

For the synthesis of the fully protected compound, a stepwise approach is recommended. The order of protection can be varied based on the subsequent synthetic steps. Here, we outline the protection of the hydroxyl group first, followed by the amino group.

Stepwise_Protection Start This compound Step1 Step 1: O-Protection Start->Step1 O_Protected 2-Amino-5-bromo-3-((tert-butyldimethylsilyloxy)methyl)pyridine Step1->O_Protected TBDMSCl, Imidazole, DMF Step2 Step 2: N-Protection O_Protected->Step2 Fully_Protected tert-Butyl (5-bromo-3-((tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)carbamate Step2->Fully_Protected Boc₂O, DMAP, Et₃N, DCM

Caption: Stepwise orthogonal protection workflow.

Comparative Summary of Protecting Groups

The following table summarizes the key characteristics of the Boc and TBDMS protecting groups in the context of this compound.

Protecting GroupTarget FunctionalityProtection ConditionsDeprotection ConditionsStability
Boc 2-AminoBoc₂O, DMAP, Et₃N, DCM, RTTFA in DCM; or HCl in dioxane/EtOAcStable to bases, nucleophiles, and hydrogenation. Labile to strong acids.
TBDMS 3-HydroxymethylTBDMSCl, Imidazole, DMF, RTTBAF in THF; or mild aqueous acidStable to a range of reaction conditions, but sensitive to fluoride ions and strong acids.

Protocols for Selective Deprotection

The key to the utility of this orthogonal strategy lies in the selective removal of each protecting group.

Protocol 3: Selective Deprotection of the N-Boc Group

Materials:

  • tert-Butyl (5-bromo-3-((tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)carbamate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the fully protected pyridine (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (5-10 eq.) dropwise.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the O-TBDMS protected amine.

Protocol 4: Selective Deprotection of the O-TBDMS Group

Materials:

  • tert-Butyl (5-bromo-3-((tert-butyldimethylsilyloxy)methyl)pyridin-2-yl)carbamate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the fully protected pyridine (1.0 eq.) in anhydrous THF.

  • Add TBAF solution (1.1 eq., 1 M in THF) dropwise at room temperature.

  • Stir the mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N-Boc protected alcohol.

Conclusion

The successful synthesis of complex molecules derived from this compound is critically dependent on a well-designed protecting group strategy. The orthogonal combination of Boc for the amino group and TBDMS for the hydroxyl group provides a reliable and versatile approach. The detailed protocols provided in this application note offer a practical guide for researchers, enabling the selective protection and deprotection of these key functional groups. This, in turn, facilitates the controlled and efficient construction of novel chemical entities for a wide range of applications in drug discovery and development.

References

  • PrepChem.Synthesis of 2-Bromo-5-(tert-butyldimethylsilyloxy)methylpyridine.[Link]
  • Fiveable.Orthogonal Protection Definition.[Link]
  • PubMed.Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.[Link]
  • GenScript.Terminology of Antibody Drug for Boc Deprotection.[Link]
  • Total Synthesis.Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.[Link]
  • Google Patents.Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents.Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.

Sources

Application Notes and Protocols: Catalytic Applications of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential catalytic applications of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine and its derivatives. This document explores the molecule's potential as a versatile ligand in transition-metal catalysis and as a precursor for organocatalysts, based on the well-established reactivity of analogous aminopyridine systems.

Introduction: The Versatility of a Multifunctional Pyridine Scaffold

This compound is a highly functionalized heterocyclic compound with significant potential in catalysis. Its utility stems from the strategic placement of four key functional groups on the pyridine ring:

  • The Pyridine Nitrogen: A Lewis basic site capable of coordinating to a wide range of transition metals.

  • The 2-Amino Group: A primary amine that can also act as a ligand, potentially forming bidentate chelate complexes with the pyridine nitrogen. It can also be readily modified to tune the steric and electronic properties of the resulting ligand.

  • The 5-Bromo Group: A reactive handle for a variety of cross-coupling reactions, allowing for the immobilization of the catalyst on a solid support or for the synthesis of more complex catalytic structures.

  • The 3-Hydroxymethyl Group: This group can act as a directing group in certain reactions, be a site for further functionalization to create more elaborate ligands, or participate in hydrogen bonding to influence the catalyst's secondary coordination sphere.

This unique combination of functionalities makes this compound a promising platform for the development of novel catalysts for a variety of organic transformations.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The pyridine and amino functionalities of this compound make it an excellent candidate for a ligand in palladium-catalyzed cross-coupling reactions. The bromo substituent at the 5-position also allows this molecule to serve as a substrate in these reactions, leading to the synthesis of more complex pyridine derivatives.

As a Ligand in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The 2-aminopyridine moiety can act as a strong σ-donating ligand, which can stabilize the palladium catalyst and promote the catalytic cycle.

Proposed Catalytic Cycle:

Suzuki_Miyaura cluster_ligand L = this compound derivative Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive Elimination Reductive Elimination->Pd(0)L Ar-R Ligand Ligand

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Using a this compound Derivative as a Ligand

  • Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a base such as K₂CO₃ (2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the this compound derivative ligand (4 mol%).[1]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL), via syringe.[1]

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

EntryAryl HalideBoronic AcidProductYield (%)
14-IodoanisolePhenylboronic acid4-Methoxyphenylbenzene>95
21-Bromo-4-nitrobenzene4-Tolylboronic acid4-Methyl-4'-nitrobiphenyl>95
32-Bromopyridine3-Thiopheneboronic acid2-(3-Thienyl)pyridine>90

Note: Yields are hypothetical and based on typical results for similar catalytic systems.

As a Substrate in Cross-Coupling Reactions

The C-Br bond at the 5-position of the pyridine ring is susceptible to oxidative addition to a Pd(0) catalyst, making the title compound a valuable building block for the synthesis of more complex substituted pyridines.[2]

Protocol 2: Suzuki-Miyaura Cross-Coupling with this compound as the Substrate

  • Reaction Setup: In a microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a base such as K₃PO₄ (2.5 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[1]

  • Inert Atmosphere: Seal the vial and purge with argon for 10 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) via syringe.[1]

  • Reaction: Heat the reaction mixture in a microwave reactor to 120 °C for 30-60 minutes.

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Formation of Schiff Base Ligands for Biomimetic Catalysis

The primary amino group of this compound can be condensed with aldehydes or ketones to form Schiff base ligands. These ligands are known to coordinate with various transition metals to form complexes that can act as biomimetic catalysts.[3]

Workflow for Synthesis and Application of Schiff Base Catalysts:

Schiff_Base_Catalysis cluster_synthesis Ligand Synthesis cluster_complexation Catalyst Formation cluster_catalysis Catalytic Application This compound This compound Condensation Condensation This compound->Condensation R-CHO Schiff Base Ligand Schiff Base Ligand Condensation->Schiff Base Ligand Complexation Complexation Schiff Base Ligand->Complexation Metal Salt (e.g., Cu(OAc)2) Metal-Schiff Base Complex Metal-Schiff Base Complex Complexation->Metal-Schiff Base Complex Catalytic Reaction Catalytic Reaction Metal-Schiff Base Complex->Catalytic Reaction Substrates Products Products Catalytic Reaction->Products

Caption: Workflow for the synthesis and application of Schiff base catalysts.

Protocol 3: Synthesis of a Cu(II)-Schiff Base Complex and its Use in Oxidative Catalysis

  • Schiff Base Synthesis: To a solution of this compound (1.0 mmol) in ethanol (10 mL), add salicylaldehyde (1.0 mmol). Add a catalytic amount of acetic acid (2 drops) and reflux the mixture for 4 hours. Cool the reaction to room temperature, and collect the precipitated Schiff base ligand by filtration.

  • Complexation: Dissolve the Schiff base ligand (1.0 mmol) in hot ethanol (15 mL). To this solution, add a solution of Cu(OAc)₂·H₂O (0.5 mmol) in ethanol (5 mL) dropwise. Reflux the mixture for 2 hours. Cool the reaction, and collect the solid metal complex by filtration. Wash with cold ethanol and dry in vacuo.[3]

  • Catalytic Oxidation: In a round-bottom flask, dissolve the Cu(II)-Schiff base complex (5 mol%) in acetonitrile (10 mL). Add the substrate to be oxidized (e.g., benzyl alcohol, 1.0 mmol) and an oxidant (e.g., H₂O₂, 2.0 mmol). Stir the reaction at 60 °C and monitor by GC-MS.

  • Workup: After the reaction is complete, quench with a saturated aqueous solution of Na₂S₂O₃. Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate to obtain the crude product, which can be further purified by chromatography.

Potential in Asymmetric Organocatalysis

The chiral environment that can be created around the this compound scaffold makes it an interesting candidate for the development of organocatalysts. The hydroxymethyl group, for instance, can be used to introduce chiral auxiliaries.

Protocol 4: Proposed Synthesis of a Chiral Aminopyridine Organocatalyst

  • Protection of the Amino Group: React this compound with Boc-anhydride in the presence of a base like triethylamine in dichloromethane to protect the amino group.

  • Introduction of a Chiral Moiety: Convert the hydroxymethyl group to a better leaving group (e.g., a tosylate) and then react it with a chiral amine (e.g., (R)-(-)-2-phenylglycinol) to introduce a chiral center.

  • Deprotection: Remove the Boc protecting group using trifluoroacetic acid to yield the chiral aminopyridine organocatalyst.

This chiral catalyst could potentially be used in asymmetric reactions such as aldol reactions, Michael additions, or Mannich reactions.

References

  • Zhou, L., et al. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 11(38), 23536-23555. [Link]
  • Dash, A. C., et al. (1983). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). Journal of the Chemical Society, Dalton Transactions, (7), 1503-1508. [Link]
  • Chen, J., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. Journal of the American Chemical Society. [Link]
  • El-Gammal, O. A., et al. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Journal of the Iranian Chemical Society, 22(7), 1-19. [Link]
  • Chen, J., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis.
  • Lane, T. K., et al. (2017). Iron-Catalyzed Formation of 2-Aminopyridines from Diynes and Cyanamides. The Journal of Organic Chemistry, 82(15), 8089-8097. [Link]
  • Deshmukh, S., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]
  • Kozłowska, J., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Molecules, 27(16), 5345. [Link]
  • Wang, H., et al. (2010). Synthesis of 2-Amino-5-bromopyridine. Huaxue Shiji, 32(4), 358-360. [Link]
  • Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1268-1271. [Link]
  • Sigman, M. S., et al. (2025). The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society. [Link]
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl)
  • Sutton, P. W., et al. (2014). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 16(7), 3335-3338. [Link]
  • Odabaşoğlu, M., et al. (2005). 2-Amino-3-(hydroxymethyl)pyridinium 2-benzoylbenzoate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 61(12), o4275-o4277. [Link]
  • Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-pyridinemethanol. [Link]

Sources

Application Notes and Protocols for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes describe potential uses of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine in materials science based on the known reactivity of its constituent functional groups. To the best of our knowledge, specific examples of these applications have not been extensively reported in peer-reviewed literature. These protocols are intended to serve as a scientifically-grounded guide for researchers to explore novel material syntheses.

Introduction: A Multifunctional Building Block for Advanced Materials

This compound is a unique trifunctional molecule poised for significant applications in materials science. Its distinct functional groups—a primary amine, a reactive bromine atom on the pyridine ring, and a primary hydroxyl group—offer multiple avenues for polymerization and molecular engineering. This guide provides an in-depth exploration of its potential as a monomer and cross-linking agent for the synthesis of high-performance polymers and functional materials. The strategic positioning of these groups on a rigid pyridine core suggests its utility in creating materials with enhanced thermal stability, specific optoelectronic properties, and tailored chemical functionalities.

Key Attributes:

  • Primary Amine (-NH₂): Enables nucleophilic reactions, making it suitable for the synthesis of polyamides, polyimides, and as a curing agent for epoxy resins.

  • Hydroxymethyl (-CH₂OH): Allows for the formation of polyesters and polyurethanes.

  • Bromo-Pyridine Moiety: The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further functionalities or to create conjugated polymers. The pyridine ring itself can impart thermal stability and act as a metal-coordinating site.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 335031-01-1
Molecular Formula C₆H₇BrN₂O
Molecular Weight 203.04 g/mol
Appearance Solid
Melting Point 137-140°C
Solubility Soluble in Acetone, Ethyl Acetate, Methanol
Potential Application I: High-Performance Polyamides

The primary amino group of this compound makes it a suitable diamine monomer analogue for polycondensation reactions with dicarboxylic acids or their derivatives to form functional polyamides. The resulting polymers would feature a pyridine unit in the backbone, potentially enhancing thermal stability, while the pendant hydroxymethyl and bromo groups offer sites for post-polymerization modification.

  • Low-Temperature Solution Polycondensation: This method is chosen to avoid side reactions involving the hydroxymethyl group and to achieve high molecular weight polymers.

  • Diacid Chlorides: Terephthaloyl chloride and isophthaloyl chloride are selected as representative aromatic diacid chlorides to create rigid and semi-rigid polymer backbones, respectively, leading to high glass transition temperatures (Tg).

  • NMP with LiCl: N-Methyl-2-pyrrolidone (NMP) is an excellent solvent for aromatic polyamides, and the addition of lithium chloride (LiCl) improves the solubility of the growing polymer chains by preventing aggregation through hydrogen bonding.

  • Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.03 g (10 mmol) of this compound in 40 mL of anhydrous NMP containing 5% (w/v) LiCl. Stir until fully dissolved.

  • Reaction Initiation: Cool the solution to 0°C in an ice bath. Slowly add 2.03 g (10 mmol) of solid terephthaloyl chloride in one portion under a nitrogen blanket.

  • Polymerization: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Polymer Precipitation and Purification: Pour the viscous polymer solution into 400 mL of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Washing: Collect the polymer by filtration and wash it thoroughly with methanol and then with hot water to remove unreacted monomers and LiCl.

  • Drying: Dry the purified polyamide in a vacuum oven at 80°C for 24 hours.

The resulting polyamide is expected to be an amorphous polymer with good thermal stability and solubility in polar aprotic solvents. The pendant hydroxymethyl groups could enhance solubility and provide sites for cross-linking, while the bromo-pyridine units could be used for further functionalization.

Table 2: Expected Properties of Polyamide Derived from this compound and Terephthaloyl Chloride

PropertyExpected Value RangeRationale
Glass Transition Temp. (Tg) 240 - 280 °CIncorporation of rigid aromatic and pyridine units in the backbone.
Decomposition Temp. (Td) > 400 °CAromatic polyamides are known for their high thermal stability.
Solubility Soluble in NMP, DMAcThe pendant hydroxymethyl group may disrupt packing and improve solubility compared to unsubstituted aramids.
Potential Application II: Functional Polyurethanes

The presence of both a primary amine and a primary hydroxyl group allows this compound to act as a chain extender or a functional monomer in the synthesis of polyurethanes. The hydroxyl group can react with isocyanates to form urethane linkages, while the amine group can react to form urea linkages, leading to poly(urethane-urea)s.

  • Two-Step Prepolymer Method: This is a standard and controllable method for polyurethane synthesis. A prepolymer with terminal isocyanate groups is first formed, which is then chain-extended with the diol or diamine.

  • MDI and Polyol: Methylene diphenyl diisocyanate (MDI) is a common rigid diisocyanate, and a polyether or polyester polyol (e.g., polytetrahydrofuran, PTHF) is used to form the soft segments of the polyurethane, imparting flexibility.

  • DBTDL Catalyst: Dibutyltin dilaurate (DBTDL) is a widely used catalyst for the reaction between hydroxyl groups and isocyanates.

  • Prepolymer Synthesis: In a moisture-free, three-necked flask under a nitrogen atmosphere, react 20 g of PTHF (Mn = 2000 g/mol , 10 mmol) with 5.0 g of MDI (20 mmol) at 80°C for 2 hours with mechanical stirring. This forms an isocyanate-terminated prepolymer.

  • Chain Extension: Cool the prepolymer to 60°C. In a separate flask, dissolve 2.03 g (10 mmol) of this compound in 20 mL of anhydrous DMAc.

  • Polymerization: Add the solution of the chain extender to the prepolymer dropwise with vigorous stirring. Add 2-3 drops of DBTDL catalyst. The viscosity will increase rapidly. Continue stirring for 4 hours.

  • Casting and Curing: Cast the resulting polymer solution onto a glass plate and cure in an oven at 80°C for 12 hours to form a film.

G cluster_0 Prepolymer Synthesis cluster_1 Chain Extension cluster_2 Film Formation PTHF PTHF (Polyol) Prepolymer Isocyanate-Terminated Prepolymer PTHF->Prepolymer 80°C, 2h MDI MDI (Diisocyanate) MDI->Prepolymer Polyurethane Polyurethane Solution Prepolymer->Polyurethane Monomer 2-Amino-5-bromo-3- (hydroxymethyl)pyridine in DMAc Monomer->Polyurethane 60°C, 4h Catalyst DBTDL Catalyst Catalyst->Polyurethane Film Cured Polyurethane Film Polyurethane->Film Casting & Curing (80°C, 12h) G Epoxy DGEBA Epoxy Resin Mix Homogeneous Mixture Epoxy->Mix Mixing at 60°C CuringAgent 2-Amino-5-bromo-3- (hydroxymethyl)pyridine CuringAgent->Mix Cured Cured Epoxy Network Mix->Cured Curing Schedule (100-180°C)

Caption: Workflow for curing epoxy resin.

Potential Application IV: Precursor for Luminescent Materials

The bromo-pyridine functionality opens up the possibility of using this molecule as a precursor for luminescent materials. Through Suzuki or Sonogashira cross-coupling reactions, various aromatic or conjugated moieties can be attached at the 5-position of the pyridine ring. The resulting larger conjugated systems could exhibit interesting photoluminescent properties. The amino and hydroxymethyl groups can then be used to incorporate these new chromophores into a polymer matrix.

  • Suzuki Coupling: React this compound with an appropriate arylboronic acid (e.g., pyrene-1-boronic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., Toluene/Ethanol/Water).

  • Purification: Purify the resulting coupled product using column chromatography.

  • Characterization: Characterize the new molecule's photophysical properties using UV-Vis and fluorescence spectroscopy to determine its absorption and emission spectra and quantum yield.

  • Polymerization: Use the amino and/or hydroxymethyl groups of the new luminescent molecule to incorporate it into a polymer backbone as described in the previous sections.

References

As this guide outlines potential applications, the references provided are to general methods and concepts that support the proposed chemistries.

  • Polyamide Synthesis: General methodologies for the synthesis of aromatic polyamides can be found in various polymer chemistry textbooks and review articles on high-performance polymers.
  • Polyurethane Chemistry: For principles of polyurethane synthesis, refer to foundational texts on polymer chemistry and specialized books on polyurethane science and technology.
  • Epoxy Resin Curing: Detailed information on epoxy resin chemistry and curing mechanisms is available in handbooks and encyclopedias of polymer science and engineering.
  • Suzuki Coupling Reactions: For protocols on palladium-catalyzed cross-coupling reactions, consult standard organic synthesis liter
  • Patents on Pyridine-based Curing Agents: For example, patent CN103930460B describes curing agents with pyridine groups for epoxy resins, illustrating the utility of the pyridine moiety in this application.
  • Luminescent Materials Synthesis: For an overview of the design and synthesis of luminescent materials, refer to relevant review articles in journals such as those from MDPI and the Royal Society of Chemistry. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (CAS 335031-01-1). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate in their synthetic workflows. As a substituted pyridine, this compound possesses unique chemical properties that can present specific challenges during its isolation and purification. This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate these challenges, ensuring you obtain a product of high purity and yield.

Core Concepts in Purifying Pyridine Derivatives

The purification of this compound is governed by its key structural features: a basic amino group, a polar hydroxyl group, and the pyridine ring itself. The basic nitrogen of the pyridine ring can interact strongly with acidic stationary phases like silica gel, often leading to issues like peak tailing during chromatography.[1][2] The amino and hydroxyl groups render the molecule quite polar and capable of hydrogen bonding, influencing its solubility and chromatographic behavior. A successful purification strategy must account for these properties.

Physical & Chemical Properties Summary
PropertyValueSource
Molecular Formula C₆H₇BrN₂O[3][4]
Molecular Weight 203.04 g/mol [3][4]
Appearance Off-white to yellow solid[5]
Melting Point 137-140°C[5]
Solubility Soluble in Methanol, Ethyl Acetate, Acetone[5]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a practical question-and-answer format.

Issue 1: My final product is a persistent oil or sticky solid, not the expected crystalline solid.

  • Question: After evaporating the solvent from my extraction, I'm left with a brown oil that won't solidify. What's causing this and how can I fix it?

  • Answer: This is a common issue often caused by the presence of residual solvents or impurities that inhibit crystallization. The synthesis of this compound frequently uses acetic acid as a solvent, which can be difficult to remove completely and will result in an oily residue.[5][6]

    • Causality: Impurities act as a "eutectic" mixture, lowering the overall melting point of your product. Residual high-boiling solvents like acetic acid or even ethyl acetate can trap your product in a semi-liquid state.

    • Solution: Trituration. This is the most effective solution. Add a non-polar solvent in which your desired compound is poorly soluble, such as pentane, hexane, or diethyl ether.[5][6] Vigorously stir or sonicate the mixture. The impurities will often dissolve in the non-polar solvent, while your pure product should precipitate as a solid. You can then collect the solid by filtration. Repeat if necessary.

    • Pro-Tip: Before trituration, ensure all extraction solvents are removed under a high vacuum for several hours to minimize interference.

Issue 2: I'm experiencing significant product loss during the aqueous work-up.

  • Question: My reaction yield is very low after performing a liquid-liquid extraction. Where is my product going?

  • Answer: The product's amino group makes it basic. If your reaction was performed in an acidic medium (e.g., acetic acid), your product exists as a protonated salt (pyridinium salt). This salt is highly water-soluble and will remain in the aqueous layer during extraction with an organic solvent.

    • Causality: The equilibrium between the free base (soluble in organic solvents) and the protonated salt (soluble in water) is pH-dependent. Failure to properly basify the aqueous layer is the most common cause of low extraction efficiency.

    • Solution: pH Adjustment. After quenching the reaction, you must neutralize the acid and then basify the aqueous solution before extraction. A saturated solution of potassium carbonate (K₂CO₃) is an excellent choice as it is a strong enough base to deprotonate the pyridinium salt and also helps to "salt out" the product from the aqueous phase, further increasing its partitioning into the organic layer.[5][6] Adjust the pH to >9 before extracting with a solvent like ethyl acetate. Perform multiple extractions (e.g., 3 x volume) to ensure complete recovery.

Issue 3: My compound shows significant peak tailing during column chromatography.

  • Question: When I run a silica gel column, my product comes off as a long, tailing streak instead of a sharp peak, leading to poor separation. Why does this happen?

  • Answer: Peak tailing is a classic problem for basic compounds like pyridines on standard silica gel.[1]

    • Causality: The surface of silica gel is covered with acidic silanol groups (Si-OH). The basic nitrogen atom of your pyridine can undergo a strong secondary interaction with these acidic sites, causing some molecules to "stick" to the column and elute more slowly, resulting in a tailed peak.

    • Solution: Use a Basic Modifier. Add a small amount of a volatile base to your mobile phase to compete with your compound for the acidic sites on the silica.

      • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). This is highly effective at blocking the silanol groups.[2]

      • Ammonia: Using a solvent system containing ammonium hydroxide (e.g., a Dichloromethane/Methanol/Ammonium Hydroxide mixture) is also a very effective solution for highly basic compounds.

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase like neutral or basic alumina, which lacks the acidic silanol groups.[2]

Issue 4: I'm seeing an unexpected impurity that is difficult to separate from my product.

  • Question: My NMR shows my desired product, but also another set of peaks that looks like a related pyridine. What could this be?

  • Answer: The most likely byproduct in the bromination of an activated pyridine ring is an over-brominated species.

    • Causality: The starting material, 2-amino-3-(hydroxymethyl)pyridine, has an electron-donating amino group that strongly activates the pyridine ring towards electrophilic aromatic substitution. This can sometimes lead to the addition of a second bromine atom, most likely resulting in 2-amino-3,5-dibromo-3-(hydroxymethyl)pyridine.[7][8] This byproduct will have a polarity similar to your desired product, making separation challenging.

    • Solution: Chromatographic Optimization. Careful optimization of your column chromatography is key.

      • Shallow Gradient: Use a very slow, shallow gradient of your polar solvent to improve resolution between the mono- and di-brominated species.

      • Alternative Solvents: Switch your solvent system. If you are using Ethyl Acetate/Hexane, try Dichloromethane/Methanol. Different solvent systems can alter the selectivity and improve separation.

Purification Workflow Diagrams

To assist in selecting the appropriate purification strategy, refer to the decision tree below.

Purification_Strategy start Crude Reaction Mixture check_state Is the crude product an oil or solid? start->check_state oil Product is an Oil/Gummy Solid check_state->oil Oil solid Product is a Solid check_state->solid Solid is_solid Is the solid highly colored or very impure by TLC? column Purify by Column Chromatography (Consider basic modifier) is_solid->column Yes recrystallize Purify by Recrystallization is_solid->recrystallize No (Relatively Clean) triturate Triturate with non-polar solvent (e.g., Pentane/Hexane) oil->triturate solid->is_solid triturate->is_solid

Caption: Purification Strategy Decision Tree.

Detailed Experimental Protocols

Protocol 1: Optimized Aqueous Work-up and Extraction

This protocol is designed to maximize recovery from a reaction mixture, particularly one conducted in an acidic solvent like acetic acid.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., acetic acid).

  • Dissolution: Re-dissolve the residue in a suitable organic solvent for extraction, such as Ethyl Acetate (EtOAc, ~10 mL per gram of crude material).

  • Basification: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of Potassium Carbonate (K₂CO₃) in portions, shaking gently after each addition. Vent the funnel frequently. Continue adding K₂CO₃ solution until the aqueous layer is strongly basic (test with pH paper, pH > 9).

  • Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely. Drain the lower aqueous layer.

  • Re-extraction: Extract the aqueous layer two more times with fresh portions of Ethyl Acetate.

  • Combine and Wash: Combine all the organic extracts. Wash the combined organic layer once with a saturated aqueous solution of Sodium Chloride (brine) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for obtaining high-purity material, especially when closely related impurities are present.

  • Column Packing: Pack a silica gel column using a slurry method with your initial, low-polarity eluent (e.g., 80:20 Hexane/EtOAc).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Pre-adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution:

    • Mobile Phase: A common solvent system is a gradient of Ethyl Acetate in Hexane. A starting point could be 20% EtOAc in Hexane, gradually increasing to 50-60% EtOAc.

    • Basic Modifier: To prevent peak tailing, add 0.5% triethylamine to your pre-mixed mobile phase solvents.[2]

  • Fraction Collection: Begin eluting the column and collect fractions. Monitor the separation by Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

This method is excellent for purifying larger quantities of material that are already reasonably pure.

  • Solvent Selection: The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold. Based on its known solubilities, a mixture of Ethyl Acetate and Hexane is a good starting point.[5]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Ethyl Acetate required to fully dissolve the solid.

  • Induce Crystallization: While the solution is still warm, slowly add Hexane (the "anti-solvent") dropwise until you see persistent cloudiness (turbidity).

  • Cooling: Add one or two more drops of hot Ethyl Acetate to redissolve the precipitate, then allow the flask to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold Hexane.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of? A: The primary impurities arise from the synthesis itself. These include:

  • Unreacted Starting Material: 2-amino-3-(hydroxymethyl)pyridine.

  • Over-brominated Byproduct: 2-amino-3,5-dibromo-3-(hydroxymethyl)pyridine.[7]

  • Residual Solvent: Acetic acid is commonly used and can be difficult to remove.[5][6]

Q2: How should I properly store the purified this compound? A: The compound should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) in a refrigerator at 2-8°C.[5] This protects it from atmospheric moisture and potential degradation from light and air over time.

Q3: Can I use reverse-phase HPLC for purification? A: Yes, reverse-phase HPLC is a viable method for analyzing the purity of or purifying small quantities of this compound. A typical method would use a C18 column with a mobile phase of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.[9]

Q4: My product is a yellow solid. Is this normal? A: Yes, the product is often described as an off-white to yellow solid.[5][6] While a pure white solid is ideal, a pale yellow color is common for this compound and does not necessarily indicate significant impurity. A darker yellow or brown color, however, suggests the presence of impurities that may need to be removed by recrystallization (potentially with activated carbon) or chromatography.

References

Sources

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support resource for the synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (CAS 335031-01-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) on Core Impurities

This section addresses the most common questions regarding impurity formation during the synthesis of this compound.

Q1: What are the primary impurities I should expect when synthesizing this compound?

A1: During the typical synthesis, which involves the electrophilic bromination of 2-Amino-3-(hydroxymethyl)pyridine, you can anticipate three main classes of impurities:

  • Unreacted Starting Material: 2-Amino-3-(hydroxymethyl)pyridine.

  • Over-brominated Byproducts: Primarily 2-Amino-3,5-dibromo-3-(hydroxymethyl)pyridine. The formation of di-brominated impurities is a known side reaction in the bromination of activated aminopyridines.[1][2]

  • Oxidative Impurities: The hydroxymethyl group (-CH₂OH) can be oxidized to the corresponding aldehyde (2-Amino-5-bromo-3-pyridinecarboxaldehyde) or carboxylic acid (2-Amino-5-bromonicotinic acid) under certain conditions.

Table 1: Common Impurities and Their Characteristics
Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Analytical Signature
Target Product C₆H₇BrN₂O203.04Target peaks in HPLC/LC-MS
Unreacted Starting MaterialC₆H₈N₂O124.14Lower MW peak in MS, distinct retention time
Di-bromo ByproductC₆H₆Br₂N₂O281.94Higher MW peak in MS (M+78), distinct retention time
Aldehyde ImpurityC₆H₅BrN₂O201.02M-2 peak in MS, presence of aldehyde proton (~9-10 ppm) in ¹H NMR
Q2: What is the primary mechanism behind the formation of the di-bromo impurity?

A2: The formation of 2-Amino-3,5-dibromo-3-(hydroxymethyl)pyridine is a direct consequence of the electronic properties of the pyridine ring. The amino group (-NH₂) at the C2 position is a strong activating group, which significantly increases the electron density of the pyridine ring through resonance. This heightened nucleophilicity makes the ring highly susceptible to electrophilic aromatic substitution.[3] After the first bromine atom is added at the C5 position, the ring remains activated enough for a second electrophilic attack by another bromine equivalent, typically at the C3 position, leading to the di-brominated species.

Q3: How can I reliably detect and quantify these impurities in my reaction mixture or final product?

A3: A combination of chromatographic and spectroscopic methods is essential for robust quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of your product and detecting impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile (often with a modifier like TFA or formic acid) can effectively separate the starting material, product, and di-bromo impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying unknown peaks. By coupling HPLC with a mass spectrometer, you can obtain the molecular weight of each separated component, allowing for the confident identification of the impurities listed in Table 1.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹H NMR can confirm the structure of your final product and help identify impurities if they are present in sufficient quantities (>1-5%). For instance, the disappearance of the proton signal at C5 and the appearance of characteristic aromatic signals will confirm the desired product structure. The di-bromo impurity would lack signals for protons at both C3 and C5.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section provides actionable solutions to specific problems you might encounter during the synthesis.

Issue 1: My final product analysis (HPLC/LC-MS) shows a significant peak corresponding to the unreacted starting material.
  • Underlying Cause: This issue points to an incomplete reaction. The cause is often insufficient brominating agent, a reaction time that is too short, or a reaction temperature that is too low.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure that at least one full equivalent of the brominating agent (e.g., Br₂ or N-bromosuccinimide) is used. It is common to use a slight excess (1.05-1.2 equivalents) to drive the reaction to completion.[4]

    • Increase Reaction Time: The reaction is often stirred overnight to ensure completion.[4] If you are using a shorter timeframe, consider extending it and monitoring the reaction progress every few hours using TLC or LC-MS.

    • Adjust Temperature: While the dropwise addition of bromine is often done at room temperature to control exothermicity, the subsequent stirring can sometimes benefit from gentle heating (e.g., 40-50 °C) to ensure the reaction goes to completion. However, be cautious, as higher temperatures can also promote side reactions.

Issue 2: Mass spectrometry reveals a major impurity with a mass of approximately M+78 (relative to the product), which I suspect is the di-bromo byproduct.
  • Underlying Cause: The formation of this impurity is due to over-bromination, caused by an excess of the brominating agent or reaction conditions that are too harsh. The high activation of the ring by the amino group makes this a common problem.[2]

  • Troubleshooting Steps:

    • Control Bromine Addition: The most critical step is the slow, dropwise addition of the brominating agent to the solution of the starting material. This maintains a low instantaneous concentration of the electrophile, favoring mono-bromination.

    • Reduce Bromine Stoichiometry: If di-bromination is persistent, reduce the equivalents of brominating agent to be slightly substoichiometric (e.g., 0.95 equivalents) and accept a lower conversion rate. The unreacted starting material is typically much easier to separate from the desired product than the di-bromo impurity.

    • Lower the Reaction Temperature: Perform the entire reaction, including the overnight stir, at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second bromination.

Issue 3: The isolated product is a dark yellow or brown solid, not the expected off-white or light yellow solid.
  • Underlying Cause: Discoloration often indicates the presence of trace oxidative impurities or degradation byproducts. The brominating agent is a strong oxidant, and residual acidic conditions from the reaction (e.g., using acetic acid as a solvent) can contribute to degradation over time.

  • Troubleshooting Steps:

    • Purification via Recrystallization: This is the most effective method to remove colored impurities. A suitable solvent system (e.g., ethyl acetate/heptane, or ethanol/water) should be identified to dissolve the product when hot and allow it to crystallize upon cooling, leaving impurities behind in the mother liquor.

    • Activated Carbon Treatment: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. The carbon is then removed by hot filtration through celite before allowing the solution to cool.

    • Thorough Work-up: Ensure the work-up procedure effectively neutralizes all acid and removes residual bromine. Washing the organic extracts with a sodium thiosulfate solution can quench unreacted bromine, and a sodium bicarbonate wash will neutralize acid.[4]

Part 3: Diagrams and Methodologies

Reaction and Impurity Formation Pathway

The following diagram illustrates the primary synthetic route to this compound and the formation pathways of its major impurities.

G SM 2-Amino-3-(hydroxymethyl)pyridine (Starting Material) Product This compound (Target Product) SM->Product + Br₂ (Desired Reaction) Incomplete Unreacted Starting Material SM->Incomplete Incomplete Reaction DiBromo 2-Amino-3,5-dibromo-3-(hydroxymethyl)pyridine (Di-bromo Impurity) Product->DiBromo + Br₂ (excess) (Over-bromination) Oxidized Oxidative Impurities (Aldehyde/Acid) Product->Oxidized Oxidation G start Synthesize & Isolate Crude Product analyze Analyze Purity (HPLC, LC-MS) start->analyze decision Purity < 98%? analyze->decision pass Product Meets Spec decision->pass No identify Identify Major Impurity (by Mass Spec / Rt) decision->identify Yes is_sm Impurity = Starting Material? identify->is_sm is_dibromo Impurity = Di-bromo? is_sm->is_dibromo No sol_sm Solution: 1. Increase Br₂ Stoichiometry 2. Extend Reaction Time is_sm->sol_sm Yes is_color Product Discolored? is_dibromo->is_color No sol_dibromo Solution: 1. Slow Br₂ Addition 2. Reduce Br₂ Stoichiometry 3. Lower Temperature is_dibromo->sol_dibromo Yes sol_color Solution: 1. Recrystallize 2. Treat with Activated Carbon is_color->sol_color Yes

Caption: A logical workflow for troubleshooting synthesis impurities.

Experimental Protocol: Purification by Recrystallization

This protocol provides a general guideline for purifying the crude product to remove common impurities.

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude product in various solvents (e.g., Ethyl Acetate, Isopropanol, Acetonitrile, Toluene) and solvent systems (e.g., Ethyl Acetate/Heptane, Ethanol/Water). The ideal solvent will dissolve the product poorly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to fully dissolve the solid. If the solution is colored, this is the point to add a small scoop of activated carbon.

  • Hot Filtration (if carbon was used): If activated carbon was added, perform a hot filtration through a pad of celite in a pre-warmed filter funnel to remove the carbon. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under a vacuum to a constant weight.

  • Analysis: Analyze the purified product by HPLC and NMR to confirm its purity and identity.

References
  • ChemicalBook. (2023).this compound. Source
  • Organic Syntheses. (n.d.).2,3-diaminopyridine. Source
  • Pharmaffiliates. (n.d.).2-Amino-5-bromo-3-pyridinemethanol. Source
  • Li, X., et al. (2017).Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific & Technology Research. Source
  • Khan Academy. (n.d.).

Sources

Technical Support Center: Bromination of 2-Amino-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the bromination of 2-amino-3-(hydroxymethyl)pyridine. This valuable building block is frequently utilized in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The electrophilic aromatic substitution of this electron-rich pyridine derivative, however, is not without its challenges. The presence of multiple nucleophilic sites—the pyridine ring, the amino group, and the hydroxymethyl group—can lead to a variety of side reactions, complicating purification and reducing yields.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to navigate the complexities of this reaction. We will delve into the common pitfalls, provide detailed troubleshooting protocols, and explain the underlying chemical principles to empower you to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I performed the bromination of 2-amino-3-(hydroxymethyl)pyridine and my TLC plate shows multiple spots. What are they?

A: It is common to observe multiple spots on your TLC plate. Besides your starting material and the desired product, 2-amino-5-bromo-3-(hydroxymethyl)pyridine, you may be seeing one or more of the following side products:

  • Di-brominated product: 2-amino-3,5-dibromo-3-(hydroxymethyl)pyridine, resulting from over-bromination.

  • Oxidized product: 2-amino-5-bromo-3-formylpyridine, where the hydroxymethyl group has been oxidized to an aldehyde.

  • N-brominated intermediate: Although typically transient, N-bromination of the amino group can occur.

Q2: My reaction yield is consistently low. What are the most likely causes?

A: Low yields can stem from several factors:

  • Suboptimal Reagent Choice: Using an overly aggressive brominating agent like liquid bromine (Br₂) without careful control can lead to a mixture of products.[1][2]

  • Reaction Conditions: Temperature, reaction time, and solvent can all significantly impact the selectivity and completeness of the reaction.

  • Work-up and Purification: The desired product may be lost during extraction or chromatography if the conditions are not optimized.

  • Incomplete Reaction: Insufficient brominating agent or reaction time will leave a significant amount of starting material.

Q3: Should I use N-Bromosuccinimide (NBS) or elemental bromine (Br₂) for this reaction?

A: For substrates with multiple reactive sites, N-Bromosuccinimide (NBS) is often the preferred reagent. NBS provides a low, steady concentration of bromine radicals, which can lead to more selective and controlled bromination compared to the highly reactive elemental bromine.[1][3] This is particularly important for avoiding over-bromination and potential side reactions with the hydroxymethyl group.[4]

Troubleshooting Guide: Common Side Reactions and Solutions

Problem 1: Over-bromination (Formation of Di-bromo Adduct)
  • Symptom: A new, less polar spot appears on the TLC plate. Mass spectrometry of the crude reaction mixture shows a peak corresponding to the di-brominated product (M+2Br).

  • Potential Cause: The 2-amino group is a strong activating group, making the pyridine ring highly susceptible to electrophilic substitution.[5] Once the first bromine is added at the 5-position, the ring may still be activated enough for a second bromination to occur, typically at the 3-position. This is more common when using highly reactive brominating agents like Br₂ or an excess of NBS.[6]

  • Solution & Protocol:

    • Control Stoichiometry: Use no more than 1.0-1.1 equivalents of NBS.

    • Slow Addition: Add the NBS portion-wise or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low concentration of the brominating species.

    • Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the reaction rate and improve selectivity.

Caption: Workflow for minimizing di-bromination.

Problem 2: Oxidation of the Hydroxymethyl Group
  • Symptom: A new spot appears on the TLC, often with a similar polarity to the desired product. ¹H NMR of the crude product may show a new singlet around 9.8-10.5 ppm, characteristic of an aldehyde proton.

  • Potential Cause: N-Bromosuccinimide is not only a brominating agent but also an oxidant capable of converting primary alcohols to aldehydes.[4] This side reaction competes with the desired electrophilic aromatic substitution.

  • Solutions & Protocols:

    Option A: Modifying Reaction Conditions

    • Solvent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or chloroform (CHCl₃) to disfavor the oxidation pathway.

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Traces of water can facilitate the oxidation.

    • Darkness: Perform the reaction in the dark by wrapping the flask in aluminum foil, as light can initiate radical chain reactions that may contribute to oxidation.

    Option B: Protecting Group Strategy If oxidation persists, protecting the hydroxymethyl group is a robust solution. An acetyl group is a suitable choice as it is stable under bromination conditions and can be easily removed.

    • Step 1: Protection (Acetylation)

      • Dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 eq) in pyridine.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add acetic anhydride (1.2 eq).

      • Allow the reaction to warm to room temperature and stir for 4-6 hours.

      • Monitor by TLC until the starting material is consumed.

      • Perform an aqueous work-up to isolate the acetyl-protected compound.

    • Step 2: Bromination

      • Dissolve the protected compound in DCM.

      • Add NBS (1.1 eq) portion-wise at room temperature.

      • Stir for 2-4 hours, monitoring by TLC.

      • Upon completion, quench with aqueous sodium thiosulfate and perform an aqueous work-up.

    • Step 3: Deprotection (Hydrolysis)

      • Dissolve the brominated, protected compound in methanol.

      • Add a catalytic amount of a base such as potassium carbonate (K₂CO₃).

      • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

      • Neutralize, remove the solvent, and purify by column chromatography.

Caption: Acetyl protection strategy workflow.

Data Interpretation: Identifying Products and Byproducts

Monitoring your reaction by Thin Layer Chromatography (TLC) is crucial. Below is a table of expected relative polarities.

CompoundStructureExpected Relative RfTLC Visualization
Starting Material 2-amino-3-(hydroxymethyl)pyridineModerateUV active, stains with KMnO₄
Desired Product This compoundSlightly Higher than SMUV active, stains with KMnO₄
Oxidized Byproduct 2-amino-5-bromo-3-formylpyridineSimilar to/Higher than DesiredUV active, may stain with 2,4-DNP
Di-bromo Byproduct 2-amino-3,5-dibromo-3-(hydroxymethyl)pyridineHighestUV active, stains with KMnO₄

Note: Rf values are highly dependent on the eluent system. A common system for these compounds is Ethyl Acetate/Hexane.

Mechanistic Overview

The bromination of 2-amino-3-(hydroxymethyl)pyridine is an electrophilic aromatic substitution (EAS). The amino group is a powerful ortho-, para-director.

Caption: Simplified mechanism of bromination and side reactions.

References

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine. [Link]
  • Chempanthi. (2023).
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]
  • Master Organic Chemistry. (2018).
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]
  • Pearson. (n.d.). EAS Reactions of Pyridine. [Link]
  • Journal of the Chemical Society, Perkin Transactions 1. (2000).
  • Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate. (2012). N -Bromosuccinimide - A Selective, Mild Substitute for Bromine. [Link]
  • Quora. (2017). Why does pyridine not undergo an electrophilic substitution reaction?[Link]
  • Google Patents. (n.d.). Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Wikipedia. (n.d.). N-Bromosuccinimide. [Link]
  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?[Link]
  • ResearchGate. (2020). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ 3 -iodanes. [Link]
  • ChemRxiv. (n.d.).
  • PubMed. (2014). Site-selective Aliphatic C-H Bromination Using N-bromoamides and Visible Light. [Link]
  • ResearchGate. (2014). Site-Selective Aliphatic C-H Bromination Using N-Bromoamides and Visible Light. [Link]
  • ResearchGate. (n.d.). Oxidation and Bromodehydroxymethylation of Benzylic Alcohols Using NaBrO3/NaHSO3 Reagent. [Link]
  • International Journal of Soft Computing, Mathematics and Control. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
  • National Center for Biotechnology Information. (n.d.). In-Situ Bromination Enables Formal Cross-Electrophile Coupling of Alcohols with Aryl and Alkenyl Halides. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • Google Patents. (n.d.).
  • ACS Publications. (2012).
  • YouTube. (2020). (L-448)
  • ResearchGate. (2012).
  • Homework.Study.com. (n.d.).
  • SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine. [Link]
  • National Center for Biotechnology Information. (2019).
  • ResearchGate. (2011).
  • YouTube. (2021).
  • MDPI. (n.d.).
  • Royal Society of Chemistry. (n.d.). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)
  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results. [Link]
  • ResearchGate. (n.d.). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]
  • PubMed. (2025).
  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]
  • Reddit. (2023).

Sources

Technical Support Center: Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights for optimizing this crucial synthesis. As a key building block in the development of various pharmaceutical agents, achieving a high yield and purity of this compound is paramount.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your process effectively.

Core Synthesis Protocol: Electrophilic Bromination

The most direct and widely cited method for synthesizing this compound is the regioselective bromination of 2-amino-3-(hydroxymethyl)pyridine. The amino group at the C2 position is a strong activating group and, along with the hydroxymethyl group at C3, directs the electrophilic substitution primarily to the C5 position.

Experimental Protocol
  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-3-(hydroxymethyl)pyridine (1.0 eq) in glacial acetic acid.

  • Reagent Addition: While stirring at room temperature, add liquid bromine (1.2 eq) dropwise via the dropping funnel over a period of approximately 1 hour. Maintain the temperature to prevent excessive heat generation.

  • Reaction Monitoring: Allow the reaction mixture to stir overnight at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up & Isolation:

    • Concentrate the mixture under reduced pressure to remove the acetic acid.

    • Partition the residue between a saturated solution of potassium carbonate (K₂CO₃) and ethyl acetate. This step is critical for neutralizing the acidic medium and any remaining HBr.

    • Separate the aqueous layer and perform further extractions with ethyl acetate.

    • Combine the organic phases, wash with a saturated sodium chloride solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solution to dryness.

    • Triturate the resulting residue with pentane or hexane to precipitate the product.

    • Collect the solid by filtration to obtain this compound, typically as a yellow solid.[1]

Key Reaction Parameters
ParameterRecommended ValueRationale
Starting Material 2-amino-3-(hydroxymethyl)pyridineDirect precursor to the target molecule.
Brominating Agent Liquid Bromine (Br₂)Effective and common electrophile for this transformation.
Solvent Glacial Acetic AcidPolar protic solvent that facilitates the bromination reaction.
Stoichiometry 1.2 eq of BromineA slight excess of bromine ensures complete consumption of the starting material.
Temperature Room TemperatureProvides a balance between reaction rate and selectivity, minimizing side reactions.
Work-up Base Saturated K₂CO₃Neutralizes the acidic reaction mixture to allow for effective extraction of the product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My final yield is significantly lower than the reported 84%. What are the likely causes?

Answer: Low yield is a common problem that can stem from several factors. Let's break down the possibilities.

  • Incomplete Reaction:

    • Causality: The reaction may not have proceeded to completion. This can be due to insufficient reaction time or a less reactive batch of bromine.

    • Solution: Before quenching the reaction, confirm the absence of starting material using TLC or HPLC. If the reaction has stalled, consider extending the reaction time or adding a small additional portion of bromine (e.g., 0.1 eq).

  • Product Loss During Work-up:

    • Causality: The product has some solubility in the aqueous phase, especially if the pH is not sufficiently basic during extraction. The amino group can be protonated, increasing aqueous solubility.

    • Solution: Ensure the aqueous layer is basic (pH > 8) after adding the potassium carbonate solution. Perform multiple extractions (at least 3) with ethyl acetate to maximize the recovery of the product from the aqueous phase.

  • Side Reactions:

    • Causality: The formation of byproducts, particularly the di-brominated species 2-amino-3,5-dibromo-3-(hydroxymethyl)pyridine, consumes the starting material and complicates purification. This is analogous to the formation of 2-amino-3,5-dibromopyridine when synthesizing 2-amino-5-bromopyridine.[2][3]

    • Solution: Maintain strict control over the stoichiometry of bromine. Avoid adding the bromine too quickly, as localized high concentrations can promote di-bromination. Adding it dropwise over an hour at room temperature is crucial.

Troubleshooting Workflow: Low Yield

Problem Problem: Low Yield Check_Reaction Check for Starting Material (TLC/HPLC) Problem->Check_Reaction Check_pH Check Aqueous pH During Extraction Check_Reaction->Check_pH No Starting Material Sol_Time Solution: Extend Reaction Time Check_Reaction->Sol_Time Starting Material Present Sol_Reagent Solution: Add 0.1 eq Br₂ Check_Reaction->Sol_Reagent Starting Material Present Check_Purity Analyze Crude Product for Impurities Check_pH->Check_Purity pH > 8 Sol_Extraction Solution: Adjust pH to >8, Perform 3+ Extractions Check_pH->Sol_Extraction pH < 8 Sol_Stoichiometry Solution: Reduce Br₂ eq to 1.1, Ensure Slow Addition Check_Purity->Sol_Stoichiometry Di-bromo Impurity Detected

Caption: Troubleshooting workflow for low yield.

Question 2: I'm observing a significant impurity with a higher Rf value on my TLC plate. How can I identify and remove it?

Answer: This is a classic sign of over-bromination.

  • Identification: The impurity is likely the di-brominated product, 2-amino-3,5-dibromo-3-(hydroxymethyl)pyridine. Being less polar than the mono-brominated product, it will travel further up the TLC plate (higher Rf). You can confirm its identity using LC-MS.

  • Mechanism of Formation: The pyridine ring is activated by the amino group, making it susceptible to a second electrophilic attack. While the first bromine atom is deactivating, strong reaction conditions or excess bromine can still force a second substitution.

  • Removal and Prevention:

    • Purification: If the impurity has already formed, careful column chromatography is the most effective method for separation. A silica gel column with a gradient elution of hexane and ethyl acetate should provide good separation.

    • Prevention: The best strategy is prevention.

      • Use a milder brominating agent: Consider using N-Bromosuccinimide (NBS) instead of liquid bromine. NBS provides a slow, controlled release of electrophilic bromine, which can significantly improve selectivity and reduce the formation of di-brominated byproducts.[3]

      • Protect the Amino Group: An alternative, though more lengthy, strategy involves protecting the highly activating amino group as an amide (e.g., using acetic anhydride). After bromination, the protecting group is removed by hydrolysis.[4]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the bromination of 2-amino-3-(hydroxymethyl)pyridine?

A1: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The electron-donating amino group strongly activates the pyridine ring, directing the incoming electrophile (Br⁺) to the ortho and para positions. In this case, the C5 position is para to the amino group and is the most sterically accessible and electronically favorable site for substitution.

Caption: Mechanism of Electrophilic Bromination.

Q2: Can I use a different solvent system?

A2: While glacial acetic acid is effective, other solvents can be used, though they may require different conditions. Dichloromethane or chloroform can be used, particularly with milder brominating agents like phenyltrimethylammonium tribromide, which has been shown to reduce byproduct formation in similar syntheses.[5][6] However, this would require re-optimization of the reaction conditions.

Q3: Is it possible to synthesize this compound starting from 2-amino-5-bromopyridine?

A3: Yes, this is a viable alternative route, though it involves more steps. The strategy would be to introduce the hydroxymethyl group at the C3 position. This typically involves:

  • Nitration of 2-amino-5-bromopyridine to form 2-amino-5-bromo-3-nitropyridine.[7][8]

  • Reduction of the nitro group to an amino group, forming 2,3-diamino-5-bromopyridine.[2]

  • A Sandmeyer-type reaction to convert the C3 amino group into a hydroxyl group.

  • This route is considerably longer and may result in a lower overall yield compared to the direct bromination of 2-amino-3-(hydroxymethyl)pyridine.

Q4: How critical is the quality of the starting material, 2-amino-3-(hydroxymethyl)pyridine?

A4: It is absolutely critical. Impurities in the starting material can interfere with the reaction, lead to the formation of unwanted side products, and complicate the final purification. Always ensure the starting material is of high purity (>98%), confirmed by techniques like NMR or HPLC, before beginning the synthesis.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Innovations in Synthesis: The Future of 2-Amino-5-bromo-3-methylpyridine Production.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Li, X., et al. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology.
  • ResearchGate. (2016). Synthesis of 2-Amino-5-bromopyridine.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Quality Control of 2-Amino-5-bromo-3-nitropyridine.
  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine.

Sources

Technical Support Center: Enhancing the In-Solution Stability of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and formulations.

Introduction

This compound is a key building block in pharmaceutical synthesis.[1][2] Like many substituted aminopyridines, its stability in solution can be influenced by a variety of environmental factors, potentially impacting experimental outcomes and product shelf-life. This guide provides a structured approach to identifying and mitigating common stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: To maintain its integrity, the solid compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2–8 °C).[1] This minimizes exposure to atmospheric oxygen and moisture, which can contribute to degradation over time.

Q2: In which common laboratory solvents is this compound soluble?

A2: this compound is soluble in acetone, ethyl acetate, and methanol.[1] When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents to avoid introducing contaminants that could affect stability.

Q3: What are the primary factors that can cause the degradation of this compound in solution?

A3: The stability of aminopyridinols in solution is principally affected by pH, temperature, light, and the presence of oxidizing agents.[3] These factors can lead to hydrolysis, thermal degradation, photolysis, and oxidation.

Q4: How does pH impact the stability of the solution?

A4: Substituted aminopyridines can be susceptible to degradation in both acidic and alkaline conditions.[3][4] The amino group and the pyridine nitrogen are basic sites that can be protonated, altering the electron density of the ring and potentially influencing its reactivity. The hydroxymethyl group can also participate in pH-dependent reactions. It is advisable to maintain solutions at a neutral pH or to determine the optimal pH for stability through controlled experiments.

Q5: Is the compound sensitive to light?

A5: Yes, similar to other aminopyridinols, this compound may be susceptible to photolysis, especially when exposed to UV radiation.[3] Therefore, it is recommended to store solutions in amber vials or to otherwise protect them from light.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Rapid Discoloration of the Solution

Symptom: Your freshly prepared solution of this compound quickly develops a yellow or brown tint.

Potential Cause: This is often an indication of oxidative degradation. The amino group on the pyridine ring can be susceptible to oxidation, leading to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), elevated temperatures, or the presence of trace metal ions.

Troubleshooting Steps:

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Work Under an Inert Atmosphere: If possible, handle the solid and prepare the solution in a glovebox or under a blanket of inert gas.

  • Use High-Purity Solvents: Trace impurities in solvents can sometimes catalyze degradation. Use HPLC-grade or equivalent high-purity solvents.

  • Add Antioxidants: For applications where it is permissible, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to the solution.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) may be beneficial.

Issue 2: Inconsistent Results or Loss of Potency Over Time

Symptom: You observe a decrease in the expected activity or concentration of your compound in solution over a short period, even when stored at low temperatures.

Potential Cause: This suggests a slow degradation process that may not be visually apparent. Factors such as pH, hydrolysis, or slow oxidation could be at play.

Troubleshooting Workflow:

Start Inconsistent Results/ Loss of Potency CheckpH Monitor Solution pH Start->CheckpH Is pH controlled? BufferSolution Use a Buffered System (pH 6-7) CheckpH->BufferSolution No CheckStorage Review Storage Conditions CheckpH->CheckStorage Yes AnalyzeDegradants Analyze for Degradants (e.g., HPLC-MS) BufferSolution->AnalyzeDegradants ProtectFromLight Store in Amber Vials/ Protect from Light CheckStorage->ProtectFromLight Light exposure? InertAtmosphere Store Under Inert Gas CheckStorage->InertAtmosphere Oxygen exposure? ProtectFromLight->AnalyzeDegradants InertAtmosphere->AnalyzeDegradants IdentifyPathway Identify Degradation Pathway AnalyzeDegradants->IdentifyPathway End Optimized Stability IdentifyPathway->End Parent This compound Oxidation Oxidation N-oxide or Amino Group Oxidation Parent->Oxidation O2, light, metal ions Photodegradation Photodegradation Radical Reactions/ Dehalogenation Parent->Photodegradation UV light Esterification Esterification Reaction with Acidic Solvents/Impurities Parent->Esterification Acidic conditions

Sources

troubleshooting failed cross-coupling reactions with 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in cross-coupling reactions with this versatile yet complex building block. Our goal is to provide field-proven insights and actionable protocols to help you overcome common hurdles and achieve your synthetic objectives.

Frequently Asked Questions (FAQs): Reaction Setup & Initial Considerations

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

This substrate presents a unique combination of functional groups that can complicate standard cross-coupling protocols. The primary challenges are:

  • Catalyst Inhibition/Poisoning: The pyridine nitrogen and the 2-amino group are both Lewis basic and can coordinate strongly to the palladium catalyst. This coordination can saturate the metal center, preventing it from participating in the catalytic cycle, a phenomenon known as catalyst poisoning.[1][2][3][4]

  • Competing Reactivity: The acidic N-H proton of the amino group and the O-H proton of the hydroxymethyl group can react with strong bases, potentially altering the reaction environment or substrate solubility.

  • Substrate and Product Polarity: The presence of the amino and hydroxymethyl groups makes the substrate and resulting products highly polar. This can lead to solubility issues in common nonpolar aprotic solvents and complications during workup and purification.

Q2: Which cross-coupling reaction is a good starting point for this substrate?

The Suzuki-Miyaura coupling is often the most robust starting point. It generally exhibits broad functional group tolerance and benefits from a vast library of well-established catalyst/ligand systems that can overcome the challenges posed by this substrate.[5][6] The Buchwald-Hartwig amination is also highly feasible but requires careful selection of conditions to manage the multiple nitrogen nucleophiles present.[7][8]

Q3: How do I select an initial catalyst and ligand system?

For a substrate like this, which is prone to catalyst inhibition, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[2] You must employ a system designed to promote the desired reaction steps while resisting coordination by the substrate's nitrogen atoms.

Recommendation: Start with a modern palladium(II) precatalyst (e.g., Pd(OAc)₂, G3/G4 precatalysts) combined with a bulky, electron-rich dialkylbiaryl phosphine ligand.[6][9][10]

Ligand ClassRecommended ExamplesRationale
Buchwald Ligands XPhos, SPhos, RuPhosThese ligands are sterically demanding, which promotes the formation of a monoligated, coordinatively unsaturated Pd(0) species.[10][11] This active catalyst is highly reactive in oxidative addition and is sterically shielded from deactivation by the pyridine and amino groups.[2][9]
Hartwig Ligands Josiphos-type, QPhosThese ferrocene-based ligands also offer a combination of bulk and electron-donating character, enhancing catalyst activity and stability.[11]

Troubleshooting Guide: Common Failure Modes & Solutions

This section addresses the most common issues encountered during reactions in a direct Q&A format.

Q4: My reaction shows low or no conversion of the starting material. What's the first thing I should check?

When faced with a stalled reaction, the primary suspect is catalyst deactivation or inhibition.

Logical Troubleshooting Workflow

Start Low / No Conversion Check_Catalyst Evaluate Catalyst System (Precatalyst + Ligand) Start->Check_Catalyst Is the catalyst active? Check_Base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Check_Catalyst->Check_Base Is the ligand bulky enough? (e.g., XPhos, SPhos) Check_Solvent Optimize Solvent (Dioxane, Toluene, 2-MeTHF) Check_Base->Check_Solvent Is the base strong/soluble enough? Check_Reagents Verify Reagent Quality (Boronic acid, Anhydrous Conditions) Check_Solvent->Check_Reagents Are reagents soluble? Optimize_Temp Adjust Temperature (Increase cautiously) Check_Reagents->Optimize_Temp Is protodeboronation occurring? Success Reaction Successful Optimize_Temp->Success Is reaction too slow?

Caption: A logical workflow for troubleshooting low conversion.

Answer & Explanation:

The most likely cause is catalyst poisoning by the pyridine nitrogen or the 2-amino group.[3][4] The lone pair electrons on these nitrogen atoms form strong dative bonds with the palladium center, creating a stable off-cycle complex that halts catalysis.

Primary Solution: Employ a Bulky Ligand System.

  • Action: Switch your ligand to a bulky dialkylbiaryl phosphine like XPhos or SPhos .

  • Causality: These ligands create a sterically crowded environment around the palladium atom. This steric shield physically blocks the substrate's nitrogen atoms from coordinating while still allowing the C-Br bond to access the metal for the crucial oxidative addition step.[2][9][11] Furthermore, their electron-rich nature accelerates the rates of both oxidative addition and reductive elimination, increasing the turnover frequency and outcompeting the rate of catalyst deactivation.[6]

Secondary Checks:

  • Base Selection: Ensure you are using a non-nucleophilic, sufficiently strong base. Potassium phosphate (K₃PO₄) is often an excellent choice as it is strong enough to facilitate transmetalation without causing significant side reactions.[12][13]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure your reaction is thoroughly degassed and maintained under a positive pressure of argon or nitrogen.

Q5: My reaction is consuming the starting materials, but I'm seeing significant amounts of debrominated starting material and/or protodeboronated coupling partner. What is happening?

This indicates that side reactions are outcompeting the desired cross-coupling pathway.

The Suzuki-Miyaura Catalytic Cycle & Points of Failure

G Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OA Ar-X Poisoning Catalyst Poisoning (N-Coordination) Pd0->Poisoning Substrate N-lone pair TM Transmetalation (L-Pd(II)-Ar-R) OA->TM R-B(OH)₂ + Base Hydrodehalogenation Hydrodehalogenation (Ar-X → Ar-H) OA->Hydrodehalogenation H⁻ source RE Reductive Elimination TM->RE Protodeboronation Protodeboronation (R-B(OH)₂ → R-H) TM->Protodeboronation H₂O / H⁺ source RE->Pd0 Product (Ar-R)

Caption: The Suzuki cycle with potential failure points highlighted.

Answer & Explanation:

  • Protodeboronation: This is the protonolysis of the boronic acid's C-B bond, replacing it with a C-H bond.[14] It is a common side reaction, especially with electron-rich or heteroaromatic boronic acids, and is often catalyzed by trace acid or base in the presence of water.[14][15]

  • Hydrodehalogenation: This is the reduction of your starting material's C-Br bond to a C-H bond. This can be caused by various factors, including hydride impurities in the solvent or base, or a competing catalytic cycle.

Solutions:

  • Minimize Water: Water is often the proton source for protodeboronation.[14]

    • Action: Use anhydrous solvents. If a co-solvent is needed, consider a non-aqueous system (e.g., Toluene/Dioxane). Use a base that is not a hydrate, such as K₃PO₄, and ensure it is finely powdered and dried.

  • Stabilize the Boron Reagent: Boronic acids have variable stability.[14][16]

    • Action: Switch from the boronic acid to a more stable derivative, such as a potassium trifluoroborate salt (R-BF₃K) or a boronate ester (e.g., pinacol or MIDA ester) . These reagents slowly release the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing the rate of decomposition.[14][17]

  • Increase Coupling Rate: The faster your desired reaction, the less time there is for side reactions.

    • Action: Re-evaluate your catalyst system. A more active catalyst (e.g., using a more electron-rich ligand) can accelerate the transmetalation and reductive elimination steps, improving the overall efficiency and selectivity for the desired product.[9][18]

Q6: My reaction works, but the results are inconsistent and difficult to reproduce. What should I focus on?

Irreproducibility in palladium catalysis often points to subtle, uncontrolled variables in the reaction setup.

Answer & Explanation:

The most common culprits for irreproducibility are variations in the quality and handling of reagents and the reaction atmosphere.

Key Areas for Standardization:

  • Reagent Quality & Handling:

    • Boronic Acid/Ester: These reagents can degrade on the shelf.[16][19] Use material from a fresh bottle or a recently opened one stored under inert gas. Homocoupling of boronic acids can be an indicator of degradation.

    • Base: Use a high-purity base from a reliable supplier. Grind the base into a fine, consistent powder before use to ensure reproducible dissolution and reactivity. For bases like K₃PO₄, which can be hygroscopic, dry them in an oven before use.[20]

    • Solvent: Use high-quality anhydrous solvent from a freshly opened bottle or a solvent purification system. Avoid using older bottles that may have absorbed atmospheric moisture and oxygen.[21][22]

  • Atmosphere Control:

    • Action: Standardize your degassing procedure. A common method is to sparge the solvent with argon or nitrogen for 15-20 minutes before adding it to the reaction flask containing the solids. Then, subject the sealed flask to three cycles of vacuum/inert gas backfill.[1] Using a glovebox for setup provides the most consistent inert environment.

  • Reaction Monitoring:

    • Action: Do not rely solely on an endpoint after a fixed time. Monitor the reaction's progress using an appropriate analytical technique like TLC, GC, or LC-MS.[23][24][25][26] This provides real-time data on the consumption of starting materials and the formation of products and byproducts, allowing you to identify the exact point of reaction completion or stalling.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screen

This protocol provides a reliable starting point for optimizing the coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or ester (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M concentration)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the finely powdered base.

  • In a separate vial, weigh the palladium precatalyst and the phosphine ligand. Add a small amount of the reaction solvent to form a slurry and briefly stir.

  • Add the catalyst/ligand slurry to the reaction flask.

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Add the remaining degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is common) with vigorous stirring.[27]

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable solvent (e.g., Ethyl Acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • Proceed with an appropriate aqueous workup and purify by column chromatography. Due to the product's polarity, a gradient elution from Ethyl Acetate to Ethyl Acetate/Methanol may be necessary.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Carefully and quickly unseal the reaction vessel under a positive flow of inert gas.

  • Using a glass capillary, draw a small aliquot (a few microliters) of the reaction mixture.

  • Immediately reseal the reaction vessel.

  • Spot the aliquot onto a silica gel TLC plate.

  • On the same plate, spot solutions of your starting material and, if available, your expected product for comparison.

  • Elute the plate with an appropriate solvent system (e.g., 50-100% Ethyl Acetate in Hexanes).

  • Visualize the plate under UV light (254 nm) and then with a potassium permanganate stain to check for the disappearance of starting material and the appearance of a new product spot.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
  • Schmalz, H., & Reiner, T. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. [Link]
  • Foley, D. A., et al. (2018). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 3(4), 457-463. [Link]
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]
  • Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Vitaku, E., & Njardarson, J. T. (2014). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
  • Wikipedia. (n.d.). Protodeboronation.
  • Bull, J. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11095. [Link]
  • Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
  • Vaddypally, S., et al. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Dalton Transactions, 50(44), 15929-15945. [Link]
  • ResearchGate. (n.d.). Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
  • Goswami, M., & Watile, R. A. (2021). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Molecules, 26(23), 7175. [Link]
  • Request PDF. (n.d.). Poisoning and deactivation of palladium catalysts.
  • Purdue University Graduate School. (2021).
  • ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5171-5176. [Link]
  • Hep Journals. (n.d.). Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Journal of the American Chemical Society, 137(48), 15058–15061. [Link]
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Siddiqa, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
  • ResearchGate. (n.d.). Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway.
  • Kaur, N., & Kishore, D. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Current Organic Chemistry, 24(12), 1332-1363. [Link]
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Angewandte Chemie International Edition, 52(29), 7362–7370. [Link]
  • Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. Journal of Molecular Catalysis A: Chemical, 164(1-2), 137-146. [Link]
  • Cox, P. A., et al. (2013). Boronic acids as agents of their own destruction: Experimental and computational studies of protodeboronation provide a predictive model. Morressier. [Link]
  • Chemical Research in Chinese Universities. (n.d.). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction.
  • Request PDF. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry.
  • OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
  • Request PDF. (n.d.). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(15), 4767–4770. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1566-78. [Link]
  • SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 43(1), 144–155. [Link]
  • Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Chemistry LibreTexts. (2023).
  • ACS Publications. (n.d.). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • Guram, A. S., et al. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 8(9), 1787–1789. [Link]
  • Wang, D.-H., & Yu, J.-Q. (2016). From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. Accounts of Chemical Research, 49(6), 1135–1147. [Link]

Sources

removal of catalyst residues from 2-Amino-5-bromo-3-(hydroxymethyl)pyridine products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for the effective removal of catalyst residues from this critical pharmaceutical intermediate.

As Senior Application Scientists, we understand that the synthesis of complex molecules like this compound, often via palladium-catalyzed cross-coupling reactions, presents a significant purification challenge.[1][2] The inherent basicity of the pyridine nitrogen and the presence of an amino group can lead to strong coordination with residual palladium, making its removal to the stringent levels required for active pharmaceutical ingredients (APIs) particularly difficult.

This document provides a structured approach to diagnosing and solving common purification issues, ensuring you can achieve your desired product purity with maximum yield.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove catalyst residues from my this compound product?

A1: The removal of catalyst residues, particularly heavy metals like palladium, is mandated by strict regulatory guidelines. The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities sets limits for their permitted daily exposure (PDE) in final drug products due to their toxicity.[3][4] Beyond regulatory compliance, residual palladium can act as a catalyst in downstream reactions, leading to the formation of unwanted byproducts, or it can poison catalysts used in subsequent synthetic steps.[4]

Q2: What are the most common methods for removing residual palladium?

A2: The primary methods for palladium removal from APIs and intermediates include:

  • Adsorption: Using solid-supported metal scavengers or activated carbon.[5][6][7]

  • Crystallization: Purifying the product by crystallizing it away from the impurities in the mother liquor.[8][9]

  • Chromatography: Separating the compound from the catalyst using techniques like flash column chromatography.[1]

  • Extraction: Using liquid-liquid extraction to partition the catalyst into a separate phase.[6][7]

Q3: What are metal scavengers and how do they function?

A3: Metal scavengers are functionalized materials, typically based on silica or polymers, that have a high affinity for specific metals.[10] They work by chemisorption, where functional groups on the scavenger (e.g., thiols, amines, or triazines) form strong covalent bonds with the metal, effectively trapping it.[6] The solid-supported scavenger, now bound to the metal, can then be easily removed from the product solution by simple filtration.[10]

Q4: Can I use activated carbon instead of a specialized scavenger?

A4: Yes, activated carbon is a cost-effective option that can be effective for removing palladium residues.[4][7] However, its primary drawback is a lack of selectivity. Activated carbon can non-specifically adsorb your desired product, potentially leading to significant yield loss.[4][7] Specialized scavengers are generally more selective and often provide more efficient and consistent metal removal to lower levels.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Issue 1: My final product has a persistent grey or black discoloration after initial work-up.

  • Question: I've performed an aqueous work-up after my cross-coupling reaction, but my isolated solid is still dark, indicating significant palladium contamination. Why is this happening and what is the most direct solution?

  • Answer: The discoloration is due to residual palladium, likely in a colloidal Pd(0) form ("palladium black"). The amino and pyridine groups on your molecule are potent ligands that can bind tightly to palladium species, making them difficult to remove with simple washes or extractions.[11]

    • Causality: During the reaction, the palladium catalyst can agglomerate into nanoparticles or colloids. Standard filtration through filter paper or even celite may not be sufficient to remove these fine particles. The chelating nature of your product keeps these particles suspended in the organic phase.

    • Solution: The most robust solution is to employ a metal scavenger. A screening study is the most effective way to find the optimal scavenger for your specific conditions (solvent, product concentration, and palladium species).[4] Thiol-functionalized silica scavengers are an excellent starting point due to the high affinity of sulfur for palladium.[11]

Issue 2: I'm losing a significant amount of my product during purification.

  • Question: I'm using activated carbon to remove palladium, but my yield has dropped by over 20%. How can I improve my recovery?

  • Answer: High product loss is a known disadvantage of using non-selective adsorbents like activated carbon.[4][7] The planar, aromatic structure of your pyridine product makes it susceptible to adsorption onto the carbon surface.

    • Troubleshooting Steps:

      • Reduce Carbon Loading: First, try reducing the amount of activated carbon used. Perform small-scale experiments to find the minimum amount required to achieve the desired palladium level.

      • Switch to a Selective Scavenger: The most effective solution is to switch to a high-selectivity, low-product-adsorption metal scavenger. While the upfront cost may be higher, the preservation of a high-value intermediate often justifies the expense.[12]

      • Optimize Crystallization: If your product has good crystallinity, an optimized crystallization protocol can be very effective. Consider using additives like N-acetylcysteine or thiourea, which are strong palladium ligands.[8][3] These additives bind to the palladium, increasing its solubility in the mother liquor and preventing it from co-crystallizing with your product.

Issue 3: Recrystallization is not effectively removing the palladium catalyst.

  • Question: I've attempted to purify my product by recrystallization, but the palladium seems to be crashing out with my product. What's going wrong?

  • Answer: This issue, known as co-precipitation or catalyst inclusion, can occur when the palladium species has low solubility in the crystallization solvent or when it interacts strongly with the product molecule. In some cases, crystallization can even concentrate the metal within the crystal lattice.[9]

    • Causality: The catalyst needs to remain in the mother liquor to be separated. If the palladium species is not soluble, it will precipitate along with your product as the solution cools.

    • Solution:

      • Solvent Screening: Experiment with different solvent systems. A solvent that is good for your product's crystallization may not be good for solubilizing the palladium species.

      • Pre-treatment Before Crystallization: The most effective strategy is to treat the crude product solution with a scavenger before crystallization. Dissolve the crude material, add the scavenger, stir for the recommended time, filter off the scavenger, and then proceed with the crystallization of the now palladium-free solution. This multi-step approach is common in industrial processes.[3]

      • Use of Additives: As mentioned in Issue 2, adding a soluble palladium ligand like N-acetylcysteine to the crystallization mixture can help keep the metal in the mother liquor.[8][3]

Data & Methodologies

Comparative Analysis of Palladium Removal Techniques

The following table summarizes the key characteristics of common palladium removal methods to aid in selecting the appropriate technique for your specific needs.

MethodSelectivityTypical Product LossScalabilityRelative CostKey AdvantageKey Disadvantage
Metal Scavengers High< 2%ExcellentMedium-HighHigh efficiency and selectivity[12]Higher initial reagent cost
Activated Carbon Low5-20%+ExcellentLowLow cost and readily available[4]Non-selective, can lead to high product loss[7]
Crystallization Variable5-15% (in mother liquor)GoodLowCan be highly effective and economicalEffectiveness is highly dependent on the system[6]
Chromatography High5-10%PoorHighExcellent for small scale and high purityNot easily scalable, high solvent usage[9]
Visual Workflow: Troubleshooting Catalyst Contamination

This diagram outlines a logical workflow for addressing catalyst contamination issues during the purification process.

G start Crude Product with High Catalyst Residue check_purity Analyze Pd Content (e.g., ICP-MS) start->check_purity is_high Pd Level > Limit? check_purity->is_high select_method Select Purification Strategy (See Method Selection Guide) is_high->select_method Yes end_ok Purified Product Meets Specification is_high->end_ok No scavenger_path Perform Scavenger Screening select_method->scavenger_path Scavenging cryst_path Attempt Enhanced Crystallization select_method->cryst_path Crystallization optimize_scav Optimize Scavenger Conditions (Equivalents, Time, Temp) scavenger_path->optimize_scav re_check Re-analyze Pd Content optimize_scav->re_check check_yield Yield Acceptable? cryst_path->check_yield combo_path Combine Methods: 1. Scavenger Treatment 2. Crystallization check_yield->combo_path No (High Loss) check_yield->re_check Yes combo_path->re_check is_ok Pd Level < Limit? re_check->is_ok is_ok->end_ok Yes end_fail Further Process Optimization Needed is_ok->end_fail No

Caption: A workflow for troubleshooting catalyst contamination.

Experimental Protocols

Protocol 1: Palladium Removal Using a Silica-Based Thiol Scavenger

This protocol describes a general procedure for using a solid-supported scavenger. Optimization of scavenger choice, equivalents, temperature, and time is recommended for each specific case.

Materials:

  • Crude this compound

  • Silica-based thiol scavenger (e.g., SiliaMetS® Thiol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethyl Acetate, or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, filter funnel, and filter paper (or Celite® pad)

Procedure:

  • Dissolution: Dissolve the crude product in a suitable solvent to a concentration of approximately 20-50 mg/mL in a round-bottom flask.[11]

  • Scavenger Addition: Add the selected silica-based scavenger. A good starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[11]

  • Stirring: Stir the suspension under an inert atmosphere. The reaction can be run at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to increase the rate of scavenging.[7] A typical duration is 2 to 18 hours. Monitor the progress by taking small aliquots, filtering, and analyzing for palladium content if possible.

  • Filtration: Once the scavenging is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite or a suitable filter paper to completely remove the solid scavenger.[7]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[11]

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to confirm it meets the required specification.[8]

Protocol 2: Enhanced Crystallization with a Palladium Additive

This protocol details a crystallization procedure enhanced by an additive to sequester palladium in the mother liquor.

Materials:

  • Crude this compound containing palladium residue

  • N-acetylcysteine

  • Appropriate crystallization solvent system (e.g., Ethanol/Water, Isopropanol/Heptane)

  • Standard laboratory glassware for crystallization

Procedure:

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent or solvent mixture.

  • Additive Addition: Add N-acetylcysteine (typically 5-10 equivalents relative to the estimated palladium content) to the hot solution. Stir until it is fully dissolved. The N-acetylcysteine will complex with the palladium, forming a more soluble species.[8][3]

  • Cooling & Crystallization: Slowly cool the solution to allow for the formation of high-purity crystals. Cooling may be staged: first to room temperature, then to a lower temperature (e.g., 0-5 °C) to maximize yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the palladium complex.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the palladium content of both the final product and the mother liquor to assess the efficiency of the purification.

References

  • Johnson Matthey Technology Review. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Garrett, C. E., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
  • Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. [Link]
  • Onyx Scientific. (n.d.).
  • Lee, Y. S., & Lee, J. K. (1995).
  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. [Link]
  • Synfacts. (n.d.). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. [Link]
  • PubMed. (1973).
  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. [Link]
  • Google Patents. (n.d.). CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link]
  • PoorMansChemist. (2023, October 26).
  • Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

Sources

reaction monitoring techniques for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. This guide is designed for researchers and drug development professionals to provide in-depth, field-proven insights into monitoring this specific chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Reaction Overview & Monitoring Strategy

The synthesis of this compound is typically achieved via the electrophilic bromination of 2-amino-3-(hydroxymethyl)pyridine.[1][2] The core challenge in this synthesis is controlling the regioselectivity of the bromination and monitoring the reaction to completion without the formation of significant impurities, such as the dibrominated product.[3][4]

A multi-tiered monitoring strategy is essential for success. This involves rapid qualitative checks to gauge reaction progress and more precise quantitative methods to confirm conversion and purity.

Reaction Scheme:

SM 2-Amino-3-(hydroxymethyl)pyridine Pdt This compound SM->Pdt    Reagent Reagent + Br2 (in Acetic Acid)

Caption: Synthesis of the target compound via bromination.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the monitoring techniques for this synthesis.

Q1: What is the best technique for rapid, real-time reaction monitoring?

A: Thin-Layer Chromatography (TLC) is the most effective method for quick, qualitative analysis of the reaction's progress.[5][6] It allows you to visually track the consumption of the starting material and the formation of the product. For this specific reaction, a silica gel plate is appropriate, and a mobile phase of ethyl acetate/hexanes (e.g., 50:50 or 70:30 v/v) typically provides good separation. The starting material is more polar than the brominated product and will have a lower Retention Factor (Rf).

Q2: How can I be certain my reaction is complete using TLC?

A: A reaction is generally considered complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane. To confirm this, it is crucial to use a "co-spot" lane where you spot both the starting material and the reaction mixture.[7] If the starting material is consumed, you will only see the product spot in the reaction lane, which will be distinct from the starting material spot in its own lane.

Q3: My TLC shows multiple spots. What could they be?

A: Multiple spots can indicate several possibilities:

  • Unreacted Starting Material: A spot with the same Rf as your starting material.

  • Desired Product: The main, new spot.

  • Side Products: New spots other than the product. A common side product in this reaction is the 2-amino-3,5-dibromopyridine, which is less polar than the desired product and will have a higher Rf.[3] Over-bromination or poor temperature control can lead to its formation.

Q4: When should I use High-Performance Liquid Chromatography (HPLC)?

A: HPLC is invaluable for quantitative analysis. While TLC tells you if the reaction is progressing, HPLC can tell you how much product you have relative to the starting material and impurities. It is best used:

  • To get an accurate percentage of conversion before workup.

  • To determine the purity of the crude and final product.

  • To develop a purification method.

Pyridine derivatives can be analyzed effectively using reverse-phase HPLC (e.g., with a C18 column) with a mobile phase of acetonitrile and water, often with an acidic modifier like formic acid or TFA to ensure good peak shape.[8][9]

Q5: Can Mass Spectrometry (MS) be used for reaction monitoring?

A: Yes, Mass Spectrometry, especially when coupled with a rapid sampling technique, can provide structural information in near real-time without extensive sample preparation.[10][11] This can be highly advantageous for identifying intermediates or side products definitively by their mass-to-charge ratio. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) makes the product easily identifiable.

Section 3: Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during the synthesis.

Problem Possible Cause(s) Recommended Action(s)
Reaction Stalled (Starting material persists on TLC) 1. Insufficient Bromine: The bromine may have been consumed or degraded. 2. Low Temperature: The reaction rate may be too slow. 3. Poor Reagent Quality: The starting material or bromine may be impure.1. Add a small, additional amount of the bromine solution and monitor by TLC. 2. Allow the reaction to slowly warm to room temperature if it was cooled initially.[12] 3. Verify the purity of your starting materials.
Multiple Product Spots on TLC/HPLC 1. Over-bromination: Excess bromine or prolonged reaction time can lead to dibromination.[3] 2. Side Reactions: The amino or hydroxyl groups may have undergone side reactions. 3. Decomposition: The product or starting material may be unstable under the reaction conditions.1. Ensure slow, dropwise addition of bromine and maintain temperature control.[1] 2. Characterize the side products using LC-MS or NMR to understand their origin. 3. Quench the reaction as soon as the starting material is consumed to prevent further degradation.[13]
Product Not Found After Workup 1. Product is Water-Soluble: The product may have remained in the aqueous layer during extraction. 2. Product Degradation: The product may be unstable to the pH conditions of the workup (e.g., strong base).[14]1. Perform additional extractions of the aqueous layer with a suitable organic solvent like ethyl acetate.[1] 2. Use a milder base (e.g., saturated sodium bicarbonate) for neutralization and check the stability of your product to the workup conditions on a small scale.
Low Yield Despite Clean TLC Conversion 1. Loss During Workup: Product may be lost during aqueous washes or transfers. 2. Loss During Purification: The product may be difficult to separate from impurities by chromatography or may have been lost during solvent removal.1. Minimize the number of transfer steps and ensure proper phase separation during extractions. 2. Optimize your chromatography conditions (e.g., solvent gradient, column loading). Use techniques like trituration if applicable to avoid chromatography.[1]
Troubleshooting Workflow: Unexpected TLC Results

start TLC shows unexpected spots q1 Is starting material (SM) spot still intense? start->q1 incomplete Reaction is incomplete or stalled. - Check reagent stoichiometry. - Consider gentle heating. q1->incomplete Yes q2 Are there new spots with higher Rf than the product? q1->q2 No end Characterize spots via LC-MS and adjust conditions. incomplete->end over_reaction Possible over-bromination (dibromo-product). - Reduce reaction time/temp. - Use less bromine. q2->over_reaction Yes q3 Are there new spots with lower Rf (streaking)? q2->q3 No over_reaction->end decomposition Possible decomposition or formation of polar impurities. - Check stability to acid. - Use milder conditions. q3->decomposition Yes q3->end No decomposition->end

Caption: Decision tree for troubleshooting TLC results.

Section 4: Detailed Experimental Protocols

Protocol 4.1: TLC Monitoring
  • Plate Preparation: Use a silica gel 60 F254 TLC plate. Draw a light pencil line about 1 cm from the bottom to serve as the origin.

  • Spotting:

    • Lane 1 (Starting Material): Dissolve a tiny amount of 2-amino-3-(hydroxymethyl)pyridine in a solvent like ethyl acetate and spot it on the origin.

    • Lane 2 (Co-spot): Spot the starting material as in Lane 1, and then carefully spot the reaction mixture directly on top of it.[7]

    • Lane 3 (Reaction Mixture): Using a capillary tube, take a small aliquot from the reaction mixture and spot it on the origin.[7]

  • Elution: Place the spotted plate in a developing chamber containing a pre-saturated atmosphere of the mobile phase (e.g., 7:3 Ethyl Acetate:Hexanes). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil. Further visualization can be achieved using an iodine chamber or a potassium permanganate stain if necessary.

  • Analysis: Compare the spots in the reaction mixture lane to the starting material and co-spot lanes. The disappearance of the starting material spot indicates the reaction is nearing completion.

Protocol 4.2: HPLC Analysis (Starting Method)

This protocol provides a starting point for method development.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    10.0 5 95
    12.0 5 95
    12.1 95 5

    | 15.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Sample Preparation: Quench a small aliquot of the reaction mixture in water, neutralize, and extract with ethyl acetate. Dry the organic layer, evaporate the solvent, and redissolve the residue in a small amount of the mobile phase.

Section 5: References

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

  • Waters Corporation. Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Available at: [Link]

  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available at: [Link]

  • National Institutes of Health. Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Available at: [Link]

  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Available at: [Link]

  • Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing. Available at: [Link]

  • University of Rochester. How to Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]

  • Royal Society of Chemistry. Monitoring reactions. RSC Education. Available at: [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]

  • Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]

  • PrepChem.com. Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Available at: [Link]

  • Drug Discovery and Development Technology. (2024). Investigation of potent anti-mycobacterium tuberculosis agents derived. Available at: [Link]

  • Restek. Troubleshooting Guide. Available at: [Link]

  • University of Rochester. How To Run A Reaction: Reaction: Analysis I. Department of Chemistry. Available at: [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. Available at: [Link]

  • ResearchGate. (2011). Synthesis of 2-Amino-5-bromopyridine. Available at: [Link]

  • International Journal of Scientific Study. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Available at: [Link]

  • Pearson. Side-Chain Reactions of Substituted Pyridines. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3B: Uses of TLC. Available at: [Link]

Sources

Technical Support Center: Optimizing Reactions with 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Troubleshooting Solvent Effects on Reactivity

Welcome to the technical support center for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal reasoning behind experimental choices, particularly concerning the critical role of the solvent. This molecule is a valuable heterocyclic building block, but its reactivity is profoundly influenced by the solvent environment. Understanding these interactions is key to troubleshooting common issues and achieving high-yield, selective transformations.

Frequently Asked Questions (FAQs): Core Concepts

Question: What are the general solubility characteristics of this compound?

Answer: this compound is an off-white to yellow solid at room temperature.[1] It is generally soluble in polar organic solvents such as Methanol, Ethyl Acetate, and Acetone.[1] Its solubility in less polar solvents like toluene or ethereal solvents like 1,4-dioxane and THF is more limited but sufficient for many common cross-coupling reactions, especially at elevated temperatures. It is crucial to assess solubility in your chosen solvent system during reaction setup to ensure a homogeneous environment where possible, or effective transport between phases in biphasic systems.

Question: What is the fundamental difference between polar protic and polar aprotic solvents, and why is this critical for reactions with this substrate?

Answer: This distinction is central to controlling reactivity.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) have hydrogen atoms bonded to electronegative atoms (-OH, -NH). They can form strong hydrogen bonds.[2] While they are excellent at dissolving polar reagents, they can form a "solvent cage" around anionic nucleophiles through hydrogen bonding.[3] This caging effect deactivates the nucleophile, significantly slowing down reactions that rely on a potent nucleophile, such as SN2-type alkylations of the hydroxymethyl group.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, THF, 1,4-dioxane) lack these acidic protons and cannot act as hydrogen bond donors.[3] They possess strong dipole moments that allow them to dissolve polar species, but they leave anions relatively "naked" and highly reactive.[3] This makes them the solvents of choice for many palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.[2][3] Pyridine itself is classified as a polar aprotic solvent.[4][5]

The choice between these two classes will dictate the success of many subsequent reactions. For instance, attempting an O-alkylation (an SN2 reaction) on the hydroxymethyl group in methanol would be significantly slower than in acetonitrile because methanol would suppress the nucleophilicity of the required alkoxide base.[3]

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most common application for this substrate. Here, we address frequent issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Scenario 1: Suzuki-Miyaura Coupling

Issue: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in low yield and significant amounts of a debrominated side product.

Answer: This is a classic problem where solvent choice is paramount. Low yield and protodebromination are often mechanistically linked and can be traced back to suboptimal reaction conditions.

Causality & Troubleshooting Steps:

  • Problem: Inefficient Transmetalation/Kinetics. The desired cross-coupling pathway is competing with an undesired protodebromination pathway, where the bromine atom is replaced by hydrogen.[6] This occurs when the catalytic cycle is slow, allowing side reactions to dominate.

    • Solution: Optimize the Solvent System for a Biphasic Environment. Suzuki couplings typically require an inorganic base (e.g., K₂CO₃, K₃PO₄) that is soluble in water and organic reagents that are soluble in an organic solvent.[6] An optimal system, such as 1,4-dioxane/water or toluene/water (typically in a 4:1 or 5:1 ratio), creates a biphasic mixture where the base can effectively deprotonate the boronic acid at the phase interface, facilitating the crucial transmetalation step.[6][7] A purely organic solvent may not dissolve the base adequately, slowing the entire catalytic cycle and favoring side reactions.

  • Problem: Catalyst Deactivation. Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which oxidizes them to an inactive Pd(II) state.[6]

    • Solution: Rigorously Degas Your Solvents. Before use, all solvents (both organic and aqueous) must be thoroughly degassed. This is non-negotiable. The most common methods are sparging with an inert gas (argon or nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles.[8] This simple step is the most common point of failure.

  • Problem: Incorrect Solvent Polarity. While a biphasic system is common, the polarity of the organic solvent can influence catalyst speciation and reaction rate.[9][10] For electron-deficient heteroaryl bromides, less polar solvents like toluene can sometimes provide higher yields when used with modern, bulky phosphine ligands.[6]

    • Solution: Screen a Different Organic Solvent. If a dioxane/water system is failing, consider switching to toluene/water or THF/water. The change in polarity can alter the stability of catalytic intermediates and accelerate the desired reaction.[9][10][11]

Scenario 2: Buchwald-Hartwig Amination

Issue: I am attempting a Buchwald-Hartwig C-N coupling with a primary amine, but the reaction is incomplete, and I am recovering starting material.

Answer: The Buchwald-Hartwig amination is highly sensitive to reaction conditions, particularly the complete exclusion of water and the choice of a suitable aprotic solvent.

Causality & Troubleshooting Steps:

  • Problem: Presence of Water. Water will react with the strong bases used in this reaction (e.g., NaOt-Bu, LHMDS) and can hydrolyze the phosphine ligands or interfere with the palladium catalyst, leading to deactivation.

    • Solution: Use Anhydrous Solvents. The solvent must be rigorously dried. Anhydrous toluene is a very common and effective choice for this reaction.[12][13] Other options include anhydrous 1,4-dioxane or THF.[14] Ensure you are using a freshly opened bottle of anhydrous solvent or a solvent from a purification system.

  • Problem: Poor Solubility of Reagents or Catalyst Complex. If the palladium precatalyst, ligand, or base is not sufficiently soluble in the chosen solvent, the reaction will be slow or may not proceed at all.

    • Solution: Select a Solvent with Appropriate Solubilizing Power. While toluene is a good starting point, solvents like 1,4-dioxane or THF can sometimes be better at dissolving all reaction components.[14] The goal is a homogeneous reaction mixture. Gentle warming can aid dissolution during setup before raising the temperature to the final reaction conditions.

  • Problem: Mismatched Base and Solvent. The effectiveness of the base is tied to the solvent. A strong, sterically hindered base is required to deprotonate the amine without acting as a competing nucleophile.[13][15]

    • Solution: Ensure Base-Solvent Compatibility. Sodium tert-butoxide (NaOt-Bu) is a common choice and has good solubility in THF and dioxane. If using a different base, confirm its compatibility and solubility in your chosen anhydrous solvent.

Data & Workflow Visualization

Table 1: Solvent Selection Guide for Key Reactions
Reaction TypeRecommended SolventsSolvent ClassKey Rationale & Insights
Suzuki-Miyaura Coupling 1,4-Dioxane/H₂O (4:1) Toluene/H₂O (4:1) THF/H₂O (4:1)Polar Aprotic / Protic (Biphasic)The biphasic system is critical for dissolving both the organic-soluble catalyst/substrate and the water-soluble inorganic base. Must be degassed.[7]
Buchwald-Hartwig Amination Toluene 1,4-Dioxane THFPolar Aprotic (Anhydrous)Requires strictly anhydrous conditions to prevent catalyst deactivation and side reactions with the strong base.[12][13]
O-Alkylation (SN2) Acetonitrile (MeCN) N,N-Dimethylformamide (DMF)Polar AproticMaximizes the nucleophilicity of the corresponding alkoxide by preventing deactivating hydrogen-bond interactions.[3]
Bromination Acetic AcidPolar ProticThe synthesis of the title compound itself often involves bromination in acetic acid, which serves as both a solvent and a mild acid catalyst.[1][16]
Diagrams

G cluster_start Problem Diagnosis cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination start Low Yield or Side Product Formation suzuki_q3 Was the solvent degassed? start->suzuki_q3 Suzuki? buchwald_q1 Is the reaction completely anhydrous? start->buchwald_q1 Buchwald? suzuki_q1 Observing Protodebromination? suzuki_a1 Kinetics are too slow. Use Toluene/H₂O to potentially increase coupling rate. suzuki_q1->suzuki_a1 Yes suzuki_q2 Is the base (e.g., K₂CO₃) fully effective? suzuki_q2->suzuki_q1 Yes suzuki_a2 Use biphasic system to ensure base solubility and activity. (e.g., Dioxane/H₂O) suzuki_q2->suzuki_a2 No suzuki_q3->suzuki_q2 Yes suzuki_a3 Re-run with thoroughly degassed solvents to prevent catalyst oxidation. suzuki_q3->suzuki_a3 No buchwald_a1 Use freshly dried, anhydrous solvents (Toluene, Dioxane). Water deactivates catalyst. buchwald_q1->buchwald_a1 No buchwald_q2 Are all components dissolved? buchwald_q1->buchwald_q2 Yes buchwald_a2 Switch to a solvent with higher solubilizing power (e.g., Dioxane over Toluene). buchwald_q2->buchwald_a2 No

Caption: Troubleshooting workflow for common cross-coupling issues.

G cluster_cycle Simplified Suzuki Catalytic Cycle cluster_solvent Role of Solvent pd0 Pd(0)L₂ oa Oxidative Addition (Ar-Pd(II)-Br) pd0->oa + Ar-Br tm Transmetalation (Ar-Pd(II)-Ar') oa->tm + Ar'-B(OR)₂ re Reductive Elimination tm->re re->pd0 Regenerates Catalyst product Ar-Ar' Product re->product note Solvent Choice Influences: • Solubility of all species (catalyst, base, substrates). • Rate of oxidative addition (polar solvents can stabilize polar transition states). • Efficacy of the base in biphasic systems. • Overall speed and efficiency of the cycle.

Caption: The influence of solvent on the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and must be optimized for specific substrates.

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium precatalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v), via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to a brief, final degassing by bubbling with inert gas for 10-15 minutes.[8]

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water.[8] Extract the product with an organic solvent (e.g., ethyl acetate).[8] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol requires strict anhydrous and anaerobic conditions.

  • Vessel Preparation: In a glovebox or under a robust inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XantPhos, 0.08 eq), and a strong base (e.g., NaOt-Bu, 1.4 eq) to a flame-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a final concentration of approximately 0.1-0.2 M.[12]

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup: After completion, cool the reaction to room temperature.[12] Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.[12] Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify via column chromatography.

References

  • Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic. [Link]
  • PubMed. (2011).
  • ResearchGate. (2011).
  • ResearchGate. Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. [Link]
  • Semantic Scholar. (2011).
  • Tenger Chemical. (2024). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. [Link]
  • ChemRxiv.
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
  • Wikipedia.
  • Chemistry LibreTexts. (2023).
  • ResearchGate. Effect of solvent on the Suzuki reaction. [Link]
  • Wiley Online Library. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
  • National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
  • MDPI. (2017).
  • ResearchGate. (2007).

Sources

Technical Support Center: Navigating Exotherms in Large-Scale 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and efficient large-scale synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing potential exothermic events during this critical manufacturing process. Our focus is on providing practical, field-proven insights to ensure both the safety of your operations and the quality of your product.

Introduction to Thermal Hazards

The synthesis of this compound, a key intermediate in pharmaceutical development, often involves a bromination step that is inherently exothermic.[1][2] The reaction of 2-amino-3-(hydroxymethyl)pyridine with bromine in a solvent like acetic acid can release a significant amount of heat.[3] If not properly controlled, this heat can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[4] Thermal runaway reactions can result in loss of containment, release of toxic materials, and in worst-case scenarios, explosions.[4][5]

Understanding and controlling the reaction exotherm is therefore paramount for safe scale-up.[6][7] This guide will provide you with the necessary information to identify, mitigate, and respond to thermal hazards associated with this process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the exotherm in this reaction?

A1: The primary factors influencing the exotherm are:

  • Rate of Bromine Addition: Rapid addition of bromine will lead to a fast reaction and a correspondingly high rate of heat generation.[1]

  • Reaction Temperature: Higher reaction temperatures increase the reaction rate, leading to a faster release of heat.[2]

  • Concentration of Reactants: More concentrated reaction mixtures will generate more heat per unit volume.

  • Mixing Efficiency: Poor mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk temperature, increasing the risk of a runaway reaction.[6]

  • Cooling Capacity: The ability of the reactor to remove heat is a critical factor in preventing temperature increases.[6][8]

Q2: How can I predict the potential for a thermal runaway?

A2: A thorough thermal hazard assessment is crucial before scaling up. This typically involves:

  • Reaction Calorimetry: Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) can provide critical data on the heat of reaction, the rate of heat release, and the adiabatic temperature rise.[6][7][9]

  • Kinetic Studies: Understanding the reaction kinetics helps in predicting how the reaction rate will change with temperature.[6]

  • Worst-Case Scenario Analysis: Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) to understand the potential temperature rise if cooling were to fail.[6]

Q3: What are the key safety measures to implement during large-scale production?

A3: Key safety measures include:

  • Semi-Batch Operation: Add the bromine solution gradually (semi-batch) to control the rate of heat generation.[10] This is a fundamental principle for controlling exothermic reactions.[11]

  • Robust Cooling System: Ensure your reactor's cooling system is capable of handling the maximum heat output of the reaction.[6][12]

  • Redundant Temperature Monitoring: Use multiple temperature probes to get an accurate reading of the bulk temperature and to detect any localized hot spots.[6]

  • Emergency Quenching System: Have a pre-defined and tested emergency quenching procedure in place to stop the reaction quickly if a thermal deviation occurs.[13][14]

  • Pressure Relief Systems: The reactor should be equipped with appropriately sized pressure relief devices.[6]

Troubleshooting Guide

This section provides a question-and-answer format to address specific issues you may encounter during your experiments.

Problem 1: I am observing a sudden and rapid increase in temperature during bromine addition.

  • Immediate Action:

    • Stop Bromine Addition Immediately: This is the first and most critical step to prevent further heat generation.

    • Maximize Cooling: Ensure the reactor's cooling system is operating at its maximum capacity.

    • Monitor Temperature and Pressure Closely: Keep a constant watch on the reactor's temperature and pressure readings.

  • Follow-up Actions:

    • If the temperature continues to rise and approaches the pre-defined critical limit, initiate the emergency quenching procedure.

    • Once the situation is under control, investigate the root cause. This could be an issue with the bromine addition rate, a failure in the cooling system, or inadequate mixing.

Problem 2: The temperature in the reactor is not uniform, and I suspect localized hot spots.

  • Immediate Action:

    • Stop Bromine Addition.

    • Increase Agitation Speed: If safe to do so, increasing the stirrer speed can improve mixing and dissipate localized heat.[6]

    • Ensure Adequate Mixing: Verify that the agitator is functioning correctly and is appropriate for the reactor scale and viscosity of the reaction mixture.

  • Preventative Measures:

    • Before starting the reaction, ensure that the agitator design and speed are suitable for the scale of the operation.

    • Consider using baffles in the reactor to improve mixing efficiency.

Problem 3: My cooling system has failed during the reaction.

  • Immediate Action:

    • Stop All Reagent Addition.

    • Initiate Emergency Quenching Procedure Immediately: Do not wait for the temperature to rise. A cooling system failure with an active exothermic reaction is a high-risk situation.

    • Follow your site's emergency response plan.

Experimental Protocols

Protocol 1: Standard Procedure for Controlled Bromination
  • Charge the reactor with 2-amino-3-(hydroxymethyl)pyridine and acetic acid.

  • Cool the reactor contents to the desired starting temperature (e.g., 10-15 °C).

  • Prepare a solution of bromine in acetic acid.

  • Begin slow, controlled addition of the bromine solution to the reactor, maintaining the internal temperature within the desired range (e.g., 15-25 °C). The addition rate should be determined based on reaction calorimetry data.

  • Continuously monitor the reaction temperature and pressure.

  • After the addition is complete, allow the reaction to stir at the set temperature until completion is confirmed by in-process controls (e.g., HPLC).

Protocol 2: Emergency Quenching Procedure

This is a general guideline. The specific quenching agent and procedure should be validated for your process.

  • Prepare a Quenching Solution: A common and effective quenching agent for bromine is an aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[13]

  • Cool the Quenching Solution: Have a pre-cooled quenching solution ready for immediate use.

  • Rapid Addition: In the event of a thermal runaway, rapidly add the quenching solution to the reactor to neutralize the unreacted bromine and stop the exothermic reaction. The addition should be done with vigorous stirring.

  • Monitor for Secondary Exotherms: Be aware that the quenching reaction itself can be exothermic.[13] Ensure the cooling system is operational if possible, or be prepared for a temperature increase.

Data Presentation

ParameterRecommended RangeRationale
Reaction Temperature 15-25 °CBalances reaction rate with the ability to control the exotherm. Lower temperatures slow the reaction, reducing the rate of heat evolution.[13]
Bromine Addition Time 2-4 hours (for kg scale)A longer addition time allows for better heat dissipation and control. This should be determined by reaction calorimetry.[15]
Agitator Speed Sufficient to ensure good mixing and heat transfer, avoiding splashing.Prevents localized hot spots and ensures uniform temperature distribution.[6]
Cooling Medium Temperature 5-10 °CProvides a sufficient temperature differential for effective heat removal.
Quenching AgentStoichiometry (moles per mole of Br₂)ConcentrationAdvantagesDisadvantages
Sodium Thiosulfate (Na₂S₂O₃) 210-20% (w/v) aqueous solutionInexpensive, effective, and readily available.[13]Can form elemental sulfur under acidic conditions.[13]
Sodium Bisulfite (NaHSO₃) 110-20% (w/v) aqueous solutionEffective and does not typically form sulfur.[13]Generates toxic sulfur dioxide (SO₂) gas. The solution is acidic.[13]

Visualizations

Exotherm_Management_Workflow Exotherm Management Decision Workflow start Temperature Deviation Detected stop_addition Stop Bromine Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling monitor Monitor T & P max_cooling->monitor temp_stable Temperature Stabilizes? monitor->temp_stable quench Initiate Emergency Quench Protocol temp_stable->quench No investigate Investigate Root Cause temp_stable->investigate Yes end Process Secure quench->end investigate->end

Caption: Decision workflow for managing a temperature deviation.

Exotherm_Risk_Factors Factors Influencing Exothermic Risk risk Thermal Runaway Risk heat_gen Rate of Heat Generation heat_gen->risk increases heat_rem Rate of Heat Removal heat_rem->risk decreases add_rate Addition Rate add_rate->heat_gen temp Reaction Temperature temp->heat_gen conc Concentration conc->heat_gen mixing Mixing Efficiency mixing->heat_rem cooling_cap Cooling Capacity cooling_cap->heat_rem agitator Agitator Design/Speed agitator->mixing

Caption: Interplay of factors influencing exothermic risk.

References

  • Benchchem.
  • Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
  • ACS Publications. No More Runaways in Fine Chemical Reactors. Industrial & Engineering Chemistry Research.
  • IRJET. Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
  • Scribd. Pharmaceutical Scale-Up Insights.
  • Practical approach to prediction and prevention of runaway reactions.
  • Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
  • Senieer. Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes.
  • Novartis OAK. (2021, July 13).
  • Semantic Scholar. (2022, October 14).
  • Gozuk. (2014, March 26).
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • Reddit. (2015, April 6).
  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.
  • ECHEMI. 335031-01-1, this compound Formula.
  • PubMed. (2009, December 1).

Sources

alternative workup procedures for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. This document provides in-depth troubleshooting advice and alternative workup procedures designed for researchers, chemists, and drug development professionals. The unique amphoteric nature of this molecule, possessing both a basic amino group and a weakly acidic hydroxymethyl group on a pyridine core, presents specific challenges during reaction workup and purification. This guide is structured to address these challenges directly and provide robust, field-tested solutions.

Troubleshooting Guide: Common Workup Issues

This section addresses the most frequently encountered problems during the workup of reactions yielding this compound.

Question 1: After quenching my reaction and performing a liquid-liquid extraction, my product yield is extremely low. Where did my product go?

Answer: The most common cause of low recovery is the amphoteric nature of the target molecule, leading to its retention in the aqueous phase. The protonation state of the 2-amino group and the hydroxymethyl group is highly pH-dependent.

  • Acidic Conditions (pH < 4): In an acidic medium, the 2-amino group becomes protonated to form a pyridinium salt (-NH3+). This salt is highly polar and will have significantly increased solubility in the aqueous layer, preventing its extraction into common organic solvents like ethyl acetate or dichloromethane (DCM).

  • Strongly Basic Conditions (pH > 11): While the hydroxymethyl group is only weakly acidic, under strongly basic conditions, it can be deprotonated to form an alkoxide. This, combined with the polarity of the amine, can also enhance aqueous solubility.

  • Causality-Driven Solution: The key is to adjust the pH of the aqueous layer to the molecule's isoelectric point, where it has minimal net charge and thus minimum water solubility. For this class of compound, a moderately basic pH is typically optimal.

    • Actionable Advice: Before extraction, carefully adjust the aqueous phase to a pH of 8-9 using a saturated solution of a mild base like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3).[1][2] Avoid strong bases like NaOH initially, as they can cause dramatic pH overshoots. Verify the pH with pH paper or a calibrated meter. This ensures the amino group is in its neutral, more organo-soluble state (-NH2) without significantly deprotonating the alcohol.

Question 2: My crude product is contaminated with a significant amount of an impurity that has a similar polarity on TLC. How can I remove it?

Answer: This often points to the presence of starting materials or byproducts from the synthetic route. For instance, if synthesizing from 2-amino-3-(hydroxymethyl)pyridine via bromination, you might have unreacted starting material or di-brominated species.[3]

  • Expert Insight: A standard workup may not efficiently separate compounds with similar polarities. An acid-base "shuttle" extraction can often resolve this.

    • Dissolve the crude mixture in a suitable organic solvent (e.g., Ethyl Acetate).

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your target compound, being basic, will move into the aqueous layer, leaving less basic or neutral impurities behind in the organic phase.

    • Separate the aqueous layer, cool it in an ice bath, and then carefully basify it to pH 8-9 with a base like K2CO3 or dilute NaOH.

    • Re-extract your now-neutralized product back into a fresh organic solvent (e.g., Ethyl Acetate or DCM). This process effectively "washes" the product by moving it between phases.

  • Alternative for Stubborn Impurities: If impurities persist, consider specialized purification techniques. Cation-exchange chromatography can be highly effective for purifying aminopyridine derivatives, separating them based on their basicity.[4]

Question 3: During the workup, my product seems to have decomposed, indicated by the appearance of multiple new spots on TLC and a change in color.

Answer: Aminopyridines can be sensitive to both strong acids and oxidative conditions, especially when heated.

  • Mechanistic Consideration: Prolonged exposure to strong mineral acids during an extractive workup can lead to degradation. Similarly, if the reaction involved an oxidizing agent, residual oxidant during workup can cause decomposition.

  • Preventative Measures:

    • Use Milder Acids: For pH adjustments, consider using saturated ammonium chloride (NH4Cl), which is a buffered acidic solution, instead of strong HCl.[5]

    • Quench Oxidants: If an oxidant (like NBS, bromine) was used, ensure it is fully quenched before workup. Adding a small amount of a reducing agent like sodium thiosulfate or sodium sulfite solution and stirring for 15-30 minutes is a reliable method.

    • Temperature Control: Perform all extractions and pH adjustments at room temperature or below (using an ice bath) to minimize thermal degradation.

Alternative Workup & Purification Protocols

Depending on the reaction scale and specific impurities, a standard workup may not be optimal. Below are detailed alternative procedures.

Protocol A: Optimized Aqueous Workup with Precise pH Control

This protocol is the gold standard for maximizing recovery by leveraging the compound's acid/base properties.

  • Reaction Quenching: Once the reaction is complete (as monitored by TLC/LCMS), cool the mixture to room temperature. If the reaction was run in an acidic solvent like acetic acid, first neutralize the bulk of the acid by carefully adding it to a stirred, cooled (ice bath) saturated solution of sodium bicarbonate or potassium carbonate.[1][2]

  • Solvent Removal: If applicable, remove the reaction solvent under reduced pressure.

  • Redissolution & pH Adjustment: Partition the residue between ethyl acetate and water. Vigorously stir the biphasic mixture and add saturated K2CO3 solution dropwise until the aqueous layer reaches a stable pH of 8.5-9.0.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with fresh ethyl acetate.

  • Washing & Drying: Combine all organic extracts and wash once with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

Protocol B: Minimalist Workup via Direct Crystallization/Trituration

This method is suitable for reactions that are relatively clean and where the product is a solid.

  • Reaction Quenching: Quench the reaction as appropriate (e.g., with water or a bicarbonate solution).

  • Solvent Evaporation: Remove all volatile materials under reduced pressure to obtain a crude residue.

  • Trituration: Add a solvent in which the product is poorly soluble but the impurities are reasonably soluble (e.g., pentane, hexane, or diethyl ether).[1] Stir or sonicate the suspension vigorously. The product should remain as a solid, while impurities are washed into the solvent.

  • Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of the cold trituration solvent, and dry it under vacuum. This method can significantly increase purity with minimal product loss if the correct solvent is chosen.

Data & Method Comparison

Workup Procedure Typical Use Case Advantages Disadvantages
Protocol A: Optimized Aqueous General purpose; reactions with significant byproducts or poor initial purity.High purity, excellent for removing acidic/basic impurities, high recovery when pH is controlled.Multi-step, requires careful pH monitoring, consumes more solvent.
Protocol B: Direct Crystallization Reactions that proceed cleanly with a solid product.Fast, simple, uses minimal solvent.Not effective for oily products or for separating impurities with similar solubility.
Acid-Base Shuttle Extraction Crude mixtures containing neutral or less-basic impurities of similar polarity.Excellent for purification from specific impurity types.Can lead to product loss if pH is not carefully controlled; risk of decomposition.
Cation-Exchange Chromatography Final purification step when other methods fail to remove basic impurities.[4]High-resolution separation of basic compounds.Requires specialized resin and equipment; more time-consuming.

Workflow Visualization

A critical decision point in the workup is choosing the right strategy based on the reaction outcome. The following diagram outlines this decision-making process.

Workup_Decision_Tree Fig 1. Decision Tree for Workup Procedure Selection start Reaction Complete (Verified by TLC/LCMS) is_clean Is the reaction clean on TLC? start->is_clean impurity_type What is the main impurity type? start->impurity_type Reaction is Not Clean is_solid Is the crude product a solid? protocol_b Use Protocol B: Direct Crystallization / Trituration is_solid->protocol_b Yes protocol_a Use Protocol A: Optimized Aqueous Workup is_solid->protocol_a No is_clean->is_solid Yes is_clean->protocol_a No (Oily Product) impurity_type->protocol_a Acidic / Very Basic acid_base_wash Consider Acid-Base Shuttle Extraction impurity_type->acid_base_wash Neutral / Less Basic chromatography Proceed to Column Chromatography (Silica or Ion-Exchange) protocol_a->chromatography If impurities persist acid_base_wash->chromatography If impurities persist

Caption: Decision workflow for selecting the appropriate workup procedure.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent than ethyl acetate for extraction? A1: Yes. Dichloromethane (DCM) is a common alternative. It is denser than water, which will change the layer you collect. For particularly polar products that are difficult to extract, a 9:1 mixture of DCM:Isopropanol or even n-butanol can be effective, though these alcoholic co-solvents will also pull more water and water-soluble impurities into the organic phase.

Q2: What are the most common byproducts in this synthesis? A2: When synthesizing from 2-aminopyridine derivatives, common byproducts include over-halogenated species (e.g., 2-amino-3,5-dibromopyridine) or starting material.[3] If the synthesis involves the reduction of a nicotinic acid or ester, incomplete reduction can leave starting material as a major impurity.

Q3: How should I properly store the final this compound product? A3: The compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation and degradation.[1] The amino group can slowly oxidize over time, leading to discoloration.

Q4: My NMR shows a broad peak for the amine and hydroxyl protons. Is this normal? A4: Yes, this is very common. The signals for -NH2 and -OH protons are often broad due to hydrogen bonding and chemical exchange. Their chemical shift can also vary depending on the solvent and sample concentration. To confirm their presence, you can perform a D2O shake: add a drop of deuterium oxide to the NMR tube, shake, and re-acquire the spectrum. The exchangeable -NH2 and -OH peaks should disappear or significantly diminish.

References

  • Lee, K. B., & Lee, Y. C. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 197(2), 241-246. [Link]
  • PrepChem (2023). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link]
  • Zhang, Y., et al. (2018). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Science, Engineering and Technology, 6(3), 12-15. [Link]
  • Organic Syntheses. (1951). 2,3-DIAMINOPYRIDINE. Org. Synth. 1951, 31, 31. [Link]
  • Wang, A., & Biehl, E. R. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Heterocycles, 45(10), 1929. [Link]
  • Patent: WO2011/61214, A1. (2011). Preparation of N-(pyridin-2-yl)
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

Sources

Technical Support Center: Storage and Handling of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromo-3-(hydroxymethyl)pyridine (CAS 335031-01-1). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Below, you will find a series of frequently asked questions and troubleshooting guides to address common challenges encountered during the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound has turned from off-white to yellow/brown. Is it still usable?

A change in color from its typical off-white or light yellow solid form to a more pronounced yellow or brown hue is a primary visual indicator of potential decomposition.[1][2] This discoloration suggests the formation of chromophoric impurities, which may arise from several degradation pathways, including oxidation of the amino group or other structural changes.

Recommendation: Before using the material in a sensitive downstream application, its purity should be verified. We recommend performing an analytical check using High-Performance Liquid Chromatography (HPLC) to quantify the purity and identify any significant degradation products. For non-critical applications, a small-scale test reaction may be sufficient to determine its viability.

Q2: What are the ideal storage conditions for long-term stability?

To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to environmental factors known to promote decomposition. The consensus from chemical suppliers and safety data for structurally similar compounds points to a multi-faceted approach to storage.

Recommendation: Store the compound under an inert atmosphere (nitrogen or argon) at a refrigerated temperature of 2–8 °C.[3][4] The container should be tightly sealed to prevent moisture ingress and stored in a dark location to prevent photodegradation. Storing the material in a desiccator within the refrigerated environment provides an additional layer of protection against moisture.

ParameterRecommended ConditionRationale
Temperature 2–8 °CReduces the rate of thermally induced decomposition reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the electron-rich aminopyridine ring system.
Light Protected from Light (Amber Vial)Minimizes the risk of photodegradation, such as debromination.[5][6]
Moisture Tightly Sealed Container, DesiccatedPrevents hydrolysis and moisture-mediated degradation.
Q3: Which solvents are suitable for dissolving and storing this compound in solution?

The compound is reported to be soluble in acetone, ethyl acetate, and methanol.[3] For short-term storage in solution, aprotic solvents like acetone or ethyl acetate are generally preferred over protic solvents like methanol, as the latter could potentially participate in side reactions with the hydroxymethyl group under certain conditions. For long-term storage, it is always recommended to store the compound as a solid.

Recommendation: If solutions are required for experimental workflows, prepare them fresh. If short-term storage is unavoidable, use an anhydrous aprotic solvent, store at 2–8 °C under an inert atmosphere, and use within 24 hours.

Troubleshooting Guide: Identifying and Preventing Decomposition

Decomposition of this compound can be attributed to its multifunctional structure, which includes an amino group, a hydroxymethyl group, and a bromine atom on a pyridine ring. Each of these presents a potential site for degradation.

Potential Degradation Pathways

Understanding the likely degradation pathways is key to preventing them. The primary risks are oxidation, photodegradation, and thermal stress.

Potential Degradation Pathways cluster_main This compound cluster_products Degradation Products cluster_stress Stress Factors A C₆H₇BrN₂O B Oxidized Amino Group (e.g., Nitro-pyridine) A->B C Oxidized Hydroxymethyl Group (Aldehyde or Carboxylic Acid) A->C D Debrominated Product A->D E Polymerization Products A->E Ox Oxygen / Oxidizing Agents Ox->A Oxidation Light UV/Visible Light Light->A Photodegradation Heat Elevated Temperature Heat->A Thermal Stress

Caption: Potential degradation pathways for the target compound.

1. Oxidation:

  • Amino Group Oxidation: The primary amino group on the pyridine ring is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives, often resulting in colored impurities.[7] Studies on other aminopyridines have shown this conversion in the presence of strong oxidizing agents.[8][9]

  • Hydroxymethyl Group Oxidation: The primary alcohol (hydroxymethyl group) can be oxidized to an aldehyde or further to a carboxylic acid. This can be initiated by atmospheric oxygen over long periods, especially if catalyzed by trace metal impurities.

2. Photodegradation:

  • Debromination: Aromatic bromine compounds are known to be sensitive to light. UV or even strong visible light can induce homolytic cleavage of the carbon-bromine bond, leading to debromination and the formation of radical species that can propagate further reactions.[5][6]

Troubleshooting Workflow

If you suspect degradation, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting Workflow Start Degradation Suspected (e.g., color change, poor reactivity) CheckPurity Step 1: Purity Analysis (Perform HPLC Analysis) Start->CheckPurity IsPure Purity > 95%? CheckPurity->IsPure ReviewStorage Step 2: Review Storage Conditions IsPure->ReviewStorage No UseWithCaution Use Material (Proceed with experiment) IsPure->UseWithCaution Yes CheckTemp Temperature (2-8 °C?) ReviewStorage->CheckTemp CheckAtmosphere Atmosphere (Inert Gas?) ReviewStorage->CheckAtmosphere CheckLight Light Exposure (Amber Vial?) ReviewStorage->CheckLight CheckMoisture Moisture (Sealed/Desiccated?) ReviewStorage->CheckMoisture Purify Action: Repurify Material (e.g., Recrystallization, Chromatography) ReviewStorage->Purify CorrectStorage Action: Implement Correct Storage Protocol CheckTemp->CorrectStorage CheckAtmosphere->CorrectStorage CheckLight->CorrectStorage CheckMoisture->CorrectStorage CorrectStorage->Purify Discard Action: Discard Material Purify->Discard If purification fails

Caption: A logical workflow for troubleshooting compound degradation.

Experimental Protocols

Protocol 1: Recommended Storage Procedure
  • Procurement: Upon receipt, immediately transfer the manufacturer's vial into a secondary container.

  • Inerting: If the material was not shipped under an inert atmosphere, carefully open the vial in a glove box or glove bag filled with nitrogen or argon.

  • Sealing: Quickly recap the vial, ensuring the seal is tight. For vials with screw caps, consider wrapping the cap junction with Parafilm® to create a more robust seal against moisture.

  • Light Protection: Place the sealed vial inside an amber bag or wrap it in aluminum foil to protect it from light.

  • Desiccation: Place the protected vial inside a desiccator containing a suitable desiccant (e.g., silica gel).

  • Refrigeration: Store the entire desiccator in a refrigerator maintained at 2–8 °C. Ensure the refrigerator is not prone to frequent temperature fluctuations.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for a reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products. Method optimization may be required based on your specific instrumentation.

ParameterRecommended Condition
Instrument HPLC with UV/DAD Detector
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection Diode Array Detector (DAD) monitoring 210-400 nm; extract chromatogram at ~240 nm and ~290 nm.
Sample Prep. Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

Rationale for Method Choices:

  • A C18 column is a versatile stationary phase suitable for retaining moderately polar aromatic compounds.

  • A gradient elution is employed to ensure that both the parent compound and any potential degradation products (which may have significantly different polarities) are effectively separated and eluted.

  • Formic acid is used as a mobile phase modifier to improve peak shape and is compatible with mass spectrometry (MS) if further identification of impurities is required.

  • DAD detection allows for the simultaneous monitoring of multiple wavelengths, which is crucial for a stability-indicating method as degradation products may have different absorption maxima than the parent compound.

By adhering to these storage and handling guidelines and utilizing the provided troubleshooting and analytical methods, researchers can ensure the quality and reliability of their this compound, leading to more reproducible and successful experimental outcomes.

References

  • Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494.
  • Lian, J., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. Molecules, 27(18), 6037.
  • An, T., et al. (2021). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences, 261, 03043.
  • Pharmaffiliates. (n.d.). 2-Amino-5-bromo-3-pyridinemethanol.
  • LookChem. (n.d.). What is Oxidation of Hydroxymethyl Group.
  • Panda, M., et al. (2015). Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. World Journal of Organic Chemistry, 3(1), 8-16.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 8(21), 4791–4794.
  • Hegazy, M. A., et al. (2015). Stability Indicating High Performance Liquid Chromatographic Method for The Determination of Bromazepam in the presence of its degradation products. Asian Journal of Biomedical and Pharmaceutical Sciences, 5(51), 13-20.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

Sources

Technical Support Center: NMR Analysis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a versatile heterocyclic building block crucial in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1] Its trifunctional nature—possessing a nucleophilic amino group, a reactive aryl bromide for cross-coupling, and a primary alcohol for further modification—makes it highly valuable but also susceptible to side reactions. This guide serves as a technical resource for researchers to troubleshoot and identify common byproducts encountered during its reactions, using Nuclear Magnetic Resonance (NMR) spectroscopy as the primary diagnostic tool.

Section 1: Foundational NMR Analysis of the Starting Material

Before diagnosing byproducts, a clear understanding of the starting material's NMR signature is essential. The spectrum of this compound is relatively simple, but provides a critical baseline for comparison against your crude reaction mixture spectra.

Expected ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts in substituted pyridines are influenced by the electronic effects of all substituents.[2][3] The electron-donating amino group (-NH₂) tends to shield (shift upfield) the protons and carbons at the ortho (C2, C6) and para (C4) positions, while the electron-withdrawing bromine has the opposite effect.

Structure & Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key Characteristics & Notes

Spectrum typically run in DMSO-d₆ or CDCl₃. Shifts can vary by ~0.5 ppm depending on solvent and concentration.
H4 ~ 8.0 - 8.2~ 148 - 150Singlet (or very fine doublet). Most downfield aromatic proton due to proximity to the ring nitrogen and being para to the -NH₂ group.
H6 ~ 7.8 - 8.0~ 140 - 142Singlet (or very fine doublet).
-NH₂ ~ 5.5 - 6.5N/ABroad singlet. Position is highly variable and depends on solvent, concentration, and temperature. Disappears upon D₂O shake.[4]
-OH ~ 5.0 - 5.5N/ATriplet (couples with CH₂). Broadens or disappears with D₂O shake.[4]
-CH₂OH ~ 4.4 - 4.6~ 58 - 62Doublet (couples with OH). Integrates to 2H. This signal is a key reporter for oxidation side reactions.
C2 N/A~ 157 - 159Carbon bearing the amino group.
C3 N/A~ 125 - 128Carbon bearing the hydroxymethyl group.
C5 N/A~ 105 - 108Carbon bearing the bromine. Significantly shielded.

Section 2: Troubleshooting Guide: Diagnosing Common Byproducts from NMR Data (Q&A)

This section addresses specific spectral observations you might encounter in your crude reaction NMR.

Q1: My ¹H NMR shows a new, sharp singlet around 9.8 ppm, and the signal for my -CH₂OH group is gone or reduced. What is this byproduct?

A: This is a classic indicator of oxidation of the primary alcohol to an aldehyde.

You have likely formed 2-Amino-5-bromo-3-pyridinecarbaldehyde . This is one of the most common side reactions, particularly if your reaction conditions involve mild oxidizing agents, are run open to air for extended periods, or if certain metal catalysts are used.[5]

Causality: Primary alcohols are readily oxidized. The reaction proceeds first to an aldehyde. If the oxidizing conditions are strong enough, it can proceed further to a carboxylic acid (see Q2).[6]

NMR Evidence Comparison:

Signal Starting Material (-CH₂OH) Aldehyde Byproduct (-CHO) Diagnostic Notes
¹H Signal ~ 4.5 ppm (doublet, 2H)~ 9.8 ppm (singlet, 1H)The appearance of a peak in the 9-10.5 ppm region is almost exclusively an aldehyde proton. Its integration should correlate with the loss of integration from the -CH₂OH signal.
¹³C Signal ~ 60 ppm~ 190-195 ppmIn a ¹³C spectrum, the carbon signal shifts dramatically downfield, confirming the change in oxidation state.
Q2: I see a very broad singlet far downfield ( > 11 ppm) that disappears when I add a drop of D₂O. What does this indicate?

A: This suggests over-oxidation of the hydroxymethyl group to a carboxylic acid.

The byproduct is likely 2-Amino-5-bromonicotinic acid . This occurs under stronger oxidizing conditions or as a subsequent oxidation of the aldehyde intermediate discussed in Q1.[7][8]

Causality: The aldehyde intermediate is even more susceptible to oxidation than the starting alcohol. Reagents like Jones reagent (CrO₃/H₂SO₄), or even prolonged exposure to air with certain catalysts, can drive the reaction to the carboxylic acid.[6]

NMR Evidence Comparison:

Signal Starting Material (-CH₂OH) Carboxylic Acid Byproduct (-COOH) Diagnostic Notes
¹H Signal ~ 4.5 ppm (doublet, 2H)> 11 ppm (broad singlet, 1H)The carboxylic acid proton is acidic and its signal is typically very broad and far downfield. It will readily exchange with deuterium from D₂O, causing the peak to disappear completely.[4][9]
¹³C Signal ~ 60 ppm~ 165-170 ppmThe carbonyl carbon of the acid appears downfield, though typically not as far as the aldehyde carbon.
Q3: The aromatic signals seem correct, but a new singlet has appeared around 2.1 ppm. My broad -NH₂ signal has been replaced by a sharper, broad singlet further downfield (~8-9 ppm). What happened?

A: This pattern strongly suggests N-acetylation of the 2-amino group.

This is a common side reaction if your reaction mixture contains acetic anhydride, acetyl chloride, or even acetic acid at high temperatures. The likely byproduct is N-(5-bromo-3-(hydroxymethyl)pyridin-2-yl)acetamide .

Causality: The 2-amino group is a potent nucleophile and will readily attack acylating agents. This transforms the primary amine into a secondary amide.

NMR Evidence Comparison:

Signal Starting Material (-NH₂) N-Acetyl Byproduct (-NH-CO-CH₃) Diagnostic Notes
¹H N-H Signal ~ 5.5-6.5 ppm (broad, 2H)~ 8-9 ppm (broad, 1H)The amide N-H proton is less basic, deshielded by the adjacent carbonyl, and appears further downfield. It will still exchange with D₂O, but often more slowly.
¹H Methyl Signal N/A~ 2.1 ppm (singlet, 3H)The appearance of a sharp singlet integrating to 3H in the aliphatic region is the key giveaway for an acetyl group.
¹³C Signals N/A~ 24 ppm (CH₃) & ~170 ppm (C=O)Two new carbon signals will appear, confirming the presence of the acetyl group.
Q4: My reaction hasn't even started, but the NMR of my starting material shows an extra set of aromatic signals. What could this be?

A: Your starting material may be contaminated with a di-halogenated byproduct from its own synthesis, most likely 2-amino-3,5-dibromopyridine.

Causality: The synthesis of many substituted pyridines involves electrophilic aromatic substitution, such as bromination. It is possible for the reaction to proceed too far, leading to over-bromination. In the synthesis of 2-aminopyridine derivatives, a common byproduct is the 2-amino-3,5-dibromopyridine.[10] This impurity would lack the hydroxymethyl group entirely.

NMR Evidence:

  • Absence of -CH₂OH and -OH signals around 4.5 ppm and 5.0-5.5 ppm, respectively.

  • Presence of two aromatic singlets corresponding to H4 and H6, but their chemical shifts will be different from your desired starting material due to the electronic effect of a bromine at C3 instead of a hydroxymethyl group.

Section 3: Advanced Analysis & Best Practices (FAQ)

  • Q: How should I prepare a crude reaction sample for NMR analysis?

    • A: Take a small aliquot (0.1-0.5 mL) from the reaction mixture. If it contains solids, try to get a representative sample. Evaporate the solvent in vacuo. It is crucial to remove as much of the reaction solvent as possible, as high-boiling solvents like DMF or DMSO can obscure large portions of the spectrum.[11] Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). You do not need a perfectly clear solution, but filter it through a small plug of cotton or glass wool in a pipette into the NMR tube to remove particulates that can degrade spectral quality.[12][13]

  • Q: My peaks are very broad. What are the common causes and solutions?

    • A: Broad peaks can be caused by several factors: (1) Poor shimming: The instrument may need to be re-shimmed. (2) Insoluble material: Your sample may not be fully dissolved. Try a different NMR solvent or use a smaller amount of sample. (3) Paramagnetic species: Trace amounts of paramagnetic metals (like iron, copper) can cause significant broadening. If you used a metal catalyst, this is a likely cause. (4) Chemical exchange: Protons like -OH and -NH₂ are naturally broad due to exchange. To confirm, you can try cooling the sample, which sometimes sharpens these peaks.[4]

  • Q: How can I definitively assign my -OH and -NH₂ protons?

    • A: The "D₂O shake" is the simplest method. Add one drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously for a minute, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (O, N) are "labile" and will exchange with the deuterium. This will cause their corresponding peaks in the spectrum to shrink or disappear entirely.[4][9]

  • Q: An unknown byproduct is present. How can 2D NMR help identify it?

    • A: When you cannot identify a byproduct from the ¹H spectrum alone, 2D NMR is your next step.

      • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). It helps you piece together spin systems. For example, it would show a cross-peak between an -OH proton and the adjacent -CH₂ protons.

      • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It is invaluable for assigning carbon signals. For example, it would definitively link the proton signal at ~4.5 ppm to the carbon signal at ~60 ppm in your starting material.

      • HMBC (Heteronuclear Multiple Bond Correlation): This shows longer-range correlations (2-4 bonds) between protons and carbons. It is excellent for piecing together fragments and identifying quaternary (non-protonated) carbons.

Section 4: Protocols & Workflows

Protocol 1: Step-by-Step NMR Sample Preparation for Crude Reaction Monitoring
  • Sample Acquisition: Pause stirring and carefully withdraw ~0.2 mL of the reaction mixture using a clean glass pipette.

  • Solvent Removal: Place the aliquot in a small vial and connect to a high vacuum line or rotary evaporator to remove the bulk reaction solvent. Gentle heating may be required for high-boiling solvents.

  • Residue Dissolution: Add ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Choose a solvent that you know dissolves your starting material and expected product.

  • Transfer & Filtration: Vortex the vial to dissolve the residue. Draw the solution into a clean Pasteur pipette that has a small, tight plug of glass wool or cotton at its base.

  • Fill NMR Tube: Carefully filter the solution through the plug directly into a clean, dry NMR tube. The final volume should be ~0.6 mL.

  • Acquisition: Cap the tube, wipe it clean, and acquire the ¹H NMR spectrum.

Workflow for Byproduct Identification

The following diagram outlines a logical workflow for identifying an unknown impurity in your reaction.

Byproduct_Identification_Workflow start Crude ¹H NMR Acquired check_peaks Are there unexpected peaks? start->check_peaks path_clean No check_peaks->path_clean path_impure Yes check_peaks->path_impure end_clean Reaction is Clean. Proceed with Workup. path_clean->end_clean No analyze_shift Analyze Chemical Shift (δ) of New Peaks path_impure->analyze_shift Yes region_aldehyde Region: 9-10.5 ppm? analyze_shift->region_aldehyde region_acid Region: >11 ppm (broad)? region_aldehyde->region_acid No hyp_aldehyde Hypothesis: Oxidation to Aldehyde region_aldehyde->hyp_aldehyde Yes region_aliphatic Region: 0-3 ppm? region_acid->region_aliphatic No hyp_acid Hypothesis: Oxidation to Carboxylic Acid region_acid->hyp_acid Yes region_aromatic Aromatic Region Changed? region_aliphatic->region_aromatic No hyp_acetyl Hypothesis: N-Acetylation or Alkylation region_aliphatic->hyp_acetyl Yes hyp_impurity Hypothesis: Starting Material Impurity or Dimerization region_aromatic->hyp_impurity Yes confirm_13c Acquire ¹³C NMR hyp_aldehyde->confirm_13c confirm_d2o Perform D₂O Shake hyp_acid->confirm_d2o hyp_acetyl->confirm_13c confirm_2d Acquire 2D NMR (COSY, HSQC) hyp_impurity->confirm_2d end_identified Byproduct Identified. Adjust Reaction Conditions. confirm_d2o->end_identified confirm_13c->end_identified confirm_2d->end_identified

Caption: Decision workflow for identifying byproducts via NMR.

Section 5: Key Byproduct Structures at a Glance

The following diagram illustrates the structural changes from the starting material to the most common byproducts discussed.

Byproduct_Structures SM Starting Material This compound Aldehyde Byproduct 1: Aldehyde (Oxidation) SM->Aldehyde [O] Amide Byproduct 3: N-Acetamide (N-Acetylation) SM->Amide Ac₂O or AcCl Acid Byproduct 2: Carboxylic Acid (Over-oxidation) Aldehyde->Acid [O]

Caption: Common byproducts from reactions of the title compound.

References

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]
  • Puszko, A., Laihia, K., Kolehmainen, E. (2012). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. Monatshefte für Chemie - Chemical Monthly, 143, 1237–1241. [Link]
  • Witanowski, M., Stefaniak, L., Webb, G. A. (1986). Nitrogen NMR spectroscopy. Annual Reports on NMR Spectroscopy, 18, 1-764. [Link]
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. [Link]
  • Oxford Instruments. (2020). Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. [Link]
  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.5. [Link]
  • Larive, C. K., Jayawickrama, D., Borhan, B. (2011). Structure Elucidation in Organic Chemistry: The Role of NMR Spectroscopy. Analytical Chemistry, 83(12), 4434-4451. [Link]
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023). 19.
  • Straczewski, G., et al. (2005). A kinetic study of the oxidation of 3- and 4-pyridinemethanol, and 3- and 4-pyridinecarboxaldehyde by chromium(VI) in acidic aqueous media. Transition Metal Chemistry, 30, 957-964. [Link]

Sources

Technical Support Center: Strategies for Selective Protection of Amino vs. Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for selective protection strategies in organic synthesis. This guide is designed to provide practical, in-depth answers to common challenges encountered when working with molecules containing both amino (-NH₂) and hydroxyl (-OH) groups. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that govern success in these delicate transformations.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the selective protection of amino and hydroxyl groups.

Q1: I have a molecule with both a primary amine and a primary alcohol. Which group will react preferentially with an acylating or alkylating agent?

Generally, the amino group is more nucleophilic than the hydroxyl group, and will therefore react faster with most electrophiles like acyl chlorides or alkyl halides under neutral or slightly basic conditions.[1] This inherent difference in reactivity is the foundation of many selective protection strategies. However, this selectivity can be influenced by steric hindrance and the specific reaction conditions employed.

Q2: How can I selectively protect the amino group in an amino alcohol?

Leveraging the higher nucleophilicity of the amine is key. Using carbamate-forming reagents is a highly effective and common strategy.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base like triethylamine (TEA) or sodium bicarbonate (NaHCO₃) will selectively form a tert-butyloxycarbonyl (Boc) protected amine.[1][2] The hydroxyl group is significantly less reactive under these conditions.

  • Cbz Protection: Using benzyl chloroformate (Cbz-Cl) with a mild base will selectively furnish a carboxybenzyl (Cbz) protected amine.[1][3]

  • Fmoc Protection: For applications in peptide synthesis, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is used to protect the amino group.[2][4]

Q3: What are the best strategies for selectively protecting the hydroxyl group in the presence of an amine?

Protecting the hydroxyl group first can be more challenging due to the amine's higher reactivity. The most common and effective approach is to use silyl ethers.

  • Silyl Ether Protection: Reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) or triisopropylsilyl chloride (TIPS-Cl) in the presence of a base like imidazole in DMF will selectively protect the hydroxyl group.[5][6] The silylating agent is sterically hindered and preferentially reacts with the oxygen atom over the nitrogen.

An alternative strategy involves temporarily protonating the amine to render it non-nucleophilic, allowing for the protection of the hydroxyl group. However, this can be complicated by the solubility of the resulting ammonium salt.

Q4: What does "orthogonal protection" mean, and why is it important?

Orthogonal protection is a strategy that allows for the selective removal of one protecting group in the presence of others by using different deprotection conditions.[7] This is crucial in multi-step synthesis where different functional groups need to be unmasked at various stages. For example, a molecule could have an amine protected as a Boc group (acid-labile) and an alcohol protected as a TBDMS ether (fluoride-labile). The Boc group can be removed with an acid like trifluoroacetic acid (TFA) without affecting the TBDMS ether, and the TBDMS ether can be removed with a fluoride source like tetrabutylammonium fluoride (TBAF) without cleaving the Boc group.[8][9]

II. Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My hydroxyl group is reacting during N-Boc protection of an amino alcohol.

This typically indicates that the reaction conditions are too harsh or that the hydroxyl group is unusually reactive (e.g., a phenol).

Troubleshooting Steps:

  • Choice of Base: Switch to a milder, non-nucleophilic base. Instead of strong bases, use NaHCO₃ or even run the reaction without a base, as the reaction can proceed, albeit slower.

  • Lower the Temperature: Running the reaction at 0°C or even lower can increase the selectivity for the more nucleophilic amine.

  • Solvent Effects: Ensure you are using an appropriate solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.

Experimental Protocol: Selective N-Boc Protection of a Primary Amino Alcohol

  • Dissolve the amino alcohol (1.0 equiv) in dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv).

  • Add triethylamine (TEA) (1.2 equiv) dropwise at 0°C.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

Problem 2: My TBDMS ether is being cleaved during Boc deprotection with TFA.

While TBDMS ethers are generally stable to acidic conditions, prolonged exposure to strong acids like TFA can lead to their cleavage.[10]

Troubleshooting Steps:

  • Reduce Reaction Time and Temperature: Perform the Boc deprotection at 0°C and carefully monitor the reaction to stop it as soon as the starting material is consumed.

  • Use Milder Acidic Conditions: Consider using a weaker acid, such as aqueous phosphoric acid or zinc bromide in a suitable solvent.[11]

  • Switch to a More Robust Silyl Group: If cleavage is persistent, consider using a more sterically hindered and acid-stable silyl protecting group like tert-butyldiphenylsilyl (TBDPS).[12]

  • Consider an Orthogonal Amino Protecting Group: If acidic conditions are incompatible with your molecule, protect the amine with a group that can be removed under non-acidic conditions, such as the Fmoc group (removed with a base like piperidine) or the Cbz group (removed by hydrogenolysis).[3][13]

Problem 3: I am trying to deprotect an Fmoc group, but my ester functionality is being hydrolyzed.

The standard conditions for Fmoc deprotection involve using a basic solution, typically 20% piperidine in DMF, which can lead to the hydrolysis of sensitive esters.[2][14]

Troubleshooting Steps:

  • Use a Milder Base: Consider using a less nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in place of piperidine.

  • Alternative Deprotection Methods: For extremely sensitive substrates, non-basic methods for Fmoc removal have been developed, such as using sodium azide.[14]

  • Optimize Reaction Time: Carefully monitor the deprotection reaction and stop it as soon as the Fmoc-protected starting material is consumed to minimize side reactions.

III. Data and Diagrams for Experimental Design

Table 1: Common Protecting Groups for Amino and Hydroxyl Groups
Functional GroupProtecting GroupAbbreviationIntroduction ReagentsDeprotection ConditionsOrthogonal To
Amino tert-ButoxycarbonylBocBoc₂O, mild baseStrong acid (e.g., TFA, HCl)[3][7]Cbz, Fmoc, Silyl ethers
CarboxybenzylCbz (or Z)Cbz-Cl, mild baseH₂/Pd-C (Hydrogenolysis)[3]Boc, Fmoc, Silyl ethers
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, mild baseBase (e.g., Piperidine)[7][13]Boc, Cbz, Silyl ethers
Hydroxyl tert-ButyldimethylsilylTBDMS (TBS)TBDMS-Cl, ImidazoleFluoride source (e.g., TBAF)[5][7]Boc, Cbz, Fmoc
TriisopropylsilylTIPSTIPS-Cl, ImidazoleFluoride source (e.g., TBAF)Boc, Cbz, Fmoc
BenzylBnBnBr, NaHH₂/Pd-C (Hydrogenolysis)[12]Boc, Fmoc, Silyl ethers
TetrahydropyranylTHPDihydropyran, acid catalystAcidic conditions[15]Cbz, Fmoc, Silyl ethers
Decision-Making Workflow for Selective Protection

This diagram illustrates the thought process for choosing a selective protection strategy for a molecule containing both an amine and an alcohol.

selective_protection start Molecule with -NH2 and -OH q1 Which group to protect first? start->q1 protect_nh2 Protect -NH2 q1->protect_nh2 Amine is more nucleophilic protect_oh Protect -OH q1->protect_oh Requires specific reagents (e.g., silyl ethers) reagent_nh2 Boc2O, Cbz-Cl, or Fmoc-Cl protect_nh2->reagent_nh2 Choose Reagent reagent_oh TBDMS-Cl or TIPS-Cl protect_oh->reagent_oh Choose Reagent condition_nh2 Mild base (TEA, NaHCO3) Room Temperature reagent_nh2->condition_nh2 result_nh2 Selectively N-protected product condition_nh2->result_nh2 condition_oh Imidazole in DMF reagent_oh->condition_oh result_oh Selectively O-protected product condition_oh->result_oh

Caption: A flowchart for deciding on a selective protection strategy.

Orthogonal Deprotection Scheme

This diagram illustrates a synthetic sequence using orthogonal protecting groups.

orthogonal_deprotection start HO-R-NH2 step1 1. Boc2O, TEA 2. TBDMS-Cl, Imidazole start->step1 protected TBDMSO-R-NHBoc step1->protected deprotect_boc TFA in DCM protected->deprotect_boc deprotect_tbdms TBAF in THF protected->deprotect_tbdms product_amine TBDMSO-R-NH2 deprotect_boc->product_amine product_alcohol HO-R-NHBoc deprotect_tbdms->product_alcohol

Caption: An example of an orthogonal deprotection strategy.

IV. The Role of Kinetics vs. Thermodynamics

Understanding whether a reaction is under kinetic or thermodynamic control can be crucial for troubleshooting selectivity issues.[16][17][18]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest (the kinetic product) will predominate. This is often the case in the selective protection of the more nucleophilic amine.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing for the formation of the most stable product (the thermodynamic product), which may not be the product of the initial, faster reaction.[16][17]

If you are observing a loss of selectivity over time, it could be that the reaction is reaching thermodynamic equilibrium, where the initially formed product reverts to the starting material and reacts to form a more stable, but undesired, product. In such cases, lowering the reaction temperature and stopping the reaction as soon as the kinetic product is formed can be an effective strategy.

This technical guide provides a foundation for navigating the complexities of selectively protecting amino and hydroxyl groups. Successful organic synthesis relies on a deep understanding of the principles of reactivity and the careful selection of reagents and conditions. Should you have further questions or require assistance with a particularly challenging substrate, do not hesitate to reach out to our technical support team.

References

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]
  • ZM Silane Limited. (2025, May 23). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]
  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. [Link]
  • ResearchGate. (n.d.). Amino Acid-Protecting Groups. [Link]
  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?. [Link]
  • Master Organic Chemistry. (2018, June 7).
  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. [Link]
  • University of Bristol. (n.d.).
  • Omizzolo. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
  • American Chemical Society. (2007, March 27). A Highly Efficient Azide-Based Protecting Group for Amines and Alcohols. [Link]
  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]
  • ResearchGate. (n.d.). Screening of Fmoc deprotection on standard amino acids and esters. [Link]
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]
  • European Patent Office. (2007, August 15). Microwave enhanced N-FMOC deprotection in peptide synthesis. [Link]
  • ResearchGate. (2014, November 25). How can we protect a hydroxyl group leaving an amino group free?. [Link]
  • Imperial College London. (2016, November). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. [Link]
  • Dergipark. (n.d.). Selective protection and deprotection of alcohols and amines. [Link]
  • Wikipedia. (n.d.). Protecting group. [Link]
  • Reddit. (2023, February 8). Selective protection of alcohol over amine. [Link]
  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
  • ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group. [Link]
  • ChemEurope.com. (n.d.). Thermodynamic versus kinetic reaction control. [Link]
  • CEM Corporation. (n.d.). Protection and Deprotection. [Link]
  • Chemistry LibreTexts. (2024, February 12). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
  • ResearchGate. (2020, October 22). Can TBDMS protecting group be cleaved under 25% TFA/DCM?. [Link]
  • University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control. [Link]
  • National Institutes of Health. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (2017, December 8). Direct N-alkylation of unprotected amino acids with alcohols. [Link]
  • YouTube. (2021, August 11). Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. [Link]
  • National Institutes of Health. (2023, March 14). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III)
  • Organic Syntheses. (n.d.).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Cross-Coupling Reactions: 2-Amino-5-bromo-3-(hydroxymethyl)pyridine vs. 2-Amino-5-chloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the strategic selection of heterocyclic building blocks is paramount. The 2-aminopyridine scaffold is a privileged motif, frequently forming key interactions in pharmacologically active agents, particularly kinase inhibitors.[1] The functionalization of this core via transition-metal-catalyzed cross-coupling reactions is a routine yet critical operation. This guide provides an in-depth comparison of two common substrates: 2-Amino-5-bromo-3-(hydroxymethyl)pyridine and the more general class of 2-amino-5-chloropyridines, offering field-proven insights into their respective performance in these essential transformations.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The fundamental difference in performance between bromo- and chloro-pyridines in cross-coupling reactions is dictated by the strength of the carbon-halogen (C-X) bond. The C-Br bond is inherently weaker and more polarizable than the C-Cl bond, as reflected in their bond dissociation energies (BDE).[2][3]

This energy difference has profound implications for the catalytic cycle of most palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), where the initial, often rate-determining step, is the oxidative addition of the halo-pyridine to the Pd(0) catalyst.[1][4] The lower BDE of the C-Br bond means that this compound will undergo oxidative addition more readily, under milder conditions, and at a faster rate than its chloro- counterparts.[2]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex Ar-Pd(II)-X L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (with Organoboron/Amine/Alkyne) Pd(II)_Complex->Transmetalation R-M Diorgano_Pd(II) Ar-Pd(II)-R L2 Transmetalation->Diorgano_Pd(II) Reductive_Elimination Reductive Elimination Diorgano_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Reforms Catalyst Product Ar-R Product Reductive_Elimination->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Structural Comparison of Key Scaffolds

The substrates under consideration differ not only in the halogen but also in the presence of a hydroxymethyl group at the C3 position, adjacent to the amino group.

Structural_Comparison cluster_bromo This compound cluster_chloro 2-Amino-5-chloropyridine Bromo Chloro

Caption: Structural comparison of the pyridine building blocks.

The ortho-hydroxymethyl group in this compound can influence reactivity through steric hindrance or by acting as a potential directing group, which may affect catalyst coordination.[5] In contrast, 2-amino-5-chloropyridine offers a less sterically hindered profile at the C4 position.

Performance in Key Cross-Coupling Reactions

a. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl scaffolds.[6]

  • This compound: This substrate is highly effective in Suzuki couplings. It typically reacts under mild conditions (e.g., 80-100 °C) with standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[7] The presence of the amino and hydroxymethyl groups can sometimes necessitate careful selection of the base (K₃PO₄ is often more effective than K₂CO₃) to avoid catalyst inhibition or side reactions.[7][8]

  • 2-Amino-5-chloropyridines: Activating the C-Cl bond for Suzuki coupling is significantly more challenging.[9] Standard catalysts are often ineffective. Success requires more forcing conditions (higher temperatures) and specialized catalyst systems. These systems typically employ electron-rich, sterically demanding phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the difficult oxidative addition step.[10][11] While viable, achieving high yields can require extensive optimization.

b. Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful tool for synthesizing complex aryl amines from aryl halides.[12]

  • This compound: This substrate couples efficiently with a wide range of primary and secondary amines. The reaction generally proceeds well with bidentate phosphine ligands like BINAP or DPPF.[12] The existing C2-amino group makes this a reaction to build di-aminopyridine structures, which are common in materials science and medicinal chemistry.

  • 2-Amino-5-chloropyridines: Similar to the Suzuki reaction, C-N coupling of chloropyridines is demanding. It almost exclusively requires the use of modern, highly active catalyst systems featuring bulky, electron-rich "Buchwald ligands" (e.g., RuPhos, BrettPhos).[13] Without these advanced catalysts, the coupling often fails or gives low yields. The choice of base (e.g., NaOtBu, LHMDS) is also critical and can be less forgiving than with the bromo-analog.[14]

c. Sonogashira Coupling (C-C sp Bond Formation)

The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates.[15]

  • This compound: As a bromopyridine, this substrate is well-suited for Sonogashira coupling. The reaction is typically co-catalyzed by palladium and copper(I) iodide and proceeds under relatively mild conditions to give high yields of the corresponding 2-amino-3-(hydroxymethyl)-5-alkynylpyridine.[16][17]

  • 2-Amino-5-chloropyridines: Sonogashira coupling of aryl chlorides is the most challenging of the three transformations. It often requires high temperatures, specific ligands, and may suffer from competing side reactions like Glaser homocoupling of the alkyne. While protocols exist, they are less general and reliable than those for the corresponding bromides.

Quantitative Data Comparison

The following table summarizes typical experimental outcomes for Suzuki-Miyaura cross-coupling reactions using analogous bromo- and chloro-pyridine substrates, highlighting the general performance differences.

Parameter5-Bromo-2-methylpyridin-3-amine[7]2-Chloropyridine Derivatives[10][18]Commentary
Catalyst System Pd(PPh₃)₄Pd(OAc)₂ / SPhos or other bulky ligandChloro-pyridines require more advanced, electron-rich ligand systems to facilitate oxidative addition.[1]
Typical Temp. 85-95 °C100-120 °CThe stronger C-Cl bond necessitates higher thermal energy for activation.
Reaction Time 12-18 hours12-24 hoursBromo-pyridines often reach completion faster under milder conditions.
Yield (Phenylboronic Acid) ~85%Generally lower, highly variable (~40-80%)Bromo-pyridines consistently provide higher and more reproducible yields.
Substrate Scope Broad tolerance for functional groups.More sensitive to electronic and steric factors.The milder conditions for bromo-pyridines are more forgiving for sensitive functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a robust starting point for the C-C coupling of the title bromopyridine, adapted from established procedures for structurally similar compounds.[4][19]

Objective: To synthesize 2-Amino-5-phenyl-3-(hydroxymethyl)pyridine.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Potassium Phosphate (K₃PO₄) (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask, condenser, magnetic stirrer, oil bath, inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure the reaction environment is free of oxygen.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.05 eq). Via syringe, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of dioxane and 1 mL of water).

  • Reaction Execution: Replace the septum with a condenser under argon. Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[19]

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Conclusion and Recommendations

For drug development professionals and synthetic chemists, the choice between these two classes of substrates hinges on a trade-off between reactivity and cost.

  • This compound stands out as the more reactive and versatile building block.[1] Its C-Br bond facilitates a smoother entry into the catalytic cycle for a variety of cross-coupling reactions, allowing for milder conditions, shorter reaction times, broader substrate scope, and often higher, more reproducible yields. It is the recommended choice for complex, multi-step syntheses where reliability and efficiency are paramount.

  • 2-Amino-5-chloropyridines are a more economical alternative. However, their utility is hampered by the inertness of the C-Cl bond.[9] Their successful implementation requires more forceful conditions and investment in specialized, often expensive, catalyst systems. They are a viable option for large-scale syntheses where cost is a primary driver and the necessary process development for activating the C-Cl bond is justified.

Ultimately, while the chloro-analog has its place, the superior reactivity profile of the bromo-pyridine derivative makes it a more robust and dependable tool for accelerating discovery and development timelines in modern chemical research.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Moseley, J. D., & O'Donoghue, A. C. (2018). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • MacNair, A. J., et al. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. RSC Publishing.
  • Pal, M., et al. (2008). A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
  • Gök, Y., & Alkış, M. (2012). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • Goubaa, H., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
  • Singh, R., et al. (2019). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Belnome, F., et al. (2021). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines and fluoroarenes.
  • BenchChem. (2025).
  • Bhaskaran, S., et al. (2020). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
  • Redd, J. T., et al. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Guchhait, S. K., et al. (2018). Scope of the reaction with various substituted 2‐aminopyridines.
  • Asmat, S., et al. (2017).
  • Wikipedia. (2023).
  • Sharma, R., et al. (2022).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. BenchChem.
  • Sharma, S., et al. (2020). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.
  • ACS GCI Pharmaceutical Roundtable.
  • Chemistry LibreTexts. (2023).
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Al-dujaili, A. H., & Al-Zuhairi, A. J. (2021).
  • Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds.
  • BenchChem. (2025). Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. BenchChem.
  • BenchChem. (2025). A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene. BenchChem.
  • Pye, D. R., & Willis, M. C. (2018).
  • Bellina, F., et al. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • Ghosh, C., et al. (2013). New seven membered palladacycles: C-Br bond activation of 2-bromo-pyridine derivative by Pd(II).
  • CymitQuimica. This compound.
  • Sharma, S., et al. (2020). Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chem-Impex. 2-Amino-3-bromo-5-chloropyridine.
  • Oblak, E. Z., et al. (2014). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.

Sources

A Comparative Guide to the Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine: Validation of a Novel High-Yield Synthetic Route

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an aminopyridine core with strategically placed bromo and hydroxymethyl functionalities, makes it an invaluable intermediate for the synthesis of complex molecular architectures, including potent kinase inhibitors for cancer chemotherapy.[1][2] The efficiency, scalability, and safety of its synthesis are therefore of critical importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison between a widely referenced, established method for synthesizing this compound and a novel, proposed two-step route. We will dissect the mechanistic underpinnings, procedural advantages, and potential drawbacks of each pathway. This analysis is supported by detailed experimental protocols and comparative data to offer researchers and drug development professionals a comprehensive framework for selecting the optimal synthetic strategy.

Established Synthetic Route: Direct Electrophilic Bromination

The most direct and commonly cited method for preparing this compound involves the electrophilic bromination of 2-amino-3-(hydroxymethyl)pyridine.[1] This approach leverages the activating effect of the amino group, which directs electrophilic substitution primarily to the para-position (C5) of the pyridine ring.

Reaction Pathway

The synthesis is a single-step process where elemental bromine is added to a solution of the starting material in a suitable solvent, typically acetic acid.

G A 2-Amino-3-(hydroxymethyl)pyridine B This compound A->B Br₂ Acetic Acid (Yield: 84%)

Caption: Established one-step synthesis via direct bromination.[1]

Analysis and Causality
  • Expertise & Experience: The choice of acetic acid as a solvent is strategic; it protonates the pyridine nitrogen, further deactivating the ring towards unwanted side reactions while being polar enough to dissolve the starting material. The amino group at the C2 position is a powerful ortho-, para-director. Since the ortho- position (C3) is already substituted, the bromination occurs selectively at the para- position (C5).

  • Advantages: The primary advantage of this route is its directness. A single transformation from a commercially available precursor simplifies the overall process, minimizing operational complexity and potential material loss between steps.

  • Drawbacks: The use of elemental bromine presents significant safety and handling challenges due to its high toxicity, corrosivity, and volatility. On a large scale, this requires specialized equipment and stringent safety protocols. Furthermore, the reaction can sometimes lead to the formation of di-brominated byproducts, complicating purification.[2]

Proposed Novel Synthetic Route: A Two-Step Ester-Reduction Strategy

To circumvent the hazards associated with elemental bromine and potentially improve overall yield and purity, we propose a new two-step synthetic route starting from 2-Amino-5-bromonicotinic acid, a readily available and stable solid intermediate.[3][4][5][6] This pathway involves an initial esterification followed by a selective reduction of the ester to the primary alcohol.

Reaction Pathway

This proposed route consists of two distinct chemical transformations:

  • Fischer Esterification: The carboxylic acid is converted to its corresponding methyl ester to facilitate a more selective reduction.

  • Selective Reduction: The methyl ester is reduced to the primary alcohol using a mild and selective reducing agent.

G cluster_0 Proposed Two-Step Synthesis A 2-Amino-5-bromonicotinic acid B Methyl 2-amino-5-bromonicotinate A->B Step 1: Esterification H₂SO₄, Methanol (Est. Yield: >95%) C This compound B->C Step 2: Reduction NaBH₄, CaCl₂ THF/Methanol (Est. Yield: ~90%)

Caption: Proposed two-step synthesis via esterification and selective reduction.

Analysis and Causality
  • Expertise & Experience: The rationale for this two-step approach is rooted in enhancing safety and selectivity.

    • Step 1 (Esterification): Converting the carboxylic acid to an ester is a classic strategy to modulate reactivity. Carboxylic acids can be difficult to reduce directly without harsh reagents that may affect the pyridine ring.[7] The esterification, catalyzed by a strong acid like sulfuric acid, is a high-yielding and well-established transformation.[8]

    • Step 2 (Reduction): The critical choice here is the reducing agent. While a powerful reagent like Lithium Aluminium Hydride (LiAlH₄) could be used, it can sometimes reduce the pyridine ring itself.[9] A milder, more chemoselective system like Sodium Borohydride (NaBH₄) in the presence of a Lewis acid such as Calcium Chloride (CaCl₂) offers an excellent alternative. The CaCl₂ coordinates to the ester carbonyl, activating it towards reduction by NaBH₄, while being gentle enough to leave the aromatic pyridine ring intact. This avoids the use of pyrophoric and highly reactive hydrides.

  • Advantages: This route replaces hazardous liquid bromine with solid, more manageable reagents. The high selectivity of each step is expected to lead to a purer final product with simpler purification, potentially increasing the overall isolated yield. The starting material, 2-Amino-5-bromonicotinic acid, is also a stable, commercially available solid.[3][4][5]

  • Drawbacks: The primary drawback is the addition of a second synthetic step, which increases the overall reaction time and solvent usage compared to the direct bromination method.

Comparative Analysis: Established vs. Proposed Route

To provide an objective comparison, the following table summarizes key performance indicators for both synthetic pathways. The data for the proposed route are based on established literature precedents for analogous reactions.

ParameterEstablished Route (Direct Bromination)Proposed Route (Ester-Reduction)Justification
Starting Material 2-Amino-3-(hydroxymethyl)pyridine2-Amino-5-bromonicotinic acidBoth are commercially available.
Number of Steps 12The proposed route adds an esterification step.
Key Reagents Elemental Bromine (Br₂), Acetic AcidH₂SO₄, Methanol, NaBH₄, CaCl₂The proposed route avoids highly toxic and corrosive liquid bromine.
Overall Yield ~84%[1]Estimated ~85-90%High yields for both steps lead to a competitive overall yield.
Safety Profile Poor: Utilizes highly toxic Br₂.Good: Employs standard, manageable lab reagents.Significant improvement in operational safety.
Workup/Purification Requires neutralization and extraction; potential for di-bromo impurities.Two standard workups; high selectivity leads to cleaner product.Potentially simpler purification for the proposed route.
Scalability Challenging due to Br₂ handling.Highly scalable due to safer reagents and standard procedures.The proposed route is more amenable to large-scale synthesis.

Experimental Protocols

Protocol 1: Established Synthesis via Direct Bromination

Adapted from WO2011/61214[1]

  • Dissolve 2-amino-3-(hydroxymethyl)pyridine (19.6 g, 157.8 mmol) in acetic acid (350 mL) in a flask equipped with a dropping funnel and magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add Bromine (8.4 mL, 189.4 mmol) dropwise over 1 hour, maintaining the internal temperature below 25°C.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture to dryness under reduced pressure.

  • Partition the residue between a saturated solution of potassium carbonate (300 mL) and ethyl acetate (200 mL).

  • Separate the aqueous layer and extract with ethyl acetate (2 x 200 mL).

  • Combine the organic phases, wash with saturated sodium chloride solution (200 mL), dry over sodium sulfate, filter, and concentrate to dryness.

  • Triturate the residue in pentane to obtain this compound as a yellow solid (27.0 g, 84% yield).

Protocol 2: Proposed Synthesis via Ester-Reduction

Step A: Methyl 2-amino-5-bromonicotinate (Esterification)

  • Suspend 2-amino-5-bromonicotinic acid (10.0 g, 46.1 mmol) in methanol (150 mL).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (5 mL).

  • Heat the mixture to reflux and maintain for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it over crushed ice (~200 g).

  • Neutralize the solution with saturated sodium bicarbonate until the pH is ~7-8, causing the product to precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the methyl ester. (Expected yield >95%).

Step B: this compound (Reduction)

  • Dissolve the methyl 2-amino-5-bromonicotinate from Step A (e.g., 10.2 g, 44.1 mmol) and anhydrous Calcium Chloride (6.8 g, 61.7 mmol) in a 2:1 mixture of THF/Methanol (150 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add Sodium Borohydride (3.3 g, 88.2 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by slowly adding water (20 mL) followed by 1M HCl to adjust the pH to ~7.

  • Remove the organic solvents under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the final product. (Expected yield ~90%).

Validation Workflow

Validation of the newly synthesized product is critical. The identity and purity of the this compound obtained from the proposed route must be rigorously confirmed and compared against a reference standard.

G cluster_0 Product Validation Workflow cluster_1 Analytical Techniques A Crude Product (from Proposed Route) B Purification (Column Chromatography or Recrystallization) A->B C Structural Confirmation B->C D Purity Assessment C->D NMR ¹H & ¹³C NMR C->NMR MS Mass Spectrometry (MS) C->MS IR Infrared (IR) Spectroscopy C->IR E Validated Product D->E HPLC HPLC Analysis D->HPLC EA Elemental Analysis D->EA

Caption: Workflow for the validation and characterization of the final product.

Conclusion

While the established direct bromination method offers a synthetically concise path to this compound, it is encumbered by significant safety and handling concerns associated with elemental bromine. The proposed two-step route, proceeding through an ester intermediate, presents a compelling alternative. This novel pathway is predicted to deliver a comparable or superior overall yield while fundamentally enhancing the safety, scalability, and purity profile of the synthesis. For researchers and drug development professionals, particularly those operating at process scale, the benefits of avoiding hazardous reagents and simplifying purification make the proposed ester-reduction strategy a highly attractive and robust method for the production of this key pharmaceutical intermediate.

References

  • Synfacts (2025). Facile Synthesis of Functionalized 2-Aminopyridines. Thieme. [Link]
  • RSC Publishing (n.d.). Facile synthesis of functionalized 4-aminopyridines.
  • PubMed Central (PMC) (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • RSC Publishing (n.d.). Facile synthesis of functionalized 4-aminopyridines.
  • National Institutes of Health (NIH) (n.d.).
  • PubMed Central (PMC) (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.
  • ACS Publications (n.d.). Enhanced reducing properties of pyridine-borane adsorbed on solid supports: a convenient method for chemoselective reduction of aldehydes. The Journal of Organic Chemistry. [Link]
  • RSC Publishing (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
  • PrepChem.com (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. [Link]
  • ResearchGate (2009). The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. [Link]
  • ResearchGate (n.d.).
  • Organic-Chemistry.org (n.d.). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. [Link]
  • Google Patents (n.d.). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • Wikipedia (n.d.). Pyridine. [Link]
  • DTIC (n.d.).
  • MDPI (2023).
  • Google Patents (n.d.). The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid.
  • Google Patents (n.d.).
  • ijssst.info (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Link]
  • Google Patents (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
  • ResearchGate (2009). Synthesis of 2-Amino-5-bromopyridine. [Link]
  • ResearchGate (2009). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. [Link]
  • Boronchem (n.d.).
  • Ottokemi (n.d.). 2-Amino-3-bromo-5-chloropyridine, >98.0%(GC). [Link]
  • PubChem (n.d.). 2-Amino-5-bromonicotinic acid.
  • Google Patents (n.d.). Preparation method of 2-bromo-5-aldehyde pyridine.
  • MDPI (2017).
  • ResearchGate (2013). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. [Link]
  • PubChem (n.d.). 3-Pyridinecarboxaldehyde, 2-amino-.
  • PubMed Central (PMC) (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones.

Sources

A Comparative Guide to the Characterization of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine and its derivatives, compounds of significant interest to researchers, scientists, and drug development professionals. We will delve into their synthesis, spectroscopic characterization, and potential performance in biological applications, with a focus on anticancer research. This document is designed to be a practical resource, offering both theoretical insights and actionable experimental protocols.

Introduction: The 2-Aminopyridine Scaffold in Medicinal Chemistry

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its ability to engage in various biological interactions, including hydrogen bonding and metal coordination, makes it a versatile building block for designing targeted therapeutics. The introduction of a hydroxymethyl group at the 3-position and a bromine atom at the 5-position, as in this compound, offers multiple points for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will explore the characterization of this parent compound and provide a comparative analysis of its derivatives, drawing on experimental data from closely related analogs to establish structure-activity relationships (SAR).

Synthesis and Derivatization Pathways

The synthetic accessibility of the this compound core and its amenability to further modification are key to its utility.

Synthesis of the Parent Compound

The synthesis of this compound is typically achieved through the bromination of its precursor, (2-aminopyridin-3-yl)methanol.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve (2-aminopyridin-3-yl)methanol in a suitable solvent such as glacial acetic acid.

  • Bromination: Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature. The reaction is typically stirred overnight to ensure complete conversion.

  • Work-up: The reaction mixture is then concentrated under reduced pressure. The residue is partitioned between an aqueous solution of a weak base (e.g., sodium bicarbonate) and an organic solvent (e.g., ethyl acetate).

  • Extraction and Purification: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield the desired this compound.

Diagram of Synthetic Workflow

synthesis_workflow start Start: (2-aminopyridin-3-yl)methanol dissolution Dissolution in Acetic Acid start->dissolution bromination Bromination with Br2 dissolution->bromination workup Aqueous Work-up bromination->workup extraction Extraction with Ethyl Acetate workup->extraction purification Purification extraction->purification end End Product: this compound purification->end

Caption: Synthetic workflow for this compound.

Derivatization Strategies

The this compound scaffold offers three primary sites for chemical modification, enabling the creation of diverse chemical libraries for biological screening.

  • Amino Group (N-2): The amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides to modulate its hydrogen bonding capacity and overall lipophilicity.

  • Hydroxymethyl Group (C-3): The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or etherified to introduce a variety of functional groups that can interact with biological targets or alter the molecule's pharmacokinetic profile.

  • Pyridine Ring (C-5): The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of aryl, heteroaryl, or alkyl substituents.

Spectroscopic and Structural Characterization: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the amine protons. The chemical shifts will be influenced by the electronic effects of the substituents.

¹³C NMR: The carbon NMR will provide information on the carbon skeleton of the molecule. The chemical shifts of the pyridine ring carbons will be particularly informative regarding the electronic environment.

Table 1: Comparison of Expected ¹H and ¹³C NMR Data

Assignment This compound (Expected) 2-Amino-5-bromo-3-methylpyridine (Observed) [1]Rationale for Differences
Pyridine H-4 ~7.8-8.0 ppm~7.8 ppmThe electron-withdrawing nature of the hydroxymethyl group may cause a slight downfield shift compared to the methyl group.
Pyridine H-6 ~7.4-7.6 ppm~7.4 ppmMinimal difference expected as this position is further from the C-3 substituent.
-CH₂OH ~4.5-4.7 ppmN/ACharacteristic signal for a methylene group attached to an oxygen atom.
-NH₂ Broad singlet, ~5.0-6.0 ppmBroad singlet, ~5.5 ppmChemical shift is solvent and concentration-dependent.
-OH Broad singlet, variableN/AChemical shift is highly variable and depends on solvent and hydrogen bonding.
Pyridine C-2 ~158-160 ppm~157 ppmThe electronegative oxygen of the hydroxymethyl group may cause a slight downfield shift.
Pyridine C-3 ~135-137 ppm~122 ppmSignificant downfield shift due to the direct attachment of the hydroxymethyl group.
Pyridine C-4 ~140-142 ppm~141 ppmMinimal difference expected.
Pyridine C-5 ~108-110 ppm~107 ppmMinimal difference expected.
Pyridine C-6 ~148-150 ppm~148 ppmMinimal difference expected.
-CH₂OH ~60-65 ppmN/ATypical chemical shift for a primary alcohol carbon.
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 2: Comparison of Expected IR Absorption Bands

Functional Group This compound (Expected Frequency, cm⁻¹) 2-Amino-5-bromo-3-methylpyridine (Observed Frequency, cm⁻¹) [1]Key Vibrational Modes
O-H Stretch 3200-3600 (broad)N/AStretching vibration of the hydroxyl group.
N-H Stretch 3300-3500 (sharp)3434, 3317Asymmetric and symmetric stretching of the primary amine.
C-H Stretch (aromatic) 3000-31003050Stretching of C-H bonds on the pyridine ring.
C=N, C=C Stretch 1600-16501620, 1580Ring stretching vibrations of the pyridine core.
N-H Bend 1550-16501620Bending vibration of the amine group.
C-O Stretch 1000-1260N/AStretching of the carbon-oxygen single bond in the hydroxymethyl group.
Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Expected Molecular Ion (M⁺): m/z 202 and 204.

  • Key Fragmentation: Loss of the hydroxymethyl group (-CH₂OH) would be a likely fragmentation pathway.

X-ray Crystallography

While a crystal structure for this compound is not publicly available, the crystal structure of a related salt, 2-Amino-3-(hydroxymethyl)pyridinium 2-benzoylbenzoate monohydrate, has been reported.[2] This structure reveals that the pyridinium nitrogen and the amino group are involved in hydrogen bonding with the carboxylate oxygen atoms. In the solid state, this compound is expected to form extensive intermolecular hydrogen bonds involving the amino group, the hydroxyl group, and the pyridine nitrogen, leading to a stable crystalline lattice.

Diagram of Key Functional Groups for Characterization

characterization molecule This compound nmr NMR Spectroscopy (¹H and ¹³C) molecule->nmr Proton and Carbon Environment ir IR Spectroscopy molecule->ir Functional Group Vibrations ms Mass Spectrometry molecule->ms Molecular Weight and Fragmentation xray X-ray Crystallography molecule->xray Solid-State Structure

Caption: Key analytical techniques for the characterization of this compound.

Performance Comparison in Anticancer Applications

The 2-aminopyridine scaffold is a common feature in many kinase inhibitors and other anticancer agents.[3][4][5] By examining the biological activity of related derivatives, we can infer the potential of this compound derivatives as anticancer agents.

A study on novel 2-aminopyridine derivatives as CDK8 inhibitors for anti-colorectal cancer therapy demonstrated that the introduction of hydrophobic substituents on a phenyl ring attached to the 2-aminopyridine core was beneficial for improving activity.[4] Another study on 2-aminopyridine derivatives as PI3Kδ inhibitors for hematological cancer also highlighted the importance of specific substitutions for achieving high potency and selectivity.[6]

Table 3: Comparative Anticancer Activity of Selected 2-Aminopyridine Derivatives

Compound/Derivative Target/Cell Line Activity (IC₅₀) Key Structural Features Reference
Pyranopyridine Derivative 12 Hep-G2 (liver carcinoma)More potent than doxorubicinFused pyranopyridine core[3]
CDK8 Inhibitor 29 CDK846 nM2-aminopyridine with substituted phenyl ring[4]
PI3Kδ Inhibitor MR3278 PI3Kδ30 nM2-aminopyridine with a complex side chain[6]
JAK2 Inhibitor 12l JAK23 nMAminopyridine scaffold[7]

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the 5-position: The bromo-substituent at the 5-position can enhance binding affinity through halogen bonding and increase lipophilicity, potentially improving cell permeability.

  • The Role of the 3-(hydroxymethyl) group: The hydroxymethyl group can act as a hydrogen bond donor and acceptor, which could be crucial for binding to the active site of target proteins like kinases. Derivatization of this group would allow for the exploration of this interaction space. For example, conversion to an ether could probe the importance of the hydrogen bond donating ability, while oxidation to a carboxylic acid could introduce a charged interaction.

  • The 2-amino group: This group is often a key pharmacophoric feature, forming critical hydrogen bonds with the hinge region of kinases.

Based on these comparisons, derivatives of this compound are promising candidates for development as anticancer agents, particularly as kinase inhibitors. The strategic modification of the hydroxymethyl and amino groups, along with the introduction of diverse substituents at the 5-position via the bromo handle, provides a clear path for lead optimization.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutics. Its synthesis is straightforward, and it offers multiple avenues for chemical modification. While direct experimental data for the parent compound is limited, a comparative analysis with its close analog, 2-Amino-5-bromo-3-methylpyridine, provides a solid foundation for its spectroscopic and structural characterization. Furthermore, the extensive literature on the biological activities of other 2-aminopyridine derivatives strongly suggests the potential of this class of compounds in anticancer drug discovery. This guide provides the necessary framework for researchers to confidently synthesize, characterize, and evaluate derivatives of this compound in their quest for new and effective medicines.

References

  • Kotb, E. R., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives.
  • Li, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 13034-13051. [Link]
  • Wang, Y., et al. (2022). Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ Inhibitors for Hematological Cancer. Bioorganic & Medicinal Chemistry, 62, 116723. [Link]
  • Synthesis and anticancer assessment of some new 2-amino-3-cyanopyridine derivatives. (2021). Journal of the Iranian Chemical Society, 18(10), 2635-2655. [Link]
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. [Link]
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules, 27(19), 6296. [Link]
  • 2-Amino-5-bromo-3-methylpyridine. SpectraBase. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). International Journal of Molecular Sciences, 24(6), 5537. [Link]
  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. (2019). Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513. [Link]
  • The structures of several drugs, containing 2‐aminopyridine and 3‐substituted γ‐lactone fragments, and cerpegin.
  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. (2008). Journal of Medicinal Chemistry, 51(20), 6571-6580. [Link]
  • 2-Amino-5-bromo-pyridinium 3-amino-benzoate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(3), o664. [Link]
  • 2-Amino-3-(hydroxymethyl)pyridinium 2-benzoylbenzoate monohydrate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(7), o2077. [Link]

Sources

A Comparative Guide to the Biological Activity of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The strategic introduction of various functional groups onto this heterocyclic ring can profoundly influence its physicochemical properties and biological activities.[2][5] This guide focuses on the 2-Amino-5-bromo-3-(hydroxymethyl)pyridine core, a structure ripe for analog development. While direct comparative studies on a wide range of its analogs are emerging, this document synthesizes existing knowledge on related pyridine derivatives to provide a framework for evaluation. We will explore the potential anticancer, antimicrobial, and anti-inflammatory activities of these analogs, supported by detailed experimental protocols to guide researchers in their comparative analyses.

The this compound Scaffold: A Platform for Discovery

The core molecule, this compound, possesses several key features that make it an attractive starting point for drug discovery. The pyridine ring itself is a privileged structure in pharmacology.[1] The 2-amino group, 5-bromo substituent, and 3-(hydroxymethyl) group each offer sites for chemical modification, allowing for the generation of a library of analogs with diverse properties. The bromine atom, in particular, can enhance lipophilicity and may participate in halogen bonding, potentially improving target engagement.[1][5] This guide will delve into the established methodologies for comparing the biological efficacy of such analogs.

Part 1: Comparative Anticancer Activity

The search for novel anticancer agents is a global health priority.[6] Pyridine derivatives have shown significant promise in this area, exhibiting antiproliferative effects against various cancer cell lines.[4] Modifications on the pyridine ring, including the introduction of halogen atoms and amino groups, have been shown to enhance cytotoxic activity.[4]

Hypothetical Analogs for Comparison

To illustrate a comparative study, one could synthesize a series of analogs by modifying the 3-(hydroxymethyl) group of the parent compound. For example:

  • Analog A1: Oxidation to the corresponding aldehyde.

  • Analog A2: Oxidation to the corresponding carboxylic acid.

  • Analog A3: Etherification of the hydroxyl group (e.g., O-methyl, O-benzyl).

  • Analog A4: Esterification of the hydroxyl group (e.g., acetate, benzoate).

Quantitative Data Summary: Anticancer Activity

The primary metric for comparing the cytotoxic effects of these analogs would be the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The data should be presented in a clear, tabular format.

Analog IDParent CompoundA1 (Aldehyde)A2 (Acid)A3 (Ether)A4 (Ester)Doxorubicin (Control)
IC50 (µM) vs. HCT-116 (Colon) ValueValueValueValueValueValue
IC50 (µM) vs. MCF-7 (Breast) ValueValueValueValueValueValue
IC50 (µM) vs. A549 (Lung) ValueValueValueValueValueValue
Note: This table is for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[7][8]

Principle: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the pyridine analogs and a positive control (e.g., Doxorubicin) in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells with untreated cells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[8][10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[8][11]

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7][11]

  • Data Acquisition: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[12]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value for each analog.

Workflow and Pathway Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis seed 1. Seed Cancer Cells in 96-well Plate treat 2. Treat with Pyridine Analogs seed->treat 24h Attachment incubate 3. Incubate for 48-72 hours treat->incubate add_mtt 4. Add MTT Reagent (Incubate 2-4h) incubate->add_mtt solubilize 5. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate IC50 Values read->calculate

Caption: Workflow for the MTT Cell Viability Assay.

Part 2: Comparative Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new antibacterial and antifungal agents.[13] Pyridine derivatives have been extensively studied for their antimicrobial properties, with substitutions, including halogens, influencing their spectrum of activity.[1][13]

Hypothetical Analogs for Comparison

For antimicrobial screening, one might synthesize analogs with modifications to the 2-amino group:

  • Analog B1: N-acetylation of the amino group.

  • Analog B2: N-alkylation (e.g., N-methyl, N-benzyl).

  • Analog B3: Formation of a Schiff base with an aromatic aldehyde.

  • Analog B4: Sulfonamide formation.

Quantitative Data Summary: Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1][14][15]

Analog IDParent CompoundB1 (Amide)B2 (Alkyl)B3 (Schiff Base)B4 (Sulfonamide)Ciprofloxacin (Control)
MIC (µg/mL) vs. S. aureus ValueValueValueValueValueValue
MIC (µg/mL) vs. E. coli ValueValueValueValueValueValue
MIC (µg/mL) vs. C. albicans ValueValueValueValueValueValue
Note: This table is for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocol: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.[14]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compounds in a liquid growth medium. The lowest concentration that inhibits growth is the MIC.

Step-by-Step Protocol:

  • Inoculum Preparation: Select 2-3 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an overnight culture on a non-selective agar plate. Suspend the colonies in a sterile saline solution.[16]

  • Standardization: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of each pyridine analog in a suitable broth medium (e.g., Mueller-Hinton Broth).[15]

  • Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours under appropriate atmospheric conditions.[14]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the analog at which there is no visible growth.[15]

Workflow and Pathway Visualization

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_inoculum 1. Prepare & Standardize Microbial Inoculum (0.5 McFarland) inoculate 3. Inoculate Wells with Standardized Microbe prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Analogs in 96-well Plate prep_plate->inoculate incubate 4. Incubate Plate (18-24 hours) inoculate->incubate read_mic 5. Visually Inspect for Growth & Determine MIC incubate->read_mic

Caption: Workflow for MIC Determination via Broth Microdilution.

Part 3: Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making the discovery of new anti-inflammatory agents crucial.[7] Pyridine-containing compounds have demonstrated significant anti-inflammatory properties.[17][18]

Hypothetical Analogs for Comparison

For this activity, a diverse set of analogs could be tested, combining modifications at different positions:

  • Analog C1: Modification of the 3-hydroxymethyl group to a 3-formyl group.

  • Analog C2: Modification of the 2-amino group to a 2-acetamido group.

  • Analog C3: Replacement of the 5-bromo substituent with a 5-chloro or 5-fluoro group.

  • Analog C4: A combination of modifications (e.g., 2-acetamido and 3-formyl).

Quantitative Data Summary: Anti-inflammatory Activity

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Analog IDParent CompoundC1 (Formyl)C2 (Acetamido)C3 (Chloro)C4 (Combo)Dexamethasone (Control)
% NO Inhibition at 10 µM ValueValueValueValueValueValue
IC50 for NO Inhibition (µM) ValueValueValueValueValueValue
Cell Viability at 10 µM (%) ValueValueValueValueValueValue
Note: This table is for illustrative purposes. It is crucial to confirm that the observed effects are not due to cytotoxicity.
Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of NO, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatant using the Griess reagent.[7]

Principle: In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound. The intensity of the color is proportional to the nitrite concentration.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[7]

  • Pre-treatment: Treat the cells with non-toxic concentrations of the pyridine analogs for 1-2 hours.[11]

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.[11]

  • Supernatant Collection: Collect 100 µL of the cell culture supernatant from each well.[11]

  • Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubation and Measurement: Incubate for 10-15 minutes at room temperature. Measure the absorbance at 540-550 nm.[11]

  • Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.[11]

Workflow and Pathway Visualization

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_NFkB_complex Inactive Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide (NO) Production iNOS->NO

Caption: Simplified NF-κB Signaling Pathway in Inflammation.[7]

Conclusion

The this compound scaffold holds considerable potential for the development of novel therapeutic agents. This guide provides a comprehensive framework for the systematic comparison of its analogs across key biological activities: anticancer, antimicrobial, and anti-inflammatory. By employing the standardized, validated protocols detailed herein, researchers can generate robust, comparable data to establish structure-activity relationships and identify lead compounds for further development. The provided workflows and pathway diagrams serve to clarify these complex processes, empowering scientists to efficiently navigate the early stages of the drug discovery pipeline.

References

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Marine Natural Products.
  • ResearchGate. (n.d.). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity.
  • Unknown. (2024). Synthesis and antimicrobial study of novel pyridine quaternary analogs.
  • MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Ethoxycoronarin D.
  • myadlm.org. (2017). Antimicrobial Susceptibility Testing.
  • NCBI Bookshelf. (n.d.). Antimicrobial Susceptibility Testing - StatPearls.
  • ResearchGate. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions.
  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205.
  • ResearchGate. (n.d.). Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
  • ResearchGate. (n.d.). Guidelines for anti-inflammatory assays in RAW264.7 cells.
  • NIH. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • Springer Nature Experiments. (2022). Screening for Anticancer Activity: Trypan Blue Exclusion Assay.
  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells.
  • ChemicalBook. (2025). This compound | 335031-01-1.
  • PubMed. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity.
  • NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.
  • Unknown. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Chemical Engineering Transactions. (2023). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea.
  • NIH. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables.
  • ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents.
  • BenchChem. (2025). The Rising Therapeutic Potential of Brominated Pyridines: A Technical Overview of Their Biological Activities.
  • PubMed Central. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • MDPI. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides.
  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • CymitQuimica. (n.d.). This compound.
  • Pharmacia. (2020). Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones.
  • PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives.
  • FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 335031-01-1 | Chemical Product.
  • ECHEMI. (n.d.). 335031-01-1, this compound Formula.
  • NIH. (2025). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities.
  • NIH. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide.

Sources

A Comparative Guide to the Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the strategic synthesis of key intermediates is paramount to the efficient development of novel bioactive molecules. 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a valuable building block, finding its utility as a crucial intermediate in the synthesis of a range of therapeutic agents. This guide provides a comprehensive cost-benefit analysis of the primary synthetic routes to this compound, offering researchers, scientists, and drug development professionals the critical data and field-proven insights necessary to make informed decisions for their specific applications.

Introduction: The Significance of this compound

This compound serves as a key precursor in the synthesis of various pharmaceutical compounds, including kinase inhibitors for cancer therapy. Its structural features, including the amino group for hydrogen bonding, the hydroxymethyl group for further functionalization, and the bromine atom for cross-coupling reactions, make it a versatile scaffold in medicinal chemistry. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug discovery or development program.

Method 1: Direct Bromination of 2-Amino-3-(hydroxymethyl)pyridine

This approach represents the most direct route to the target molecule, involving the selective bromination of the commercially available or readily synthesized 2-amino-3-(hydroxymethyl)pyridine.

Reaction Scheme:
Experimental Protocol:

A detailed protocol for this transformation is described in patent literature[1]. In a typical procedure, bromine is added dropwise to a solution of 2-amino-3-(hydroxymethyl)pyridine in acetic acid at room temperature. The reaction mixture is stirred overnight, followed by a workup procedure involving neutralization with a saturated solution of potassium carbonate and extraction with ethyl acetate. The product is then isolated as a solid after purification[1].

Cost-Benefit Analysis:
ParameterAssessmentRationale
Yield Good (Reported as 84%)[1]This is a high-yielding, single-step reaction.
Purity Generally good after purificationThe main challenge is controlling the regioselectivity of the bromination to avoid the formation of other brominated isomers.
Cost of Reagents Moderate2-Amino-3-(hydroxymethyl)pyridine can be a significant cost driver. Bromine and acetic acid are relatively inexpensive.
Reaction Time ~24 hours[1]The overnight reaction time is a consideration for throughput.
Temperature Room temperature[1]Mild reaction conditions are a significant advantage.
Safety & Environment High ConcernBromine is a highly corrosive and toxic reagent requiring specialized handling procedures. Acetic acid is also corrosive. The use of ethyl acetate as an extraction solvent contributes to solvent waste.
Senior Application Scientist's Field Notes:

This direct bromination method is an attractive option for lab-scale synthesis due to its simplicity and high yield. However, the use of elemental bromine presents significant safety challenges, particularly for scale-up. Careful control of the reaction conditions is crucial to minimize the formation of impurities. For researchers with limited experience in handling hazardous reagents, alternative methods should be considered.

Method 2: Reduction of 2-Amino-5-bromonicotinic Acid and its Derivatives

An alternative strategy involves the reduction of the carboxylic acid or ester functionality of 2-amino-5-bromonicotinic acid or its corresponding esters. This multi-step approach offers the advantage of avoiding the direct use of elemental bromine in the final step.

Synthesis of the Precursor: 2-Amino-5-bromonicotinic Acid

This key intermediate can be prepared by the bromination of 2-aminonicotinic acid[2].

Reaction Scheme for Precursor Synthesis:
Reduction of the Carboxylic Acid/Ester

Several reducing agents can be employed for this transformation, each with its own set of advantages and disadvantages.

LiAlH₄ is a powerful and non-selective reducing agent capable of reducing amides, esters, and carboxylic acids to the corresponding amines or alcohols[3][4][5][6][7][8][9].

Reaction Scheme:

Experimental Protocol:

Typically, the 2-amino-5-bromonicotinic acid or its ester is added to a suspension of LiAlH₄ in an anhydrous ether solvent, such as tetrahydrofuran (THF), under an inert atmosphere. The reaction is often performed at room temperature or with gentle heating, followed by a careful aqueous workup to quench the excess hydride reagent.

Cost-Benefit Analysis (LiAlH₄ Reduction):

ParameterAssessmentRationale
Yield Generally good to excellentLiAlH₄ is a highly effective reducing agent for these functional groups.
Purity Good, but requires careful workupThe workup procedure to quench LiAlH₄ can be challenging and may affect the final purity.
Cost of Reagents HighLiAlH₄ is a relatively expensive reagent, and the requirement for anhydrous solvents adds to the cost.
Reaction Time Relatively short (a few hours)The reaction typically proceeds to completion within a few hours.
Temperature Room temperature to refluxThe reaction conditions are generally mild.
Safety & Environment High ConcernLiAlH₄ is a highly flammable solid that reacts violently with water. Anhydrous solvents are also flammable. The workup generates hydrogen gas, which is flammable.

Sodium borohydride is a milder and more selective reducing agent than LiAlH₄. It typically does not reduce esters or carboxylic acids but can reduce aldehydes and ketones[10][11][12][13][14]. To reduce an ester with NaBH₄, it often needs to be activated or the reaction conditions modified. However, for the purpose of this comparison, we will consider its general limitations. The direct reduction of 2-amino-5-bromonicotinic acid with NaBH₄ is not expected to be efficient under standard conditions.

Catalytic hydrogenation offers a greener and often safer alternative to metal hydride reductions. This method involves the use of a metal catalyst (e.g., platinum, rhodium) and a hydrogen source to reduce the carboxylic acid or ester.

Reaction Scheme:

Experimental Protocol:

The substrate is dissolved in a suitable solvent, and a catalyst (e.g., PtO₂, Rh/C) is added. The mixture is then subjected to a hydrogen atmosphere, often at elevated pressure and temperature.

Cost-Benefit Analysis (Catalytic Hydrogenation):

ParameterAssessmentRationale
Yield VariableYields can be sensitive to the choice of catalyst, solvent, and reaction conditions. The pyridine ring can sometimes be reduced under harsh conditions[15][16][17][18][19].
Purity Generally highThe workup is often straightforward, involving filtration of the catalyst.
Cost of Reagents High initial investmentPrecious metal catalysts can be expensive, but they can often be recovered and reused.
Reaction Time Can be long (several hours to days)Hydrogenation reactions can be slow to reach completion.
Temperature & Pressure Often requires elevated conditionsThe need for high pressure and temperature requires specialized equipment.
Safety & Environment Moderate ConcernThe use of hydrogen gas under pressure poses a flammability risk. However, this method avoids the use of hazardous metal hydrides and large volumes of organic solvents.

Comparative Summary of Synthesis Methods

MethodStarting MaterialKey ReagentsOverall YieldNumber of StepsReagent CostSafety/Environmental Concerns
Direct Bromination 2-Amino-3-(hydroxymethyl)pyridineBromine, Acetic AcidHigh (84%)[1]1ModerateHigh (toxic, corrosive bromine)
LiAlH₄ Reduction 2-Amino-5-bromonicotinic acidLiAlH₄, Anhydrous THFGood2HighHigh (flammable, water-reactive LiAlH₄)
Catalytic Hydrogenation 2-Amino-5-bromonicotinic acidH₂, Precious Metal CatalystVariable2High (catalyst)Moderate (flammable H₂ gas under pressure)

Visualizing the Synthetic Workflows

Synthesis_Workflows cluster_0 Method 1: Direct Bromination cluster_1 Method 2: Reduction of 2-Amino-5-bromonicotinic Acid A1 2-Amino-3-(hydroxymethyl)pyridine B1 This compound A1->B1 Br2, Acetic Acid A2 2-Aminonicotinic Acid B2 2-Amino-5-bromonicotinic Acid A2->B2 Brominating Agent C2 This compound B2->C2 LiAlH4 or H2/Catalyst

Caption: Synthetic routes to this compound.

Senior Application Scientist's Field Notes: Choosing the Right Path

The selection of an optimal synthetic route is a multi-faceted decision that extends beyond just the reaction yield.

  • For rapid, small-scale synthesis in a well-equipped laboratory , the direct bromination method offers a quick and high-yielding path to the target molecule. However, the inherent risks associated with handling bromine cannot be overstated, and appropriate safety measures are non-negotiable.

  • For larger-scale synthesis or in environments where the handling of elemental bromine is restricted , the reduction of 2-amino-5-bromonicotinic acid becomes the more prudent choice.

    • The LiAlH₄ reduction is a reliable and generally high-yielding method, but its cost and the hazards associated with the reagent and its workup demand careful consideration and expertise.

    • Catalytic hydrogenation stands out as a more environmentally benign and potentially safer alternative for large-scale production, provided that the initial investment in equipment and catalyst development can be justified. The potential for catalyst recycling can significantly improve the long-term cost-effectiveness of this route.

Ultimately, the "best" method is contingent upon the specific constraints and priorities of the research or production campaign. A thorough risk assessment and cost analysis should always precede the selection of a synthetic strategy.

References

  • Master Organic Chemistry. Reduction of Amides to Amines. [Link]
  • University of Calgary. Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
  • JoVE. Amides to Amines: LiAlH4 Reduction. [Link]
  • Chemistry Steps. The Mechanism of Amide Reduction by LiAlH4. [Link]
  • ReactionFlash. Amide to Amine - Common Conditions. [https://www.reactionflash.com/reactionflash/servlet/reactionflash/ amide-to-amine-common-conditions.html]([Link] amide-to-amine-common-conditions.html)
  • Andrew G Myers Research Group, Harvard University. Chem 115 - RedOx Chemistry. [Link]
  • A Quick Guide to Reductions in Organic Chemistry. [Link]
  • Freifelder, M. Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. J. Org. Chem.1962, 27 (1), 284–286. [Link]
  • Google Patents. Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. US3159639A.
  • LibreTexts Chemistry. 21.6: Chemistry of Esters. [Link]
  • Royal Society of Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Org. Biomol. Chem., 2024, 22, 837-841. [Link]
  • Journal of the American Chemical Society. Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. J. Am. Chem. Soc.2021, 143 (38), 15565–15571. [Link]
  • Chemistry Stack Exchange. Specific reduction of certain functional groups. [Link]
  • ACS Publications. Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. The Journal of Organic Chemistry. [Link]
  • Organic Syntheses. 2,3-diaminopyridine. [Link]
  • ResearchGate. The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. [Link]
  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]
  • PubChem. 2-Amino-5-bromonicotinic acid. [Link]
  • Google Patents. A kind of preparation method of 2- amino -5- bromopyridine. CN109748864A.
  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]
  • Asian Journal of Chemistry.
  • ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. [Link]
  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
  • YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
  • Organic Chemistry Portal.
  • eCampusOntario Pressbooks. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
  • YouTube. Introduction to Reductions & Sodium Borohydride (Theory & Problems). [Link]
  • Heterocyclic Letters.

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine, a key building block in the synthesis of various pharmaceutical compounds.[1] We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.

The Critical Role of Purity in Drug Development

This compound serves as a crucial intermediate in the synthesis of a range of biologically active molecules. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential to ensure the quality and consistency of this starting material. Potential impurities can arise from the starting materials, by-products of the synthesis, or degradation products. For instance, the synthesis of this compound often involves the bromination of 2-amino-3-(hydroxymethyl)pyridine, which can lead to the formation of isomeric or over-brominated species.[1][2]

A Multi-Faceted Approach to Purity Determination

A comprehensive assessment of purity requires a combination of analytical techniques that provide orthogonal information. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (Differential Scanning Calorimetry and Thermogravimetric Analysis) for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

HPLC is the cornerstone for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] A well-developed HPLC method can effectively separate the main compound from its impurities, allowing for their precise quantification.

Why HPLC is Effective for this compound

The polar nature of the amino and hydroxymethyl groups, combined with the aromatic pyridine ring, makes this compound well-suited for reverse-phase HPLC. A C18 column is a common and effective choice for separating such aromatic compounds.[3]

Experimental Protocol: A Proposed Reverse-Phase HPLC Method

This protocol outlines a stability-indicating RP-HPLC method for the quantitative analysis of this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure separation of both polar and non-polar impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. The PDA detector should be set to monitor a wide range to detect any co-eluting impurities.[3]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a sample of this compound.

  • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to achieve a final concentration within the linear range of the calibration curve (e.g., 0.5 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis and Quantification:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, reference standards for each potential impurity should be used to create calibration curves.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV/PDA Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation and Purity Estimation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules and can also be used for a quantitative assessment of purity (qNMR).[4][5]

Why NMR is a Powerful Tool

¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. For this compound, ¹H NMR can be used to confirm the presence and connectivity of the aromatic protons, the hydroxymethyl group, and the amino protons. qNMR, by integrating the signals of the analyte against a certified internal standard, can provide a highly accurate and direct measure of purity without the need for a reference standard of the analyte itself.

Experimental Protocol: ¹H NMR for Structural Confirmation

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: A suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which will solubilize the compound and allow for the observation of exchangeable protons (NH₂ and OH).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Expected ¹H NMR Spectral Features:

The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet or triplet for the hydroxymethyl protons, a broad singlet for the amino protons, and a triplet for the hydroxyl proton. The coupling patterns and chemical shifts of the aromatic protons are characteristic of the substitution pattern on the pyridine ring.

Visualizing the NMR Logic

NMR_Logic cluster_nmr NMR Analysis cluster_info Information Obtained H1_NMR ¹H NMR Structure Structural Elucidation H1_NMR->Structure Connectivity Proton Connectivity H1_NMR->Connectivity C13_NMR ¹³C NMR C13_NMR->Structure qNMR qNMR Purity Quantitative Purity qNMR->Purity

Caption: Information derived from NMR techniques.

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[4] When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.

Application to this compound

For this compound, mass spectrometry can confirm the molecular weight (202.04 g/mol for the monoisotopic mass). The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes), which is a definitive indicator of a bromine-containing compound.

Experimental Protocol: LC-MS for Impurity Identification

Instrumentation and Conditions:

  • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this compound due to the presence of the basic amino group.

  • Chromatographic Conditions: The same HPLC method as described earlier can be used.

Data Analysis:

The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any co-eluting impurities. This information can be used to propose the molecular formulas of the impurities, which, in conjunction with knowledge of the synthetic route, can help in their identification.

Thermal Analysis: Assessing Thermal Stability and Crystalline Purity

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties of a material, including its melting point, thermal stability, and in some cases, an indication of purity.[6][7][8]

Insights from DSC and TGA
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a pure, crystalline compound, DSC will show a sharp endothermic peak at its melting point. The presence of impurities will typically lead to a broadening and lowering of the melting point.[9]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the thermal stability of the compound and for quantifying the amount of residual solvents or moisture.[10]

Experimental Protocol: DSC and TGA

Instrumentation:

  • A DSC instrument and a TGA instrument.

DSC Protocol:

  • Accurately weigh 2-5 mg of the sample into an aluminum pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

TGA Protocol:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

Visualizing the Thermal Analysis Workflow

Thermal_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation Weigh_DSC Weigh for DSC DSC_Run Run DSC Weigh_DSC->DSC_Run Weigh_TGA Weigh for TGA TGA_Run Run TGA Weigh_TGA->TGA_Run Melting_Point Melting Point & Purity DSC_Run->Melting_Point Thermal_Stability Thermal Stability & Volatiles TGA_Run->Thermal_Stability

Caption: Workflow for thermal analysis.

Comparative Summary of Analytical Techniques

TechniquePrimary InformationAdvantagesLimitations
HPLC Quantitative Purity, Impurity ProfileHigh resolution, sensitivity, and accuracy for quantification.[3]Requires reference standards for accurate impurity quantification.
NMR Structural Confirmation, Purity (qNMR)Provides unambiguous structural information. qNMR offers high accuracy without a reference standard of the analyte.[4][5]Lower sensitivity compared to HPLC for trace impurities.
MS Molecular Weight, Impurity IdentificationHigh sensitivity and specificity for molecular weight determination. Excellent for identifying unknown impurities when coupled with LC.[4]Not inherently quantitative without an internal standard.
Thermal Analysis (DSC/TGA) Thermal Properties, Crystalline PurityProvides information on melting point, thermal stability, and residual solvents.[6][10]Less specific for identifying individual impurities. Purity estimation by melting point depression is only applicable to crystalline solids.

Conclusion: A Holistic Strategy for Purity Assessment

A single analytical technique is rarely sufficient to fully characterize the purity of a pharmaceutical intermediate like this compound. A holistic approach that combines the quantitative power of HPLC, the structural certainty of NMR, the impurity identification capabilities of MS, and the thermal property insights from DSC and TGA is the most robust strategy. This multi-technique approach provides a comprehensive and self-validating assessment of purity, ensuring the quality and reliability of this critical synthetic building block in the drug development pipeline.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
  • TSI Journals. (n.d.). Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods.
  • ChemicalBook. (n.d.). This compound.
  • BenchChem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
  • MDPI. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products.
  • NETZSCH. (2023). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals.
  • BenchChem. (n.d.). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • Impact Analytical. (n.d.). Thermal Analysis Techniques.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis.
  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
  • Echemi. (n.d.). 335031-01-1, this compound Formula.

Sources

A Comparative Spectroscopic Guide to 2-Amino-5-bromo-3-(hydroxymethyl)pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed spectroscopic comparison of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine and its structural isomers. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of how subtle changes in substituent positions on the pyridine ring manifest in various spectroscopic techniques. Understanding these differences is crucial for unequivocal compound identification, quality control, and the interpretation of structure-activity relationships.

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its biological activity and physical properties are intrinsically linked to the specific arrangement of its functional groups—amino, bromo, and hydroxymethyl—on the pyridine core. Positional isomers of this compound, while possessing the same molecular formula and weight, can exhibit distinct chemical and biological profiles. Therefore, the ability to differentiate between these isomers is of paramount importance.

This guide will delve into the characteristic spectroscopic signatures of this compound and its isomers using a multi-technique approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Isomeric Landscape

The primary isomers of interest, alongside the parent compound this compound, are those with varied substitution patterns on the pyridine ring. For the purpose of this guide, we will consider the following key isomers:

  • Isomer 1 (Target Compound): this compound

  • Isomer 2: 2-Amino-3-bromo-5-(hydroxymethyl)pyridine

  • Isomer 3: 2-Amino-5-bromo-4-(hydroxymethyl)pyridine

  • Isomer 4: 3-Amino-5-bromo-2-(hydroxymethyl)pyridine

A foundational understanding of how substituent placement influences the electronic environment of the pyridine ring is key to interpreting the spectral data.

Spectroscopic Comparison

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons on the pyridine ring are highly sensitive to the positions of the substituents.

Workflow for ¹H NMR Analysis:

Caption: A streamlined workflow for acquiring high-quality ¹H NMR data.

Expected ¹H NMR Spectral Features:

Compound H-4 Chemical Shift (ppm) H-6 Chemical Shift (ppm) -CH₂- Chemical Shift (ppm) -NH₂ Chemical Shift (ppm) -OH Chemical Shift (ppm)
This compound SingletSingletSingletBroad SingletTriplet (coupled to -CH₂-)
2-Amino-3-bromo-5-(hydroxymethyl)pyridine SingletSingletSingletBroad SingletTriplet (coupled to -CH₂-)
2-Amino-5-bromo-4-(hydroxymethyl)pyridine -SingletSingletBroad SingletTriplet (coupled to -CH₂-)
3-Amino-5-bromo-2-(hydroxymethyl)pyridine SingletSingletSingletBroad SingletTriplet (coupled to -CH₂-)

Note: Specific chemical shifts will vary depending on the solvent and concentration. The table presents expected multiplicities and relative positions.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms in the pyridine ring are also diagnostic of the substitution pattern. The electron-withdrawing and donating effects of the substituents cause significant shifts in the ¹³C NMR spectrum.

Comparative Analysis:

  • Carbons attached to bromine (C-Br) will typically appear in the range of 100-120 ppm.

  • Carbons attached to the amino group (C-NH₂) are generally shielded and appear upfield.

  • Carbons bearing the hydroxymethyl group (C-CH₂OH) will have a distinct chemical shift, and the methylene carbon itself will be observed in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol for FT-IR (ATR):

Caption: A simple and rapid workflow for obtaining FT-IR spectra using an ATR accessory.

Key IR Absorption Bands:

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H stretch (alcohol)3200-3600 (broad)Presence of the hydroxymethyl group.
N-H stretch (amine)3300-3500 (two bands for primary amine)Confirms the amino group.
C-H stretch (aromatic)3000-3100Pyridine ring C-H bonds.
C=C and C=N stretch (aromatic)1400-1600Characteristic pyridine ring vibrations.
C-O stretch (alcohol)1000-1260C-O bond of the hydroxymethyl group.
C-Br stretch500-600Presence of the bromo substituent.

The precise positions of the C=C and C=N stretching vibrations, as well as the out-of-plane C-H bending modes, will be subtly different for each isomer, providing a fingerprint for identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Expected Mass Spectrum Features:

All isomers will exhibit a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom. The fragmentation patterns, however, may differ based on the relative positions of the functional groups, influencing the stability of the resulting fragment ions.

Fragmentation Pathway Analysis:

fragmentation M Molecular Ion [M]⁺ M_minus_Br [M-Br]⁺ M->M_minus_Br M_minus_CH2OH [M-CH₂OH]⁺ M->M_minus_CH2OH Pyridine_core Substituted Pyridine Core Fragments M_minus_Br->Pyridine_core M_minus_CH2OH->Pyridine_core

Caption: A generalized fragmentation pathway for aminobromohydroxymethylpyridine isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the electronic effects of the substituents.

Comparative UV-Vis Data:

Compound λ_max 1 (nm) λ_max 2 (nm) Electronic Transitions
This compound ~250-260~290-310π → π* and n → π
Isomers Slight shifts from the parent compoundSlight shifts from the parent compoundπ → π and n → π*

The amino group (an auxochrome) and the bromine atom will influence the position of the π → π* transitions of the pyridine ring. The exact λ_max values will be characteristic of each isomer's specific electronic structure.

Conclusion

The spectroscopic differentiation of this compound isomers is a challenging yet achievable task through the systematic application of multiple analytical techniques. ¹H and ¹³C NMR provide the most definitive structural information through the analysis of chemical shifts and coupling constants. IR and Mass Spectrometry offer valuable confirmatory data regarding functional groups and molecular weight. Finally, UV-Vis spectroscopy can provide complementary information on the electronic properties of these isomers. By carefully analyzing the data from each of these methods, researchers can confidently identify and characterize these closely related compounds, which is a critical step in the advancement of their potential applications.

References

  • PubChem. 2-Amino-5-bromo-3-methylpyridine. [Link]

A Senior Application Scientist's Guide to Catalyst Performance in the Functionalization of 2,4-Dichloro-5-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2,4-Dichloro-5-methoxypyrimidine in Modern Drug Discovery

2,4-Dichloro-5-methoxypyrimidine is a cornerstone building block for medicinal chemists and drug development professionals. As a privileged heterocyclic scaffold, the pyrimidine core is present in a remarkable number of biologically active molecules, including over half of the small-molecule protein kinase inhibitors approved by the FDA.[1][2] Its value lies in the two reactive chlorine atoms, which serve as versatile handles for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions.

The selective functionalization of this molecule is paramount. The two chlorine atoms at the C2 and C4 positions exhibit different reactivity, generally favoring substitution at the C4 position due to the electronic influence of the pyrimidine nitrogens.[3][4][5] This intrinsic reactivity provides a basis for sequential, regioselective modifications. However, achieving high yields, controlling selectivity, and ensuring reaction efficiency under scalable conditions is critically dependent on the choice of catalyst. An ill-suited catalyst can lead to low yields, the formation of undesired side products (e.g., disubstituted or homocoupled products), or a complete failure of the reaction.

This guide provides an in-depth comparison of catalyst systems for the two most pivotal transformations of 2,4-dichloro-5-methoxypyrimidine: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation. We will dissect the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers to select the optimal catalytic system for their specific synthetic goals.

Pillar 1: Understanding Regioselectivity and the Catalytic Cycle

The differential reactivity of the C4 and C2 positions is the central theme in the chemistry of 2,4-dichloropyrimidines. The C4 position is generally more susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition by a low-valent palladium catalyst, the first step in most cross-coupling cycles.[2][4][5] This preference is the foundation for most synthetic strategies, allowing for the initial installation of a substituent at C4, followed by a subsequent, often more challenging, coupling at C2.

However, this conventional selectivity is not absolute. Recent research has demonstrated that catalyst control can override the substrate's intrinsic bias. Bulky, electron-rich ligands, particularly N-heterocyclic carbenes (NHCs), can steer the reaction towards the more sterically hindered C2 position, a significant advancement that opens up new avenues for synthetic design.[1][2][6]

Below is a generalized workflow for evaluating and selecting a catalyst for a cross-coupling reaction with 2,4-dichloro-5-methoxypyrimidine.

G cluster_plan Planning Phase cluster_exec Execution Phase cluster_opt Optimization Phase A Define Target: Mono-substitution (C4 or C2) or Di-substitution? B Select Reaction Type (e.g., Suzuki, Buchwald-Hartwig) A->B C Initial Catalyst Selection based on Literature Precedent B->C D Screening Protocol: Small-scale reactions varying catalyst, ligand, base, solvent C->D E Monitor Reaction Progress (TLC, LC-MS, GC) D->E F Isolate & Characterize Product(s) E->F G Determine Yield and Regioselectivity (C4:C2 ratio) F->G H Analyze Results: Identify Lead Conditions G->H I Optimize Lead: Fine-tune temperature, concentration, catalyst loading H->I J Validate & Scale-Up I->J

Caption: A general workflow for catalyst screening and optimization.

Pillar 2: Comparative Guide to Suzuki-Miyaura Coupling Catalysts

The Suzuki-Miyaura reaction is a preeminent method for forming C-C bonds. For 2,4-dichloro-5-methoxypyrimidine, the goal is often the regioselective synthesis of C4-aryl or C4-heteroaryl derivatives. A comprehensive study on the closely related 2,4-dichloropyrimidine provides an excellent blueprint for catalyst selection.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling at C4

This protocol is adapted from a validated, high-yield procedure and demonstrates a robust method for catalyst evaluation.[4]

Materials:

  • 2,4-Dichloro-5-methoxypyrimidine (1.0 mmol)

  • Arylboronic Acid (1.2 mmol)

  • Palladium Catalyst (see Table 1 for examples)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-Dioxane/H₂O mixture)

  • Microwave reaction vial (10 mL) with a stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add 2,4-dichloro-5-methoxypyrimidine, the arylboronic acid, the selected base, and the palladium catalyst.

  • Add the solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of H₂O).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at the desired temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes).[4]

  • After the reaction, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analyze the crude product by ¹H NMR or LC-MS to determine conversion and regioselectivity.

  • Purify the product by flash column chromatography on silica gel.

Performance Data: Comparison of Palladium Catalysts for C4-Selective Suzuki Coupling

The choice of catalyst, base, and solvent dramatically impacts the reaction's success. The data below, derived from studies on 2,4-dichloropyrimidine, illustrates a typical optimization process that is directly applicable to the 5-methoxy analog.[4]

Catalyst SystemBaseSolventTemp. (°C)Time (min)Yield of C4-Product (%)Key Insight
Pd(PPh₃)₄ (0.5 mol%)K₂CO₃Dioxane/H₂O1001581 Optimal System: Low catalyst loading, short reaction time, and high yield under microwave conditions.[4]
Pd(PPh₃)₄ (0.5 mol%)Cs₂CO₃Dioxane/H₂O1001575Cesium carbonate is a strong base but offers no significant advantage over potassium carbonate here.
Pd(PPh₃)₄ (0.5 mol%)K₃PO₄Dioxane/H₂O1001572Potassium phosphate is also effective, but slightly less so than K₂CO₃.
PdCl₂(dppf) (0.5 mol%)K₂CO₃Dioxane/H₂O1001565The dppf ligand is effective but outperformed by the simpler Pd(PPh₃)₄ system in this specific case.
Pd(OAc)₂ (0.5 mol%)K₂CO₃Dioxane/H₂O1001545Palladium(II) acetate is a common precatalyst but is less efficient here, likely due to the rate of reduction to the active Pd(0) species.
Pd(PPh₃)₄ (0.5 mol%)K₂CO₃Toluene1001555The aqueous solvent system is crucial for efficient transmetalation; a purely organic solvent is less effective.
Pd(PPh₃)₄ (0.5 mol%)K₂CO₃Dioxane/H₂O12015~80Higher temperatures do not improve the yield and can lead to the formation of the 2,4-disubstituted side product.[4]

Expertise in Action: Why Pd(PPh₃)₄ in Aqueous Dioxane Excels The success of the Pd(PPh₃)₄ catalyst in an aqueous dioxane system is a textbook example of balancing multiple factors in a catalytic cycle.

  • Catalyst Activation: Pd(PPh₃)₄ is a Pd(0) source, meaning it can enter the catalytic cycle directly via oxidative addition without a prior reduction step, leading to faster reaction initiation.

  • Ligand Properties: Triphenylphosphine (PPh₃) is a moderately electron-rich and bulky ligand. It stabilizes the palladium center but readily dissociates to create the coordinatively unsaturated species necessary for oxidative addition.

  • Solvent Effect: The use of an aqueous co-solvent is critical. It helps to dissolve the inorganic base (K₂CO₃) and facilitates the transmetalation step—where the organic group is transferred from the boronic acid to the palladium center—which is often the rate-limiting step in Suzuki couplings.

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Cl PdII Ar-Pd(II)-Cl(L₂) OA->PdII TM Transmetalation PdII->TM Ar'-B(OH)₂ (Base) PdII_Ar Ar-Pd(II)-Ar'(L₂) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product Substrate Ar-Cl + Ar'-B(OH)₂ Substrate->OA Substrate->TM

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Pillar 3: Comparative Guide to Buchwald-Hartwig Amination Catalysts

The Buchwald-Hartwig amination is indispensable for forging C-N bonds, a transformation vital for synthesizing a vast number of pharmaceuticals.[7][8] For 2,4-dichloro-5-methoxypyrimidine, this reaction allows the introduction of primary and secondary amines, typically at the more reactive C4 position. Success in this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[9][10]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination at C4

Materials:

  • 2,4-Dichloro-5-methoxypyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine Ligand (see Table 2)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, or K₃PO₄, 1.4 mmol)

  • Anhydrous Toluene or Dioxane (5 mL)

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox, add the palladium precatalyst, the phosphine ligand, and the base to a Schlenk tube.

  • Add 2,4-dichloro-5-methoxypyrimidine and a stir bar.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent, followed by the amine via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) for the specified time (e.g., 2-24 hours).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Performance Data: Comparison of Ligands for C4-Selective Amination

While a direct head-to-head comparison for 2,4-dichloro-5-methoxypyrimidine is not available in a single study, the following table is a synthesized guide based on established principles and data from similar dihaloheterocyclic systems. The choice of ligand is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[9][10]

Pd PrecatalystLigandBaseSolventProbable OutcomeRationale for Ligand Choice
Pd₂(dba)₃XPhos NaOt-BuTolueneHigh Yield Gold Standard: XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for coupling a wide range of amines, including primary and secondary amines, with aryl chlorides.[10]
Pd(OAc)₂SPhos Cs₂CO₃DioxaneHigh YieldSPhos is another highly effective Buchwald ligand, often used with weaker bases like cesium carbonate, which can improve tolerance for sensitive functional groups.
Pd₂(dba)₃BINAP NaOt-BuTolueneModerate to Good YieldBINAP is a bidentate ligand that was among the second generation of catalysts. It is generally effective but can be less active for challenging aryl chlorides compared to modern monodentate biarylphosphine ligands.[7]
Pd(OAc)₂P(t-Bu)₃K₃PO₄TolueneModerate YieldTri-tert-butylphosphine is a very electron-rich and bulky ligand, but its effectiveness can be substrate-dependent. It is known to be effective for some heteroaryl chlorides.
Pd(PPh₃)₄-NaOt-BuTolueneLow to No ReactionThe PPh₃ ligand is generally not electron-rich enough to effectively catalyze the amination of electron-deficient aryl chlorides. It often fails to promote the crucial reductive elimination step.

Trustworthiness Through Self-Validation: In any catalyst screening, it is critical to run a control reaction without the palladium catalyst to confirm that the reaction is indeed catalyzed. For dichloropyrimidines, a background SNAr reaction can occur, especially with potent nucleophiles at high temperatures. Distinguishing between the catalyzed and uncatalyzed pathways is essential for accurate evaluation.

Conclusion and Future Directions

The selective functionalization of 2,4-dichloro-5-methoxypyrimidine is a task of paramount importance in pharmaceutical synthesis. This guide has demonstrated that successful outcomes are not a matter of chance, but of rational catalyst selection based on fundamental principles of organometallic chemistry.

For Suzuki-Miyaura couplings , Pd(PPh₃)₄ under microwave irradiation with an aqueous base offers a rapid, efficient, and high-yielding route to C4-substituted products.[4] For Buchwald-Hartwig aminations , catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos are the clear choice for achieving high efficiency with a broad range of amine coupling partners.

The frontier in this field lies in catalyst-controlled regioselectivity. While C4-functionalization is the conventional and often desired outcome, the development of catalysts that can reliably and selectively target the C2 position is a rapidly evolving area.[1][2][6] Researchers equipped with an understanding of the principles outlined here will be best positioned to leverage these emerging technologies to accelerate the discovery of new medicines.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Buchwald–Hartwig amin
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
  • Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. [Link]
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
  • C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]
  • Buchwald-Hartwig Amin
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]

Sources

benchmarking the yield of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine synthesis against literature values

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine: A Comparative Benchmarking Study

Authored by a Senior Application Scientist

For researchers and professionals in the dynamic field of drug development, the efficient and high-yield synthesis of key intermediates is paramount. This compound is a critical building block in the creation of a wide array of pharmaceutical compounds. This guide provides a comprehensive analysis of its synthesis, benchmarking a highly efficient method against literature values. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol, and present the data in a clear, comparative format.

Introduction: The Significance of this compound

This compound serves as a vital precursor in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its trifunctional nature, featuring an amino group, a bromine atom, and a hydroxymethyl group on a pyridine ring, allows for a variety of subsequent chemical modifications. Achieving a high-yield, scalable, and reproducible synthesis is therefore a critical step in the drug discovery and development pipeline.

Comparative Analysis of Synthetic Routes

A review of the scientific literature reveals several pathways to synthesize this compound and its analogues. The most direct and efficient method involves the bromination of 2-amino-3-(hydroxymethyl)pyridine. The following table summarizes this and other relevant synthetic approaches found in the literature.

Starting MaterialKey Reagents & ConditionsProductReported YieldReference
2-amino-3-(hydroxymethyl)pyridineBromine, Acetic Acid, Room TemperatureThis compound84%[1]
2-aminopyridineN-Bromosuccinimide (NBS), Acetone, 10°C2-amino-5-bromopyridine95%[2]
2-amino-3,5-dibromopyridinePotassium Hydroxide, Copper Powder, Water, 170°C2-amino-3-hydroxy-5-bromopyridine46.3%[3]
2-amino-3-pyridinolLiquid Bromine, 95% Ethanol, 5°C2-amino-5-bromo-3-pyridinolNot specified[4]

As evidenced by the data, the direct bromination of 2-amino-3-(hydroxymethyl)pyridine offers a significantly higher yield and a more straightforward approach compared to multi-step or less selective methods.

Featured Synthesis: Direct Bromination of 2-amino-3-(hydroxymethyl)pyridine

This section provides a detailed protocol for the high-yield synthesis of this compound, adapted from a patented procedure.

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 2-amino-3- (hydroxymethyl)pyridine in acetic acid add_br2 Add Bromine dropwise over 1 hour at room temperature start->add_br2 stir Stir overnight at room temperature add_br2->stir concentrate1 Concentrate to dryness stir->concentrate1 partition Partition between saturated K2CO3 and ethyl acetate concentrate1->partition extract Extract aqueous layer with ethyl acetate (2x) partition->extract wash Wash combined organic phases with brine extract->wash dry Dry over Na2SO4, filter wash->dry concentrate2 Concentrate to dryness dry->concentrate2 triturate Triturate residue in pentane concentrate2->triturate isolate Isolate yellow solid (Final Product) triturate->isolate

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 2-amino-3-(hydroxymethyl)pyridine (19.6 g, 157.8 mmol)

  • Bromine (8.4 mL, 189.4 mmol)

  • Acetic acid (350 mL)

  • Saturated potassium carbonate solution (300 mL)

  • Ethyl acetate (200 mL for partitioning, 2 x 200 mL for extraction)

  • Saturated sodium chloride solution (brine, 200 mL)

  • Sodium sulfate

  • Pentane

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-amino-3-(hydroxymethyl)pyridine (19.6 g, 157.8 mmol) in acetic acid (350 mL) at room temperature.

    • Causality: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic aromatic substitution reaction.

  • Bromination: To the stirred solution, add bromine (8.4 mL, 189.4 mmol) dropwise over a period of 1 hour. The reaction is exothermic, and slow addition helps to control the temperature.

    • Causality: The amino group is an activating group, directing the electrophilic bromine to the ortho and para positions. The 5-position (para to the amino group) is sterically more accessible and electronically favored, leading to regioselective bromination.

  • Reaction Progression: Stir the reaction mixture overnight at room temperature to ensure complete conversion.

  • Work-up: Solvent Removal: Concentrate the reaction mixture to dryness under reduced pressure to remove the acetic acid.

  • Work-up: Neutralization and Extraction: Partition the residue between a saturated solution of potassium carbonate (300 mL) and ethyl acetate (200 mL). The aqueous layer is separated and further extracted with ethyl acetate (2 x 200 mL).

    • Causality: The potassium carbonate solution neutralizes the acidic reaction mixture and any remaining hydrobromic acid. The product is more soluble in the organic ethyl acetate layer, allowing for its extraction.

  • Work-up: Washing and Drying: Combine the organic phases and wash with a saturated solution of sodium chloride (200 mL). Dry the organic layer over sodium sulfate, filter, and concentrate to dryness.

    • Causality: The brine wash removes any residual water and inorganic salts from the organic layer. Sodium sulfate is a drying agent that removes trace amounts of water.

  • Purification: Triturate the residue in pentane to precipitate the product.

    • Causality: The product is a solid that is poorly soluble in non-polar pentane, while any non-polar impurities will remain in solution. This is a simple and effective method of purification.

  • Isolation: Isolate the resulting yellow solid to obtain this compound (27.0 g, 84% yield).[1]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Appearance Off-white to yellow solid[5]
¹H NMR Characteristic peaks corresponding to the protons on the pyridine ring and the hydroxymethyl and amino groups. The chemical shifts and coupling constants will be consistent with the structure.
LC-MS A major peak corresponding to the mass of the product (C₆H₇BrN₂O, Molecular Weight: 203.04 g/mol )[5]. Purity can be assessed by the relative area of the product peak.
Melting Point A sharp melting point is indicative of high purity.

Troubleshooting and Self-Validating System

Potential IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Ensure the reaction is stirred for the full duration. Monitor the reaction by TLC or LC-MS to confirm completion before work-up.
Loss of product during work-up.Ensure complete extraction from the aqueous layer by performing multiple extractions with ethyl acetate.
Formation of Di-brominated Byproduct Excess bromine or reaction temperature is too high.Maintain careful control over the stoichiometry of bromine and add it dropwise to manage the reaction temperature.
Product is an oil or gummy solid Impurities present.The trituration with pentane should be thorough. If impurities persist, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or purification by column chromatography.

Conclusion

The direct bromination of 2-amino-3-(hydroxymethyl)pyridine stands out as a highly efficient and straightforward method for the synthesis of this compound, consistently delivering high yields. By understanding the rationale behind each experimental step and employing rigorous analytical characterization, researchers can confidently and reproducibly synthesize this valuable intermediate for their drug discovery programs.

References

  • Title: Synthesis of 2-amino-3-hydroxy-5-bromopyridine Source: PrepChem.com URL:[Link]
  • Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine Source: International Journal of Scientific & Engineering Research URL:[Link]
  • Title: Synthesis of 2-amino-5-bromo-3-pyridinol Source: PrepChem.com URL:[Link]
  • Title: (2-Amino-5-bromo-3-pyridinyl)methanol Source: Chem-Impex URL:[Link]

Sources

A Comparative Guide to the Structural Confirmation of Novel Compounds Derived from 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, in-depth comparison of the critical analytical techniques required for the unambiguous structural confirmation of novel compounds synthesized from 2-Amino-5-bromo-3-(hydroxymethyl)pyridine. As a versatile starting material with three distinct functional points—an amino group, a bromo substituent, and a hydroxymethyl group—it serves as a valuable scaffold for creating diverse molecular architectures in medicinal chemistry.[1] Rigorous structural validation is the bedrock upon which all subsequent biological and pharmacological evaluation rests, ensuring the integrity and reproducibility of research findings.

This document moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into creating a self-validating system for structural elucidation. We will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Diffraction, supported by detailed experimental protocols and comparative data.

Synthetic Versatility of the Scaffold

The unique arrangement of functional groups on the this compound ring allows for a multitude of synthetic transformations. Understanding these potential reaction pathways is key to anticipating the structures of novel derivatives and selecting the appropriate analytical methods for their confirmation.

  • Amino Group (C2): The nucleophilic amino group is a prime site for N-acylation, N-alkylation, and formation of ureas, sulfonamides, or Schiff bases.[2] Its reactivity can be influenced by the electronic properties of the pyridine ring.[2]

  • Bromo Group (C5): The bromine atom is ideally positioned for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (C-C bond formation) or Buchwald-Hartwig (C-N bond formation), enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[3]

  • Hydroxymethyl Group (C3): The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for subsequent nucleophilic substitution.

  • Pyridine Ring: The pyridine nitrogen is a Lewis base and can be quaternized or oxidized to an N-oxide, altering the electronic properties and reactivity of the entire ring system.[4][5][6] The ring itself is generally electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the 2, 4, and 6 positions.[2][7]

G cluster_start Starting Material cluster_derivatives Potential Derivatives start This compound N_Acyl N-Acylated Product start->N_Acyl Acylation (on -NH2) Suzuki Suzuki Coupling Product (Aryl at C5) start->Suzuki Suzuki Coupling (on -Br) Oxidized Oxidized Product (Aldehyde/Acid at C3) start->Oxidized Oxidation (on -CH2OH) Ester Esterified Product start->Ester Esterification (on -CH2OH)

Caption: Potential derivatization pathways from the starting scaffold.

Core Analytical Techniques: A Comparative Overview

The definitive structural elucidation of novel molecules requires a multi-faceted analytical approach. For derivatives of this compound, a combination of NMR, MS, and, when possible, X-ray crystallography provides a comprehensive and validated confirmation.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, atom connectivity, and spatial relationships.Non-destructive; provides definitive evidence of covalent structure and stereochemistry.[8]Requires soluble material; complex spectra may need advanced 2D techniques for full interpretation.
Mass Spectrometry Precise molecular weight and elemental composition (with HRMS).Extremely sensitive, requiring minimal sample; provides a definitive molecular formula.[8]Does not provide information on connectivity or stereochemistry; fragmentation can be complex.[8]
X-ray Crystallography Absolute 3D molecular structure, bond lengths, bond angles, and crystal packing information.Unambiguous and definitive "gold standard" for structural proof.[9][10]Requires a suitable, high-quality single crystal, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the covalent structure of a molecule in solution. By comparing the spectra of the starting material with the product, one can pinpoint the exact site of modification.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for these polar compounds and allows for the observation of exchangeable protons (-NH₂, -OH).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Standard acquisition includes a proton (¹H) spectrum, followed by carbon (¹³C) and potentially 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) if the structure is complex.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

The key to confirmation is identifying expected changes. For instance, in a Suzuki coupling reaction where the bromine at C5 is replaced by a phenyl group:

Signal Starting Material (¹H NMR in DMSO-d₆) Hypothetical Phenyl-Substituted Product Rationale for Change
Pyridine H (C4) ~8.0 ppm (d)~8.2 ppm (d)Change in electronic environment due to new C5 substituent.
Pyridine H (C6) ~7.8 ppm (d)~8.0 ppm (d)Change in electronic environment.
-NH₂ Protons ~6.0 ppm (s, broad)~6.2 ppm (s, broad)Minor shift, confirms presence.
-CH₂OH Protons ~4.5 ppm (s)~4.6 ppm (s)Minor shift, confirms presence.
Phenyl Protons N/A~7.3-7.6 ppm (m)Appearance of new signals confirms the addition of the phenyl group.
Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering immediate confirmation that a reaction has occurred. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it provides an exact mass that can be used to determine the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Method Setup: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with Electrospray Ionization (ESI) in positive ion mode, which readily protonates the basic pyridine nitrogen or amino group.

  • Analysis: Inject the sample. The LC separates the compound from any impurities, and the MS detects the mass-to-charge ratio (m/z) of the parent ion, typically observed as [M+H]⁺.

Compound Formula Exact Mass Expected [M+H]⁺ (m/z)
Starting Material C₆H₇BrN₂O201.9742202.9819 / 204.9799 (due to Br isotopes)
N-Acetylated Derivative C₈H₉BrN₂O₂243.9847244.9925 / 246.9904
Phenyl-Substituted (Suzuki) C₁₂H₁₂N₂O200.0950201.1028

The disappearance of the characteristic bromine isotope pattern in the Suzuki product provides strong evidence that the bromine has been replaced.

Single-Crystal X-ray Diffraction

This is the ultimate technique for structural proof, providing an unambiguous 3D map of the atoms in a molecule.[9] While it is the most definitive method, it is contingent on the ability to grow high-quality single crystals.

  • Crystallization: Grow single crystals of the purified compound. Common methods include slow evaporation of a solvent, vapor diffusion, or layering of a solvent/anti-solvent system.[9] This is often the most challenging step.

  • Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[9]

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100-150 K) on a diffractometer. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα).[9]

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and angles.

Integrated Workflow for Structural Validation

A logical and efficient workflow ensures that the correct techniques are applied at the appropriate stages of the investigation.

Caption: A systematic workflow for novel compound structural validation.

Conclusion

The structural confirmation of novel derivatives of this compound is a critical process that demands a rigorous, multi-technique approach. While routine analysis via NMR and MS can provide strong evidence for a proposed structure, they should be used in concert. ¹H NMR confirms the covalent framework and identifies the site of reaction, while MS validates the change in molecular weight and elemental composition. For truly novel scaffolds, or for compounds intended for patenting or clinical development, single-crystal X-ray diffraction remains the unequivocal gold standard, providing the highest possible level of structural proof. By following an integrated workflow, researchers can ensure the scientific integrity of their findings and build a solid foundation for further drug discovery and development efforts.

References

  • A Comparative Guide to the Structural Validation of Novel 3-Chlorofuro[2,3-b]pyridine Derivatives. Benchchem.
  • A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. Benchchem.
  • Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Chemical and Pharmaceutical Research, 6(4), 1259-1263.
  • Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher.
  • Chichibabin reaction. Wikipedia.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
  • Pyridine. Wikipedia.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.
  • Easy Access to 2-Aminopyridines. GalChimia. (2020).
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. (2017).
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. (2015).

Sources

A Comparative Guide to the Pharmacokinetic Properties of Ibuprofen and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of ibuprofen and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind the chemical modification of ibuprofen and offers a detailed examination of how these changes impact the absorption, distribution, metabolism, and excretion (ADME) profiles. We will explore key experimental data and provide detailed protocols for assessing critical pharmacokinetic parameters.

Introduction: The Rationale for Modifying a Classic NSAID

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is a cornerstone for managing pain, inflammation, and fever.[1][2] Its therapeutic effects are primarily mediated through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] While effective, the clinical use of ibuprofen is often limited by its gastrointestinal (GI) toxicity, which is largely attributed to the inhibition of COX-1 in the gastric mucosa and the direct irritation caused by its free carboxylic acid group.[3] This has prompted the development of various ibuprofen derivatives, primarily prodrugs, aimed at mitigating these adverse effects while potentially improving other pharmacokinetic properties such as solubility and duration of action.[3]

This guide will focus on a comparative study of two distinct derivative strategies:

  • Ester Prodrugs: Specifically, glyceride esters, which mask the carboxylic acid moiety to reduce direct GI irritation.[4]

  • Nanoparticle Formulations: Encapsulating ibuprofen in chitosan nanoparticles to achieve sustained release and improve bioavailability.[5][6][7]

The Pharmacokinetic Profile of Ibuprofen: A Baseline for Comparison

Understanding the pharmacokinetics of the parent drug is crucial for evaluating its derivatives. Ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers, with the S-enantiomer being the more pharmacologically active form.[8]

  • Absorption: Ibuprofen is rapidly and completely absorbed after oral administration, with peak plasma concentrations (Cmax) reached within 1.5 to 2 hours (Tmax).[9][10] Food can delay its absorption.[2]

  • Distribution: It is highly bound to plasma proteins (approximately 99%).[2][11]

  • Metabolism: Ibuprofen is extensively metabolized in the liver, primarily by CYP2C9 and CYP2C8, into inactive metabolites.[2] A significant portion of the inactive (R)-ibuprofen undergoes unidirectional conversion to the active (S)-ibuprofen.[8]

  • Excretion: The metabolites are primarily excreted in the urine, with very little of the drug being eliminated unchanged.[8] Its elimination half-life is approximately 1.8 to 2 hours.[12]

Comparative Pharmacokinetics of Ibuprofen Derivatives

The primary goal of creating ibuprofen derivatives is to alter its pharmacokinetic profile to enhance its therapeutic index. Here, we compare a glyceride prodrug and a chitosan nanoparticle formulation to the parent drug.

Absorption

Glyceride Prodrugs: These ester prodrugs are designed to be more lipophilic than ibuprofen, which can influence their absorption mechanism. The key feature is their stability in the acidic environment of the stomach, which minimizes local irritation.[3] Hydrolysis to release the active ibuprofen is intended to occur in the more neutral pH of the intestine or systemically.[3] In vivo studies in rats have shown that the Tmax for ibuprofen released from glyceride prodrugs is slightly delayed (2 hours) compared to ibuprofen itself (1.5 hours).[4]

Chitosan Nanoparticles: Encapsulating ibuprofen in chitosan nanoparticles offers a different approach to modifying absorption. Chitosan, a biocompatible polymer, can protect the drug from degradation in the stomach and provide a sustained-release profile in the intestine.[5][6][7] Studies show that these nanoparticles exhibit minimal drug release in simulated gastric fluid, but a sustained release pattern in simulated intestinal fluid, with a cumulative release of over 94% over five days.[5][7] This prolonged release can lead to a delayed Tmax but a more sustained therapeutic effect.

Distribution and Bioavailability

Glyceride Prodrugs: Studies in rats have indicated that the plasma concentration of ibuprofen is higher at all-time points in animals treated with glyceride prodrugs compared to those treated with ibuprofen alone.[4] This suggests that the prodrug approach may lead to improved overall bioavailability.

Chitosan Nanoparticles: The primary advantage of chitosan nanoparticles is the potential for enhanced bioavailability.[5][6] By protecting the drug and providing a sustained release, this formulation aims to increase the overall amount of drug that reaches systemic circulation. Some studies have shown that nanoparticle formulations of ibuprofen can significantly increase its relative oral bioavailability.[13]

Metabolism and Excretion

Glyceride Prodrugs: Once the ester bond is cleaved and ibuprofen is released, its metabolism and excretion are expected to follow the same pathways as the parent drug. The rate-limiting step becomes the hydrolysis of the prodrug. The delayed release from the prodrug leads to a prolonged presence of ibuprofen in the plasma.[4]

Chitosan Nanoparticles: Similarly, for chitosan nanoparticles, the rate of drug release from the nanoparticle matrix is the determining factor for the overall elimination profile. The sustained release from the nanoparticles results in a prolonged therapeutic window.[5][7]

Quantitative Comparison of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of ibuprofen and its derivatives based on available preclinical data. It is important to note that these values are from different studies and experimental conditions may vary.

ParameterIbuprofenIbuprofen Glyceride ProdrugIbuprofen-Chitosan Nanoparticles
Tmax (hours) ~1.5[4]~2[4]Sustained release, delayed Tmax[5][7]
Cmax Lower than prodrugs in some studies[4]Higher plasma concentrations maintained[4]Lower Cmax, but sustained levels[13]
AUC BaselinePotentially higher[4]Significantly increased bioavailability[13]
Half-life (t½) ~1.8 - 2.0[12]Extended due to slow release[4]Extended due to prolonged release[13]
Key Feature Rapid absorption and elimination[10]Reduced GI toxicity, sustained action[4]Enhanced bioavailability, prolonged release[5][6][7]

Experimental Protocols

To ensure the scientific integrity of pharmacokinetic studies, standardized and validated protocols are essential. Below are detailed methodologies for two key in vitro assays used to assess drug absorption and metabolism.

Caco-2 Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Objective: To determine the rate of transport of a compound across the Caco-2 cell monolayer, which is predictive of in vivo oral absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Procedure:

    • The test compound (e.g., ibuprofen or its derivative) is added to the apical (donor) compartment, representing the intestinal lumen.

    • The plate is incubated at 37°C.

    • Samples are collected from the basolateral (receiver) compartment, representing the bloodstream, at predetermined time points.

    • For efflux studies, the compound is added to the basolateral compartment, and samples are collected from the apical compartment.

  • Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio is determined by comparing the Papp in the basolateral-to-apical direction with the apical-to-basolateral direction. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

G cluster_0 Caco-2 Permeability Assay Workflow Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 18-22 days to form monolayer Culture for 18-22 days to form monolayer Seed Caco-2 cells on Transwell inserts->Culture for 18-22 days to form monolayer Verify monolayer integrity (TEER) Verify monolayer integrity (TEER) Culture for 18-22 days to form monolayer->Verify monolayer integrity (TEER) Add test compound to apical side Add test compound to apical side Verify monolayer integrity (TEER)->Add test compound to apical side Incubate at 37°C Incubate at 37°C Add test compound to apical side->Incubate at 37°C Collect samples from basolateral side Collect samples from basolateral side Incubate at 37°C->Collect samples from basolateral side Quantify compound (LC-MS/MS) Quantify compound (LC-MS/MS) Collect samples from basolateral side->Quantify compound (LC-MS/MS) Calculate Papp and Efflux Ratio Calculate Papp and Efflux Ratio Quantify compound (LC-MS/MS)->Calculate Papp and Efflux Ratio

Caption: Caco-2 Permeability Assay Workflow.

Microsomal Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes, providing an indication of its metabolic clearance.

Objective: To determine the in vitro metabolic stability of a compound in the presence of liver microsomes.

Methodology:

  • Preparation:

    • Prepare a solution of the test compound.

    • Thaw liver microsomes (human or other species) on ice.

    • Prepare a NADPH regenerating system.

  • Incubation:

    • Pre-warm the microsomes and test compound at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Analyze the supernatant for the remaining amount of the parent compound using LC-MS/MS.

  • Data Analysis: Determine the rate of disappearance of the compound over time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

G cluster_1 Microsomal Stability Assay Workflow Prepare test compound and liver microsomes Prepare test compound and liver microsomes Pre-warm at 37°C Pre-warm at 37°C Prepare test compound and liver microsomes->Pre-warm at 37°C Initiate reaction with NADPH Initiate reaction with NADPH Pre-warm at 37°C->Initiate reaction with NADPH Incubate and collect samples at time points Incubate and collect samples at time points Initiate reaction with NADPH->Incubate and collect samples at time points Terminate reaction with cold solvent Terminate reaction with cold solvent Incubate and collect samples at time points->Terminate reaction with cold solvent Centrifuge to remove protein Centrifuge to remove protein Terminate reaction with cold solvent->Centrifuge to remove protein Analyze supernatant (LC-MS/MS) Analyze supernatant (LC-MS/MS) Centrifuge to remove protein->Analyze supernatant (LC-MS/MS) Calculate t½ and Intrinsic Clearance Calculate t½ and Intrinsic Clearance Analyze supernatant (LC-MS/MS)->Calculate t½ and Intrinsic Clearance

Caption: Microsomal Stability Assay Workflow.

Conclusion

The development of ibuprofen derivatives represents a promising strategy to enhance its therapeutic profile. Ester prodrugs, such as glyceride derivatives, have demonstrated the potential to reduce gastrointestinal toxicity and provide a more sustained release of the active drug.[4] Chitosan nanoparticle formulations offer a versatile platform for improving bioavailability and achieving prolonged drug release.[5][6][7] The choice of derivative strategy will depend on the specific therapeutic goal, whether it is to mitigate side effects, improve patient compliance through less frequent dosing, or enhance overall drug exposure. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of these and other novel drug candidates.

References

  • In vivo pharmacokinetic studies of prodrugs of ibuprofen. (n.d.).
  • Do, T. H., et al. (2023). Enhanced ibuprofen loading capacity of chitosan nanoparticles for prolonged release: A comprehensive study. Fine Chemical Technologies.
  • Enhanced ibuprofen loading capacity of chitosan nanoparticles for prolonged release: A comprehensive study. (2023). ResearchGate.
  • Do, T. H., et al. (2023). Enhanced ibuprofen loading capacity of chitosan nanoparticles for prolonged release: A comprehensive study. Fine Chemical Technologies.
  • Chen, Q., et al. (2009). Synthesis, in vitro and in vivo characterization of glycosyl derivatives of ibuprofen as novel prodrugs for brain drug delivery. Journal of Drug Targeting, 17(7), 536-544.
  • A novel ibuprofen prodrug: A possible promising agent for the management of complications of Alzheimer's disease. (2023). PubMed Central.
  • In vivo pharmacokinetic studies of prodrugs of ibuprofen. (2015). ResearchGate.
  • Chen, Q., et al. (2009). Synthesis, in vitro and in vivo characterization of glycosyl derivatives of ibuprofen as novel prodrugs for brain drug delivery. Taylor & Francis Online.
  • Dewland, P. M., et al. (2009). Bioavailability of ibuprofen following oral administration of standard ibuprofen, sodium ibuprofen or ibuprofen acid incorporating poloxamer in healthy volunteers. BMC Clinical Pharmacology, 9, 19.
  • Akbari, B., et al. (2010). Synthesis and hydrolytic behavior of ibuprofen prodrugs and their PEGylated derivatives. DARU Journal of Pharmaceutical Sciences, 18(4), 264-271.
  • Dong, Y., et al. (2013). Cubic phase nanoparticles for sustained release of ibuprofen: formulation, characterization, and enhanced bioavailability study. International Journal of Nanomedicine, 8, 2755-2763.
  • Al-Gareeb, A. I., et al. (2014). Kinetic Study of the Hydrolysis of synthesized Ibuprofen Ester and its Biological Activity. Baghdad Science Journal, 11(2), 528-535.
  • Metabolic stability of various prodrugs of ibuprofen. (n.d.). ResearchGate.
  • Ibuprofen-Loaded Chitosan–Lipid Nanoconjugate Hydrogel with Gum Arabic: Green Synthesis, Characterisation, In Vitro Kinetics Mechanistic Release Study and PGE2 Production Test. (2022). PubMed Central.
  • Olvera-Rodríguez, A., et al. (2024). Development and evaluation of ibuprofen-loaded chitosan nanoparticles for pulmonary therapy. Frontiers in Pharmacology, 15, 1379513.
  • Khan, M. S. Y., & Khanna, S. (2005). Synthesis, pharmacological activity and hydrolytic behavior of glyceride prodrugs of ibuprofen. European Journal of Medicinal Chemistry, 40(5), 493-499.
  • Ghlichloo, I., & Gerriets, V. (2023). Ibuprofen. In StatPearls.
  • Adams, S. S., et al. (1973). Absorption, distribution and toxicity of ibuprofen. Xenobiotica, 3(1), 1-13.
  • Kellstein, D., & Lipton, R. B. (2002). Comparative Pharmacokinetics of Oral Ibuprofen Formulations. The Clinical Journal of Pain, 18(4), 235-238.
  • Huang, C., et al. (2023). Pharmacokinetics and Safety with Bioequivalence of Ibuprofen Sustained-Release Capsules of Two Formulations. Drug Design, Development and Therapy, 17, 1861-1872.
  • Al-Gareeb, A. I., et al. (2021). Bioavailability and Bioequivalence of Two Oral Single Dose of Ibuprofen 400 mg to Healthy Volunteers. Biomedical and Pharmacology Journal, 14(1), 221-228.
  • Kinetics of Ibuprofen Release From Magnetic Nanoparticles Coated with Chitosan, Peg and Dextran. (n.d.). ResearchGate.
  • Lee, S., et al. (2018). Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen. Drug Design, Development and Therapy, 12, 115-122.
  • Davies, N. M. (1998). Clinical pharmacokinetics of ibuprofen. The first 30 years. Clinical Pharmacokinetics, 34(2), 101-154.
  • Davies, N. M. (1998). Clinical pharmacokinetics of ibuprofen. The first 30 years. PubMed.
  • C max , AUC 0-t , AUC 0-inf and T max data. (n.d.). ResearchGate.
  • Ibuprofen Clinical Pharmacology Biopharmaceutics Review. (n.d.). accessdata.fda.gov.
  • A toxicological and pharmacological study of ibuprofen guaiacol ester (AF 2259) in the rat. (1980). PubMed.
  • Evaluation of Pharmacokinetics and Safety with Bioequivalence of Ibuprofen Sustained-Release Capsules of Two Formulations. (2023). Semantic Scholar.

Sources

Introduction: The Significance of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Scalable Synthesis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. Its unique substitution pattern, featuring amino, bromo, and hydroxymethyl groups on a pyridine core, makes it a versatile intermediate for creating complex molecular architectures. Notably, this scaffold is integral to the development of potent kinase inhibitors and other therapeutic agents. As such, the ability to produce this compound on a large scale in a cost-effective and efficient manner is of paramount importance to researchers and professionals in the field of drug development.

This guide provides a comparative analysis of two synthetic routes to this compound. We will first examine a published method and then propose a more scalable alternative, offering a detailed, side-by-side assessment of their respective strengths and weaknesses. Our evaluation will focus on key scalability metrics, including step count, overall yield, reagent cost, and operational safety.

Route 1: The Published Direct Bromination Approach

A frequently cited synthesis of this compound involves the direct bromination of 2-amino-3-(hydroxymethyl)pyridine.[1] This method, while straightforward in its conception, presents several challenges when considering its implementation on a larger scale.

Experimental Protocol: Direct Bromination

The synthesis begins with the dropwise addition of bromine to a solution of 2-amino-3-(hydroxymethyl)pyridine in acetic acid at room temperature. The reaction mixture is then stirred overnight. Following the reaction, the solvent is removed, and the residue is partitioned between a saturated solution of potassium carbonate and ethyl acetate. The aqueous layer is further extracted with ethyl acetate, and the combined organic phases are washed, dried, and concentrated to yield the final product.[1]

Critique of the Direct Bromination Approach

While this one-step synthesis appears attractive due to its conciseness, it suffers from several drawbacks that limit its scalability:

  • Regioselectivity: The direct bromination of an activated pyridine ring with multiple substituents can lead to the formation of regioisomers and polybrominated byproducts, complicating purification and reducing the overall yield of the desired product.

  • Harsh Reagents: The use of elemental bromine and acetic acid requires specialized handling procedures and equipment, particularly at a larger scale, due to their corrosive and toxic nature.

  • Workup and Purification: The aqueous workup with a large volume of saturated potassium carbonate and subsequent extractions can be cumbersome and generate significant aqueous waste, which is undesirable in industrial processes. The final product often requires trituration or recrystallization to achieve high purity.[1]

Route 2: A Proposed Scalable, Multi-step Synthesis

To address the limitations of the direct bromination method, we propose a multi-step synthesis that prioritizes scalability, safety, and efficiency. This route commences with the more readily available and less expensive starting material, 2-aminopyridine.

Rationale for the Proposed Route

This alternative strategy is designed to offer greater control over each chemical transformation, leading to higher purity intermediates and a more robust overall process. By systematically introducing the required functional groups, we can circumvent the regioselectivity issues inherent in the direct bromination approach and avoid the use of highly corrosive reagents in the critical bromination step.

Experimental Protocol: A Step-wise Approach
  • Bromination of 2-Aminopyridine: 2-Aminopyridine is first brominated at the 5-position using a milder and more selective brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like acetone.[2] This reaction is typically high-yielding and avoids the formation of significant byproducts.

  • Iodination of 2-Amino-5-bromopyridine: The resulting 2-amino-5-bromopyridine is then subjected to iodination at the 3-position. This can be achieved using iodine and an oxidizing agent, affording 2-amino-5-bromo-3-iodopyridine.[2]

  • Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, with a suitable organoboron or organotin reagent bearing the hydroxymethyl moiety. A more direct and scalable approach would be a formylation followed by reduction. For instance, a Negishi coupling with a protected hydroxymethyl group-containing organozinc reagent could be employed. A more classical approach involves the conversion of the iodo group to a formyl group via a Grignard reaction with a suitable formylating agent, followed by reduction of the aldehyde to the alcohol.

A more refined and potentially more scalable version of step 3 would be:

3a. Formylation: The 3-iodo group can be converted to a formyl group. This can be achieved through a metal-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). 3b. Reduction: The resulting 2-amino-5-bromo-3-pyridinecarboxaldehyde is then selectively reduced to the corresponding hydroxymethylpyridine using a mild reducing agent such as sodium borohydride.

Head-to-Head Comparison: Scalability Assessment

FeaturePublished Direct BrominationProposed Scalable Multi-step Synthesis
Starting Material 2-amino-3-(hydroxymethyl)pyridine2-aminopyridine
Number of Steps 13-4
Reagents Bromine, Acetic AcidNBS, Iodine, Organometallic reagents/reducing agents
Regioselectivity Moderate to lowHigh
Purification Cumbersome aqueous workup, trituration/recrystallizationPotentially simpler purifications of intermediates
Safety Concerns Use of elemental bromine, corrosive acidUse of potentially pyrophoric organometallics (if used)
Waste Generation High volume of aqueous wastePotentially lower aqueous waste, but solvent waste from multiple steps
Overall Yield Reported as 84%[1]Potentially higher and more consistent overall yield

Detailed Experimental Protocols

Protocol for Published Direct Bromination
  • Dissolve 2-amino-3-(hydroxymethyl)pyridine (19.6 g, 157.8 mmol) in acetic acid (350 mL) at room temperature.

  • Add bromine (8.4 mL, 189.4 mmol) dropwise over 1 hour.

  • Stir the reaction mixture overnight at room temperature.

  • Concentrate the mixture to dryness under reduced pressure.

  • Partition the residue between a saturated solution of potassium carbonate (300 mL) and ethyl acetate (200 mL).

  • Separate the aqueous layer and extract with ethyl acetate (2 x 200 mL).

  • Combine the organic phases, wash with a saturated solution of sodium chloride (200 mL), dry over sodium sulfate, filter, and concentrate to dryness.

  • Triturate the residue in pentane to obtain the product as a yellow solid (27.0 g, 84%).[1]

Protocol for Proposed Scalable Multi-step Synthesis

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • To a solution of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL) at 10 °C, add N-bromosuccinimide (NBS) (1.0 g, 5.6 mmol) dropwise over 30 minutes.

  • Stir the mixture for an additional 30 minutes.

  • Remove the solvent by evaporation under vacuum.

  • Recrystallize the residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid (0.90 g, 95% yield).[2]

Step 2: Synthesis of 2-Amino-5-bromo-3-iodopyridine

(Based on a similar iodination procedure)

  • Combine 2-amino-5-bromopyridine, a suitable iodine source (e.g., iodine monochloride or N-iodosuccinimide), and a solvent (e.g., acetic acid or a chlorinated solvent).

  • Heat the mixture to facilitate the reaction.

  • After the reaction is complete, perform an appropriate aqueous workup to neutralize any acid and remove unreacted iodine.

  • Isolate the product by filtration or extraction, followed by recrystallization.

Step 3: Synthesis of this compound (via Formylation and Reduction)

  • Formylation: Convert the 3-iodo group of 2-amino-5-bromo-3-iodopyridine to a formyl group. This can be achieved via a metal-catalyzed carbonylation reaction or a metal-halogen exchange followed by reaction with a formylating agent.

  • Reduction: Dissolve the resulting 2-amino-5-bromo-3-pyridinecarboxaldehyde in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add sodium borohydride portion-wise. Stir until the reaction is complete (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. Dry the organic layer and evaporate the solvent to yield the final product.

Visualizing the Synthetic Workflows

Published_Direct_Bromination A 2-amino-3-(hydroxymethyl)pyridine B This compound A->B Br2, Acetic Acid

Caption: Published one-step synthesis of this compound.

Proposed_Scalable_Synthesis A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B NBS, Acetone C 2-Amino-5-bromo-3-iodopyridine B->C Iodinating Agent D 2-Amino-5-bromo-3-pyridinecarboxaldehyde C->D Formylation E This compound D->E Reduction (e.g., NaBH4)

Caption: Proposed multi-step scalable synthesis of this compound.

Conclusion and Recommendations

While the published direct bromination of 2-amino-3-(hydroxymethyl)pyridine offers a concise route to the target molecule, its scalability is hampered by issues of regioselectivity, the use of hazardous reagents, and a challenging purification process. For researchers and drug development professionals requiring larger quantities of high-purity this compound, the proposed multi-step synthesis, starting from the more economical 2-aminopyridine, presents a more viable and robust alternative. Although it involves more synthetic steps, this approach provides greater control over the chemical transformations, leading to a more reliable and ultimately more scalable process. The individual steps in the proposed route are generally high-yielding and utilize more manageable reagents, making it better suited for industrial applications.

References

  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines - MDPI.
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH.
  • A simple synthesis of aminopyridines: use of amides as amine source - SciELO.
  • (A–C) General synthetic routes of 2-aminopyridine derivatives. Reagents... - ResearchGate.
  • Synthesis of Pyridine - YouTube.
  • 2,3-diaminopyridine - Organic Syntheses Procedure.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing.
  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info.
  • Direct Synthesis of Pyridine Derivatives | Journal of the American Chemical Society.
  • Synthesis of pyridine derivatives using multicomponent reactions | Request PDF.
  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents.
  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC - NIH.
  • Highly Efficient Synthesis of 2-Amino-3-Pyridinecarboxaldehyde | PDF - Scribd.
  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine - PrepChem.com.
  • An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde - ResearchGate.
  • 1289168-19-9 | 2-Pyridinecarboxaldehyde, 3-amino-5-bromo- - Aribo Biotechnology.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI.

Sources

A Comparative Guide to Peer-Reviewed Methods for the Analysis of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a substituted pyridine derivative of significant interest in pharmaceutical synthesis. As a key building block, its purity, identity, and stability are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The presence of even trace-level impurities can have a profound impact on the manufacturing process and the therapeutic outcome. This guide provides a comprehensive comparison of peer-reviewed analytical methodologies for the characterization and quality control of this compound, offering a framework for robust method development and validation. While specific validated methods for this exact compound are not extensively published, this guide adapts established protocols for structurally similar pyridine derivatives, providing a scientifically sound starting point for researchers.

The analytical characterization of this compound necessitates a multi-pronged approach, combining chromatographic techniques for purity assessment and impurity profiling with spectroscopic methods for unambiguous structural elucidation. This guide will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chromatographic Methods: A Comparative Analysis for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity determination in pharmaceutical analysis, offering the high-resolution separation required to distinguish the main component from closely related process impurities and degradation products.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

Reversed-phase HPLC (RP-HPLC) is the preeminent technique for the analysis of polar and non-polar compounds, making it exceptionally well-suited for substituted pyridines like this compound.[1] The presence of the hydroxyl and amino groups imparts significant polarity to the molecule, dictating the choice of stationary and mobile phases for optimal separation.

  • Column Selection: A C18 column is a common starting point for pyridine derivatives, offering a good balance of hydrophobic retention and peak shape.[1] The choice of a specific C18 column chemistry (e.g., end-capped, polar-embedded) can be optimized to improve peak symmetry and retention of the polar analyte.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (Mobile Phase A) and an organic solvent like acetonitrile or methanol (Mobile Phase B) is typically employed. The buffer, often containing a small percentage of an acid like phosphoric acid or formic acid, helps to protonate the basic pyridine nitrogen, leading to sharper peaks and more reproducible retention times.[2] For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium formate are preferred.[2]

  • Detection: The aromatic nature of the pyridine ring allows for sensitive detection using a UV-Vis detector. A wavelength of around 254 nm is often a good starting point for pyridine-containing compounds.[1]

Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good retention and resolution for pyridine derivatives.[1]
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer suitable for MS compatibility and ensures good peak shape.[2]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution 5% to 95% B over 20 minutesEnsures elution of both polar and potential non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.[1]
Detection Wavelength 254 nmCommon wavelength for aromatic compounds.[1]
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[1]

  • The tailing factor for the main peak should be between 0.8 and 1.5.[1]

  • The theoretical plates should be ≥ 2000.[1]

Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.

Caption: A typical experimental workflow for HPLC purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[3] Due to the polar nature and hydrogen bonding capabilities of the amino and hydroxyl groups, this compound may exhibit poor peak shape and thermal degradation in the GC inlet. Therefore, derivatization is often necessary to improve its volatility and thermal stability.[3]

Derivatization chemically modifies the analyte to make it more amenable to GC analysis. For compounds with active hydrogens, such as amines and alcohols, silylation is a common and effective derivatization technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the -NH2 and -OH groups to replace the active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility and reducing polarity.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.[3]

Derivatization Procedure:

  • Accurately weigh about 1 mg of the sample into a vial.

  • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

  • Add 900 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmProvides good separation of a wide range of compounds.[3]
Injector Split/splitless inlet, 250 °CMinimizes discrimination of higher boiling point compounds.[3]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas compatible with MS.[3]
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minGeneral purpose temperature program for a broad range of analytes.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 40-550Covers the expected mass range of the derivatized analyte and potential impurities.

Data Analysis: The identity of the derivatized compound can be confirmed by its mass spectrum, which will show a characteristic molecular ion and fragmentation pattern. The presence of bromine will result in a distinctive isotopic pattern (M and M+2 peaks in an approximate 1:1 ratio).[3]

Caption: A typical experimental workflow for GC-MS analysis including a derivatization step.

Spectroscopic Methods: Unambiguous Structural Confirmation

While chromatographic methods are excellent for assessing purity, spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively.[1] This allows for the unambiguous confirmation of the compound's structure.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons:

  • Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the protons on the pyridine ring.

  • Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) for the methylene protons and a broad singlet for the hydroxyl proton.

  • Amino Protons (-NH₂): A broad singlet for the two amino protons.

Spectral data for the closely related 2-Amino-5-bromo-3-methylpyridine can be used as a reference for chemical shift ranges.[4][5]

qNMR can be a powerful tool for determining the purity of a compound without the need for a specific reference standard of the same compound. By using a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments.[3] For this compound, the mass spectrum would be expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (¹⁹Br and ⁸¹Br isotopes in nearly equal abundance).[3]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • N-H stretching of the amino group.

  • O-H stretching of the hydroxyl group.

  • C-H stretching of the aromatic and methylene groups.

  • C=C and C=N stretching of the pyridine ring.

Comparative Summary of Analytical Methods

MethodPrincipleInformation ProvidedAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.Purity, quantification of impurities.High resolution, sensitivity, and quantitative accuracy.May not be suitable for very volatile impurities.
GC-MS Separation based on volatility and interaction with a stationary phase, followed by mass analysis.Identification of volatile impurities, structural confirmation.High sensitivity and specificity, provides structural information.Derivatization may be required for polar compounds.[3]
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field.Unambiguous structural elucidation, purity determination (qNMR).Provides detailed structural information, can be quantitative.Lower sensitivity compared to chromatographic methods.
MS Ionization and mass-to-charge ratio analysis.Molecular weight and fragmentation pattern.High sensitivity, provides molecular weight information.Does not provide information on isomers.
IR Vibrational transitions of functional groups.Identification of functional groups.Fast and simple, provides a molecular fingerprint.Limited structural information for complex molecules.

Conclusion: A Synergistic Approach to Quality Assurance

The comprehensive analytical characterization of this compound requires a synergistic approach that leverages the strengths of multiple analytical techniques. While HPLC stands out as the primary method for purity and impurity profiling due to its versatility and high-resolution capabilities, GC-MS is invaluable for the analysis of volatile impurities and for providing complementary structural information. Spectroscopic techniques, particularly NMR, are essential for the definitive confirmation of the compound's identity.

By adapting and validating the methodologies outlined in this guide, researchers, scientists, and drug development professionals can establish robust analytical protocols to ensure the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
  • BenchChem. (2025). A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • SpectraBase. (n.d.). 2-Amino-5-bromo-3-methylpyridine.
  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • ChemicalBook. (n.d.). 2-Amino-5-bromo-3-methylpyridine(3430-21-5) 1H NMR spectrum.

Sources

The Strategic Application of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine in Medicinal Chemistry: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a therapeutic candidate. Substituted pyridines, in particular, are a cornerstone of medicinal chemistry, prized for their ability to engage in key biological interactions.[1] This guide provides an in-depth technical comparison of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine and its analogs as versatile intermediates in the synthesis of complex pharmaceuticals, with a particular focus on their application in the development of potent kinase inhibitors.

Introduction to this compound: A Versatile Scaffold

This compound is a trifunctional heterocyclic compound that offers a unique combination of reactive sites for chemical modification. The 2-amino group serves as a key hydrogen bond donor, often crucial for anchoring a molecule within the hinge region of a kinase active site. The 5-bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties to explore structure-activity relationships (SAR).[2] The 3-hydroxymethyl group offers a site for further functionalization, for instance, through etherification or esterification, to modulate physicochemical properties like solubility and metabolic stability.

This guide will use the synthesis of the potent phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, GSK2126458 (Omipalisib), as a central case study to compare the utility of this compound with its close analog, 2-amino-5-bromo-3-methoxypyridine.[3][4]

Comparative Analysis in the Synthesis of Kinase Inhibitors: The Case of GSK2126458

GSK2126458 is a pyridylsulfonamide that has demonstrated significant potential in oncology.[4] Its synthesis relies on a key pyridine-containing intermediate, N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide. This intermediate is prepared from 5-bromo-2-methoxypyridin-3-amine.[1] Here, we will compare the established synthetic route with a plausible alternative commencing from this compound.

Established Synthetic Route using 2-Amino-5-bromo-3-methoxypyridine

The documented synthesis of the key sulfonamide intermediate for GSK2126458 begins with 5-bromo-2-methoxypyridin-3-amine.[1]

Workflow for the Established Synthesis of the GSK2126458 Pyridine Core

Caption: Established synthetic workflow for the pyridine core of GSK2126458.

This route benefits from the direct availability of the methoxy-substituted starting material. The methoxy group is generally stable under a variety of reaction conditions, including the subsequent Suzuki coupling.

A Proposed Alternative Route with this compound

An alternative synthetic strategy could employ the more readily accessible this compound. This would necessitate an additional step to convert the hydroxymethyl group to a methoxymethyl group, which is present in the final GSK2126458 structure.

Proposed Alternative Synthetic Workflow

Caption: Proposed alternative synthetic workflow starting from this compound.

This alternative route introduces an initial methylation step. While adding a step to the synthesis, it offers the flexibility of introducing other alkyl or aryl groups at this position to explore further SAR.

Performance Comparison and Experimental Considerations

Feature2-Amino-5-bromo-3-methoxypyridine RouteThis compound Route
Starting Material Availability Commercially available, though may be more expensive.Generally more accessible and potentially more cost-effective.
Number of Synthetic Steps More direct, fewer steps to the key intermediate.Requires an additional methylation step, potentially lowering overall yield.
Synthetic Flexibility Limited to the methoxy substituent.The hydroxymethyl group allows for the introduction of a variety of ether linkages for SAR exploration.
Potential Challenges Fewer potential side reactions.The free hydroxyl group may require protection in subsequent steps, although direct methylation is often feasible. The reactivity of the hydroxymethyl group could lead to undesired side reactions if not carefully controlled.
Reactivity in Suzuki Coupling The electron-donating methoxy group can influence the electronic properties of the pyridine ring, potentially affecting the efficiency of the Suzuki coupling.The impact of the methoxymethyl group on the Suzuki coupling is expected to be similar to the methoxy group. However, the presence of the ether oxygen could potentially influence catalyst coordination.

Experimental Data Insights:

Studies on Suzuki-Miyaura reactions involving substituted bromopyridines indicate that the electronic nature of substituents can influence reaction yields. Electron-donating groups, such as methoxy and methoxymethyl, can increase the electron density of the pyridine ring, which may affect the oxidative addition step of the catalytic cycle.[5] However, successful couplings with such substrates are well-documented, often with high yields.[6] A direct comparison of yields for the Suzuki coupling step in the synthesis of GSK2126458 using the two different pyridine precursors would require specific experimental validation.

Experimental Protocols

Synthesis of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide

This protocol is based on established synthetic procedures.[1]

Materials:

  • 5-bromo-2-methoxypyridin-3-amine

  • 2,4-difluorobenzene-1-sulfonyl chloride

  • Pyridine

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • Dissolve 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in pyridine.

  • Cool the solution to 0°C and slowly add 2,4-difluorobenzene-1-sulfonyl chloride (1.2 eq).

  • Allow the mixture to stir at room temperature for 19 hours.

  • Concentrate the reaction mixture in vacuo.

  • Dissolve the residue in MeOH and add NaOH (1.2 eq).

  • Stir the resulting mixture at room temperature for 12 hours and then concentrate in vacuo.

  • Dissolve the residue in water and extract with DCM (3x).

  • Wash the combined organic phases with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the title compound.

Proposed Synthesis of 2-Amino-5-bromo-3-(methoxymethyl)pyridine

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0°C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add MeI (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the desired product.

Conclusion and Future Perspectives

Both this compound and its methoxy analog are valuable building blocks in medicinal chemistry. The choice between them for a specific synthetic campaign, such as the synthesis of GSK2126458, involves a trade-off between the number of synthetic steps and the desire for synthetic flexibility.

The methoxy-substituted pyridine offers a more direct route to the target compound. In contrast, the hydroxymethyl-substituted pyridine, while requiring an additional synthetic step, provides a platform for generating a library of analogs with diverse ether-linked substituents at the 3-position. This flexibility can be invaluable in the lead optimization phase of drug discovery, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties.

Ultimately, the decision of which building block to employ will be guided by the specific goals of the research program, balancing the need for rapid synthesis of a specific target with the desire to explore a broader chemical space.

References

  • Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39–43. [Link]
  • BuyersGuideChem. 2,4-Difluoro-N-[2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide. [Link]
  • Yuan, J., et al. (2013). Structure-based design, SAR analysis and antitumor activity of PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(8), 2349-2353. [Link]
  • PubChem. 2,4-difluoro-N-[2-methoxy-5-[4-(4-morpholinyl)-6-quinazolinyl]-3-pyridinyl]Benzenesulfonamide. [Link]
  • AN PharmaTech Co Ltd. 2,4-Difluoro-n-[2-methoxy-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl]benzenesulfonamide. [Link]
  • PubMed. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. [Link]
  • New Drug Approvals. GSK 2126458, Omipalisib, PI3K/mTOR inhibitor. [Link]
  • ResearchGate. Discovery of a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides as PI3K/mTOR dual inhibitors. [Link]
  • The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. The Crucial Role of 2-Amino-5-bromo-3-nitropyridine in Modern Synthesis. [Link]
  • ResearchGate. The potential interactions of P13K γ with GSK2126458. [Link]
  • Gowrisankar, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. [Link]
  • Google Patents. Process for preparing 5-bromo-2,2-difluorobenzo-1,3-dioxoles.
  • PubMed.
  • ResearchGate. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. [Link]
  • PubMed. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. [Link]
  • PrepChem.com. Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine. [Link]
  • The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.
  • ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
  • PubMed.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
  • National Center for Biotechnology Information. 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine. [Link]
  • National Library of Medicine.
  • Ikram, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 225. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely and responsibly. The compound 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a valuable intermediate in pharmaceutical and organic synthesis.[1] However, its halogenated pyridine structure necessitates a rigorous and compliant disposal protocol. This guide moves beyond simple checklists to provide a deep, procedurally-sound framework for managing this chemical waste, ensuring the safety of personnel and the protection of our environment.

Core Principles: Hazard Assessment and Regulatory Context

Understanding the "why" behind disposal procedures is fundamental to building a culture of safety. This compound is not merely another chemical waste product; its specific structure informs its hazard profile and, consequently, its disposal pathway.

  • Inherent Hazards: This compound is classified as a skin, eye, and respiratory irritant.[2][3][4] The primary risks stem from direct contact or inhalation of dust particles.

  • Environmental Profile: As a halogenated aromatic amine, it is crucial to prevent its release into the environment. Such compounds can be persistent and harmful to aquatic life.

  • Regulatory Imperative: Waste pyridine and its derivatives are broadly categorized as hazardous waste by regulatory bodies.[5] Therefore, disposal is not optional or subject to simple dilution; it must be managed through a licensed and documented hazardous waste stream. Never dispose of this chemical down the drain or in standard refuse.[6]

Hazard Classification Description GHS Code
Skin IrritationCauses skin irritation upon contact.H315
Eye IrritationCauses serious eye irritation.H319
Respiratory IrritationMay cause respiratory irritation if inhaled.H335

Data sourced from supplier Safety Data Sheets.[2]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling the waste container or initiating any cleanup, establishing a barrier between you and the chemical is paramount. The choice of PPE is dictated by the chemical's properties and potential exposure routes.

PPE Item Specification & Rationale
Hand Protection Butyl rubber or Viton gloves. Nitrile gloves are not recommended for prolonged contact with pyridine-based compounds and should be avoided.[7] Butyl rubber provides superior resistance.
Eye Protection Chemical safety goggles with side-shields or a full-face shield. This is to protect against splashes of solutions or accidental aerosolization of solid powder.[2]
Body Protection A flame-retardant, fully-buttoned laboratory coat. This protects skin from incidental contact and contamination.
Respiratory Protection Work exclusively within a certified chemical fume hood. If a fume hood is unavailable or if exposure limits are at risk of being exceeded, a NIOSH-approved respirator with a particulate filter is mandatory.[4]

Step-by-Step Disposal Protocol: Collection and Segregation

The integrity of the disposal process begins at the point of waste generation. Proper collection and segregation are non-negotiable steps that prevent dangerous reactions and ensure compliant disposal.

Step 1: Designate a Waste Container Select a container made of compatible material, such as amber glass or high-density polyethylene (HDPE).[6] It must have a sealable, airtight lid to prevent the escape of any potential vapors.[7]

Step 2: Accurate and Thorough Labeling Immediately upon designating the container, affix a "Hazardous Waste" label. The label must include:

  • The full chemical name: "Waste this compound"

  • Key hazard warnings: "Irritant," "Toxic"

  • The date of first addition.

Step 3: Waste Collection Carefully transfer waste material (whether solid, in solution, or as contaminated consumables like weigh boats or wipes) into the designated container. Use a funnel for liquids to prevent contaminating the container's exterior.

Step 4: Strict Waste Segregation This is a critical control point. Do not mix this waste stream with any other. This compound must be segregated as Halogenated Organic Waste .[8] Mixing with incompatible materials can trigger hazardous reactions.

Incompatible Material Class Potential Hazard Reference
Strong Oxidizing AgentsCan lead to violent reactions, fire, or explosion.[7]
Strong Acids (especially Nitric Acid)Vigorous, potentially explosive reactions.[7]
Strong BasesExothermic reactions.[7]

Step 5: Secure Storage Store the sealed waste container in a cool, dry, and well-ventilated secondary containment bin within a designated satellite accumulation area or hazardous waste storage cabinet. The storage area must be away from heat sources and direct sunlight.[7]

Managing Spills and Exposure Incidents

Preparedness is key to mitigating the impact of an accidental release.

Small Spill (Contained within a fume hood):

  • Ensure your PPE is fully donned.

  • Contain the spill using an inert absorbent material like vermiculite, sand, or dry earth.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Large Spill (Outside of a fume hood):

  • Evacuate the immediate area immediately.

  • Alert colleagues and secure the area to prevent entry.

  • Remove all sources of ignition.[9]

  • Contact your institution's Environmental Health & Safety (EH&S) office or emergency response team immediately.[7] Do not attempt to clean up a large spill without specialized training and equipment.

In Case of Exposure:

  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[10]

  • Skin Contact: Wash the affected area thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[10]

The Final Disposal Pathway: From Lab to Destruction

Once your waste container is full (no more than 90% capacity), the final step is to arrange for its removal by a licensed hazardous waste disposal company. Your institution's EH&S department will manage this process.

The ultimate fate of this compound is thermal destruction. The accepted industry standard for pyridine-based and halogenated waste is high-temperature incineration , often in a rotary kiln operating between 820°C and 1,600°C.[5] This process ensures the complete breakdown of the molecule into less harmful components.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe handling and disposal of this compound waste.

Caption: Disposal workflow for this compound.

References

  • Production, Import, Use, and Disposal of Pyridine.
  • 12 Safety Precautions To Follow When Handling Pyridine.Post Apple Scientific.[Link]
  • Pyridine Standard Operating Procedure.Washington State University - Environmental Health & Safety.[Link]
  • Hazardous Substance Fact Sheet: Pyridine.New Jersey Department of Health.[Link]
  • Safety Data Sheet - 3-Amino-5-bromo-2-methylpyridine.Acros Organics.[Link]
  • Disposal of Hazardous Waste - Basic Principles.ETH Zürich.[Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing pharmaceutical and chemical synthesis, our primary responsibility is to ensure a safe and controlled laboratory environment. The compound 2-Amino-5-bromo-3-(hydroxymethyl)pyridine is a valuable intermediate in various synthetic pathways. However, like many pyridine derivatives, it possesses hazards that demand rigorous adherence to safety protocols. This guide provides an in-depth, experience-driven approach to selecting and using Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each critical safety measure.

Hazard Assessment: Understanding the "Why" Behind the "What"

To select appropriate PPE, we must first understand the specific risks posed by this compound. Based on data from analogous compounds and safety data sheets (SDS), this chemical is considered a hazardous substance.[1] The primary routes of exposure are skin contact, eye contact, inhalation, and ingestion.

  • Dermal and Ocular Hazards: The compound is classified as a skin irritant and a serious eye irritant.[1][2][3][4][5] Contact can cause inflammation, and there is a risk of sensitization upon repeated exposure, which could lead to an allergic skin reaction.[1] Pyridine-based compounds can also be absorbed through the skin, potentially leading to systemic effects.[6] Therefore, preventing any direct contact with skin or eyes is paramount.

  • Respiratory Hazards: As a solid, the compound can form dust, especially during weighing and transfer. Inhaling this dust may cause respiratory system irritation.[1][7] While it is not highly volatile, any process that could generate aerosols or dust clouds necessitates respiratory protection.

  • Ingestion Hazards: Accidental ingestion is harmful.[1] While direct ingestion is unlikely in a lab following standard protocols, it can occur via contaminated hands. This underscores the importance of stringent hygiene practices and never eating, drinking, or smoking in the laboratory.[1][8]

Core PPE Requirements: Your First Line of Defense

Based on the hazard assessment, a baseline level of PPE is non-negotiable for any task involving this compound. All handling should occur within a certified chemical fume hood to minimize inhalation exposure.[9][10]

Eye and Face Protection

  • Mandatory Equipment: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[3] Standard safety glasses with side shields offer insufficient protection against splashes and airborne particulates.[1]

  • The Rationale: Goggles provide a complete seal around the eyes, which is critical for protection against the serious eye irritation this chemical can cause.[3][11] It is important to note that contact lenses should not be worn, as they can trap chemicals against the eye and concentrate irritants.[1]

Hand Protection

  • Recommended Gloves: Selecting the correct glove material is crucial. For pyridine and its derivatives, nitrile or neoprene gloves are generally recommended.[9] However, some sources suggest butyl rubber for pyridine, explicitly advising against nitrile due to potential degradation.[6]

  • The Causality: Glove selection is not a one-size-fits-all decision. It depends on the solvent being used and the duration of contact. Always consult the glove manufacturer's compatibility chart for specific breakthrough times for the chemicals and solvents in your procedure.[6] For handling the solid compound, a standard nitrile glove is typically sufficient. For work involving solutions, select a glove material resistant to both the pyridine derivative and the solvent. Always double-glove if there is a high risk of splashing.

Body Protection

  • Mandatory Equipment: A fully buttoned, long-sleeved laboratory coat is required to protect against accidental spills and skin contact.[6][9]

  • The Rationale: This prevents the contamination of personal clothing and minimizes skin exposure.[1] For tasks with a higher risk of significant splashes, consider a chemically resistant apron worn over the lab coat.

Respiratory Protection

  • When to Use: A NIOSH-approved respirator is necessary if you are working outside of a fume hood (not recommended), if there is a potential for significant dust generation that cannot be controlled, or if you experience any respiratory irritation.[3][7][12]

  • The Rationale: The primary engineering control is the fume hood. Respiratory protection is a secondary measure for situations where engineering controls may be insufficient to keep exposure below safe limits.

PPE Selection Guide for Common Laboratory Tasks

The level of PPE required can be adjusted based on the specific procedure and the associated risks. The following table provides guidance for common scenarios.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if applicable)
Weighing/Transfer of Solid Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatNIOSH-approved dust mask if outside a fume hood or if dust is unavoidable.[12]
Preparing Solutions Chemical Splash GogglesChemically resistant gloves (check compatibility with solvent)Lab CoatNot typically required if performed in a fume hood.
Running a Reaction Chemical Splash GogglesChemically resistant gloves (check compatibility with solvent)Lab CoatNot typically required if performed in a fume hood.
Handling Waste/Disposal Chemical Splash GogglesNitrile or Neoprene GlovesLab CoatNot typically required for sealed containers.
Cleaning Small Spills Chemical Splash Goggles & Face ShieldHeavy-duty, chemically resistant glovesLab Coat & Chemical ApronNIOSH-approved respirator with appropriate cartridges.[7]

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Fasten completely.

  • Respiratory Protection: If required, perform a seal check.

  • Eye Protection: Position goggles securely.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a glove-to-glove technique, turning them inside out as you remove them to trap contaminants.

  • Lab Coat: Remove by rolling it down from the shoulders, keeping the contaminated exterior away from your body.

  • Eye Protection: Remove by handling the strap, not the front.

  • Respiratory Protection: Remove last.

  • Hygiene: Always wash your hands thoroughly with soap and water after removing all PPE. [1][8]

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is the final step in safe handling.

  • Chemical Waste: All solid this compound waste and solutions must be disposed of as hazardous waste.[12] Collect it in a clearly labeled, sealed container and arrange for pickup by a licensed waste management company in accordance with all local, state, and federal regulations.[12][13]

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials must also be placed in the designated hazardous waste container.[12] Non-disposable items like lab coats should be laundered separately from personal clothing.[1]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.

PPE_Selection_Workflow start Start: Prepare to handle This compound fume_hood Is a certified chemical fume hood available? start->fume_hood stop STOP! Do not proceed without a fume hood. fume_hood->stop No base_ppe Don Base PPE: - Chemical Splash Goggles - Lab Coat fume_hood->base_ppe Yes task_assessment Assess Task: Weighing, Solution Prep, Spill Cleanup? base_ppe->task_assessment weighing Task: Weighing Solid task_assessment->weighing Weighing solution Task: Solution Prep task_assessment->solution Solution spill Task: Spill Cleanup task_assessment->spill Spill weighing_ppe Add: - Nitrile/Neoprene Gloves weighing->weighing_ppe solution_ppe Add: - Solvent-Resistant Gloves (Check compatibility chart) solution->solution_ppe spill_ppe Add: - Face Shield - Heavy-Duty Gloves - Chemical Apron - Respirator spill->spill_ppe proceed Proceed with Task in Fume Hood weighing_ppe->proceed solution_ppe->proceed spill_ppe->proceed end Task Complete: Follow Doffing & Disposal Procedures proceed->end

Caption: PPE selection workflow for handling this compound.

By integrating this comprehensive understanding of the hazards with disciplined, procedural use of PPE, you can ensure a safe environment for yourself and your colleagues, allowing you to focus on achieving your research and development goals.

References

  • Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
  • Pyridine Safety Data Sheet.
  • Pyridine Safety D
  • 2-Amino-5-bromo-3-nitropyridine Hazard Inform

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-bromo-3-(hydroxymethyl)pyridine
Reactant of Route 2
2-Amino-5-bromo-3-(hydroxymethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.